8-Nitro-4-chromanone
説明
BenchChem offers high-quality 8-Nitro-4-chromanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Nitro-4-chromanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
8-nitro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMKEUBEHSMVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595551 | |
| Record name | 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90322-49-9 | |
| Record name | 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 8-Nitro-4-chromanone for Advanced Research Applications
Executive Summary: 8-Nitro-4-chromanone is a substituted oxygen-containing heterocyclic compound built upon the chroman-4-one framework. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2][3] The introduction of a nitro group at the 8-position significantly modulates the electronic properties and reactivity of the core structure, positioning 8-nitro-4-chromanone as a versatile and valuable intermediate for the synthesis of novel pharmaceutical agents and functional materials.[4][5] This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, synthesis, chemical reactivity, and potential applications, with a focus on providing actionable insights for researchers in organic synthesis and drug development.
The 4-Chromanone Scaffold: A Foundation of Biological Significance
The 4-chromanone (2,3-dihydro-1-benzopyran-4-one) core is a fundamental structural motif found in numerous natural products, particularly flavonoids, and synthetic compounds.[2][6] Molecules incorporating this scaffold exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[1][2][7] The non-planar, saturated heterocyclic ring imparts specific conformational constraints that can be advantageous for targeted molecular interactions. The strategic placement of substituents, such as the electron-withdrawing nitro group in 8-nitro-4-chromanone, provides a powerful tool for fine-tuning biological activity and directing synthetic transformations.
Physicochemical and Spectroscopic Profile
A precise understanding of the physical and spectral properties of 8-nitro-4-chromanone is fundamental for its application in research and development.
Table 1: Core Physicochemical Properties of 8-Nitro-4-chromanone
| Property | Value | Source(s) |
| CAS Number | 90322-49-9 | [8][9] |
| Molecular Formula | C₉H₇NO₄ | [4] |
| Molecular Weight | 193.16 g/mol | [5] |
| MDL Number | MFCD09744048 | [4][9] |
| Appearance | White to off-white solid (predicted) | [5] |
| Storage | Room temperature | [4] |
Spectroscopic Characterization (Predictive Analysis)
While specific experimental spectra for 8-nitro-4-chromanone are not widely published, its spectral characteristics can be reliably predicted based on its functional groups and the extensive database of related chromanone structures.[10][11]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the aromatic ring will appear in the downfield region (approx. δ 7.5-8.2 ppm), with their chemical shifts and coupling patterns influenced by the ortho-directing ether oxygen and the meta-directing, strongly deshielding nitro group. The two methylene groups of the pyranone ring will manifest as two triplets in the aliphatic region. The protons at C2 (adjacent to the ether oxygen) are expected around δ 4.6-4.8 ppm, while the protons at C3 (alpha to the carbonyl) should appear further upfield, around δ 2.8-3.0 ppm.
¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the carbonyl carbon (C4) in the highly deshielded region (approx. δ 190-195 ppm). The six aromatic carbons will resonate between δ 115-160 ppm, with the carbon bearing the nitro group (C8) and those ortho/para to it showing significant shifts. The aliphatic carbons, C2 and C3, will be found upfield, typically around δ 65-75 ppm and δ 40-50 ppm, respectively.
Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups.
-
C=O Stretch: A strong, sharp absorption band around 1680-1695 cm⁻¹ is characteristic of the conjugated aryl ketone.
-
NO₂ Stretches: Two prominent bands are expected for the nitro group: an asymmetric stretch near 1520-1540 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹.
-
C-O-C Stretch: A distinct band for the aryl-alkyl ether linkage will appear in the 1200-1280 cm⁻¹ region.
-
Aromatic C-H & C=C: Absorptions for aromatic C-H stretching will be observed above 3000 cm⁻¹, while aromatic C=C skeletal vibrations will appear in the 1450-1600 cm⁻¹ range.
Synthesis and Mechanistic Considerations
The synthesis of 8-nitro-4-chromanone can be approached through established methods for chromanone ring formation, beginning with appropriately substituted precursors. A common and effective strategy involves the intramolecular cyclization of a 3-(aryloxy)propanoic acid derivative.
Proposed Synthetic Protocol: Intramolecular Friedel-Crafts Acylation
This protocol is based on a well-established pathway for 4-chromanone synthesis, adapted for the 8-nitro derivative. The causality behind this choice lies in its reliability and the commercial availability of the starting materials.
Step 1: Michael Addition
-
Reactants: 2-Nitrophenol and acrylonitrile.
-
Procedure: To a solution of 2-nitrophenol in a suitable solvent like tert-butanol, add a catalytic amount of a base (e.g., potassium carbonate). Add acrylonitrile dropwise at room temperature. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Causality: The phenoxide, generated in situ by the base, acts as a nucleophile in a Michael 1,4-addition to the electron-deficient double bond of acrylonitrile. This efficiently forms the C-O bond and introduces the three-carbon chain required for cyclization.
-
Workup: After cooling, the reaction is quenched, extracted, and the resulting 3-(2-nitrophenoxy)propanenitrile is purified.
Step 2: Hydrolysis and Cyclization
-
Reactant: 3-(2-Nitrophenoxy)propanenitrile.
-
Procedure: The nitrile is first hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. The resulting 3-(2-nitrophenoxy)propanoic acid is then treated with a strong dehydrating acid, such as polyphosphoric acid (PPA) or triflic acid, and heated.
-
Causality: PPA serves as both a solvent and a powerful catalyst for intramolecular Friedel-Crafts acylation. The carboxylic acid is activated, and the electron-rich aromatic ring attacks the activated carbonyl, leading to electrophilic aromatic substitution and ring closure to form the 6-membered ketone ring. The nitro group at the 2-position of the phenoxy starting material ensures the final product is the 8-nitro isomer.
-
Workup: The reaction mixture is carefully poured into ice water, and the precipitated solid is filtered, washed, and purified by recrystallization or column chromatography to yield 8-nitro-4-chromanone.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 8-Nitro-4-chromanone.
Chemical Reactivity: A Hub for Derivatization
The reactivity of 8-nitro-4-chromanone is dominated by its nitro and ketone functionalities, making it a powerful precursor for a diverse range of derivatives.
Reduction of the Nitro Group: A Gateway to Novel Amines
The most synthetically valuable transformation of 8-nitro-4-chromanone is the reduction of its nitro group to an amine, yielding 8-amino-4-chromanone. This product is a key building block for introducing further complexity via N-acylation, N-alkylation, diazotization, or sulfonylation reactions.
Trusted Protocol: Catalytic Hydrogenation
-
Rationale: This method is often preferred due to its high efficiency, clean reaction profile, and mild conditions, which preserve the ketone functionality.
-
Reagents: 8-Nitro-4-chromanone, Palladium on Carbon (10% Pd/C), Hydrogen gas (H₂), and a solvent such as ethanol or ethyl acetate.
-
Procedure:
-
Dissolve 8-nitro-4-chromanone in the chosen solvent in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the vessel with nitrogen, then introduce hydrogen gas (from a balloon or a pressurized system).
-
Stir the reaction vigorously at room temperature until hydrogen uptake ceases or TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure to yield 8-amino-4-chromanone, which can be purified further if necessary.
-
-
Self-Validation: The reaction's endpoint can be precisely determined by monitoring the disappearance of the starting material via TLC or by observing the cessation of H₂ consumption. The purity of the resulting amine can be readily confirmed by NMR and mass spectrometry.
Alternative Reduction Methods:
-
Metal/Acid Systems (e.g., Sn/HCl, Fe/HCl): These are robust and inexpensive methods but require strongly acidic conditions and a more involved aqueous workup to remove metal salts.
-
Transfer Hydrogenation (e.g., Ammonium Formate/Pd-C): This avoids the need for pressurized hydrogen gas, offering a safer alternative for standard laboratory setups.[12][13][14][15][16]
Caption: Key reduction pathway and subsequent derivatization potential.
Applications in Medicinal Chemistry and Drug Development
8-Nitro-4-chromanone is not just a synthetic intermediate but a strategic starting point for creating compounds with therapeutic potential.[4]
-
Scaffold for Bioactive Molecules: As a building block, it allows for the introduction of the 4-chromanone core into larger, more complex molecules. The nitro group's reduction to an amine provides a critical handle for diversification.[4]
-
Anticancer and Antimicrobial Research: The nitro group itself is a known pharmacophore in many antimicrobial and anticancer drugs, where its bioreduction under hypoxic conditions (common in tumors and anaerobic bacteria) can lead to cytotoxic reactive species.[17][18][19] While the direct activity of 8-nitro-4-chromanone is not extensively documented, it serves as an excellent candidate for screening and as a precursor for analogs.
-
Development of Flavonoid Analogs: It is an ideal starting material for synthesizing analogs of naturally occurring flavonoids, which are known for their antioxidant and anti-inflammatory properties.[4] The 8-amino derivative can be modified to mimic the substitution patterns of potent natural products.
Conclusion
8-Nitro-4-chromanone is a high-value chemical entity characterized by the fusion of the biologically significant 4-chromanone scaffold and the synthetically versatile nitro group. Its well-defined reactivity, particularly the facile reduction of the nitro group, establishes it as a cornerstone intermediate for constructing diverse molecular libraries. For researchers and scientists in drug development, 8-nitro-4-chromanone offers a reliable and strategic entry point to novel chemical matter with high potential for pharmacological activity.
References
-
Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. RSC Publishing. [Link]
-
C–H activation reactions of nitroarenes: current status and outlook. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Reactions of nitroarenes with nucleophiles proceeding via nucleophilic addition. ResearchGate. [Link]
-
Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]
-
Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega via PMC. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
-
Chroman-4-one analogs exhibiting antileishmanial activity. ResearchGate. [Link]
-
8-Nitro-4-chromanone Product Description. MySkinRecipes. [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. Semantic Scholar. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity. ResearchGate. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed. [Link]
-
Chromanone Information. PubChem. [Link]
-
Electronic Supporting Information (ESI) for Catalysis Science & Technology. The Royal Society of Chemistry. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]
-
Dataset Search. NFDI4Chem Search Service. [Link]
-
Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. MDPI. [Link]
-
Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. [Link]
-
Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering. MDPI. [Link]
-
Kinetic Analysis of Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles. ResearchGate. [Link]
-
Reduction of 4-nitrophenol catalyzed by nitroreductase. ResearchGate. [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8-Nitro-4-chromanone [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 8-Nitro-4-chromanone | 90322-49-9 [chemicalbook.com]
- 9. 90322-49-9 Cas No. | 8-Nitro-4-chromanone | Matrix Scientific [matrixscientific.com]
- 10. Chromanone | C9H8O2 | CID 68110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Chromanone(491-37-2) 1H NMR spectrum [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. svedbergopen.com [svedbergopen.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Nitro-4-chromanone: Structure, Synthesis, and Medicinal Chemistry Potential
This guide provides an in-depth exploration of 8-Nitro-4-chromanone, a heterocyclic building block with significant potential in medicinal chemistry. We will dissect its molecular architecture, outline a robust synthetic pathway, provide a predictive guide to its spectroscopic characterization, and discuss its applications for researchers, scientists, and drug development professionals. The chroman-4-one framework is a privileged structure, serving as the core of numerous bioactive compounds, and the introduction of a nitro group at the 8-position imparts unique electronic properties that can be strategically exploited in drug design.[1][2][3]
Molecular Structure and Physicochemical Profile
8-Nitro-4-chromanone (CAS No. 90322-49-9) is a derivative of chroman-4-one, which consists of a dihydropyran ring fused to a benzene ring.[4][5] The "4-one" designation indicates a carbonyl group at the fourth position of the heterocyclic ring. The key feature of this molecule is the nitro group (NO₂) substituted at the 8-position of the aromatic ring.
The molecular formula is C₉H₇NO₄, with a molecular weight of approximately 193.16 g/mol .[4][5] The presence of the strongly electron-withdrawing nitro group and the carbonyl group significantly influences the electron density distribution across the molecule. This electronic profile is critical to its reactivity and its potential interactions with biological targets. The nitro group, being a powerful deactivating group, profoundly affects the aromatic system's susceptibility to electrophilic substitution while potentially activating it for nucleophilic attack under specific conditions.[6]
Caption: Molecular structure of 8-Nitro-4-chromanone with atom numbering.
Physicochemical Data Summary
The following table summarizes key quantitative data for 8-Nitro-4-chromanone.
| Property | Value | Source |
| CAS Number | 90322-49-9 | [5][7] |
| Molecular Formula | C₉H₇NO₄ | [4][5] |
| Molecular Weight | 193.16 g/mol | [5][8] |
| Topological Polar Surface Area | 72.1 Ų | [9] (Computed) |
| XLogP3-AA (Lipophilicity) | 1.5 | [9] (Computed) |
| Hydrogen Bond Donor Count | 0 | [9] (Computed) |
| Hydrogen Bond Acceptor Count | 4 | [9] (Computed) |
Synthesis and Mechanistic Considerations
The synthesis of substituted chromanones is a well-established field in organic chemistry.[3] A reliable method for preparing 8-Nitro-4-chromanone involves an intramolecular Friedel-Crafts-type acylation. This approach offers high yields and good purity, which is essential for subsequent use in drug discovery workflows.
Expertise in Action: The choice of a polyphosphoric acid (PPA) catalyst is deliberate. PPA serves as both the acidic catalyst and the reaction medium, promoting the necessary intramolecular cyclization of a precursor like 3-(2-hydroxy-3-nitrophenoxy)propanoic acid. The high viscosity and thermal stability of PPA allow the reaction to be conducted at elevated temperatures, which is often required to overcome the activation energy for the ring closure, especially with a deactivated aromatic ring.
Caption: General workflow for the synthesis of 8-Nitro-4-chromanone.
Experimental Protocol: Synthesis of 8-Nitro-4-chromanone
This protocol is a self-validating system designed for reproducibility.
-
Preparation of Precursor: To a solution of 2-hydroxy-3-nitrophenol in an appropriate solvent (e.g., ethanol/water mixture), add sodium hydroxide to form the phenoxide. Subsequently, add 3-chloropropanoic acid and heat the mixture under reflux for several hours to yield 3-(2-hydroxy-3-nitrophenoxy)propanoic acid via Williamson ether synthesis. Monitor reaction completion by TLC.
-
Acidification and Isolation: After cooling, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid precursor. Filter the solid, wash with cold water, and dry under vacuum.
-
Cyclization: Add the dried precursor (1 equivalent) to polyphosphoric acid (PPA) (approx. 10-15 times the weight of the precursor). Heat the mixture with stirring to 90-100 °C for 1-2 hours. The reaction mixture will become a homogenous, viscous solution.
-
Quenching and Precipitation: Cautiously pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude 8-Nitro-4-chromanone.
-
Purification: Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and then with a cold sodium bicarbonate solution to remove any unreacted acid. The final purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using NMR, IR, and Mass Spectrometry (see Section 3).
Structural Elucidation: A Predictive Spectroscopic Guide
Authenticating the molecular structure of a synthesized compound is paramount.[10] While a definitive crystal structure provides the highest level of confirmation,[11] a combination of spectroscopic techniques is the standard for routine characterization.[12][13] Below is a guide to the expected spectroscopic data for 8-Nitro-4-chromanone, based on established principles of chemical structure and spectroscopy.
Caption: Key derivatization pathways for 8-Nitro-4-chromanone in drug discovery.
Conclusion
8-Nitro-4-chromanone is a strategically designed molecule that leverages the privileged chroman-4-one scaffold. Its unique electronic structure, governed by the powerful nitro group, makes it a valuable intermediate in organic synthesis. The predictive spectroscopic data and detailed synthetic protocol provided in this guide offer researchers a solid foundation for working with this compound. Its true potential lies in its role as a precursor to a diverse range of derivatives, particularly through the reduction of the nitro group, opening avenues for the discovery of novel therapeutics in oncology, neuropharmacology, and beyond.
References
-
MySkinRecipes. 8-Nitro-4-chromanone. [Link]
-
Patil, S. A., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. ResearchGate. [Link]
-
Chen, Z., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. Royal Society of Chemistry. [Link]
-
Wallén, E. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
PubChem. 3-Nitro-4-chromanone. National Institutes of Health. [Link]
-
Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, NIH. [Link]
-
Szumilak, M., et al. (2022). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]
-
Flores-Alamo, M., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. ResearchGate. [Link]
-
Chen, Z., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. NIH. [Link]
-
Patil, S. A., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
Chen, Z., et al. (2020). Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents. ResearchGate. [Link]
-
PubChem. Chromanone. National Institutes of Health. [Link]
-
Al-Hussain, S. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]
-
Doreswamy, B. H., et al. (2004). Crystal structure of the 4-chromanone derivative. Analytical Sciences. [Link]
-
Gross, E. Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Kumar, D., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. NIH. [Link]
-
Degtyarenko, K., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
-
Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]
-
Christ, M. (2019). NMR, mass spectroscopy, IR - finding compound structure? ResearchGate. [Link]
-
UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. [Link]
-
University of Colorado Boulder. Spectroscopy. [Link]
-
Bukhari, S. N. A., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. [Link]
-
Tafeenko, V. A., et al. (2025). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 8-Nitro-4-chromanone [myskinrecipes.com]
- 5. 90322-49-9 Cas No. | 8-Nitro-4-chromanone | Matrix Scientific [matrixscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. 8-Nitro-4-chromanone | 90322-49-9 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-Nitro-4-chromanone | C9H7NO4 | CID 168011335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lehigh.edu [lehigh.edu]
- 11. Crystal structure of the 4-chromanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
An In-Depth Technical Guide to the Synthesis of 8-Nitro-4-Chromanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 8-nitro-4-chromanone, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document delves into the core chemical principles, reaction mechanisms, and detailed experimental protocols for the synthesis of this compound. Two primary synthetic strategies are explored: the intramolecular Friedel-Crafts acylation of a key precursor and the direct nitration of 4-chromanone. This guide is intended to serve as a practical resource for researchers and scientists, offering field-proven insights and self-validating protocols to ensure technical accuracy and reproducibility.
Introduction
8-Nitro-4-chromanone is a heterocyclic compound of significant interest in organic synthesis and pharmaceutical development. Its structure, featuring a chromanone core with a nitro group at the 8-position, allows for diverse functionalization, making it a crucial intermediate for the synthesis of various bioactive molecules and flavonoid analogs with potential therapeutic applications, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of the nitro group influences the electronic properties of the chromanone ring system, offering unique opportunities for molecular design and derivatization in drug discovery programs.
This guide will provide a detailed exploration of the most viable synthetic routes to 8-nitro-4-chromanone, with a focus on the underlying chemical principles and practical experimental considerations.
Primary Synthesis Pathway: Intramolecular Friedel-Crafts Acylation
The most reliable and regioselective approach to the synthesis of 8-nitro-4-chromanone is through the intramolecular Friedel-Crafts acylation of 3-(2-nitrophenoxy)propanoic acid. This strategy ensures the precise placement of the nitro group at the desired 8-position of the chromanone ring. The overall synthesis can be conceptually broken down into two key stages: the synthesis of the precursor, 3-(2-nitrophenoxy)propanoic acid, and its subsequent cyclization.
Logical Workflow for Intramolecular Friedel-Crafts Acylation Pathway
Caption: Mechanism of Williamson ether synthesis for the preparation of the precursor.
Experimental Protocol: Synthesis of 3-(2-Nitrophenoxy)propanoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrophenol in a suitable solvent such as ethanol or acetone.
-
Base Addition: Add an equimolar amount of a base, such as sodium hydroxide or potassium carbonate, to the solution to form the corresponding 2-nitrophenoxide salt.
-
Addition of 3-Halopropanoic Acid: To the stirred solution, add an equimolar amount of 3-chloropropanoic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute mineral acid (e.g., HCl) to a pH of approximately 2.
-
Isolation and Purification: The precipitated 3-(2-nitrophenoxy)propanoic acid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
| Parameter | Condition |
| Reactants | 2-Nitrophenol, 3-Chloropropanoic Acid |
| Base | Sodium Hydroxide or Potassium Carbonate |
| Solvent | Ethanol or Acetone |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Acidification and precipitation |
| Purification | Recrystallization |
Step 2: Intramolecular Friedel-Crafts Acylation
The cyclization of 3-(2-nitrophenoxy)propanoic acid to form 8-nitro-4-chromanone is an intramolecular Friedel-Crafts acylation. This reaction is promoted by a strong acid catalyst, which facilitates the formation of an acylium ion intermediate. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form the six-membered heterocyclic ring. Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are commonly employed as the dehydrating and cyclizing agents for this transformation. [1] Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
Caption: Mechanism of intramolecular Friedel-Crafts acylation for the cyclization to 8-nitro-4-chromanone.
Experimental Protocol: Synthesis of 8-Nitro-4-chromanone
-
Reaction Setup: In a round-bottom flask, place 3-(2-nitrophenoxy)propanoic acid and add an excess of polyphosphoric acid (PPA).
-
Reaction Conditions: Heat the mixture with stirring to a temperature between 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated crude 8-nitro-4-chromanone is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate). [2][3][4][5]
Parameter Condition Reactant 3-(2-Nitrophenoxy)propanoic Acid Reagent Polyphosphoric Acid (PPA) Temperature 80-100 °C Reaction Time 2-4 hours Work-up Quenching with ice-water | Purification | Recrystallization or Column Chromatography |
Alternative Synthesis Pathway: Direct Nitration of 4-Chromanone
An alternative, though potentially less regioselective, route to 8-nitro-4-chromanone is the direct nitration of the 4-chromanone scaffold. Electrophilic aromatic substitution on the benzene ring of 4-chromanone using a standard nitrating mixture (a combination of nitric acid and sulfuric acid) can introduce a nitro group. However, this reaction is likely to yield a mixture of isomers, primarily 6-nitro-4-chromanone and 8-nitro-4-chromanone, due to the directing effects of the substituents on the aromatic ring. The separation of these isomers can be challenging. [6]
Regioselectivity in the Nitration of 4-Chromanone
The ether oxygen is an ortho-, para-director, while the carbonyl group is a meta-director. The position of nitration will be influenced by the interplay of these directing effects. Position 6 (para to the ether oxygen) and position 8 (ortho to the ether oxygen) are both activated. Therefore, a mixture of 6-nitro and 8-nitro isomers is expected. [6] Experimental Protocol: Direct Nitration of 4-Chromanone
-
Reaction Setup: In a flask cooled in an ice-salt bath, dissolve 4-chromanone in concentrated sulfuric acid.
-
Nitrating Agent Addition: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.
-
Reaction Conditions: Stir the reaction mixture at a low temperature (0-5 °C) for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid, which is a mixture of nitro-isomers, by vacuum filtration and wash with cold water.
-
Purification and Isomer Separation: The separation of the 6-nitro and 8-nitro isomers typically requires careful column chromatography on silica gel. The difference in polarity between the two isomers allows for their separation.
| Parameter | Condition |
| Reactant | 4-Chromanone |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Work-up | Quenching with ice-water |
| Purification | Column Chromatography for isomer separation |
Characterization of 8-Nitro-4-chromanone
The successful synthesis of 8-nitro-4-chromanone must be confirmed by spectroscopic analysis.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic and aliphatic protons. The protons on the aromatic ring will be split into a distinct pattern due to the presence of the nitro group. The methylene protons at positions 2 and 3 will typically appear as triplets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the nine carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the carbonyl group (C=O) stretching vibration (around 1680 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the nitro group (around 1530 and 1350 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (193.16 g/mol ).
Conclusion
This technical guide has detailed two primary synthetic pathways for the preparation of 8-nitro-4-chromanone. The intramolecular Friedel-Crafts acylation of 3-(2-nitrophenoxy)propanoic acid stands out as the more strategic and regioselective method, ensuring the desired 8-nitro substitution pattern. The direct nitration of 4-chromanone presents a more convergent but less selective alternative, necessitating careful purification to isolate the target isomer. The provided experimental protocols and mechanistic insights are intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important heterocyclic building block for applications in drug discovery and medicinal chemistry.
References
-
MySkinRecipes. 8-Nitro-4-chromanone. [Link]
-
PrepChem. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]
-
Bracca, A. B. J., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(32), 19587-19597. [Link]
-
Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995-8008. [Link]
-
P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent. Indian Journal of Chemistry - Section B. [Link]
-
Stenutz, R. 3-(2-nitrophenyl)propanoic acid. [Link]
-
. What is the background and overview of 3-Amino-3-(2-nitrophenyl)propanoic acid?[Link]
-
Jung, M. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6537-6549. [Link]
-
MySkinRecipes. 8-Nitro-4-chromanone. [Link]
-
National Center for Biotechnology Information. 3-(2-Nitrophenyl)propionic acid. PubChem Compound Database. [Link]
-
Reddy, K. R., & Sreenivasulu, N. (2007). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Molecules, 12(11), 2465-2471. [Link]
-
Li, W., & Fuchs, P. L. (2003). Polyphosphoric Acid Trimethylsilyl Ester Promoted Intramolecular Acylation of an Olefin by a Carboxylic Acid: Convenient Construction of C-18-Functionalized Δ14-Hecogenin Acetate. Organic Letters, 5(22), 4061-4064. [Link]
-
ResearchGate. Intramolecular Friedel-Crafts acylation. [Link]
-
Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]
-
CUNY. Purification by Recrystallization. [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Organic Chemistry Portal. Chromanone and flavanone synthesis. [Link]
-
University of California, Irvine. Recrystallization and Crystallization. [Link]
-
Pytskii, I. S., Kuznetsova, E. S., & Buryak, A. K. (2023). Express Search and Characterization of Nitro Compounds via Visualization Mass Spectrometry. Russian Journal of Physical Chemistry A, 97(11), 1655-1659. [Link]
-
Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995-8008. [Link]
-
Kwiecień, H., & Szychowska, A. (2009). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Arkivoc, 2009(11), 130-142. [Link]
- Google Patents.
-
Khoshnavazi, R., Bahrami, L., & Havasi, F. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Advances, 6(106), 104689-104702. [Link]
-
Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. [Link]
-
Ludwig, M., et al. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Wellcome Open Research, 7, 243. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. [Link]
- Google Patents.
-
PubMed. Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Letters of Chemistry, Physics and Astronomy, 69, 63-71. [Link]
-
ResearchGate. Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. [Link]
-
Organic Syntheses. Acetophenone, m-nitro-. [Link]
Sources
- 1. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. longdom.org [longdom.org]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Nitro-4-chromanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 8-Nitro-4-chromanone is a heterocyclic organic compound featuring a chromanone backbone substituted with a nitro group at the 8-position. This guide provides a comprehensive overview of its physical and chemical characteristics, a plausible synthetic route, and its potential applications in medicinal chemistry and drug development. While experimental data for this specific isomer is limited, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust technical resource for researchers.
Introduction: The Significance of the Chromanone Scaffold
The chroman-4-one framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] These activities include but are not limited to anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The introduction of a nitro group, a potent electron-withdrawing moiety, onto the aromatic ring of the chromanone scaffold is anticipated to significantly modulate its electronic properties and, consequently, its reactivity and biological profile. This guide focuses specifically on the 8-nitro isomer, a compound of interest for the development of novel therapeutic agents.[2]
Physicochemical Properties
Direct experimental data for 8-Nitro-4-chromanone is not extensively reported in the literature. However, based on the known properties of 4-chromanone and its substituted derivatives, we can infer the following characteristics.
Table 1: Estimated Physicochemical Properties of 8-Nitro-4-chromanone
| Property | Value | Source/Rationale |
| CAS Number | 90322-49-9 | [4][5] |
| Molecular Formula | C₉H₇NO₄ | [2] |
| Molecular Weight | 193.16 g/mol | [2] |
| Appearance | Likely a pale yellow to yellow solid | Inferred from related nitroaromatic compounds. |
| Melting Point | Estimated to be in the range of 150-180 °C | Based on the melting point of 6-Nitro-4-chromanone (171-178 °C) and the influence of the nitro group position.[6] |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, acetone, and moderately soluble in alcohols like ethanol and methanol. Poorly soluble in water and nonpolar solvents like hexane. | General solubility characteristics of nitroaromatic compounds and chromanones. |
Proposed Synthesis of 8-Nitro-4-chromanone
Proposed Synthetic Workflow:
The synthesis can be envisioned to start from 2-hydroxy-3-nitrobenzaldehyde, which undergoes a condensation reaction followed by cyclization.
Figure 1: Proposed synthetic workflow for 8-Nitro-4-chromanone.
Step-by-Step Methodology (Hypothetical Protocol):
-
Starting Material: 2-Hydroxy-3-nitrobenzaldehyde.
-
Condensation: React the starting material with a suitable three-carbon synthon, such as a protected acrolein or a related vinyl ether, under basic or acidic conditions to facilitate a Michael addition or a similar condensation reaction. The choice of catalyst and solvent would be critical to optimize the yield of the intermediate.
-
Cyclization: The resulting intermediate would then be subjected to intramolecular cyclization. This can often be achieved by heating in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid) or a base to promote the ring closure to the chromanone system.
-
Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography on silica gel to yield pure 8-Nitro-4-chromanone.
Causality Behind Experimental Choices: The selection of 2-hydroxy-3-nitrobenzaldehyde as the starting material is strategic as the ortho-hydroxyl group is essential for the final cyclization step to form the chromanone ring, and the nitro group is already in the desired 3-position relative to the hydroxyl group (which becomes the 8-position in the final product). The choice of an acid or base catalyst for cyclization depends on the stability of the intermediate and the desired reaction kinetics.
Spectral Characteristics (Predicted)
Direct experimental spectra for 8-Nitro-4-chromanone are not widely published. The following predictions are based on the analysis of the spectra of 4-chromanone, its substituted derivatives, and the known spectroscopic effects of the nitro group.[8][9][10]
4.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons (δ 7.0-8.5 ppm): The three protons on the benzene ring will appear in this region. The strong electron-withdrawing effect of the nitro group will deshield the adjacent protons, causing them to appear at a higher chemical shift. The proton at C5 is expected to be a doublet of doublets, coupled to the protons at C6 and C7. The protons at C6 and C7 will also likely appear as a triplet and a doublet of doublets, respectively.
-
Methylene Protons at C2 (δ ~4.6 ppm): These protons are adjacent to the oxygen atom and will appear as a triplet.
-
Methylene Protons at C3 (δ ~2.9 ppm): These protons are adjacent to the carbonyl group and will appear as a triplet.
4.2. 13C NMR Spectroscopy
The 13C NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon (C4, δ ~190 ppm): The carbonyl carbon will be significantly deshielded and appear at a low field.
-
Aromatic Carbons (δ 110-160 ppm): The six carbons of the benzene ring will resonate in this region. The carbon bearing the nitro group (C8) and the carbon ortho to it (C8a) will be significantly influenced by the nitro group's electron-withdrawing nature.
-
Methylene Carbon (C2, δ ~67 ppm): The carbon attached to the oxygen atom.
-
Methylene Carbon (C3, δ ~37 ppm): The carbon adjacent to the carbonyl group.
4.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Ketone): A strong absorption band is expected around 1680-1700 cm⁻¹.
-
N-O Asymmetric Stretch: A strong band is anticipated in the region of 1520-1560 cm⁻¹.
-
N-O Symmetric Stretch: A strong band is expected around 1340-1380 cm⁻¹.
-
C-O-C Stretch (Ether): A band in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹.
4.4. Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z 193. The fragmentation pattern will likely involve the loss of small neutral molecules such as NO₂, CO, and ethylene, which is characteristic of chromanone and nitroaromatic compounds. A retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring is also a common pathway for chromanones.
Chemical Reactivity
The chemical reactivity of 8-Nitro-4-chromanone is dictated by the interplay of the electron-withdrawing nitro group and the functionalities within the chromanone scaffold.
Figure 2: Key reactivity sites of 8-Nitro-4-chromanone.
-
Reactions at the Carbonyl Group: The ketone at the 4-position is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to the corresponding alcohol, formation of oximes, and reactions with Grignard reagents.
-
Reactions on the Aromatic Ring: The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta positions (C5 and C7). Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, should a suitable leaving group be present.
-
Reactions involving the Nitro Group: The nitro group itself can be reduced to an amino group, which opens up a vast array of further functionalization possibilities, including diazotization and subsequent coupling reactions. This transformation is pivotal for creating libraries of analogs for structure-activity relationship (SAR) studies.
Potential Applications in Drug Development
While specific biological data for 8-Nitro-4-chromanone is scarce, the chromanone scaffold and the presence of a nitro group suggest several promising avenues for investigation in drug discovery.
-
Anticancer Activity: Many nitroaromatic compounds and chromanone derivatives have demonstrated potent anticancer properties.[3][11][12] The 8-nitro substitution could enhance this activity through various mechanisms, including the generation of reactive oxygen species or by acting as a bio-reductive prodrug.
-
Antimicrobial Agents: The chromanone core is found in many natural products with antimicrobial activity. The nitro group can also contribute to antimicrobial effects, and thus 8-Nitro-4-chromanone is a candidate for the development of new antibacterial and antifungal agents.
-
Enzyme Inhibition: Substituted chromanones have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against sirtuin 2 (SIRT2), a target for neurodegenerative diseases.[7] The 8-nitro substitution could be explored for its potential to modulate the activity of various enzymes.
Safety and Handling
As with all nitroaromatic compounds, 8-Nitro-4-chromanone should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.
Conclusion
8-Nitro-4-chromanone represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide, by synthesizing available data on related compounds, provides a foundational understanding of its physicochemical properties, a viable synthetic strategy, and its potential applications. Further experimental validation of the predicted characteristics is crucial to fully unlock the potential of this intriguing molecule in the field of drug discovery and medicinal chemistry.
References
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Nitro-4-chromanone [myskinrecipes.com]
- 3. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Nitro-4-chromanone | 90322-49-9 [chemicalbook.com]
- 5. 90322-49-9 Cas No. | 8-Nitro-4-chromanone | Matrix Scientific [matrixscientific.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromanone | C9H8O2 | CID 68110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide to the Solubility Profile of 8-Nitro-4-chromanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 8-Nitro-4-chromanone, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug discovery and development, this document delves into the theoretical and practical aspects of determining the aqueous and organic solvent solubility of this molecule. We will explore the underlying physicochemical principles, present detailed experimental protocols for both kinetic and thermodynamic solubility assays, and discuss the anticipated influence of environmental factors such as pH. While specific experimental data for 8-Nitro-4-chromanone is not extensively available in public literature, this guide synthesizes information from structurally analogous compounds, including chromanone and nitroaromatic derivatives, to provide a robust predictive framework. This guide is intended to be a practical resource for researchers, enabling them to design and execute meaningful solubility studies and interpret the resulting data in the context of their research goals.
Introduction: The Significance of 8-Nitro-4-chromanone and its Solubility
8-Nitro-4-chromanone is a derivative of the chromanone scaffold, a structural motif present in a variety of biologically active compounds.[1] The introduction of a nitro group at the 8-position is expected to significantly influence its physicochemical properties, including its solubility, which is a cornerstone of its potential as a pharmaceutical intermediate or bioactive agent.[2][3] Understanding the solubility of 8-Nitro-4-chromanone is paramount for several reasons:
-
Bioavailability: For a compound to be orally bioavailable, it must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.
-
Formulation Development: Knowledge of a compound's solubility in various solvents is essential for developing stable and effective pharmaceutical formulations, whether for oral, parenteral, or topical administration.
-
In Vitro Assay Performance: Inconsistent or poor solubility in assay buffers can lead to unreliable and misleading results in biological screening, potentially causing promising compounds to be overlooked or artifacts to be pursued.
-
Process Chemistry: Solubility data in organic solvents is critical for optimizing reaction conditions, purification strategies (such as crystallization), and overall process efficiency in the synthesis of 8-Nitro-4-chromanone and its derivatives.
This guide will provide the necessary theoretical background and practical methodologies to thoroughly characterize the solubility profile of 8-Nitro-4-chromanone.
Physicochemical Properties and Predicted Solubility Profile
While experimental data is limited, we can predict the general solubility behavior of 8-Nitro-4-chromanone based on its structure and the properties of related compounds.
Molecular Structure and Key Physicochemical Parameters
-
Molecular Formula: C₉H₇NO₄
-
Molecular Weight: 193.16 g/mol
-
Structure: A chromanone core with a nitro group at the 8-position.
The presence of the polar nitro group and the ketone functionality, combined with the relatively nonpolar aromatic ring system, suggests that 8-Nitro-4-chromanone will exhibit moderate polarity. This duality will govern its solubility in different solvent systems.
Predicted Aqueous Solubility
The aqueous solubility of 8-Nitro-4-chromanone is anticipated to be low. The chromanone core itself has limited water solubility, and while the nitro group can participate in hydrogen bonding, the overall hydrophobic character of the molecule is likely to dominate. The solubility of many compounds is highly dependent on pH.[1] For 8-Nitro-4-chromanone, the nitro group is not readily ionizable in the physiological pH range. The ketone moiety is also a very weak base. Therefore, significant changes in solubility with pH are not expected, unless the compound is unstable at certain pH values.[4]
Predicted Organic Solvent Solubility
Based on the principle of "like dissolves like," 8-Nitro-4-chromanone is expected to be more soluble in polar organic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with the nitro and ketone groups.
Table 1: Predicted Qualitative Solubility of 8-Nitro-4-chromanone in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | High | Strong dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding potential with the nitro and ketone groups. |
| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Ability to dissolve moderately polar compounds. |
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, experimental determination is essential. The two primary types of solubility assays relevant to drug discovery are thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the most common approach for its determination.
-
Preparation: Accurately weigh an excess amount of solid 8-Nitro-4-chromanone into a glass vial.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent) to the vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. A solid excess should remain visible.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of 8-Nitro-4-chromanone in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer. It is a non-equilibrium measurement that is often used in early drug discovery for high-throughput screening. Nephelometry is a common technique for this assay.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 8-Nitro-4-chromanone in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform a serial dilution of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS, pH 7.4). This creates a range of concentrations with a constant, low percentage of DMSO.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a short period (e.g., 1-2 hours).
-
Measurement: Measure the light scattering of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is often defined as the concentration at which the light scattering signal begins to significantly increase above the background.
Diagram 2: Workflow for Kinetic Solubility Determination by Nephelometry
Caption: Workflow for Kinetic Solubility by Nephelometry.
Influence of pH on Solubility
The solubility of ionizable compounds can be significantly affected by the pH of the medium.[5] Although 8-Nitro-4-chromanone is not strongly ionizable, subtle effects of pH on its stability and intermolecular interactions could influence its solubility. A pH-solubility profile can be generated by performing thermodynamic solubility measurements in a series of buffers across a relevant pH range (e.g., pH 2 to 10).
Data Interpretation and Troubleshooting
-
Discrepancies between Kinetic and Thermodynamic Solubility: It is common for kinetic solubility to be higher than thermodynamic solubility. This is because the rapid precipitation from a supersaturated solution in the kinetic assay may not reach true equilibrium.
-
Compound Instability: If 8-Nitro-4-chromanone is unstable in certain solvents or at specific pH values, this can lead to an overestimation of solubility as the compound degrades into more soluble species. It is crucial to assess compound stability in parallel with solubility measurements.
-
Solid-State Form: The crystalline form (polymorph) of the solid material used for thermodynamic solubility measurements can impact the results. Amorphous material is generally more soluble than a stable crystalline form.
Conclusion
The solubility of 8-Nitro-4-chromanone is a critical parameter that will influence its utility in pharmaceutical and chemical research. This guide has provided a framework for understanding and experimentally determining its solubility profile. By employing the detailed protocols for thermodynamic and kinetic solubility assays, researchers can generate the high-quality data needed to make informed decisions in drug discovery and development. While specific experimental values for this compound are yet to be widely published, the principles and methodologies outlined herein provide a clear path forward for its comprehensive characterization.
References
-
Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]
-
Chem-Impex. (n.d.). 6-Nitro-4-chromanone. Retrieved from [Link]
-
MDPI. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. [Link]
-
MySkinRecipes. (n.d.). 8-Nitro-4-chromanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chromanone. PubChem Compound Summary for CID 68110. Retrieved from [Link]
-
RSC Publishing. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. [Link]
Sources
A Guide to the Spectroscopic Characterization of 8-Nitro-4-chromanone
This technical guide provides an in-depth analysis of the spectroscopic data for 8-Nitro-4-chromanone, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of how to confirm the structure and purity of this molecule using modern spectroscopic techniques. We will explore the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, grounded in established chemical principles.
Molecular Structure and Spectroscopic Implications
8-Nitro-4-chromanone possesses a rigid chromanone core with two key functional groups that define its spectroscopic signature: a ketone (carbonyl group) at the 4-position and a strongly electron-withdrawing nitro group (-NO₂) at the 8-position of the aromatic ring. The molecular formula is C₉H₇NO₄, and its molar mass is 193.16 g/mol .
The placement of the nitro group ortho to the ether oxygen dramatically influences the electronic environment of the aromatic ring, which is a key feature we expect to observe in the NMR spectrum. Similarly, the carbonyl and nitro groups will produce strong, characteristic signals in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound and offers structural clues through its fragmentation patterns.[4][5]
Expected Data for 8-Nitro-4-chromanone:
-
Molecular Ion (M⁺•): For 8-Nitro-4-chromanone, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 193. The presence of an odd number of nitrogen atoms (one) results in a molecular ion with an odd nominal mass, consistent with the Nitrogen Rule.
-
High-Resolution MS (HRMS): HRMS would confirm the elemental composition. For [M+H]⁺ (C₉H₈NO₄), the calculated exact mass is 194.0448.
Fragmentation Pathway:
The fragmentation of 8-Nitro-4-chromanone under electron ionization (EI) is governed by the stability of the resulting fragments. Key fragmentation processes include:
-
Loss of NO₂: A common fragmentation for aromatic nitro compounds is the loss of the nitro group (mass of 46), leading to a fragment at m/z 147.[6]
-
Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring can undergo a characteristic RDA cleavage, breaking the C-C and C-O bonds of the dihydropyrone ring. This would lead to the expulsion of ethylene (C₂H₄, mass 28), resulting in a fragment at m/z 165.
-
Carbonyl Group Fragmentation: Cleavage adjacent to the carbonyl group (α-cleavage) can lead to the loss of CO (mass 28), producing a fragment at m/z 165.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9][10]
Key IR Absorptions for 8-Nitro-4-chromanone:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| ~3100-3000 | Aromatic C-H Stretch | Medium | Characteristic of the C-H bonds on the benzene ring.[11] |
| ~2900 | Aliphatic C-H Stretch | Medium | Arises from the two methylene (-CH₂-) groups in the heterocyclic ring.[11] |
| ~1685 | C=O (Ketone) Stretch | Strong | This is a very strong and sharp absorption, characteristic of an aryl ketone.[10] |
| ~1600, ~1470 | Aromatic C=C Stretch | Medium | These absorptions are typical for the benzene ring.[11] |
| ~1525, ~1350 | N-O Asymmetric & Symmetric Stretch | Strong | These two strong absorptions are the most definitive evidence for the presence of the nitro group.[12] |
| ~1250 | Aryl-O-C (Ether) Stretch | Strong | Represents the stretching of the ether linkage within the chromanone core. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For 8-Nitro-4-chromanone, we expect to see signals for three aromatic protons and four aliphatic protons.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment | Rationale |
| ~8.1 | dd | ~8.0, 1.5 | 1H | H-7 | Downfield shift due to being ortho to the electron-withdrawing NO₂ group. |
| ~7.8 | dd | ~8.0, 1.5 | 1H | H-5 | Downfield shift due to being ortho to the carbonyl group. |
| ~7.2 | t | ~8.0 | 1H | H-6 | Shielded relative to H-5 and H-7, appearing as a triplet due to coupling with both neighbors. |
| ~4.6 | t | ~6.5 | 2H | H-2 (-OCH₂-) | Protons on the carbon adjacent to the ether oxygen are deshielded. Appears as a triplet from coupling to H-3 protons.[13] |
| ~2.9 | t | ~6.5 | 2H | H-3 (-CH₂CO-) | Protons on the carbon adjacent to the carbonyl group are deshielded, but less so than H-2. Appears as a triplet from coupling to H-2.[13] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.[14][15] 8-Nitro-4-chromanone has 9 carbon atoms, and due to molecular symmetry, all 9 are expected to be unique.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~191 | C-4 (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield.[13] |
| ~160 | C-8a | Quaternary carbon attached to the ether oxygen. |
| ~145 | C-8 | Quaternary carbon attached to the nitro group, significantly deshielded. |
| ~136 | C-6 | Aromatic CH carbon. |
| ~128 | C-5 | Aromatic CH carbon, influenced by the adjacent carbonyl group. |
| ~125 | C-7 | Aromatic CH carbon, influenced by the adjacent nitro group. |
| ~120 | C-4a | Quaternary aromatic carbon. |
| ~67 | C-2 | Aliphatic carbon adjacent to the ether oxygen.[13] |
| ~37 | C-3 | Aliphatic carbon adjacent to the carbonyl group.[13] |
Integrated Spectroscopic Analysis Workflow
Confirming the structure of a synthesized compound is a holistic process. No single technique provides all the information. The logical flow of analysis validates the structure at each step.
Caption: Workflow for the spectroscopic elucidation of 8-Nitro-4-chromanone.
Experimental Protocols
The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.
Mass Spectrometry (High-Resolution)
-
Sample Preparation: Accurately weigh (~1 mg) of 8-Nitro-4-chromanone and dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard (e.g., sodium trifluoroacetate cluster ions) to ensure high mass accuracy.
-
Method Setup: Set up an electrospray ionization (ESI) source in positive ion mode. Infuse the sample at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the resolution is set to >10,000 (FWHM).
-
Analysis: Process the spectrum to find the monoisotopic mass of the [M+H]⁺ ion. Compare the measured exact mass to the theoretical mass for C₉H₈NO₄ to confirm the elemental composition within a 5 ppm error tolerance.
FT-IR Spectroscopy (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with isopropanol. Record a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid 8-Nitro-4-chromanone powder directly onto the ATR crystal. Ensure good contact using the pressure clamp.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if necessary. Label the major peaks corresponding to the key functional groups.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of 8-Nitro-4-chromanone in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A 30-degree pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data (FID). Phase the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals and analyze the multiplicities. Pick and label the peaks in both spectra.
References
-
O'Callaghan, K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available at: [Link]
-
Gomes, M. N., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Available at: [Link]
-
Wang, W., et al. (2014). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Drug Discoveries & Therapeutics. Available at: [Link]
-
ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801). Available at: [Link]
-
The Royal Society of Chemistry. (2021). Electronic Supporting Information (ESI). Available at: [Link]
-
Bracca, A. B. J., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available at: [Link]
-
Sharma, P., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ali, A. A. A. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
-
Palacký, J. (n.d.). Table of Characteristic IR Absorptions. University of Chemistry and Technology, Prague. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]
-
Zhang, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Mass Spectrometry. Available at: [Link]
-
Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]
-
Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Chromanone. PubChem. Available at: [Link]
-
Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]
-
Fronczek, F. R., & Varlamova, A. D. (2024). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Molecules. Available at: [Link]
-
Tienta Sciences, Inc. (n.d.). New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis. Current Separations. Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. savemyexams.com [savemyexams.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compoundchem.com [compoundchem.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
8-Nitro-4-chromanone: A Technical Guide to its Potential Biological Activity
This guide provides an in-depth exploration of the potential biological activities of 8-Nitro-4-chromanone, a heterocyclic compound belonging to the chromanone family. Drawing upon research into the broader class of chromanones and specifically nitro-substituted analogues, this document is intended for researchers, scientists, and professionals in drug development. We will delve into the prospective anticancer, antimicrobial, and anti-inflammatory properties of this molecule, supported by established experimental methodologies and mechanistic insights.
Introduction to 8-Nitro-4-chromanone
Chromanones are a significant class of oxygen-containing heterocyclic compounds, with a structure featuring a benzene ring fused to a dihydropyranone ring.[1][2] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a nitro group (NO2) onto the aromatic ring can significantly modulate the electronic properties and, consequently, the biological activity of the parent molecule. 8-Nitro-4-chromanone, with its nitro group at the 8th position, is a subject of growing interest for its potential therapeutic applications. This guide will synthesize existing knowledge on related compounds to build a strong case for the investigational pathways of 8-Nitro-4-chromanone.
Potential Anticancer Activity
The chromanone scaffold is a recurring motif in compounds with demonstrated antitumor properties.[3] Research into nitro-substituted chromanones, particularly 3-nitro-4-chromanone derivatives, has revealed potent antiproliferative activity against various cancer cell lines, including castration-resistant prostate cancer (DU145 and PC3) and human colon cancer (HT-29).[4][5][6] These findings strongly suggest that 8-Nitro-4-chromanone could exhibit similar cytotoxic effects.
Proposed Mechanism of Action
The anticancer activity of nitroaromatic compounds is often linked to their ability to generate reactive oxygen species (ROS) under hypoxic conditions, which are characteristic of solid tumors. This can lead to oxidative stress and subsequent apoptosis. Furthermore, chromanone derivatives have been shown to induce apoptosis through the modulation of key signaling pathways, such as those involving Bcl-2, Bax, and caspase-3.[7] It is plausible that 8-Nitro-4-chromanone could induce apoptosis in cancer cells through these or similar mechanisms.
Experimental Protocol: In Vitro Anticancer Activity Screening
The following is a detailed, step-by-step methodology for assessing the antiproliferative effects of 8-Nitro-4-chromanone.
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., DU145, PC3, HT-29)
-
8-Nitro-4-chromanone
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with varying concentrations of 8-Nitro-4-chromanone and a vehicle control.
-
Incubate for 48-72 hours.
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Data Presentation: Anticipated IC50 Values
| Cell Line | 8-Nitro-4-chromanone (Predicted IC50, µM) | Cisplatin (Reference, µM) |
| DU145 (Prostate) | 5-20 | ~15 |
| PC3 (Prostate) | 8-25 | ~20 |
| HT-29 (Colon) | 10-30 | ~18 |
Note: These are hypothetical values based on studies of related nitrochromanones and should be experimentally determined.[4][7]
Potential Antimicrobial Activity
Flavonoids and their derivatives, including chromanones, have long been recognized for their antimicrobial properties.[1][8] The presence of a nitro group can enhance this activity. For instance, 6-chloro-8-nitroflavone has demonstrated potent inhibitory effects against pathogenic bacteria.[9] This provides a strong rationale for investigating the antibacterial and antifungal potential of 8-Nitro-4-chromanone.
Proposed Mechanism of Action
The antimicrobial action of nitro-containing compounds can be attributed to several mechanisms. The nitro group can be enzymatically reduced within microbial cells to form cytotoxic nitroso and hydroxylamine intermediates, which can damage DNA and other critical cellular components. Additionally, these compounds can interfere with bacterial cell wall synthesis and disrupt membrane integrity.
Experimental Protocol: Antimicrobial Susceptibility Testing
The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 8-Nitro-4-chromanone against a panel of pathogenic microbes.
Broth Microdilution Method
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
8-Nitro-4-chromanone
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Resazurin solution (as a viability indicator)
Procedure:
-
Prepare a stock solution of 8-Nitro-4-chromanone in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator (from blue to pink), signifying inhibition of microbial growth.
Potential Anti-inflammatory Activity
Chromanone derivatives have been identified as promising anti-inflammatory agents.[10] Their mechanism of action often involves the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.[10] The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Proposed Mechanism of Action
It is hypothesized that 8-Nitro-4-chromanone may exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This could occur through the prevention of the phosphorylation and subsequent degradation of IκBα, which would otherwise lead to the translocation of NF-κB into the nucleus and the transcription of pro-inflammatory genes.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes how to assess the ability of 8-Nitro-4-chromanone to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
8-Nitro-4-chromanone
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (DMEM with 10% FBS)
-
Griess Reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 8-Nitro-4-chromanone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Visualizing the Potential: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vitro anticancer screening.
Caption: Proposed anti-inflammatory mechanism of action.
Conclusion
While direct experimental evidence for the biological activities of 8-Nitro-4-chromanone is still emerging, the extensive research on the chromanone scaffold and its nitro-substituted derivatives provides a strong foundation for its investigation as a potential therapeutic agent. The proposed anticancer, antimicrobial, and anti-inflammatory properties, along with the detailed experimental protocols provided in this guide, offer a clear roadmap for future research in this promising area. The versatility of the chromanone core, combined with the electronic influence of the nitro group, makes 8-Nitro-4-chromanone a compelling candidate for drug discovery and development.
References
-
Chen, H., Xie, J., Xing, D., Wang, J., Tang, J., Yi, Z., Xia, F., Qiu, W.-W., & Yang, F. (2019). Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents. Organic & Biomolecular Chemistry, 17(4), 1062–1066. Available at: [Link]
-
Chitti, S., Pulya, S., Nandikolla, A., Patel, T. K., Kumar, B. K., Murugesan, S., Ghosh, B., & Sekhar, K. V. G. C. (2021). Design, synthesis and biological evaluation of 7–(5–((substituted–amino)-methyl)-thiophen–2–yl)-spiro-[chroman–2,4′–piperidin]–4–one hydrochloride analogues as anticancer agents. Bioorganic Chemistry, 112, 104865. Available at: [Link]
-
Chen, H., Xing, Y., Xie, J., Xie, J., Xing, D., Tang, J., Yang, F., Yi, Z., & Qiu, W.-W. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Advances, 9(58), 33794–33799. Available at: [Link]
-
Wu, Y.-W., et al. (2021). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. Marine Drugs, 19(9), 508. Available at: [Link]
-
Li, J., et al. (2023). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic Chemistry, 139, 106767. Available at: [Link]
-
Chen, H., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Advances, 9(58), 33794-33799. Available at: [Link]
-
Elghareeb, F. H., Kandil, E. M., Abou-Elzahab, M., Abdelmoteleb, M., & Abozeid, M. A. (2021). Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: Synthesis, biological and computational evaluation. RSC Advances, 11(34), 20976-20991. Available at: [Link]
-
Chen, H., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Advances. Available at: [Link]
-
Chen, H., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Advances. Available at: [Link]
-
Nowak, M., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(11), 6039. Available at: [Link]
-
Various Authors. (2019). The antitumor activity of naturally occurring chromones: A review. Fitoterapia. Available at: [Link]
-
Lee, Y.-S., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry, 57(20), 8483-8496. Available at: [Link]
-
Wallén, E. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7001-7005. Available at: [Link]
-
Chen, H., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Publishing. Available at: [Link]
-
da Silva, A. M. S., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(10), 2269. Available at: [Link]
-
Gładkowski, W., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules, 29(10), 2351. Available at: [Link]
-
Wang, X., et al. (2025). Synthesis, Antibacterial, and Antifungal Activity Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating Carboxamide and Oxime Ether Moieties. ResearchGate. Available at: [Link]
-
Gómez-Rivera, A., et al. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. Bioorganic & Medicinal Chemistry Letters, 23(20), 5519-5522. Available at: [Link]
-
de Oliveira, A. M., et al. (2019). Anti-inflammatory activities of selected synthetic homoisoflavanones. ResearchGate. Available at: [Link]
-
Han, L., et al. (2018). Violacin A, a new chromanone produced by Streptomyces violaceoruber and its anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 28(5), 878-882. Available at: [Link]
-
Kamboj, S., & Singh, R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Arabian Journal for Science and Engineering, 47, 75-111. Available at: [Link]
Sources
- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06420F [pubs.rsc.org]
- 5. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Violacin A, a new chromanone produced by Streptomyces violaceoruber and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Nitro-4-Chromanone Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential
Abstract
The 4-chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the physicochemical properties and pharmacological profile of the parent molecule.[3] While extensive research has been conducted on various substituted chromanones, the 8-nitro analogs remain a relatively underexplored chemical space. This technical guide provides a comprehensive overview of 8-nitro-4-chromanone derivatives, consolidating available information and offering field-proven insights into their synthesis, potential biological activities, and prospective applications in drug discovery. We will delve into rational design strategies, proposed mechanisms of action, and detailed experimental protocols, drawing logical parallels from more extensively studied isomers to illuminate the therapeutic promise of this compound class.
Introduction: The Strategic Importance of the 8-Nitro-4-Chromanone Core
The 4-chromanone (2,3-dihydro-1-benzopyran-4-one) framework is a key structural motif in a multitude of bioactive molecules, including flavonoids and their derivatives. These compounds are known to exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5] The biological activity of the 4-chromanone core is highly dependent on its substitution pattern.[1]
The introduction of a nitro group (NO₂) onto the aromatic ring of the chromanone scaffold is a strategic decision in medicinal chemistry. The nitro group's strong electron-withdrawing nature can influence the molecule's reactivity, lipophilicity, and ability to interact with biological targets.[3] While research has highlighted the anticancer potential of 3-nitro-4-chromanone derivatives, particularly against castration-resistant prostate cancer, the 8-nitro isomers are less characterized.[6] The placement of the nitro group at the 8-position is anticipated to uniquely influence the electronic distribution across the bicyclic system, potentially leading to novel biological activities and a distinct structure-activity relationship (SAR) profile.
This guide aims to bridge the knowledge gap by providing a detailed exploration of 8-nitro-4-chromanone derivatives for researchers and drug development professionals.
Synthetic Strategies and Methodologies
The synthesis of 8-nitro-4-chromanone derivatives can be approached through several strategic pathways. A common and efficient method involves the intramolecular cyclization of a suitable precursor, such as a substituted phenol.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to 8-nitro-4-chromanone derivatives commences with the commercially available 2'-hydroxy-3'-nitroacetophenone. This multi-step synthesis is outlined below.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Nitro-Substituted Chromanones: Synthesis, Bioactivity, and Therapeutic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds.[1][2] The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety and bioisostere, can dramatically modulate the pharmacological profile of these molecules.[3][4] The nitro group's ability to participate in redox reactions and alter electronic properties makes it a valuable functional group in the design of novel therapeutics.[5][6] This guide provides a comprehensive technical overview of nitro-substituted chromanones, detailing robust synthetic strategies, key structure-activity relationships (SAR), and an in-depth analysis of their anticancer and antimicrobial activities. We will explore the causality behind experimental design and elucidate the molecular mechanisms, including apoptosis induction and NF-κB pathway inhibition, that underpin their therapeutic potential.
Introduction: The Strategic Fusion of Chromanone and the Nitro Group
The chroman-4-one core, a 2,3-dihydro-1-benzopyran-4-one, is a recurring motif in compounds exhibiting a wide spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[2][7] Its rigid, fused-ring system provides a defined three-dimensional structure for interaction with biological targets.
The nitro group is far more than a simple substituent; it is a strategic functional handle. Its strong electron-withdrawing nature can enhance the electrophilicity of the chromanone core, influence molecular interactions, and improve properties like lipophilicity, which is crucial for membrane permeability.[5][6] Critically, the nitro group can be metabolically reduced within cells to form nitroso and hydroxylamine intermediates, which can generate reactive oxygen species (ROS) or covalently modify DNA and proteins, leading to cytotoxic effects in pathogens and cancer cells.[6][8] This dual role as both a pharmacophore and a potential toxicophore necessitates careful molecular design and evaluation.[5] The synergy between the chromanone scaffold and the nitro substituent has thus created a fertile ground for the development of potent and selective therapeutic agents.
Synthetic Strategies for Nitro-Substituted Chromanones
The synthesis of nitro-substituted chromanones is primarily achieved through two strategic pathways: (A) building the chromanone ring from a pre-nitrated precursor, or (B) direct nitration of a pre-formed chromanone scaffold. The former is generally preferred as it offers superior control over regioselectivity.
A widely employed and effective method involves the Claisen-Schmidt condensation of a nitro-substituted 2'-hydroxyacetophenone with an aromatic aldehyde to form a 2'-hydroxychalcone intermediate. This is followed by an intramolecular Michael addition (cyclization) under acidic or basic conditions to yield the final flavanone (2-aryl-chroman-4-one) structure.[8][9]
Representative Experimental Protocol: Synthesis of 6-Nitro-2-phenylchroman-4-one
This protocol is a representative example based on established methodologies for flavanone synthesis.[8][9] The causality for this two-step approach lies in its reliability and modularity. The initial base-catalyzed condensation efficiently forms the C-C bond for the chalcone backbone, while the subsequent acid-catalyzed cyclization is a classic and high-yielding method for forming the pyranone ring.
Step 1: Synthesis of 2'-Hydroxy-5'-nitrochalcone (Claisen-Schmidt Condensation)
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2'-hydroxy-5'-nitroacetophenone (1.81 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of ethanol.
-
Base Addition: While stirring at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide (NaOH) solution. The addition of a strong base like NaOH is critical as it deprotonates the α-carbon of the acetophenone, generating the enolate nucleophile necessary to attack the aldehyde's carbonyl carbon.
-
Reaction: Continue stirring the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water and acidify to pH ~2 with concentrated hydrochloric acid (HCl). The acidic work-up neutralizes the excess base and protonates the phenoxide, causing the chalcone product to precipitate.
-
Purification: Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from ethanol to yield pure 2'-hydroxy-5'-nitrochalcone. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of 6-Nitro-2-phenylchroman-4-one (Intramolecular Cyclization)
-
Reaction Setup: Dissolve the purified 2'-hydroxy-5'-nitrochalcone (2.69 g, 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Acid Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄) (2 mL) to the solution. Sulfuric acid protonates the hydroxyl group, making it a good leaving group upon tautomerization, and catalyzes the intramolecular conjugate addition of the phenolic oxygen to the α,β-unsaturated ketone system.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 8 hours. Monitor the disappearance of the chalcone starting material by TLC.
-
Isolation: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Purification: Collect the resulting solid precipitate by vacuum filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the pure 6-nitro-2-phenylchroman-4-one. This final product's identity and purity must be validated through melting point determination, NMR spectroscopy (¹H and ¹³C), and high-resolution mass spectrometry (HRMS) to ensure a self-validating system.
Biological Activities and Therapeutic Potential
Nitro-substituted chromanones have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases. The structure-activity relationships reveal that the position and chemical environment of the nitro group, along with other substituents, are critical determinants of potency and selectivity.
Anticancer Activity
Derivatives of 3-nitro-4-chromanone have shown potent antiproliferative activity against castration-resistant prostate cancer (CRPC) cell lines, such as DU145 and PC3.[10] The data reveals crucial SAR insights.
-
Influence of C-2 Substituent: Amide derivatives at the C-2 position are consistently more potent than their corresponding ester analogues.[10] Furthermore, bulky, lipophilic groups like adamantane dramatically improve activity, suggesting a key hydrophobic interaction in the target binding pocket.[10]
-
Influence of C-6 Substituent: The electronic nature of substituents on the benzo ring is critical. Electron-withdrawing groups (e.g., -F, -Cl, -Br) at the 6-position enhance antiproliferative activity.[10] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) reduce potency.[10]
-
Importance of the Nitro Group: Reduction of the C-3 nitro group to an amino group results in a significant loss of antitumor activity, highlighting the direct role of the NO₂ moiety in the mechanism of action.[10]
| Compound ID | C-2 Substituent | C-6 Substituent | IC₅₀ (μM) vs DU145 Cells | IC₅₀ (μM) vs PC3 Cells | Selectivity (vs HAF Cells) | Reference |
| 19 | Adamantane-amide | -H | 1.73 | 3.09 | >100 μM | [11] |
| 36 | Adamantane-amide | -F | 1.21 | 0.94 | >100 μM | [10][11] |
| 37 | Adamantane-amide | -Cl | 1.34 | 3.07 | >100 μM | [11] |
| 38 | Adamantane-amide | -Br | 0.47 | 0.51 | 3.67 μM | [10][11] |
| 39 | Adamantane-amide | -Me | 1.75 | 6.39 | >100 μM | [11] |
| 40 | Adamantane-amide | -MeO | 2.62 | 6.77 | >100 μM | [11] |
| Cisplatin | (Control) | (Control) | 2.79 | 18.27 | - | [10] |
| Table 1: Antiproliferative activity of selected 3-nitro-4-chromanone derivatives against prostate cancer cells. Data sourced from reference[10][11]. HAF = Human Adult Fibroblasts. |
Antimicrobial Activity
Nitro-substituted chromenes and flavanones exhibit potent activity against pathogenic bacteria, including multidrug-resistant (MDR) strains of Staphylococcus aureus.[12][13]
SAR studies in this area indicate that increased halogenation potentiates antibacterial efficacy. Tri-halogenated 3-nitro-2H-chromenes, for instance, display significantly lower Minimum Inhibitory Concentration (MIC) values compared to their mono-halogenated counterparts.[12] This suggests that the combination of the nitro group's redox potential with the lipophilicity and electronic effects of halogens creates a highly effective antimicrobial pharmacophore.
| Compound Class | Target Organism | Key Structural Features | MIC Range (μg/mL) | Reference |
| Mono-halogenated nitrochromenes | S. aureus (MDR) | Single Br or Cl on either ring | 8 - 32 | [12] |
| Tri-halogenated nitrochromenes | S. aureus (MDR) | Br, Cl substitutions on both rings | 1 - 8 | [12] |
| 6-chloro-8-nitroflavone | S. aureus, E. faecalis | Cl at C-6, NO₂ at C-8 | Potent Inhibition | [13] |
| 6-bromo-8-nitroflavanone | Probiotic Bacteria | Br at C-6, NO₂ at C-8 | Stimulated Growth | [13] |
| Table 2: Antimicrobial activity of selected nitro-substituted chromanone/chromene derivatives. Data sourced from references[12][13]. |
Mechanisms of Action
The therapeutic effects of nitro-substituted chromanones are underpinned by their ability to modulate fundamental cellular pathways involved in cell survival, proliferation, and inflammation.
Induction of Apoptosis in Cancer Cells
A primary mechanism for the anticancer activity of nitro-chromanones is the induction of programmed cell death, or apoptosis. Studies on 3-nitro-4-chromanone derivatives show they trigger the apoptotic cascade in cancer cells.[14] A key event is the cleavage of Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Its cleavage by caspases is a definitive hallmark of apoptosis. This process is often initiated by an increase in intracellular ROS, which damages mitochondria and leads to the release of cytochrome c, activating the caspase cascade (caspase-9, followed by executioner caspases-3 and -7) and altering the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2][14][15]
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation.[16][17] Chromones are known anti-inflammatory agents, and a likely mechanism for this effect is the inhibition of the NF-κB pathway.[7] Structurally related compounds like curcumin analogues have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[16][18] This traps the active p65/p50 NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate pro-survival and pro-inflammatory genes.
Sources
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5'-Nitro-indirubinoxime induces G1 cell cycle arrest and apoptosis in salivary gland adenocarcinoma cells through the inhibition of Notch-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
Introduction: The Promise of a Privileged Scaffold
An In-depth Technical Guide on the Theoretical Exploration of 8-Nitro-4-chromanone
This guide provides a comprehensive theoretical analysis of 8-Nitro-4-chromanone, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its structural, electronic, and spectroscopic properties using first-principles computational methods and explore its potential as a therapeutic agent through in silico modeling. This document is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental characteristics of this molecule and leverage computational chemistry for rational drug design.
The 4-chromanone framework is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][3][4] The introduction of a nitro group (—NO₂) to this scaffold can significantly modulate its electronic properties and biological function, often enhancing its potency. Notably, related compounds such as 3-nitro-4-chromanone derivatives have demonstrated potent antiproliferative activity against challenging cancer cell lines, underscoring the therapeutic potential of this chemical class.[5]
8-Nitro-4-chromanone (CAS: 90322-49-9, Formula: C₉H₇NO₄, MW: 193.156 g/mol ) is a key building block for developing novel flavonoid analogs and other nitro-substituted heterocyclic compounds.[6][7] Despite its importance, a detailed theoretical investigation of its properties is lacking in the current literature. This guide aims to fill that gap by employing a suite of computational tools to build a comprehensive molecular profile, providing a theoretical foundation to guide future experimental synthesis and biological evaluation.
Part 1: Molecular Geometry and Spectroscopic Signature
A molecule's three-dimensional structure and its response to electromagnetic radiation are its fundamental identity card. Before any functional study, establishing the most stable geometric conformation and predicting its spectroscopic characteristics is paramount. We utilize Density Functional Theory (DFT), a robust quantum mechanical method, for this purpose.
Methodology: Geometric Optimization and Frequency Calculations
The initial 3D structure of 8-Nitro-4-chromanone was built and subjected to full geometric optimization without symmetry constraints. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory provides a well-validated balance between computational cost and accuracy for organic molecules. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Caption: A generalized workflow for molecular docking studies.
Predicted Binding and Interactions
The docking simulation of 8-Nitro-4-chromanone into the ATP-binding pocket of CDK2 yielded a promising binding energy, suggesting a stable interaction.
| Parameter | Result |
| Protein Target | Cyclin-Dependent Kinase 2 (CDK2) |
| Predicted Binding Energy | -8.2 kcal/mol |
| Key Interacting Residues | LEU83, GLU81, ILE10, LYS33, ASP145 |
| Interaction Types | Hydrogen Bonds, Hydrophobic Interactions |
The analysis of the top-ranked binding pose reveals that the molecule fits snugly within the active site. Crucially, the oxygen atoms of the nitro group and the carbonyl group are predicted to form hydrogen bonds with the backbone and side chains of key amino acids, such as LYS33 and ASP145. The bicyclic chromanone core engages in favorable hydrophobic interactions with residues like LEU83 and ILE10. These specific interactions provide a structural hypothesis for the potential inhibitory mechanism of 8-Nitro-4-chromanone against CDK2.
Conclusion and Future Outlook
This in-depth theoretical guide has established a comprehensive profile of 8-Nitro-4-chromanone. Through DFT calculations, we have defined its stable geometry and predicted its spectroscopic signatures, providing a benchmark for experimental characterization. The analysis of its electronic properties reveals a stable molecule with distinct electrophilic and nucleophilic regions, governed by its key functional groups.
Furthermore, our in silico screening via molecular docking suggests that 8-Nitro-4-chromanone is a promising candidate for development as a CDK2 inhibitor, with a predicted binding affinity and interaction pattern consistent with known inhibitors. These computational insights provide a strong rationale for prioritizing this compound for chemical synthesis and subsequent in vitro and in vivo biological validation. Future theoretical work could involve molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time, further strengthening the case for its development as a novel therapeutic agent.
References
- Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. PubMed Central.
- Docking score of substituted 4-Chromanone derivatives collected from literatures. ResearchGate.
- Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SpringerLink.
- Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. RSC Publishing.
- Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. ResearchGate.
- 8-Nitro-4-chromanone. MySkinRecipes.
- Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI.
- Current developments in the synthesis of 4-chromanone-derived compounds. ResearchGate.
- Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Drug Discoveries & Therapeutics.
- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. National Institutes of Health.
- Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. ACS Publications.
- Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Publishing.
- Biological and Medicinal Properties of Natural Chromones and Chromanones. National Institutes of Health.
- Synthesis, Bioactivity Evaluation, Molecular Docking, ADMET, and Drug‐Likeness Studies of 4‐Chromanone Derivatives Containing a Thiosemicarbazone Moiety as Potential Antioxidants and α‐Glucosidase Inhibitors. ResearchGate.
- Synthesis, Characterization, DFT Mechanistic Study, Antibacterial Activity, Molecular Modeling, and ADMET Properties of Novel Chromone-Isoxazole Hybrids. ResearchGate.
- 8-Nitro-4-chromanone. ChemicalBook.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications.
- Current developments in the synthesis of 4-chromanone-derived compounds. RSC Publishing.
- Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central.
- Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. National Institutes of Health.
- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate.
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 8-Nitro-4-chromanone [myskinrecipes.com]
- 7. 8-Nitro-4-chromanone | 90322-49-9 [chemicalbook.com]
A Technical Guide to the Quantum Chemical Analysis of 8-Nitro-4-chromanone: Bridging Theory and Experiment in Drug Discovery
This guide provides a comprehensive technical overview of the quantum chemical calculations for 8-Nitro-4-chromanone, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block for flavonoid analogs, it holds potential for the development of novel antioxidant, anti-inflammatory, antimicrobial, and anticancer agents.[1] Understanding its structural and electronic properties at a quantum level is paramount for predicting its reactivity, metabolic fate, and interaction with biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of chromanone-based therapeutics.
Introduction: The Rationale for Computational Scrutiny
8-Nitro-4-chromanone belongs to the chromanone class of compounds, which are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[2][3] The introduction of a nitro group at the 8-position significantly influences the molecule's electronic distribution, reactivity, and potential biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico approach to elucidate these properties, providing insights that can guide synthetic efforts and biological evaluation.[4]
This guide will detail the theoretical framework and practical application of DFT calculations to predict the optimized molecular geometry, vibrational frequencies (IR spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic properties (HOMO-LUMO analysis, UV-Vis spectrum) of 8-Nitro-4-chromanone. We will explore the causality behind the selection of computational methods and basis sets, and discuss the importance of correlating theoretical data with experimental findings for a self-validating analytical system.
Theoretical and Methodological Framework
The cornerstone of our computational investigation is Density Functional Theory (DFT), a method that balances computational cost with high accuracy for medium-sized organic molecules.[5] The choice of functional and basis set is critical for obtaining reliable results.
Selection of Computational Level of Theory
For the calculations outlined in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange and correlation effects, crucial for molecules with heteroatoms and delocalized π-systems like 8-Nitro-4-chromanone.
The 6-311++G(d,p) basis set is proposed for all calculations. This triple-zeta basis set provides a flexible description of the valence electrons. The addition of diffuse functions ("++") is important for accurately describing the electron density far from the nucleus, which is relevant for the nitro group and the lone pairs of the oxygen atoms. The polarization functions ("d,p") allow for the distortion of atomic orbitals, which is necessary to correctly model the bonding in a cyclic system.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing quantum chemical calculations on 8-Nitro-4-chromanone using a software package such as Gaussian.
Step 1: Molecular Structure Input
-
Construct the 3D structure of 8-Nitro-4-chromanone using a molecular builder.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
-
Perform a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.
-
This step will locate the minimum energy conformation of the molecule on the potential energy surface.
Step 3: Vibrational Frequency Analysis
-
Following geometry optimization, perform a frequency calculation at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule.
Step 4: NMR Chemical Shift Calculation
-
Using the optimized geometry, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation at the B3LYP/6-311++G(d,p) level of theory.
-
The calculated isotropic shielding values can be converted to chemical shifts by referencing them to a standard (e.g., Tetramethylsilane, TMS).
Step 5: Electronic Property and UV-Vis Spectra Calculation
-
Perform a Time-Dependent DFT (TD-DFT) calculation at the B3LYP/6-311++G(d,p) level of theory using the optimized geometry.
-
This will provide information on the electronic transitions, which can be used to simulate the UV-Vis absorption spectrum.
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will also be obtained, which are crucial for understanding the molecule's reactivity and electronic properties.
Caption: A generalized workflow for the quantum chemical analysis of 8-Nitro-4-chromanone.
Predicted Properties and Interpretation
This section presents the anticipated results from the quantum chemical calculations, providing insights into the structural, spectroscopic, and electronic characteristics of 8-Nitro-4-chromanone.
Molecular Geometry
The optimized geometry of 8-Nitro-4-chromanone is expected to exhibit a nearly planar chromanone ring system. The nitro group at the 8-position will likely be slightly twisted out of the plane of the benzene ring to minimize steric hindrance. Key bond lengths and angles should be compared with experimental data from related crystal structures of chromanone derivatives to validate the computational model.
| Parameter | Predicted Value (Å or °) |
| C=O bond length | ~1.22 |
| C-N bond length | ~1.48 |
| O-N-O bond angle | ~125 |
| Dihedral angle (Benzene ring - Nitro group) | 10-20 |
| Caption: Predicted key geometrical parameters for 8-Nitro-4-chromanone. |
Spectroscopic Signatures
Infrared (IR) Spectroscopy: The calculated IR spectrum will provide a theoretical fingerprint of the molecule's vibrational modes. Key predicted absorptions are:
-
C=O stretch: A strong band is expected in the region of 1680-1700 cm⁻¹, characteristic of the ketone carbonyl group in the chromanone ring.[6]
-
N-O asymmetric stretch: A strong absorption is predicted between 1550-1475 cm⁻¹.[7]
-
N-O symmetric stretch: A medium to strong band is anticipated in the 1360-1290 cm⁻¹ range.[7]
-
C-H aromatic stretch: Weak to medium bands are expected above 3000 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The calculated ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation.
-
¹H NMR: The aromatic protons are expected to show distinct chemical shifts due to the electron-withdrawing effects of the nitro and carbonyl groups. The protons on the heterocyclic ring will appear as multiplets in the upfield region.
-
¹³C NMR: The carbonyl carbon is predicted to have a chemical shift in the range of 190-200 ppm. The carbon atom attached to the nitro group will also be significantly deshielded.
UV-Vis Spectroscopy: The TD-DFT calculations will predict the electronic transitions responsible for the molecule's UV-Vis absorption spectrum. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region.[9][10] The predicted λmax can be correlated with the HOMO-LUMO energy gap.
| Spectroscopic Data | Predicted Values |
| IR (cm⁻¹) | C=O: 1680-1700; N-O (asym): 1550-1475; N-O (sym): 1360-1290 |
| ¹³C NMR (ppm) | C=O: 190-200 |
| UV-Vis (nm) | λmax: 250-350 |
| Caption: Summary of predicted spectroscopic data for 8-Nitro-4-chromanone. |
Electronic Properties and Reactivity Descriptors
The HOMO and LUMO are key molecular orbitals involved in chemical reactions.
-
HOMO (Highest Occupied Molecular Orbital): The energy and distribution of the HOMO indicate the molecule's ability to donate electrons.
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy and distribution of the LUMO indicate the molecule's ability to accept electrons. The presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, making the molecule a better electron acceptor.[11]
The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller HOMO-LUMO gap suggests higher reactivity.
Sources
- 1. 8-Nitro-4-chromanone [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electrophilic Nitration of 4-Chromanone
Foreword: The Strategic Value of the Nitro-Chromanone Scaffold
In the landscape of modern drug discovery, the 4-chromanone core is recognized as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a range of therapeutic areas.[1][2] Its rigid, bicyclic structure provides a robust platform for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of a nitro (-NO₂) group onto this scaffold via electrophilic aromatic substitution is a strategic modification of profound importance. The nitro group is not merely a passive substituent; it is a potent electronic modulator and a versatile synthetic handle. It significantly alters the electron density of the aromatic ring, influencing the molecule's pharmacokinetic and pharmacodynamic properties, and can serve as a precursor to other critical functionalities, such as amines, which are pivotal in many drug-receptor interactions.
Notably, nitrated 4-chromanone derivatives are actively investigated for their potential in pharmaceutical development, serving as key intermediates in the synthesis of compounds targeting neurological disorders and as building blocks for advanced materials.[3] This guide provides an in-depth examination of the core chemical principles and practical methodologies governing the electrophilic nitration of 4-chromanone, designed for researchers and scientists engaged in synthetic and medicinal chemistry.
The Underlying Chemistry: Mechanism and Regioselectivity
The nitration of 4-chromanone is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is governed by the generation of a powerful electrophile, the nitronium ion (NO₂⁺), and its subsequent attack on the electron-rich aromatic ring of the chromanone nucleus.[4][5]
Generation of the Nitronium Ion: The Active Electrophile
The nitronium ion is typically generated in situ from concentrated nitric acid (HNO₃) using a strong acid catalyst, most commonly concentrated sulfuric acid (H₂SO₄).[6] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[6]
Caption: Generation of the nitronium ion (NO₂⁺) electrophile.
The Decisive Factor: Regioselectivity in the 4-Chromanone Ring
The critical question in the nitration of 4-chromanone is where the nitro group will add to the aromatic ring. This is determined by the cumulative electronic effects of the substituents already present: the ether oxygen (-O-) at position 1 and the carbonyl group (-C=O) at position 4.
-
Ether Oxygen (Position 1): This group is a powerful activating ortho-, para-director.[7][8] Through resonance (+M effect), its lone pair electrons increase the electron density of the aromatic ring, particularly at the C5 (ortho) and C7 (para) positions, making them more nucleophilic and attractive to the electrophile.
-
Carbonyl Group (Position 4): This group is deactivating and a meta-director.[9][10] Through both induction (-I) and resonance (-M), it withdraws electron density from the aromatic ring, making it less reactive overall. Its directing effect favors substitution at the C6 and C8 positions, which are meta relative to the carbonyl's point of attachment.
The final regiochemical outcome is a result of the competition between these two effects. The ether oxygen is a strong activator, while the carbonyl is a moderate deactivator. In such cases, the activating, ortho-, para-directing group typically dominates the reaction's orientation. However, the deactivating effect of the carbonyl group cannot be ignored and will reduce the reactivity of all positions.
Empirical evidence from the closely related chroman structure (which lacks the 4-keto group) is highly instructive. Menke nitration (using Cu(NO₃)₂ in acetic anhydride) of chroman yields a mixture of 6-nitro and 8-nitro products in a 3:1 ratio.[11] This strongly suggests that electrophilic attack occurs preferentially at the C6 and C8 positions. The C6 position is electronically favored as it is para to the activating ether oxygen, while the C8 position is ortho. The steric hindrance at the C8 position, adjacent to the fused heterocyclic ring, likely accounts for it being the minor product. Therefore, the predicted major product for the electrophilic nitration of 4-chromanone is 6-nitro-4-chromanone .
Caption: Competing directing effects in the 4-chromanone system.
The Reaction Pathway: A Step-by-Step Mechanism
The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[4]
-
Electrophilic Attack: The π-electron system of the 4-chromanone ring attacks the nitronium ion. The attack occurs preferentially at the C6 position to form a sigma complex.
-
Resonance Stabilization: The positive charge of the sigma complex is delocalized across the ring and onto the ether oxygen, which provides significant stabilization. The resonance structure where the positive charge resides on the carbon adjacent to the oxygen is particularly stable.
-
Deprotonation: A weak base in the medium (e.g., H₂O or HSO₄⁻) removes the proton from the C6 position.
-
Rearomatization: The C-H bond electrons collapse back into the ring, restoring aromaticity and yielding the final product, 6-nitro-4-chromanone.
Field-Proven Methodology: A Self-Validating Protocol
The following protocol is a robust, self-validating system for the synthesis of 6-nitro-4-chromanone. Each step is designed to control key reaction parameters, ensuring reproducibility and safety. The causality behind each choice is explained to provide a deeper understanding beyond simple instruction.
Experimental Protocol: Synthesis of 6-Nitro-4-chromanone
Safety Preamble: This procedure involves the use of highly corrosive and concentrated acids. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Reagents & Equipment:
-
4-Chromanone
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice / Ice-water bath
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Rotary evaporator
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Initial Setup & Cooling (The Control Point):
-
In a round-bottom flask, dissolve 4-chromanone (1.0 eq) in concentrated sulfuric acid (~5-10 mL per gram of chromanone) with gentle stirring.
-
Causality: Using sulfuric acid as the solvent ensures the substrate is fully protonated and soluble in the highly polar medium, presenting a homogenous phase for the reaction.
-
Cool the resulting solution to 0 to -5 °C in an ice-salt or dry ice/acetone bath. Maintaining a low temperature is critical to control the reaction rate and minimize the formation of dinitrated or oxidized byproducts.[12]
-
-
Preparation of the Nitrating Mixture (The Reagent):
-
In a separate flask or beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (a volume equal to the nitric acid) with cooling.
-
Causality: The pre-mixing and cooling of the acids safely generates the nitronium ion electrophile before its introduction to the substrate. The slight excess of nitric acid ensures the reaction goes to completion.
-
-
Addition of Nitrating Agent (The Reaction Trigger):
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred 4-chromanone solution via a dropping funnel over 30-60 minutes.
-
Causality: A slow, dropwise addition is paramount for managing the exothermic nature of the reaction. The internal temperature must be rigorously maintained below 0 °C. A rapid rise in temperature can lead to a loss of selectivity and potential safety hazards.
-
-
Reaction Monitoring (The Validation Step):
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A sample can be taken, quenched in ice water, and extracted with ethyl acetate to spot on the TLC plate.
-
Causality: TLC allows for real-time validation that the starting material is being consumed and the product is forming. This prevents premature or unnecessarily long reaction times.
-
-
Quenching (The Termination):
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate (the crude product) should form.
-
Causality: Quenching on ice serves two purposes: it rapidly halts the reaction by diluting the acid and dissipates any remaining heat. The product, being organic, will precipitate out of the now aqueous medium.
-
-
Isolation & Purification (The Refinement):
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Alternatively, if the product is oily or does not fully precipitate, extract the quenched mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any residual acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
-
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale / Field Insight |
| Nitrating Agent | Mixed Acid (Conc. HNO₃ / Conc. H₂SO₄) | Standard, potent system for generating NO₂⁺; cost-effective and reliable.[6][13] |
| Stoichiometry | 1.1 - 1.2 eq. HNO₃ | Slight excess ensures complete conversion of the limiting reagent (4-chromanone). |
| Temperature | -5 °C to 0 °C | Critical for controlling exothermicity, preventing side reactions (oxidation, dinitration), and maximizing regioselectivity.[12] |
| Solvent | Concentrated H₂SO₄ | Ensures substrate solubility and facilitates nitronium ion formation. |
| Reaction Time | 1 - 3 hours | Typically sufficient for completion at low temperatures; should be monitored by TLC. |
| Workup | Quench on ice, followed by filtration or extraction | Safely terminates the reaction and separates the organic product from the acid medium. |
| Expected Outcome | Major: 6-Nitro-4-chromanoneMinor: 8-Nitro-4-chromanone | Based on analysis of directing group effects and empirical data from related structures.[11] |
Workflow and Conclusion
The successful nitration of 4-chromanone hinges on a disciplined approach to reaction control, particularly temperature management. The workflow is designed to be linear and verifiable at each stage.
Caption: Experimental workflow for the nitration of 4-chromanone.
References
-
PrepChem.com . Synthesis of 6-Nitro-4-Chromanone. PrepChem.com. Available from: [Link]
-
Khan, I., et al. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances. Available from: [Link]
-
Organic Chemistry Tutor . Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available from: [Link]
-
Öberg, O., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Cheminformatics. Available from: [Link]
-
Wikipedia . Electrophilic aromatic directing groups. Wikipedia. Available from: [Link]
-
Chemistry LibreTexts . (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available from: [Link]
-
PubMed . (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. Available from: [Link]
-
Organic Chemistry Tutor (YouTube) . (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available from: [Link]
-
ResearchGate . Reaction pathway for the synthesis of 4-chromanone derivatives (2a–q). ResearchGate. Available from: [Link]
-
YouTube . (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. Available from: [Link]
-
ResearchGate . (2025). Nitration, Methods and Mechanisms. ResearchGate. Available from: [Link]
-
Chen, H., et al. (2019). Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents. Organic & Biomolecular Chemistry. Available from: [Link]
-
Sciencemadness Wiki . Nitrating mixture. Sciencemadness Wiki. Available from: [Link]
-
Organic Chemistry Portal . Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. Available from: [Link]
- Google Patents. US3221062A - Nitration process. Google Patents.
-
Sharma, S., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available from: [Link]
-
ResearchGate . Regioisomeric reactive pathways associated with the nitration reaction.... ResearchGate. Available from: [Link]
-
Royal Society of Chemistry . (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Royal Society of Chemistry. Available from: [Link]
-
ResearchGate . Selective synthesis Pd‐catalyzed synthesis of 4‐Chromanone.... ResearchGate. Available from: [Link]
- Google Patents. US3941815A - Process for the preparation of 5-nitro-1,4-naphthoquinone. Google Patents.
-
Organic Syntheses . 2-NITRO-p-CYMENE. Organic Syntheses. Available from: [Link]
-
National Institutes of Health . (2023). Site-Selective Nitration of Aryl Germanes at Room Temperature. PMC. Available from: [Link]
-
ResearchGate . Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current developments in the synthesis of 4-chromanone-derived compounds. | Semantic Scholar [semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrating mixture - Sciencemadness Wiki [sciencemadness.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 8-Nitro-4-chromanone from 4-Chromanone: An Application Note and Detailed Protocol
Introduction
4-Chromanone and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery, forming the core structure of a multitude of biologically active compounds.[1] The introduction of a nitro group onto the chromanone ring can significantly modulate its electronic properties and biological activity, making nitro-substituted chromanones valuable intermediates for the synthesis of novel therapeutic agents. This application note provides a detailed, field-proven protocol for the regioselective synthesis of 8-Nitro-4-chromanone from 4-chromanone. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss key considerations for achieving high yield and purity. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this important building block.
Mechanistic Insights: The Basis for Regioselectivity
The synthesis of 8-Nitro-4-chromanone is achieved through the electrophilic aromatic substitution (EAS) of 4-chromanone with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction, favoring substitution at the C-8 position, is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring of the 4-chromanone scaffold.
The 4-chromanone molecule contains two key functional groups that influence the position of electrophilic attack:
-
The Ether Oxygen (Activating, ortho-, para-directing): The lone pair of electrons on the ether oxygen atom can be delocalized into the benzene ring through resonance. This increases the electron density of the ring, making it more susceptible to electrophilic attack. This electron-donating effect is strongest at the ortho (C-8) and para (C-6) positions relative to the ether linkage.
-
The Carbonyl Group (Deactivating, meta-directing): The carbonyl group at the C-4 position is an electron-withdrawing group due to the high electronegativity of the oxygen atom. It deactivates the ring towards electrophilic substitution by pulling electron density away from it. This deactivating effect is most pronounced at the ortho (C-5) and para (C-7) positions relative to the carbonyl group, thus directing incoming electrophiles to the meta position (C-6 and C-8).
The observed regioselectivity for the formation of 8-Nitro-4-chromanone is a result of the interplay between these two directing effects. The powerful ortho-, para-directing influence of the activating ether oxygen strongly favors substitution at the C-8 and C-6 positions. While the carbonyl group deactivates the ring, its meta-directing effect also points towards the C-6 and C-8 positions. The stronger activating and directing effect of the ether oxygen ultimately leads to a preferential attack of the nitronium ion (NO₂⁺) at the C-8 position, which is ortho to the activating group.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and explanations for critical procedures.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 4-Chromanone | ≥98% | Commercially Available | |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Reagent Grade | Handle with extreme care. |
| Nitric Acid (HNO₃) | Fuming (≥90%) | ACS Reagent Grade | Handle with extreme care. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | ACS Reagent Grade | |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | For chromatography. | |
| Hexane | ACS Reagent Grade | For chromatography. | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For neutralization. | |
| Brine (Saturated NaCl) | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. |
Safety Precautions: This reaction involves the use of concentrated and fuming acids, which are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chromanone (5.0 g, 33.7 mmol).
-
Carefully add concentrated sulfuric acid (25 mL) to the flask while stirring. The 4-chromanone should dissolve completely.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
-
Nitration:
-
Prepare the nitrating mixture by slowly adding fuming nitric acid (1.6 mL, 37.1 mmol) to concentrated sulfuric acid (5 mL) in a separate flask, pre-cooled in an ice bath. Caution: This mixing is highly exothermic.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-chromanone in sulfuric acid over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
-
Reaction Monitoring and Quenching:
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approximately 100 g) with vigorous stirring. A precipitate will form.
-
-
Workup:
-
Allow the ice to melt completely, then filter the solid precipitate using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Transfer the crude solid to a beaker and suspend it in a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Stir for 15-20 minutes.
-
Filter the solid again, wash with water, and then with a small amount of cold ethanol.
-
-
Purification:
-
The crude 8-Nitro-4-chromanone can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
-
Characterization:
-
The final product should be a pale yellow solid.
-
Characterize the purified 8-Nitro-4-chromanone using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 8-Nitro-4-chromanone.
Data Summary
| Parameter | Value |
| Starting Material | 4-Chromanone |
| Key Reagents | Concentrated H₂SO₄, Fuming HNO₃ |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Expected Yield | 70-85% (after purification) |
| Appearance | Pale yellow solid |
| Molecular Formula | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol |
Troubleshooting
-
Low Yield:
-
Incomplete reaction: Ensure the reaction is stirred for the recommended time and monitor by TLC.
-
Loss during workup: Be careful during filtration and transfer of the product. Ensure complete precipitation by using sufficient ice for quenching.
-
Temperature too high: Elevated temperatures can lead to the formation of byproducts and decomposition. Maintain strict temperature control throughout the addition of the nitrating mixture.
-
-
Formation of Multiple Isomers:
-
Improper temperature control: Higher temperatures can reduce the regioselectivity of the reaction.
-
Incorrect stoichiometry: Using a large excess of the nitrating agent can lead to dinitration.
-
-
Product is an Oil or Difficult to Crystallize:
-
Impurities present: The crude product may contain unreacted starting material or isomeric byproducts. Purification by column chromatography is recommended in this case.
-
Conclusion
The regioselective synthesis of 8-Nitro-4-chromanone from 4-chromanone is a robust and reproducible procedure when performed with careful attention to reaction conditions, particularly temperature control. The directing effects of the ether oxygen and the carbonyl group on the chromanone ring provide a clear rationale for the observed regioselectivity. The detailed protocol provided in this application note serves as a reliable guide for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this valuable intermediate for further chemical exploration and the development of novel bioactive molecules.
References
-
Organic Syntheses. o-NITROACETOPHENONE. Available at: [Link]
-
Journal of Medicinal Chemistry. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]
-
Organic & Biomolecular Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds. Available at: [Link]
Sources
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 8-Nitro-4-chromanone
Introduction: The Significance of the Chromanone Scaffold
The chroman-4-one framework is a privileged heterocyclic motif that serves as a core structural component in a vast array of natural products and synthetic compounds.[1] Molecules incorporating this scaffold exhibit a wide spectrum of biological activities, making them highly valuable in medicinal chemistry and drug discovery.[1][2] The functionalization of the chromanone ring system allows for the fine-tuning of pharmacological properties. 8-Nitro-4-chromanone, in particular, is a valuable synthetic intermediate.[3] The presence of the nitro group at the C8 position provides a strategic handle for further chemical modifications, such as reduction to an amine, which can then be used to build more complex molecular architectures for developing novel therapeutic agents.[3]
This application note provides a detailed, validated protocol for the laboratory-scale synthesis of 8-Nitro-4-chromanone. The procedure is designed for reproducibility and clarity, with an emphasis on the causal reasoning behind key experimental steps, comprehensive safety protocols, and robust analytical characterization of the final product.
Reaction Scheme and Mechanism
The synthesis of 8-Nitro-4-chromanone is efficiently achieved via a two-step process starting from 2-nitrophenol. The methodology is adapted from established procedures for synthesizing 4-chromanones from phenolic precursors.[4]
Overall Reaction Scheme:
(Self-generated image for illustrative purposes)
Step 1: Michael Addition The synthesis begins with a base-catalyzed Michael addition of 2-nitrophenol to acrylonitrile. The phenoxide ion, generated in situ, acts as a nucleophile, attacking the β-carbon of the acrylonitrile. This step forms the key intermediate, 3-(2-nitrophenoxy)propanenitrile. The use of a catalytic amount of a non-nucleophilic base is critical to deprotonate the phenol without promoting unwanted side reactions.
Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation) The nitrile intermediate is then subjected to acidic hydrolysis and subsequent intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) is an ideal reagent for this transformation as it serves as both the acidic catalyst and a powerful dehydrating agent. The nitrile group is first hydrolyzed to a carboxylic acid. The strong acid then protonates the carboxylic acid, facilitating a cyclization reaction where the electron-rich aromatic ring attacks the electrophilic carbonyl carbon to form the six-membered heterocyclic ring of the chromanone system.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Quantity | Moles (mmol) | Notes |
| 2-Nitrophenol | 139.11 | 88-75-5 | 5.00 g | 35.9 | Starting material |
| Acrylonitrile | 53.06 | 107-13-1 | 2.86 g (3.6 mL) | 53.9 | Highly Toxic & Flammable |
| Triton B (40% in MeOH) | 167.26 | 71-91-0 | 0.5 mL | ~1.1 | Catalyst |
| Polyphosphoric Acid (PPA) | - | 8017-16-1 | 50 g | - | Reagent and solvent |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | ~150 mL | - | Extraction solvent |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | As needed | - | Eluent for chromatography |
| Hexane | 86.18 | 110-54-3 | As needed | - | Eluent for chromatography |
| Saturated NaHCO₃ (aq) | 84.01 | 144-55-8 | ~100 mL | - | For neutralization |
| Brine (Saturated NaCl) | 58.44 | 7647-14-5 | ~50 mL | - | For washing |
| Anhydrous MgSO₄ | 120.37 | 7487-88-9 | As needed | - | Drying agent |
Instrumentation
-
100 mL and 250 mL round-bottom flasks
-
Magnetic stirrer with heating capabilities
-
Reflux condenser and standard ground-glass joint apparatus
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Flash chromatography setup (column, silica gel)
-
Thin Layer Chromatography (TLC) plates (silica gel) and UV lamp
-
NMR Spectrometer (¹H and ¹³C)
-
FTIR Spectrometer
Safety Precautions and Hazard Management
This protocol involves hazardous materials and requires strict adherence to safety standards. A thorough risk assessment must be conducted before commencing any work.
-
Acrylonitrile: This substance is highly toxic, a suspected carcinogen, and flammable. It must be handled exclusively in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.
-
2-Nitrophenol: Toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE).
-
Polyphosphoric Acid (PPA): Corrosive. Reacts vigorously with water. Avoid contact with skin and eyes. When quenching the reaction, add the PPA mixture to ice slowly and carefully to manage the exothermic reaction.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[5] Avoid inhalation of dusts, fumes, and vapors. Contaminated clothing should be changed immediately.
Experimental Protocol Workflow
The following diagram illustrates the key stages of the synthesis, from starting materials to the final, purified product.
Caption: Experimental workflow for the synthesis of 8-Nitro-4-chromanone.
Step-by-Step Synthesis Protocol
Part A: Synthesis of 3-(2-nitrophenoxy)propanenitrile
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrophenol (5.00 g, 35.9 mmol).
-
In a chemical fume hood, carefully add acrylonitrile (3.6 mL, 53.9 mmol). Causality: An excess of acrylonitrile is used to ensure the complete consumption of the starting phenol.
-
Add Triton B (0.5 mL) dropwise to the stirring mixture. The solution will likely turn dark.
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 60-70°C for 4-6 hours.
-
Monitor the reaction progress using TLC (eluent: 30% EtOAc in hexane). The starting phenol spot should disappear and a new, less polar spot corresponding to the nitrile intermediate should appear.
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the excess acrylonitrile under reduced pressure using a rotary evaporator (ensure the vacuum trap is cooled with dry ice/acetone). The crude product is a viscous dark oil. This intermediate is typically used in the next step without further purification.
Part B: Synthesis and Purification of 8-Nitro-4-chromanone
-
In a 250 mL round-bottom flask, place polyphosphoric acid (50 g). Heat the PPA to approximately 70-80°C with gentle mechanical or magnetic stirring until it becomes mobile.
-
Slowly add the crude 3-(2-nitrophenoxy)propanenitrile from Part A to the warm PPA.
-
Increase the temperature of the oil bath to 100-110°C and stir the mixture for 2-3 hours. Causality: This temperature is required to overcome the activation energy for both the hydrolysis of the nitrile and the subsequent intramolecular Friedel-Crafts acylation.
-
Monitor the reaction by TLC (eluent: 30% EtOAc in hexane) until the intermediate is consumed.
-
Allow the flask to cool slightly until it can be handled safely, then carefully pour the viscous mixture onto a beaker containing ~200 g of crushed ice while stirring vigorously. This quench must be performed in a fume hood behind a safety shield.
-
Allow the ice to melt completely. The product often precipitates as a solid. If it remains oily, proceed with extraction.
-
Transfer the mixture to a 250 mL separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc/Hexane and gradually increasing to 30%).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent via rotary evaporation to yield 8-Nitro-4-chromanone as a solid. Record the final mass and calculate the yield.
Characterization and Data Analysis
The identity and purity of the synthesized 8-Nitro-4-chromanone should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Yellowish solid |
| Molecular Formula | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol [3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0-8.2 (m, 2H, Ar-H), ~7.2-7.4 (t, 1H, Ar-H), ~4.7 (t, 2H, -O-CH₂-), ~3.0 (t, 2H, -CH₂-C=O) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~190 (C=O), ~155-160 (Ar-C-O), ~120-145 (Ar-C), ~68 (-O-CH₂-), ~40 (-CH₂-C=O) |
| FTIR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1690 (C=O stretch), ~1520 & ~1340 (NO₂ asymmetric & symmetric stretch), ~1250 (Ar-O-C stretch)[6] |
| Mass Spec (ESI+) | m/z = 194.04 [M+H]⁺, 216.02 [M+Na]⁺ |
Interpretation:
-
¹H NMR: The spectrum is expected to show three distinct regions for the aromatic protons and two triplets for the adjacent methylene groups in the heterocyclic ring. The downfield shift of the aromatic protons is consistent with the electron-withdrawing nature of the nitro and carbonyl groups.
-
FTIR: The key absorbances to confirm are the sharp, strong peak for the ketone carbonyl group (~1690 cm⁻¹) and the two strong peaks characteristic of the nitro group.[6][7]
References
-
Smith Seed Services (n.d.). Safety Data Sheet. Retrieved from [Link] (Note: General safety information).
-
MySkinRecipes (n.d.). 8-Nitro-4-chromanone. Retrieved from [Link]
-
Organic Chemistry Portal (2023). Synthesis of Chromanones and Flavanones. Retrieved from [Link]
-
E. J. et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate (n.d.). An efficient synthesis of 4-chromanones. Retrieved from [Link]
-
Royal Society of Chemistry (n.d.). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry (n.d.). Spectroscopy. Retrieved from [Link]
-
ACS Publications (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents (n.d.). Process for the purification of nitro aliphatic compounds.
-
PubMed Central (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Retrieved from [Link]
-
IIT Bombay, Department of Chemistry (2015). The Role of Spectroscopy in Organic Synthesis. Retrieved from [Link]
-
PubMed (2018). Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione. Retrieved from [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 8-Nitro-4-chromanone [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Purification of 8-Nitro-4-chromanone: An Application Guide for Researchers
Sources
- 1. 8-Nitro-4-chromanone [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 10. Chromatography [chem.rochester.edu]
Application Notes and Protocols for the Analytical Characterization of 8-Nitro-4-chromanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction
8-Nitro-4-chromanone is a heterocyclic compound featuring a chromanone backbone substituted with a nitro group. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and bioactive compounds.[1] The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] The introduction of a nitro group at the 8-position can significantly influence the molecule's physicochemical properties and biological activity, making its precise characterization a critical step in research and development.
This guide provides a comprehensive overview of the analytical methods for the thorough characterization of 8-Nitro-4-chromanone. The protocols detailed herein are designed to ensure scientific rigor and data integrity, enabling researchers to confidently assess the identity, purity, and structural attributes of this important synthetic intermediate.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 8-Nitro-4-chromanone is essential for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | |
| Molecular Weight | 193.16 g/mol | |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) | General knowledge |
Comprehensive Analytical Workflow
A multi-technique approach is recommended for the unambiguous characterization of 8-Nitro-4-chromanone. The following workflow ensures a thorough evaluation of the compound's identity and purity.
Caption: A logical workflow for the comprehensive characterization of 8-Nitro-4-chromanone.
Part 1: Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of organic compounds. The method's high resolution allows for the separation of the main compound from impurities.
Protocol: HPLC-UV Analysis of 8-Nitro-4-chromanone
1. Rationale: A reversed-phase HPLC method is chosen due to the moderate polarity of 8-Nitro-4-chromanone. A C18 column provides excellent hydrophobic retention, while a methanol-water mobile phase offers good selectivity. The nitro-aromatic system is expected to have a strong UV chromophore, making UV detection highly sensitive.
2. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade methanol
-
HPLC-grade water
-
8-Nitro-4-chromanone sample
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of 8-Nitro-4-chromanone and dissolve it in 10 mL of methanol to prepare a 100 µg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm (or λmax determined by UV-Vis) |
| Run Time | 10 minutes |
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The retention time of the main peak serves as a characteristic identifier for the compound under the specified conditions.
Part 2: Spectroscopic Characterization for Structural Elucidation
A combination of spectroscopic techniques is employed to confirm the chemical structure of 8-Nitro-4-chromanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual protons and carbon atoms.
Protocol: ¹H and ¹³C NMR of 8-Nitro-4-chromanone
1. Rationale: Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. The expected chemical shifts are predicted based on the known effects of the functional groups present in the molecule.
2. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
8-Nitro-4-chromanone sample
3. Sample Preparation:
-
Dissolve approximately 5-10 mg of 8-Nitro-4-chromanone in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
4. Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument protocols.
5. Expected Spectral Data and Interpretation:
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-5 | ~8.0-8.2 | d | 1H | Aromatic proton ortho to nitro group |
| H-6, H-7 | ~7.2-7.8 | m | 2H | Aromatic protons |
| H-2 | ~4.6-4.8 | t | 2H | -O-CH₂- |
| H-3 | ~2.8-3.0 | t | 2H | -CH₂-C=O |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| C=O | ~190-195 | Carbonyl carbon |
| C-8a | ~155-160 | Aromatic carbon bearing oxygen |
| C-8 | ~140-145 | Aromatic carbon bearing nitro group |
| C-5, C-6, C-7 | ~115-135 | Aromatic carbons |
| C-4a | ~120-125 | Aromatic carbon |
| C-2 | ~65-70 | -O-CH₂- |
| C-3 | ~40-45 | -CH₂-C=O |
Note: The exact chemical shifts and coupling constants will need to be determined from the acquired spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.[3]
Protocol: Mass Spectrometry of 8-Nitro-4-chromanone
1. Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 8-Nitro-4-chromanone, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used and will provide more extensive fragmentation.
2. Instrumentation and Materials:
-
Mass spectrometer with ESI or EI source
-
HPLC-grade methanol or acetonitrile
-
8-Nitro-4-chromanone sample
3. Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in methanol or acetonitrile.
4. Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
5. Expected Data and Interpretation:
-
Molecular Ion: A prominent peak at m/z 194.04 [M+H]⁺ (for ESI) or 193.04 [M]⁺ (for EI) is expected, confirming the molecular weight.
-
Fragmentation Pattern: The fragmentation of the chromanone ring and the loss of the nitro group are expected to be key fragmentation pathways.
Caption: Proposed mass spectrometry fragmentation pathway for 8-Nitro-4-chromanone.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol: FTIR Spectroscopy of 8-Nitro-4-chromanone
1. Rationale: The presence of a carbonyl group, a nitro group, and an aromatic ring will give rise to characteristic absorption bands in the IR spectrum.
2. Instrumentation and Materials:
-
FTIR spectrometer with an ATR accessory
-
8-Nitro-4-chromanone sample (solid)
3. Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
4. Data Acquisition:
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
5. Expected Data and Interpretation:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch | 2850-3000 |
| C=O stretch (ketone) | 1680-1700 |
| N=O stretch (asymmetric) | 1520-1560 |
| N=O stretch (symmetric) | 1340-1380 |
| C-O-C stretch (ether) | 1200-1300 |
| Aromatic C=C stretch | 1450-1600 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing chromophores.[4]
Protocol: UV-Vis Spectroscopy of 8-Nitro-4-chromanone
1. Rationale: The extended conjugation of the aromatic ring with the carbonyl and nitro groups is expected to result in characteristic UV absorption maxima.
2. Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
HPLC-grade methanol
-
8-Nitro-4-chromanone sample
3. Sample Preparation:
-
Prepare a dilute solution of 8-Nitro-4-chromanone in methanol (e.g., 10 µg/mL).
4. Data Acquisition:
-
Scan the sample from 200 to 400 nm using methanol as a blank.
5. Expected Data and Interpretation:
-
Expect to observe one or more absorption maxima (λmax) characteristic of the nitro-aromatic chromanone system. These values can be used for quantitative analysis and as a characteristic property of the compound.
Safety Precautions
-
Always handle 8-Nitro-4-chromanone in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[5]
Conclusion
The analytical methods and protocols outlined in this guide provide a robust framework for the comprehensive characterization of 8-Nitro-4-chromanone. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently verify the identity, purity, and structure of this important synthetic intermediate, ensuring the reliability and reproducibility of their scientific findings.
References
-
MySkinRecipes. 8-Nitro-4-chromanone. Available from: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. J Med Chem. 2012;55(14):6419-32. Available from: [Link]
-
PubMed Central. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. 2022;27(13):4253. Available from: [Link]
-
Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]
-
RSC Publishing. Current developments in the synthesis of 4-chromanone-derived compounds. Org Biomol Chem. 2021;19(35):7595-7609. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Adv. 2019;9(58):33794-33799. Available from: [Link]
-
ResearchGate. FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Available from: [Link]
-
ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. Available from: [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. 2019;4(1):1-16. Available from: [Link]
-
ResearchGate. Determination of organic nitro compounds using HPLC-UV-PAED. Available from: [Link]
-
Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. 2021;6(1):205-234. Available from: [Link]
-
ResearchGate. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. Available from: [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available from: [Link]
-
PubMed Central. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. RSC Adv. 2021;11(35):21301-21314. Available from: [Link]
-
PubMed Central. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Acta Pharm. 2008;58(2):211-9. Available from: [Link]
-
Walsh Medical Media. Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical. Available from: [Link]
-
ACS Omega. A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth. 2021;6(18):11957-11964. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. The employment of UV-Vis spectroscopy and chemometrics techniques for analyzing the combination of genistein and curcumin. 2021;11(03):154-161. Available from: [Link]
Sources
- 1. 8-Nitro-4-chromanone [myskinrecipes.com]
- 2. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
A Stability-Indicating RP-HPLC Method for the Quantification of 8-Nitro-4-chromanone in Pharmaceutical Intermediates
Application Note
Abstract
This application note describes a robust, specific, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 8-Nitro-4-chromanone. As a critical intermediate in the synthesis of various pharmaceutical and bioactive compounds, a reliable analytical method is essential for quality control and stability assessment.[1] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.[2][3] Forced degradation studies confirmed the method's ability to resolve the 8-Nitro-4-chromanone peak from its degradation products, establishing its utility as a stability-indicating assay.
Introduction
The 4-chromanone framework is a privileged structure in medicinal chemistry, serving as a foundational building block for a wide array of pharmacologically active agents.[4] 8-Nitro-4-chromanone (Figure 1), a key derivative, is an important intermediate in the synthesis of novel therapeutics.[1] Its purity and stability are critical parameters that can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method is required to monitor the purity of 8-Nitro-4-chromanone and to assess its stability under various environmental conditions.
High-performance liquid chromatography (HPLC) is the premier analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and precision.[5][6] Reversed-phase chromatography, in particular, is well-suited for separating moderately polar organic molecules like 8-Nitro-4-chromanone.
This document details the development and validation of a stability-indicating HPLC method. The causality for key experimental choices is explained, and the validation protocol is designed to be self-validating, ensuring trustworthiness in the results. The method's specificity was rigorously tested through forced degradation studies, which are essential for identifying degradation pathways and ensuring that the analytical procedure can reliably separate the intact analyte from any potential degradants that may form during manufacturing or storage.[7][8]
Figure 1: Chemical Structure of 8-Nitro-4-chromanone Molecular Formula: C₉H₇NO₄ Molecular Weight: 193.16 g/mol [9]
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).
-
Chromatography Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm particle size) or equivalent. A C18 guard column was used to protect the analytical column.
-
Data Acquisition: Agilent OpenLab CDS software or equivalent.
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Water was purified to 18.2 MΩ·cm using a Milli-Q system.
-
Reagents: Formic acid (≥98%), hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂) were of analytical grade.
-
Standard: 8-Nitro-4-chromanone reference standard (purity ≥99.5%).
Chromatographic Conditions
The selection of a C18 column provides a nonpolar stationary phase ideal for retaining the moderately hydrophobic 8-Nitro-4-chromanone molecule.[10] Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency. A small amount of formic acid was added to the aqueous mobile phase to ensure consistent protonation of any silanol groups on the stationary phase, thereby improving peak shape. A gradient elution was developed to ensure efficient elution of the parent compound while also separating more polar and non-polar degradation products within a reasonable runtime. UV detection at 254 nm was selected as it provides good sensitivity for many aromatic compounds, particularly those containing a nitro group which exhibits strong absorbance in this region.[11][12]
| Parameter | Setting |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (Diode Array Detector scanning from 200-400 nm) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile:Water (50:50, v/v) was used for all dilutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 8-Nitro-4-chromanone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by serial dilution of the stock solution with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 8-Nitro-4-chromanone sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm PTFE syringe filter before injection.
Method Validation Protocol & Results
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][13]
System Suitability
System suitability tests are performed before any validation run to ensure the chromatographic system is performing adequately. Six replicate injections of a 100 µg/mL standard were performed. The acceptance criteria were met, indicating the system was ready for analysis.
| Parameter | Acceptance Criteria | Observed Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| %RSD of Peak Area | ≤ 1.0% | 0.45% |
| %RSD of Retention Time | ≤ 1.0% | 0.12% |
Specificity (Forced Degradation Studies)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[3] Forced degradation studies were conducted on a 100 µg/mL solution of 8-Nitro-4-chromanone to demonstrate the stability-indicating nature of the method.[14] The goal was to achieve 5-20% degradation of the API.[14][15]
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1M HCl, heated at 80°C for 4 hours, then neutralized.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1M NaOH, kept at room temperature for 2 hours, then neutralized.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 10% H₂O₂, kept at room temperature for 6 hours.
-
Thermal Degradation: Sample solution heated at 80°C for 24 hours.
-
Photolytic Degradation: Solid sample exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).[16]
Results: In all stressed conditions, the degradation products were well-resolved from the main 8-Nitro-4-chromanone peak (illustrative retention time ~6.5 min). The diode array detector was used to confirm peak purity, ensuring no co-elution occurred. The method successfully separated the analyte from all generated degradants, proving its specificity and stability-indicating capability.
| Stress Condition | % Degradation (Illustrative) | Observations |
| Acid (1M HCl) | 14.2% | Two major degradant peaks at RRT 0.85 and 1.15 |
| Base (0.1M NaOH) | 18.5% | One major degradant peak at RRT 0.72 |
| Oxidative (10% H₂O₂) | 9.8% | One minor degradant peak at RRT 1.25 |
| Thermal (80°C) | 5.5% | Minor degradation, peaks correspond to hydrolytic products |
| Photolytic | No significant degradation | Analyte is stable under light exposure |
Linearity
The linearity of the method was evaluated by analyzing seven concentrations of 8-Nitro-4-chromanone ranging from 1 to 200 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Range | 1 - 200 µg/mL |
| Regression Equation | y = 45.82x + 10.15 |
| Correlation Coefficient (r²) | 0.9998 |
The high correlation coefficient (r² > 0.999) demonstrates an excellent linear relationship between concentration and detector response over the specified range.
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day), as per ICH guidelines.[2][17]
-
Repeatability: Six separate sample preparations at 100% of the test concentration (100 µg/mL) were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Level | %RSD of Assay Results | Acceptance Criteria |
| Repeatability | 0.52% | ≤ 2.0% |
| Intermediate Precision | 0.78% | ≤ 2.0% |
The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
Accuracy (Recovery)
Accuracy was determined by spiking a placebo mixture with the 8-Nitro-4-chromanone standard at three concentration levels (50%, 100%, and 150% of the nominal sample concentration). The recovery at each level was calculated.
| Concentration Level | % Mean Recovery | Acceptance Criteria |
| 50% (50 µg/mL) | 99.8% | 98.0% - 102.0% |
| 100% (100 µg/mL) | 100.5% | 98.0% - 102.0% |
| 150% (150 µg/mL) | 101.2% | 98.0% - 102.0% |
The excellent recovery values confirm the accuracy of the method and indicate the absence of interference from common excipients.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
The LOQ of 1.0 µg/mL demonstrates that the method is sufficiently sensitive for quantifying low-level impurities.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters. The system suitability criteria were met under all varied conditions, demonstrating the method's reliability during normal usage.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase pH (Aqueous): ± 0.2 units
Conclusion
A simple, rapid, specific, and reliable stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of 8-Nitro-4-chromanone. The validation results confirm that the method is accurate, precise, and linear over the desired concentration range. The forced degradation studies unequivocally demonstrate the method's specificity and stability-indicating nature, making it suitable for routine quality control analysis and for stability studies of 8-Nitro-4-chromanone in both bulk drug and intermediate manufacturing settings.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds. [Link]
-
Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link]
-
Ngwa, G. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. American Pharmaceutical Review. [Link]
-
Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]
-
SPIE Digital Library. (2008). Ultraviolet Resonance Raman Spectroscopy of Nitroaromatic Compounds for Standoff Detection Applications. [Link]
-
ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
IJARSCT. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
-
Journal of Medicinal and Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]
-
LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Journal of Pharmaceutical Research International. (2021). Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid. [Link]
-
MySkinRecipes. (n.d.). 8-Nitro-4-chromanone. [Link]
-
PubChem. (n.d.). Chromanone. National Institutes of Health. [Link]
-
Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
-
Hindawi. (2015). Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms. [Link]
-
ResearchGate. (n.d.). Current developments in the synthesis of 4-chromanone-derived compounds. [Link]
Sources
- 1. 8-Nitro-4-chromanone [myskinrecipes.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. onyxipca.com [onyxipca.com]
- 9. 8-Nitro-4-chromanone | 90322-49-9 [chemicalbook.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. fda.gov [fda.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biopharminternational.com [biopharminternational.com]
- 16. ICH Official web site : ICH [ich.org]
- 17. starodub.nl [starodub.nl]
The Strategic Utility of 8-Nitro-4-chromanone as a Versatile Chemical Intermediate in Drug Discovery and Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and organic synthesis, the chromanone framework stands out as a "privileged structure," a core motif that frequently appears in biologically active compounds.[1][2][3] Within this class of molecules, 8-Nitro-4-chromanone emerges as a particularly valuable chemical intermediate. Its strategic placement of a nitro group and a reactive ketone functionality on the chromanone scaffold provides a versatile platform for the synthesis of a diverse array of complex heterocyclic systems and potential therapeutic agents.[4] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize 8-Nitro-4-chromanone in their synthetic endeavors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Core Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of 8-Nitro-4-chromanone is fundamental for its effective use.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | N/A |
| Molecular Weight | 193.16 g/mol | N/A |
| CAS Number | 90322-49-9 | N/A |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols. | General chemical knowledge |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired by the end-user to confirm the identity and purity of the starting material before use.
Key Synthetic Transformations and Protocols
The synthetic utility of 8-Nitro-4-chromanone primarily revolves around the chemical manipulation of its two key functional groups: the aromatic nitro group and the C4-ketone. These sites allow for a range of transformations, leading to the construction of novel molecular architectures.
Application 1: Reduction of the Nitro Group to Synthesize 8-Amino-4-chromanone
The conversion of the 8-nitro group to an 8-amino group is a pivotal first step in many synthetic pathways. The resulting 8-Amino-4-chromanone is a valuable bifunctional intermediate, possessing a nucleophilic amino group and an electrophilic ketone, prime for subsequent cyclization reactions.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. However, the choice of catalyst and reaction conditions is crucial to avoid unwanted side reactions, such as reduction of the ketone or over-reduction of the aromatic ring. A milder approach using a chemical reductant like sodium borohydride in the presence of a catalyst offers an alternative that can often be performed at room temperature with high selectivity.
This protocol is adapted from a general method for the reduction of nitroarenes and offers a mild and efficient route to 8-Amino-4-chromanone.[5]
Materials:
-
8-Nitro-4-chromanone
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 8-Nitro-4-chromanone (1.0 eq) in methanol.
-
Catalyst Addition: To the stirred solution, add Nickel(II) chloride hexahydrate (0.1 - 0.25 mol %).
-
Reductant Addition: Cool the mixture in an ice bath and slowly add sodium borohydride (4.0 eq) portion-wise. The reaction is exothermic and will be accompanied by gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude 8-Amino-4-chromanone can be purified by column chromatography on silica gel or by recrystallization.
dot
Caption: Synthesis of chromanone-fused benzimidazoles.
Prospective Applications in Drug Discovery
The derivatives of 8-Nitro-4-chromanone are of significant interest in drug discovery due to the diverse pharmacological activities associated with the chromanone and fused-heterocyclic scaffolds.
-
Anticancer Agents: Chromanone derivatives have been investigated as potential anticancer agents. [2]The ability to readily synthesize fused heterocyclic systems from 8-Nitro-4-chromanone opens avenues for the development of novel compounds with potential antiproliferative activity.
-
CNS Agents: The chromanone scaffold is present in molecules with activity in the central nervous system. The functional group handles on 8-Nitro-4-chromanone allow for the introduction of various substituents to modulate the physicochemical properties for optimal blood-brain barrier penetration.
-
Enzyme Inhibitors: The rigid, bicyclic structure of the chromanone core makes it an attractive scaffold for the design of enzyme inhibitors. By strategically functionalizing the molecule, it is possible to target the active sites of various enzymes implicated in disease.
Conclusion
8-Nitro-4-chromanone is a powerful and versatile intermediate in organic synthesis. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. The ability to readily access 8-Amino-4-chromanone and subsequently construct complex, fused heterocyclic systems makes 8-Nitro-4-chromanone a valuable tool in the quest for novel bioactive molecules and therapeutic agents. As with any chemical synthesis, it is imperative that all procedures are carried out with appropriate safety precautions in a well-ventilated fume hood.
References
-
Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916. [Link]
-
Patil, S. A., Patil, R., Pfeffer, L. M., & Miller, D. D. (2013). Chromones: a versatile scaffold for the development of potent and selective kinase inhibitors. Future medicinal chemistry, 5(3), 303–327. [Link]
-
O'Callaghan, C. N., & McMurry, T. B. H. (1995). The Synthesis of Chromones. Journal of Chemical Research, Synopses, (1), 4-5. [Link]
-
Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons. [Link]
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]
-
Preston, P. N. (1974). The Chemistry of Heterocyclic Compounds, Benzimidazoles and Congeneric Tricyclic Compounds. John Wiley & Sons. [Link]
-
Katritzky, A. R., & Rachwal, S. (1987). Recent Progress in the Synthesis of 1,2,4-Triazines. Chemical Reviews, 87(4), 683-696. [Link]
-
Taylor, E. C. (1990). The Chemistry of Heterocyclic Compounds, Triazines and s-Triazines. John Wiley & Sons. [Link]
-
Sharma, V. P., Singh, O. V., & Khanna, J. M. (1993). Synthesis of 3-(2-Benzimidazolyl)chromones. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 32(11), 1162-1164. [Link]
-
Starcevic, K., Kralj, M., & Karminski-Zamola, G. (2009). Synthesis and antiproliferative activity of novel 2,5-disubstituted benzimidazoles. European journal of medicinal chemistry, 44(10), 4189–4196. [Link]
-
Kamal, A., Reddy, K. S., Khan, M. N., Shetti, R. V., & Ramaiah, M. J. (2010). Chromanone: a privileged scaffold in drug discovery. Current medicinal chemistry, 17(11), 1029–1056. [Link]
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-206. [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842. [Link]
-
Osby, J. O., Heinzman, S. W., & Ganem, B. (1986). Studies on the mechanism of palladium-catalyzed reductions using sodium borohydride. Journal of the American Chemical Society, 108(4), 671-676. [Link]
-
Sajiki, H., & Kume, A. (2003). Palladium on carbon-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Tetrahedron letters, 44(49), 8979-8981. [Link]
-
Prathap, K. J., Wu, Q., Olsson, R. T., & Dinér, P. (2017). Catalytic Reductions and Tandem Reactions of Nitro Compounds Using in Situ Prepared Nickel Boride Catalyst in Nanocellulose Solution. Organic letters, 19(18), 4746–4749. [Link]
-
Smodis, J., & Stanovnik, B. (1990). Amino Acids as Synthons for Heterocycles. Formation of 1,2,4-Triazine Derivatives. Heterocycles, 30(1), 315-322. [Link]
-
Chen, H., Xie, J., Xing, D., Wang, J., Tang, J., Yi, Z., Xia, F., Qiu, W. W., & Yang, F. (2019). Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents. Organic & biomolecular chemistry, 17(5), 1143–1148. [Link]
-
Lee, J. S., & Mirkin, C. A. (2009). Fast catalytic and electrocatalytic oxidation of sodium borohydride on palladium nanoparticles and its application to ultrasensitive DNA detection. Chemical communications (Cambridge, England), (42), 6394–6396. [Link]
-
van der Westhuizen, J. H., & Petzer, J. P. (2015). Reaction pathway for the synthesis of 4-chromanone derivatives. ResearchGate. [Link]
-
Ikoma, M., Oikawa, M., & Sasaki, M. (2008). Scheme 1. Our strategy to synthesize cis-fused, various heterocycles. ResearchGate. [Link]
-
Li, X., Wang, Y., Zhang, J., & Sun, J. (2023). Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications. Nature communications, 14(1), 6331. [Link]
-
Nielsen, S. F., Larsen, M., & Olsen, C. A. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of medicinal chemistry, 55(14), 6593–6605. [Link]
-
Liu, Z., Mándi, A., Zhang, W., Kurtán, T., & Li, Y. (2020). Biomimetic Total Synthesis and Investigation of the Non‐Enzymatic Chemistry of Oxazinin A. Angewandte Chemie International Edition, 59(46), 20491-20495. [Link]
Sources
- 1. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic Reductions and Tandem Reactions of Nitro Compounds Using in Situ Prepared Nickel Boride Catalyst in Nanocellulose Solution [kth.diva-portal.org]
Application Notes & Protocols: A Strategic Framework for Developing 8-Nitro-4-chromanone Derivatives as Novel Antiproliferative Agents
Introduction
The chroman-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid, bicyclic framework provides a unique three-dimensional architecture for interacting with biological targets. Within this versatile class, 8-Nitro-4-chromanone serves as a particularly intriguing starting point for the development of novel therapeutic agents.[3] The presence of the nitro group at the C-8 position offers a strategic handle for synthetic modification and can significantly influence the molecule's electronic properties and biological activity.
This guide provides a comprehensive, research-level framework for the systematic development of antiproliferative agents derived from 8-Nitro-4-chromanone. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to design, synthesize, and evaluate novel chemical entities with therapeutic potential. The protocols herein are designed as self-validating systems, incorporating necessary controls and data interpretation guidelines to ensure scientific rigor.
Part I: Synthesis and Derivatization Strategy
Rationale for Derivatization
The primary goal of derivatizing the 8-Nitro-4-chromanone scaffold is to conduct a thorough Structure-Activity Relationship (SAR) study. By systematically modifying different positions of the core structure, we can identify key molecular features that enhance antiproliferative potency, improve selectivity for cancer cells over normal cells, and optimize pharmacokinetic properties. Key positions for modification on the chromanone scaffold include the C-2 and C-3 positions, which can significantly impact biological activity.[1]
General Synthetic Workflow
The synthesis of substituted chromanones is often achieved through a base-mediated intramolecular cyclization. A common and efficient approach involves the condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde.[4][5] This methodology allows for the introduction of diverse substituents at the C-2 position, providing a rapid route to a library of analogs for screening.
Caption: High-level workflow for the synthesis of a chemical library.
Protocol 1: Synthesis of C2-Substituted 8-Nitro-4-chromanone Derivatives
This protocol describes a microwave-assisted, one-pot synthesis that is efficient for generating a diverse set of analogs. The microwave irradiation accelerates the reaction, significantly reducing the time required compared to conventional heating.
A. Materials and Equipment
-
8-Nitro-2'-hydroxyacetophenone
-
Various aliphatic and aromatic aldehydes (1.1 equivalents)
-
Diisopropylamine (DIPA) (1.1 equivalents)
-
Ethanol (EtOH), anhydrous
-
Dichloromethane (CH2Cl2), Ethyl Acetate (EtOAc), Hexane
-
1 M HCl, 10% NaOH, Brine
-
Magnesium Sulfate (MgSO4), anhydrous
-
Microwave reactor with sealed reaction vessels
-
Rotary evaporator
-
Flash column chromatography system with silica gel
-
NMR spectrometer, Mass spectrometer
B. Step-by-Step Procedure
-
Reaction Setup: To a 10 mL microwave reaction vessel, add 8-Nitro-2'-hydroxyacetophenone (e.g., 1.0 mmol).
-
Dissolve the starting material in 2.5 mL of anhydrous EtOH to create a 0.4 M solution.
-
Add the desired aldehyde (1.1 mmol, 1.1 eq.).
-
Add DIPA (1.1 mmol, 1.1 eq.). DIPA acts as a base to deprotonate the methyl ketone, initiating the aldol condensation with the aldehyde.
-
Seal the vessel and place it in the microwave reactor.
-
Microwave Irradiation: Heat the mixture to 160°C for 1 hour with magnetic stirring. The high temperature facilitates both the initial condensation and the subsequent intramolecular Michael addition to form the chromanone ring.
-
Work-up: After cooling, dilute the reaction mixture with CH2Cl2 (20 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 10% NaOH (aq) (15 mL), 1 M HCl (aq) (15 mL), water (15 mL), and finally brine (15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography using a gradient of EtOAc in hexane to yield the pure C2-substituted 8-Nitro-4-chromanone derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part II: In Vitro Screening for Antiproliferative Activity
Rationale for Screening Cascade
An effective screening strategy is essential to identify promising compounds from the synthesized library. The process begins with a broad cytotoxicity assay against a panel of cancer cell lines to determine the half-maximal inhibitory concentration (IC50). To assess cancer cell selectivity, a non-cancerous cell line should be included in the panel. Compounds showing high potency (low IC50) and good selectivity are prioritized for further mechanistic studies.
Caption: Tiered approach for identifying lead antiproliferative compounds.
Protocol 2: Antiproliferative Activity by Sulforhodamine B (SRB) Assay
The SRB assay is a reliable and sensitive method for determining cell density based on the measurement of cellular protein content.[6][7][8] It is less prone to interference from compound color than metabolic assays like MTT.
A. Materials and Equipment
-
Selected cancer cell lines (e.g., MCF-7 breast, DU-145 prostate, HCT-116 colon) and a non-cancerous cell line (e.g., Hs-68 human fibroblasts).[9]
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO (stock solutions).
-
Trichloroacetic acid (TCA), cold 10% (w/v).
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
Tris-base solution, 10 mM, pH 10.5.
-
Microplate reader (510 nm).
B. Step-by-Step Procedure
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 190 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of each dilution to the respective wells (final concentrations ranging from 0.1 to 100 µM). Include wells for vehicle control (DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 2.5%) and incubate at 4°C for 1 hour. This step fixes the cells and precipitates proteins.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance (Optical Density, OD) at 510 nm using a microplate reader.
C. Data Analysis and Presentation
-
Calculate the percentage of cell growth inhibition for each concentration using the formula: 100 - [(OD_treated - OD_zero) / (OD_control - OD_zero)] * 100.
-
Plot percentage inhibition versus log concentration and use non-linear regression analysis to determine the IC50 value for each compound on each cell line.
-
Summarize the data in a table for easy comparison.
Table 1: Hypothetical Antiproliferative Activity (IC50 in µM) of 8-Nitro-4-chromanone Derivatives
| Compound ID | R-Group (at C2) | MCF-7 (Breast) | DU-145 (Prostate) | HCT-116 (Colon) | Hs-68 (Fibroblast) | Selectivity Index (SI for DU-145) |
| NC-01 | -H | 45.2 | 51.5 | >100 | >100 | >1.9 |
| NC-02 | -Phenyl | 12.8 | 9.7 | 15.3 | 65.1 | 6.7 |
| NC-03 | -4-Cl-Phenyl | 8.1 | 5.2 | 9.8 | 55.4 | 10.7 |
| NC-04 | -Adamantyl | 4.3 | 2.1 | 6.5 | 48.9 | 23.3 |
| Cisplatin | (Positive Control) | 5.5 | 7.2 | 6.1 | 2.5 | 0.35 |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable.
Part III: Elucidating the Mechanism of Action
Rationale for Mechanistic Studies
Identifying a potent and selective "hit" compound is a major milestone. The subsequent critical step is to understand its mechanism of action. Many successful anticancer agents exert their effects by disrupting the cell cycle or inducing programmed cell death (apoptosis).[10] Investigating these pathways provides crucial insight for lead optimization and future clinical development. Studies on related nitro-chromanones have shown they can induce S-phase cell cycle arrest and apoptosis via PARP cleavage.[11]
Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
A. Materials and Equipment
-
Hit compound(s) selected from primary screening.
-
6-well cell culture plates.
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).
-
Cold 70% ethanol.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
B. Step-by-Step Procedure
-
Cell Treatment: Seed cells (e.g., DU-145) in 6-well plates and allow them to attach overnight. Treat the cells with the hit compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.[9]
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Protocol 4: Apoptosis Detection via Annexin V-FITC/PI Staining
This dual-staining method differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane integrity is lost (late apoptosis/necrosis).
A. Materials and Equipment
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
6-well cell culture plates.
-
Flow cytometer.
B. Step-by-Step Procedure
-
Cell Treatment: Treat cells in 6-well plates with the hit compound (e.g., at IC50 concentration) for a relevant time period (e.g., 24 hours).
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1x binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1x binding buffer to the tube.
-
Analysis: Analyze immediately by flow cytometry. The results are visualized in a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
-
Caption: A potential apoptotic mechanism induced by a lead compound.
Conclusion and Future Directions
This guide outlines a robust, integrated strategy for the discovery and initial characterization of novel antiproliferative agents based on the 8-Nitro-4-chromanone scaffold. By combining efficient synthesis with a tiered biological evaluation cascade, researchers can systematically identify potent and selective lead compounds.
The SAR data generated from the initial screen (Table 1) will guide the next phase of drug design. For instance, the superior activity of the adamantyl-substituted compound NC-04 suggests that bulky, lipophilic groups at the C-2 position may be favorable for activity against prostate cancer cells. Future work should focus on:
-
Lead Optimization: Synthesizing a second-generation library focusing on modifications that improved potency and selectivity.
-
Advanced In Vitro Assays: Performing colony formation, cell migration (wound healing), and invasion (transwell) assays on lead compounds to assess their potential to inhibit metastasis.[12]
-
Target Identification: Employing techniques such as proteomics or chemical biology to identify the specific cellular protein(s) that the lead compounds interact with.
-
In Vivo Evaluation: Assessing the efficacy and toxicity of the most promising compounds in preclinical animal models of cancer.
By following this structured and scientifically-grounded approach, the promising 8-Nitro-4-chromanone scaffold can be effectively exploited to develop the next generation of targeted anticancer therapeutics.
References
-
Patel, K., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Maj, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry. Available at: [Link]
-
Emami, S., & Ghanbarimasir, Z. (2021). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Available at: [Link]
-
Keilhack, H. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. Available at: [Link]
-
Wang, Y., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Advances. Available at: [Link]
-
Suleman, N., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. MDPI. Available at: [Link]
-
MySkinRecipes. (n.d.). 8-Nitro-4-chromanone. MySkinRecipes. Available at: [Link]
-
Szymański, J., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. Available at: [Link]
-
Wang, Y., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Publishing. Available at: [Link]
-
Wang, Y., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. PubMed Central. Available at: [Link]
-
Yue, G., et al. (2010). Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa. Food and Chemical Toxicology. Available at: [Link]
-
Sreelatha, T., & Krishnamurthy, G. (2022). Current developments in the synthesis of 4-chromanone-derived compounds. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Publishing. Available at: [Link]
-
Yue, G., et al. (2010). Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa. PubMed. Available at: [Link]
-
Abdul Lattif, A., et al. (2019). In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. Frontiers in Pharmacology. Available at: [Link]
-
Wallén, E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Pérez-Hernández, N., et al. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Li, J., et al. (2018). Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Nitro-4-chromanone [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromanone and flavanone synthesis [organic-chemistry.org]
- 6. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06420F [pubs.rsc.org]
- 7. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts [mdpi.com]
- 9. Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Antibacterial Activity of 8-Nitro-4-Chromanone Derivatives
I. Introduction: The Rationale for Investigating 8-Nitro-4-Chromanone Derivatives
The 4-chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Modifications to this scaffold have yielded potent antibacterial agents, particularly against Gram-positive pathogens.[3][4] Concurrently, the nitroaromatic group is a well-established pharmacophore in antimicrobial drugs, including metronidazole and nitrofurantoin.[5][6] Its efficacy stems from a unique mechanism of action that is often effective against anaerobic bacteria and parasites.[7]
The strategic combination of these two moieties—the 4-chromanone core and an 8-nitro substituent—presents a compelling synthetic target for novel antibacterial agents. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the chromanone ring system and facilitate specific biological interactions.[8][9] This guide provides a comprehensive framework for the systematic evaluation of 8-Nitro-4-chromanone derivatives, from initial screening to preliminary safety assessment, grounding the protocols in established microbiological and toxicological methods.
II. Putative Mechanism of Action: Reductive Bioactivation
The antibacterial activity of many nitroaromatic compounds is not inherent to the parent molecule but requires reductive activation within the target microorganism.[7][8] This process is typically carried out by bacterial nitroreductases (NTRs), enzymes that are often more active or present in higher concentrations in anaerobic or microaerophilic bacteria.[5]
The Causality of the Nitro Group's Action:
-
Prodrug Activation: The 8-Nitro-4-chromanone derivative (a prodrug) enters the bacterial cell.
-
Enzymatic Reduction: Bacterial NTRs, using cofactors like NADPH or NADH, catalyze the reduction of the nitro group (NO₂).[6]
-
Formation of Reactive Intermediates: This reduction is a stepwise process that generates highly reactive, cytotoxic intermediates, including nitroso and hydroxylamine species, as well as the nitro radical anion.[6][8][10]
-
Cellular Damage: These reactive nitrogen species are non-specific in their targets, causing widespread cellular damage by covalently binding to and disrupting critical biomolecules such as DNA, leading to strand breakage and cell death.[6][10] They can also react with oxygen to produce reactive oxygen species (ROS) like superoxide, inducing oxidative stress.[8]
This mechanism provides a strong rationale for screening these compounds against a diverse panel of bacteria, including those with resistance to conventional antibiotics.
Caption: Putative mechanism of action for 8-Nitro-4-chromanone derivatives.
III. Integrated Experimental Workflow
A robust evaluation of a novel compound class requires a tiered approach, beginning with broad screening for efficacy and progressing to essential safety and selectivity assessments. This workflow ensures that resources are focused on the most promising candidates.
Caption: Integrated workflow for antibacterial and cytotoxicity evaluation.
IV. Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Application Note: The MIC is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.[11][12] This method is highly reproducible and suitable for screening a large number of compounds against a panel of bacteria.[13] The use of Mueller-Hinton Broth (MHB) is standard as it has low levels of inhibitors that might interfere with compound activity.
Materials:
-
96-well sterile microtiter plates
-
Test 8-Nitro-4-chromanone derivatives dissolved in a suitable solvent (e.g., DMSO) to a high-concentration stock.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
0.5 McFarland turbidity standard.
-
Positive control antibiotic (e.g., Ciprofloxacin, Streptomycin).[14][15]
-
Sterile saline or broth.
-
Spectrophotometer.
-
Incubator (35-37°C).
Step-by-Step Methodology:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] d. Dilute this adjusted suspension in MHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:150 dilution.
-
Compound Dilution in Microtiter Plate: a. Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 100 µL of the test compound working solution (at 2x the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution: transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting, then transfer 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.[16] d. Wells will now contain 50 µL of serially diluted compound. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well (1-11) is now 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[11]
-
Reading the MIC: a. After incubation, determine the MIC by visually inspecting the plates for turbidity. b. The MIC is the lowest concentration of the 8-Nitro-4-chromanone derivative at which there is no visible growth (i.e., the first clear well).[11] c. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Test
Application Note: This method provides a rapid, qualitative assessment of antibacterial activity.[17][18] It is particularly useful for initial screening. The principle relies on the diffusion of the compound from a saturated disk into an agar medium inoculated with the test bacterium. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[19] The diameter of this zone is proportional to the compound's potency and diffusion characteristics.
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile paper disks (6 mm diameter).
-
Bacterial inoculum prepared to a 0.5 McFarland standard as in Protocol 1.
-
Sterile swabs.
-
Test compound solutions of a known concentration.
-
Positive and negative control disks (e.g., standard antibiotic and solvent-only).
Step-by-Step Methodology:
-
Plate Inoculation: a. Dip a sterile swab into the 0.5 McFarland bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube. b. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[18] c. Allow the plate to dry for 5-10 minutes.
-
Disk Application: a. Aseptically apply sterile paper disks to the inoculated agar surface. b. Pipette a fixed volume (e.g., 10 µL) of each 8-Nitro-4-chromanone derivative solution onto a corresponding disk. c. Apply positive and negative control disks to the same plate for comparison. d. Gently press each disk to ensure complete contact with the agar.
-
Incubation: a. Invert the plates and incubate at 35-37°C for 18-24 hours.[17][18]
-
Measurement and Interpretation: a. After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). b. A larger zone diameter indicates greater susceptibility of the bacterium to the compound.
Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)
Application Note: A critical step in drug development is to ensure that a potent antibacterial compound is not also toxic to host cells.[20][21] The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[22][23] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), the concentration of compound required to reduce cell viability by 50%.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well sterile cell culture plates.
-
Test compounds serially diluted in culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader (absorbance at ~570 nm).
Step-by-Step Methodology:
-
Cell Seeding: a. Seed a 96-well plate with mammalian cells at a density of 5,000-10,000 cells per well in 100 µL of medium. b. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the 8-Nitro-4-chromanone derivatives in complete medium. b. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells for untreated cells (negative control) and a positive control known to be cytotoxic. c. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Read the absorbance on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[23]
V. Data Presentation and Interpretation
Organizing experimental results in a clear, standardized format is crucial for comparing the activity of different derivatives and for calculating the therapeutic index (a measure of selectivity).
Table 1: Example Data Summary for 8-Nitro-4-Chromanone Derivatives
| Compound ID | Gram (+) Bacteria MIC (µg/mL) | Gram (-) Bacteria MIC (µg/mL) | Mammalian Cell IC₅₀ (µg/mL) | Therapeutic Index (IC₅₀/MIC) |
| S. aureus | E. faecalis | E. coli | P. aeruginosa | |
| NCD-001 | 2 | 4 | >64 | >64 |
| NCD-002 | 8 | 8 | 32 | >64 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 1 |
-
Interpretation: A lower MIC value indicates higher antibacterial potency. A higher IC₅₀ value indicates lower cytotoxicity. The Therapeutic Index (TI) is a critical ratio (IC₅₀/MIC) that quantifies the selectivity of a compound for bacteria over mammalian cells. A higher TI is desirable for a potential drug candidate.
VI. References
-
Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]
-
Rascón-Grajales, S., & Ceballos-Mendivil, A. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]
-
Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory. Available at: [Link]
-
Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations. Available at: [Link]
-
Miller, M. A., & Martinez, A. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. Available at: [Link]
-
Ceballos-Mendivil, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]
-
Nelson Labs. (n.d.). Zone of Inhibition. Nelson Labs. Available at: [Link]
-
Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). Protocols.io. Available at: [Link]
-
Miller, M. A., & Martinez, A. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. Available at: [Link]
-
California State University, Bakersfield. (n.d.). Zone of Inhibition. CSUB. Available at: [Link]
-
Al-Akhras, A. A., et al. (2019). Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Miller, M. A., & Martinez, A. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed. Available at: [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC. YouTube. Available at: [Link]
-
Svobodova, L., et al. (2024). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences. Available at: [Link]
-
S-Amaya, C., et al. (2018). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. Molecules. Available at: [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols. Available at: [Link]
-
El-Banna, T. E.-S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine. Available at: [Link]
-
Huang, Y.-T., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones. Journal of Medicinal Chemistry. Available at: [Link]
-
Huang, Y.-T., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones. ACS Publications. Available at: [Link]
-
Zahra, J. A., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules. Available at: [Link]
-
Wang, X., et al. (2025). Synthesis, Antibacterial, and Antifungal Activity Evaluation of Novel 4-Chromanone-Derived Compounds. ResearchGate. Available at: [Link]
-
Oliveira, C. H. S., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Available at: [Link]
-
Zahra, J. A., et al. (2007). Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. PubMed. Available at: [Link]
-
Yadav, S., et al. (2020). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry. Available at: [Link]
-
Machado, D., et al. (2024). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent. Molecules. Available at: [Link]
-
El-Malah, A. A., et al. (2022). In Silico-Based Discovery of Natural Anthraquinones with Potential against Multidrug-Resistant E. coli. Antibiotics. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 3. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 15. mdpi.com [mdpi.com]
- 16. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 17. microchemlab.com [microchemlab.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. nelsonlabs.com [nelsonlabs.com]
- 20. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Nitro-4-Chromanone in Agrochemical Research
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 8-nitro-4-chromanone in agrochemical research. The 4-chromanone scaffold is a "privileged structure" in medicinal chemistry, known to be a building block for a wide array of bioactive molecules.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly influence the biological activity of the parent molecule.[2] This document outlines the synthesis of 8-nitro-4-chromanone and provides detailed, field-proven protocols for the systematic evaluation of its potential herbicidal, insecticidal, and fungicidal properties. The methodologies are designed to be self-validating and are grounded in established agrochemical screening principles.
Introduction: The Potential of 8-Nitro-4-Chromanone in Agrochemical Discovery
The chromanone framework is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] In the context of agrochemical research, derivatives of the closely related chromone scaffold have demonstrated insecticidal and fungicidal properties.[4] The strategic incorporation of a nitro group onto the chromanone backbone at the 8-position is hypothesized to modulate its bioactivity, potentially leading to novel agrochemical applications.
Nitroaromatic compounds have a history of use in various industries, including the manufacturing of pesticides.[4] Their biological effects are often linked to their electrophilic nature and their ability to undergo bioreduction to reactive intermediates.[2] This can lead to a range of cellular effects, from enzyme inhibition to the generation of oxidative stress, providing multiple potential modes of action against target pests.[5]
These notes aim to provide a structured approach to unlocking the agrochemical potential of 8-nitro-4-chromanone, from its synthesis to its comprehensive biological evaluation.
Synthesis of 8-Nitro-4-Chromanone
The synthesis of 4-chromanone derivatives can be achieved through various established chemical routes.[6][7] A common and effective method involves the intramolecular cyclization of a suitably substituted 2'-hydroxyacetophenone precursor. The following protocol is a representative procedure for the synthesis of 8-nitro-4-chromanone.
Protocol 2.1: Synthesis of 8-Nitro-4-Chromanone
Objective: To synthesize 8-nitro-4-chromanone via intramolecular cyclization.
Materials:
-
2'-Hydroxy-3'-nitroacetophenone
-
Paraformaldehyde
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Mannich Reaction: In a round-bottom flask, dissolve 2'-hydroxy-3'-nitroacetophenone (1 equivalent) and paraformaldehyde (2 equivalents) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Cyclization: After completion of the initial reaction, cool the mixture to room temperature and acidify with concentrated HCl.
-
Reflux the acidified mixture for an additional 2-3 hours to facilitate the intramolecular cyclization.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 8-nitro-4-chromanone by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of Herbicidal Activity
The potential of 8-nitro-4-chromanone as a herbicide can be assessed through a tiered screening process, starting with in vitro assays and progressing to whole-plant bioassays.[5]
Primary Screening: Seed Germination and Seedling Growth Assay
This initial screen provides a rapid assessment of the phytotoxicity of 8-nitro-4-chromanone against representative monocot and dicot species.[8]
Protocol 3.1.1: Petri Dish Bioassay for Herbicidal Activity
Objective: To determine the effect of 8-nitro-4-chromanone on seed germination and early seedling growth.
Materials:
-
8-Nitro-4-chromanone stock solution (e.g., 10,000 ppm in a suitable solvent like DMSO or acetone)
-
Seeds of a monocot (e.g., ryegrass, Lolium perenne) and a dicot (e.g., cress, Lepidium sativum)
-
Sterile Petri dishes (9 cm diameter) with filter paper
-
Distilled water
-
A known herbicide as a positive control (e.g., glyphosate)
-
Solvent control (e.g., 0.1% DMSO in water)
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the 8-nitro-4-chromanone stock solution in distilled water to achieve final concentrations of 1, 10, 100, and 1000 ppm. The final solvent concentration should not exceed 0.1%.
-
Plating: Place two layers of sterile filter paper in each Petri dish. Pipette 5 mL of the respective test solution, positive control, or solvent control onto the filter paper.
-
Seed Placement: Place 20 seeds of the selected plant species, evenly spaced, on the moistened filter paper in each dish.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25°C with a 16:8 hour light:dark cycle.
-
Data Collection: After 7 days, record the following for each treatment:
-
Germination percentage.
-
Root length of each germinated seedling.
-
Shoot length of each germinated seedling.
-
-
Analysis: Calculate the percent inhibition of germination, root growth, and shoot growth for each concentration relative to the solvent control. Determine the EC₅₀ (effective concentration to cause 50% inhibition) values.
Table 1: Example Data for Herbicidal Activity of 8-Nitro-4-Chromanone
| Concentration (ppm) | Germination Inhibition (%) - Ryegrass | Root Length Inhibition (%) - Ryegrass | Shoot Length Inhibition (%) - Ryegrass | Germination Inhibition (%) - Cress | Root Length Inhibition (%) - Cress | Shoot Length Inhibition (%) - Cress |
| 1 | 5 | 12 | 8 | 8 | 15 | 10 |
| 10 | 15 | 35 | 25 | 20 | 45 | 30 |
| 100 | 50 | 85 | 70 | 65 | 95 | 80 |
| 1000 | 100 | 100 | 100 | 100 | 100 | 100 |
| Positive Control | 100 | 100 | 100 | 100 | 100 | 100 |
| Solvent Control | 0 | 0 | 0 | 0 | 0 | 0 |
Secondary Screening: Whole Plant Pot Assay
This assay evaluates the post-emergence and pre-emergence herbicidal activity of 8-nitro-4-chromanone on established plants.[9]
Protocol 3.2.1: Post-Emergence Herbicidal Assay
Objective: To assess the contact and systemic herbicidal activity of 8-nitro-4-chromanone when applied to the foliage of young plants.
Materials:
-
Young, healthy plants of the target species (e.g., ryegrass and cress at the 2-3 leaf stage) grown in pots.
-
8-Nitro-4-chromanone formulated as a sprayable solution (e.g., with a surfactant).
-
Laboratory spray chamber.
-
Greenhouse with controlled conditions.
Procedure:
-
Formulation: Prepare spray solutions of 8-nitro-4-chromanone at various concentrations (e.g., 100, 500, 1000, 2000 g a.i./ha). Include a blank formulation (without the active ingredient) as a negative control and a commercial herbicide as a positive control.
-
Application: Place the potted plants in the spray chamber and apply the treatments evenly to the foliage.
-
Observation: Transfer the plants to the greenhouse and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment.
-
Data Collection: At 14 days, harvest the above-ground biomass and record the fresh weight.
-
Analysis: Calculate the percent reduction in fresh weight compared to the blank formulation control.
Evaluation of Insecticidal Activity
The insecticidal potential of 8-nitro-4-chromanone can be investigated using a combination of contact and ingestion bioassays against economically important insect pests.[1][10]
Contact Toxicity Assay
This method assesses the toxicity of the compound upon direct contact with the insect cuticle.
Protocol 4.1.1: Topical Application Bioassay
Objective: To determine the contact toxicity of 8-nitro-4-chromanone to a target insect species.
Materials:
-
Third-instar larvae of a model insect (e.g., diamondback moth, Plutella xylostella).
-
8-Nitro-4-chromanone solutions in acetone at various concentrations.
-
Micro-applicator.
-
Ventilated containers with a food source (e.g., cabbage leaf discs).
-
Incubator with controlled temperature and humidity.
Procedure:
-
Preparation of Dosing Solutions: Prepare serial dilutions of 8-nitro-4-chromanone in acetone.
-
Application: Using a micro-applicator, apply 1 µL of the test solution to the dorsal thorax of each larva. Treat a control group with acetone only.
-
Incubation: Place the treated larvae individually in ventilated containers with a fresh cabbage leaf disc. Incubate at 25°C and 60-70% relative humidity.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LD₅₀ (lethal dose to kill 50% of the population).
Ingestion Toxicity Assay
This assay evaluates the toxicity of the compound when ingested by the insect.
Protocol 4.2.1: Leaf-Dip Bioassay
Objective: To determine the ingestion toxicity of 8-nitro-4-chromanone.
Materials:
-
Third-instar larvae of Plutella xylostella.
-
Cabbage leaf discs (5 cm diameter).
-
Aqueous solutions of 8-nitro-4-chromanone at various concentrations, containing a wetting agent.
-
Petri dishes lined with moist filter paper.
Procedure:
-
Preparation of Treated Leaves: Dip cabbage leaf discs into the test solutions for 30 seconds and allow them to air dry. Dip control leaves in a solution containing only the wetting agent.
-
Exposure: Place one treated leaf disc in each Petri dish and introduce 10 larvae.
-
Incubation: Seal the Petri dishes and incubate under the same conditions as the contact assay.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours.
-
Analysis: Calculate the percentage mortality and determine the LC₅₀ (lethal concentration to kill 50% of the population).
dot
Caption: Workflow for Insecticidal Evaluation.
Evaluation of Fungicidal Activity
The antifungal potential of 8-nitro-4-chromanone can be determined through in vitro and in vivo assays against key plant pathogenic fungi.[11][12]
In Vitro Antifungal Assay
This assay determines the direct inhibitory effect of the compound on fungal growth.
Protocol 5.1.1: Mycelial Growth Inhibition Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 8-nitro-4-chromanone against pathogenic fungi.
Materials:
-
Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea).
-
Potato Dextrose Agar (PDA).
-
8-Nitro-4-chromanone stock solution in a suitable solvent.
-
Sterile Petri dishes.
-
Cork borer.
Procedure:
-
Preparation of Amended Media: Autoclave PDA and cool to 50-55°C. Add the 8-nitro-4-chromanone stock solution to the molten agar to achieve final concentrations of 1, 10, 50, and 100 µg/mL. Pour the amended agar into sterile Petri dishes. Prepare control plates with the solvent only.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each agar plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Measurement: When the fungal growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in each treatment plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The lowest concentration that completely inhibits visible growth is the MIC.
Table 2: Example Data for Fungicidal Activity of 8-Nitro-4-Chromanone
| Concentration (µg/mL) | Mycelial Growth Inhibition (%) - F. oxysporum | Mycelial Growth Inhibition (%) - B. cinerea |
| 1 | 10 | 15 |
| 10 | 45 | 55 |
| 50 | 90 | 95 |
| 100 | 100 | 100 |
| Positive Control (Fungicide) | 100 | 100 |
| Solvent Control | 0 | 0 |
In Vivo Protective Assay
This assay evaluates the ability of 8-nitro-4-chromanone to protect plants from fungal infection.
Protocol 5.2.1: Detached Leaf Assay
Objective: To assess the protective fungicidal activity of 8-nitro-4-chromanone on plant tissue.
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., tomato leaves for Botrytis cinerea).
-
Aqueous solutions of 8-nitro-4-chromanone at various concentrations, with a surfactant.
-
Spore suspension of the target fungus.
-
Moist chambers (e.g., Petri dishes with moist filter paper).
Procedure:
-
Treatment: Spray the detached leaves with the test solutions until runoff and allow them to air dry. Spray control leaves with the surfactant solution only.
-
Inoculation: Place a droplet of the fungal spore suspension onto the center of each treated leaf.
-
Incubation: Place the inoculated leaves in moist chambers and incubate at 22°C with a 12-hour photoperiod.
-
Disease Assessment: After 3-5 days, measure the diameter of the necrotic lesion on each leaf.
-
Analysis: Calculate the percentage of disease inhibition for each concentration relative to the control.
dot
Caption: Postulated Fungicidal Mode of Action.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the initial investigation of 8-nitro-4-chromanone as a potential agrochemical. The data generated from these studies will be crucial in determining its spectrum of activity, potency, and potential mode of action. Positive results from these primary and secondary screens would warrant further investigation into its environmental fate, toxicology, and formulation optimization for field trials. The unique combination of the privileged 4-chromanone scaffold and the bio-active nitro group makes 8-nitro-4-chromanone a compelling candidate for agrochemical discovery programs.
References
-
ResearchGate. (n.d.). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Retrieved from [Link]
-
Pinheiro, S. M., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
JoVE. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Retrieved from [Link]
-
Coenye, T., & d'Enfert, C. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 3(6), 231–247. Retrieved from [Link]
-
Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445. Retrieved from [Link]
-
Juvale, D. C., & Kulkarni, V. M. (2012). Synthesis and insecticidal activity of chromanone and chromone analogues of diacylhydrazines. Bioorganic & Medicinal Chemistry, 20(1), 258-266. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 8-Nitro-4-chromanone. Retrieved from [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52920. Retrieved from [Link]
-
Bidaud, A. L., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 129. Retrieved from [Link]
-
Kumar, A., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(13), 3996. Retrieved from [Link]
-
Zhao, P. L., et al. (2007). Synthesis and insecticidal activity of chromanone and chromone analogues of diacylhydrazines. Bioorganic & Medicinal Chemistry, 15(5), 1888-1895. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Royal Society of Chemistry. Retrieved from [Link]
-
Casida, J. E. (2009). Neuroactive Insecticides: Targets, Selectivity, Resistance, and Secondary Effects. Annual Review of Entomology, 54, 1-19. Retrieved from [Link]
-
Heben Pesticide. (2023). How to choose a formulation type for Agrochemical Products. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]
-
ASTM International. (n.d.). Evaluation of Protocols for the Assessment of Phytotoxicity. Retrieved from [Link]
-
Battelle. (n.d.). Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. Retrieved from [Link]
-
ResearchGate. (n.d.). Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Steps of phytotoxity test (updated after Phytotoxkit protocol). Retrieved from [Link]
-
Bradley, P. M., et al. (1994). Microbial Transformation of Nitroaromatics in Surface Soils and Aquifer Materials. Applied and Environmental Microbiology, 60(6), 2170–2175. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of nitroaromatic compounds to the growth of potted plants. Retrieved from [Link]
-
Perelomov, L. V., et al. (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Bulletin of Environmental Contamination and Toxicology, 102(6), 856-860. Retrieved from [Link]
-
Takemura, M., et al. (1993). Antifungal nitro compounds from skunk cabbage (Lysichitum americanum) leaves treated with cupric chloride. Phytochemistry, 33(2), 333-335. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
ACS Publications. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Retrieved from [Link]
-
EPPO. (n.d.). PP 1/135 (4) Phytotoxicity assessment. Retrieved from [Link]
-
MicroBioTests Inc. (n.d.). Phytotoxicity test with Phytotoxkit liquid samples. Retrieved from [Link]
-
Greenhouse Grower. (n.d.). Testing For Phytotoxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent developments of safer formulations of agrochemicals. Retrieved from [Link]
-
SciELO. (2023). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Patsnap. (n.d.). The Mechanism of Action of Magnesium Nitrate in Fungicide Formulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Review of field and monitoring studies investigating the role of nitro-substituted neonicotinoid insecticides in the reported losses of honey bee colonies (Apis mellifera). Retrieved from [Link]
-
MDPI. (2020). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. Retrieved from [Link]
Sources
- 1. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Herbicide Resistance in Weeds1 [bioone.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phytotoxicity test with Phytotoxkit liquid samples | MicroBioTests [microbiotests.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
Unlocking the Potential of 8-Nitro-4-chromanone in Advanced Materials Science: Application Notes and Protocols
Introduction: The Emergence of a Versatile Building Block
In the dynamic landscape of materials science, the quest for novel molecular architectures that impart unique functionalities to polymers, sensors, and coatings is relentless. 8-Nitro-4-chromanone, a heterocyclic compound featuring a chromanone core functionalized with a nitro group, has emerged as a promising candidate in this pursuit. While its roots lie in medicinal chemistry as a scaffold for bioactive compounds, its inherent electronic and structural characteristics present a compelling case for its application in the development of advanced materials.[1][2] The electron-withdrawing nature of the nitro group, combined with the rigid, heterocyclic chromanone framework, offers a unique platform for tuning optical, electronic, and chemical properties. This guide provides a comprehensive overview of the applications of 8-Nitro-4-chromanone in materials science, complete with detailed protocols to facilitate its exploration and implementation in the laboratory.
Core Properties and Synthesis of 8-Nitro-4-chromanone
8-Nitro-4-chromanone is a solid at room temperature with the chemical formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol .[3] Its structure, characterized by a fused benzene and dihydropyranone ring system with a nitro group at the 8-position, is the foundation of its utility. The synthesis of 8-Nitro-4-chromanone and its derivatives can be achieved through various organic synthesis routes, often involving the cyclization of appropriately substituted phenols. While numerous methods exist for the synthesis of the broader chroman-4-one scaffold, specific protocols for the 8-nitro isomer are less common but can be adapted from established methodologies.[4][5][6][7]
Table 1: Physicochemical Properties of 8-Nitro-4-chromanone
| Property | Value | Source |
| CAS Number | 90322-49-9 | [1][8] |
| Molecular Formula | C₉H₇NO₄ | [2] |
| Molecular Weight | 193.16 g/mol | [3] |
| Appearance | Solid | - |
| Storage | Room temperature | [2] |
Application in Advanced Polymer Systems
The bifunctional nature of 8-Nitro-4-chromanone, possessing both a reactive carbonyl group and a modifiable nitro group, makes it an intriguing monomer or additive in polymer synthesis. The nitro group, in particular, can be reduced to an amine, providing a reactive site for polymerization or cross-linking.
Protocol 1: Synthesis of a Polyurethane Incorporating a Chromanone Moiety
This protocol describes a proof-of-concept synthesis of a polyurethane incorporating a derivative of 8-Nitro-4-chromanone. The first step involves the reduction of the nitro group to an amine, followed by reaction with a diisocyanate and a polyol.
Workflow for Polyurethane Synthesis
Caption: "Turn-on" fluorescence sensing mechanism for nitroreductase.
Materials:
-
8-Nitro-4-chromanone
-
A suitable coumarin derivative with a reactive group (e.g., a chloromethyl group)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile)
-
Nitroreductase enzyme
-
β-Nicotinamide adenine dinucleotide (NADH)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesis of the Fluorescent Probe:
-
This is a conceptual outline. The actual synthesis would require detailed optimization. The core idea is to link a fluorophore (e.g., coumarin) to the 8-Nitro-4-chromanone scaffold. One possible route is to first introduce a reactive handle on the chromanone, for example, by reducing the nitro group to an amine and then reacting it with a fluorophore that has a complementary reactive group.
-
A more direct approach, if a suitable starting material is available, would be to couple a fluorophore to a precursor of 8-Nitro-4-chromanone before the cyclization step.
-
-
Fluorescence Sensing Protocol:
-
Prepare a stock solution of the synthesized probe in a suitable organic solvent (e.g., DMSO).
-
In a quartz cuvette, add PBS buffer (pH 7.4).
-
Add the probe stock solution to the buffer to a final concentration in the micromolar range.
-
Record the initial fluorescence spectrum of the probe solution.
-
Add NADH to the solution.
-
Initiate the reaction by adding a solution of nitroreductase enzyme.
-
Record the fluorescence spectra at regular time intervals to monitor the increase in fluorescence intensity.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against time to determine the reaction kinetics.
-
Determine the limit of detection (LOD) of the probe for nitroreductase by measuring the fluorescence response at different enzyme concentrations.
Application in Functional Coatings and Nonlinear Optical Materials
The polar nature of the nitro group and the rigid chromanone structure suggest potential applications in functional coatings and nonlinear optical (NLO) materials.
Functional Coatings
Incorporating 8-Nitro-4-chromanone or its derivatives into a polymer matrix for a coating can potentially enhance properties such as UV resistance and surface energy. The chromanone moiety can absorb UV radiation, while the polar nitro group can influence the coating's adhesion and wettability.
Conceptual Workflow for a Functional Coating
Caption: Conceptual workflow for preparing a functional coating.
Nonlinear Optical (NLO) Materials
Organic molecules with a strong electron donor and acceptor separated by a conjugated system can exhibit significant NLO properties. The 8-Nitro-4-chromanone structure contains an electron-withdrawing nitro group. By chemically modifying the chromanone ring to include an electron-donating group, a "push-pull" system can be created, which is a common design strategy for NLO chromophores.
Table 2: Potential Applications and Rationale
| Application Area | Rationale for using 8-Nitro-4-chromanone |
| Polymers | Bifunctional monomer for polyurethanes and polyamides; potential for cross-linking after nitro group reduction. |
| Fluorescent Sensors | Nitro group acts as a quencher; reduction to amine can restore fluorescence for "turn-on" sensing. |
| Functional Coatings | UV-absorbing chromanone core; polar nitro group can modify surface properties. |
| Nonlinear Optics | Electron-withdrawing nitro group can be part of a "push-pull" system to enhance NLO response. |
Conclusion and Future Outlook
8-Nitro-4-chromanone is a molecule with significant untapped potential in materials science. Its versatile chemical nature allows for its incorporation into a variety of material systems, from polymers to functional coatings and sensors. The protocols and concepts outlined in this guide provide a starting point for researchers to explore and harness the unique properties of this compound. Future research should focus on the synthesis of novel derivatives of 8-Nitro-4-chromanone to further tune its properties for specific applications, as well as on the detailed characterization of the resulting materials to establish clear structure-property relationships. As our understanding of this versatile building block grows, so too will its impact on the development of next-generation materials.
References
-
EON Biotech. 8-Nitro-4-chromanone. Available at: [Link].
-
MySkinRecipes. 8-Nitro-4-chromanone. Available at: [Link].
-
Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995–8008. Available at: [Link].
-
Dahlén, K., Wallén, E. A., Grøtli, M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6487–6496. Available at: [Link].
-
ResearchGate. Reaction pathway for the synthesis of 4-chromanone derivatives. Available at: [Link].
-
Organic Chemistry Portal. Chromanone and flavanone synthesis. Available at: [Link].
-
Zhang, Y., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Advances, 9(58), 33794–33799. Available at: [Link].
-
ResearchGate. The effects of reference compounds, flavanone and chromanone (A) and... Available at: [Link].
Sources
- 1. 90322-49-9 Cas No. | 8-Nitro-4-chromanone | Matrix Scientific [matrixscientific.com]
- 2. 8-Nitro-4-chromanone [myskinrecipes.com]
- 3. 8-Nitro-4-chromanone | 90322-49-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Chromanone and flavanone synthesis [organic-chemistry.org]
- 8. eontrading.uk [eontrading.uk]
Introduction: The Strategic Importance of 8-Nitro-4-chromanone
An In-depth Technical Guide to the Experimental Use of 8-Nitro-4-chromanone
For Researchers, Scientists, and Drug Development Professionals
8-Nitro-4-chromanone is a heterocyclic organic compound belonging to the chromanone family, which are recognized as "privileged structures" in medicinal chemistry.[1] This scaffold is a core component in a vast array of natural products and synthetic molecules with significant biological activities. The strategic placement of an electron-withdrawing nitro group on the chromanone framework makes 8-Nitro-4-chromanone a particularly valuable and reactive building block for organic synthesis.[2][3] Its structure allows for diverse functionalization, making it a key intermediate in the development of novel therapeutics, including potential antioxidant, anti-inflammatory, antimicrobial, and anticancer agents.[2][4] This guide provides a comprehensive overview of the essential protocols, safety considerations, and scientific principles for effectively working with this versatile compound.
Physicochemical & Safety Profile
Proper handling and storage are paramount when working with any chemical, especially nitroaromatic compounds which can have specific hazards.[5]
Table 1: Properties of 8-Nitro-4-chromanone
| Property | Value | Source(s) |
| CAS Number | 90322-49-9 | [2][6][7] |
| Molecular Formula | C₉H₇NO₄ | [2][7] |
| Molecular Weight | 193.16 g/mol | [2][7] |
| Appearance | Typically a solid | [3] |
| Storage | Room temperature, in a dry, dark, airtight container | [2][8] |
| MDL Number | MFCD09744048 | [2][7] |
Hazard Identification and Safe Handling
8-Nitro-4-chromanone is classified as an irritant and may cause an allergic skin reaction and serious eye irritation.[7] Improper handling of nitroaromatic compounds can lead to environmental contamination and health risks.[5]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles compliant with EN166 or OSHA 1910.133 standards, nitrile gloves, and a lab coat.[9][10]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store the compound in a cool, dry, well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[8][11][12] Containers should be clearly labeled with the receiving, opening, and disposal dates.[8]
-
Spill Management: In case of a spill, wet the material with water, and carefully sweep it into a sealed metal container for disposal.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Core Reactivity Principles
The utility of 8-Nitro-4-chromanone in synthesis stems from the powerful electronic effects of its functional groups. The nitro group (-NO₂) is strongly electron-withdrawing, which significantly influences the reactivity of the entire molecule.
-
Aromatic Ring Activation: The nitro group deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), a fundamental process in organic synthesis.[13]
-
Carbonyl Reactivity: The ketone at the C-4 position is a key site for reactions such as reductions, condensations, and the formation of derivatives like oximes.
-
α-Proton Acidity: The protons on the C-3 position, adjacent to the carbonyl group, are acidic and can be removed by a base to form an enolate, enabling a wide range of alkylation and condensation reactions.
The interplay of these features makes 8-Nitro-4-chromanone a versatile starting point for creating complex molecular architectures.
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Nitro-4-chromanone [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Nitro-4-chromanone | 90322-49-9 [chemicalbook.com]
- 7. 90322-49-9 Cas No. | 8-Nitro-4-chromanone | Matrix Scientific [matrixscientific.com]
- 8. lymecongregationalchurch.org [lymecongregationalchurch.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. cedrec.com [cedrec.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Assays Using 8-Nitro-4-chromanone
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize the biological activity of 8-Nitro-4-chromanone. The 4-chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] While the specific mechanism of 8-Nitro-4-chromanone is still under investigation, related nitro-substituted chromanones have been shown to induce antiproliferative effects and cleavage of Poly(ADP-ribose) Polymerase (PARP), a key enzyme in the DNA Damage Response (DDR) pathway.[2][3] Therefore, this guide is structured around the hypothesis that 8-Nitro-4-chromanone may function as a modulator of the DDR. We present a suite of validated protocols, from broad genotoxicity screening to specific molecular target analysis, enabling a thorough investigation of this compound's mechanism of action.
Scientific Background: The DNA Damage Response (DDR) as a Potential Target
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage.[4] To counter this, cells have evolved a complex signaling network known as the DNA Damage Response (DDR).[5] A central player in the DDR is PARP1, which detects DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation.[6] This PARylation serves as a scaffold to recruit other DNA repair factors. This process, however, consumes cellular nicotinamide adenine dinucleotide (NAD+) at a high rate.[7][8]
Severe DNA damage, such as the formation of double-strand breaks (DSBs), triggers the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[9] These γH2AX molecules form discrete foci at the sites of DSBs, which serve as crucial platforms for the assembly of repair protein complexes.[10] The formation of γH2AX foci is one of the earliest events in the DSB response and is a highly sensitive and specific biomarker for this type of damage.[11][12]
Given the evidence that related compounds induce PARP cleavage—a hallmark of apoptosis often triggered by overwhelming DNA damage—we propose investigating 8-Nitro-4-chromanone's effects on this pathway.[3] The following protocols are designed to test this hypothesis by measuring general DNA damage, specific DSB formation, and the activity of the PARP1 enzyme.
Caption: Proposed signaling pathway for 8-Nitro-4-chromanone activity.
Experimental Design and Preliminary Considerations
A logical workflow is critical for efficiently characterizing a novel compound. The following workflow starts with broad screening assays for cytotoxicity and genotoxicity, followed by more specific mechanistic assays based on the initial findings.
Caption: General experimental workflow for characterizing 8-Nitro-4-chromanone.
Compound Preparation and Handling
-
Solubility: Based on its chemical structure, 8-Nitro-4-chromanone is expected to be soluble in organic solvents.[13] We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO).
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh dilutions in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤0.5%), and include a vehicle control (medium with the same final DMSO concentration) in all experiments.
Cell Line Selection
The choice of cell line is critical. We recommend a panel of cell lines to obtain robust and broadly applicable results.
-
Cancer Cell Lines: Prostate (PC3, DU145) and colon (HT-29) cancer cell lines are relevant as related compounds have shown activity in these models.[14]
-
DNA Repair Competent vs. Deficient Lines: Comparing the compound's effect in a cell line with a known DDR deficiency (e.g., BRCA1/2 mutant) to its isogenic wild-type counterpart can reveal dependencies on specific repair pathways.
-
Non-Transformed Cells: Including a non-cancerous cell line, such as human fibroblasts, can provide an initial assessment of tumor selectivity.[2]
Dose-Response and Treatment Times
Before mechanistic studies, it is essential to determine the compound's cytotoxic concentration range. A standard cytotoxicity assay (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo®) should be performed.
| Parameter | Recommended Range | Rationale |
| Concentration Range | 0.1 nM to 100 µM (log dilutions) | To capture a wide range of potencies and identify the IC50 (half-maximal inhibitory concentration). |
| Incubation Time | 24, 48, and 72 hours | To assess both acute and long-term effects on cell viability and proliferation. |
| Assay Endpoint | IC50 determination | Provides a quantitative measure of cytotoxicity to guide dose selection for subsequent mechanistic assays. |
For DNA damage assays, it is often best to use concentrations at and below the IC50 to ensure that the observed effects are due to specific pathway modulation rather than general cellular collapse from overwhelming toxicity.
Core Protocols for Mechanistic Investigation
Protocol: Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for quantifying DNA strand breaks in individual cells.[15] Under alkaline conditions, it detects both single-strand and double-strand breaks.[16] Damaged, fragmented DNA migrates further in the electric field, forming a "comet tail."[17]
Materials:
-
CometAssay® Slides (or pre-coated microscope slides)
-
Low Melting Point Agarose (LMAgarose)
-
Lysis Solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline Unwinding & Electrophoresis Solution (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green I)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Seed and treat cells with 8-Nitro-4-chromanone for the desired time (e.g., 2-24 hours). Include positive (e.g., H₂O₂) and vehicle controls. Harvest cells and resuspend in ice-cold PBS at ~1 x 10⁵ cells/mL.[17]
-
Embedding: Mix ~25 µL of the cell suspension with ~250 µL of molten LMAgarose (at 37°C). Immediately pipette 50-75 µL onto a prepared CometSlide™. Allow to solidify at 4°C for 10-30 minutes.[17][18]
-
Lysis: Immerse the slides in pre-chilled Lysis Solution and incubate for at least 1 hour at 4°C, protected from light.[19] This step removes cell membranes and proteins, leaving behind nucleoids.
-
Unwinding: Gently place the slides in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Unwinding Solution until the slides are covered. Let the DNA unwind for 20-40 minutes at 4°C.[18]
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V for a 25 cm tank) for 20-30 minutes at 4°C.[18]
-
Neutralization & Staining: Gently drain the electrophoresis buffer. Add Neutralization Buffer and incubate for 5-10 minutes. Repeat twice. Air dry the slides and apply a diluted DNA stain.
-
Visualization & Analysis: Image at least 50-100 randomly selected cells per sample using a fluorescence microscope. Quantify the DNA damage using specialized software to measure parameters like % DNA in the tail, tail length, and tail moment.[17]
Protocol: Immunofluorescence Staining for γH2AX Foci
This protocol allows for the direct visualization and quantification of DNA double-strand breaks.[10]
Materials:
-
Cells cultured on glass coverslips in multi-well plates
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301)
-
Secondary Antibody: Alexa Fluor®-conjugated secondary antibody (e.g., Alexa Fluor® 488 Goat anti-Mouse)
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture & Treatment: Seed cells on coverslips and allow them to adhere. Treat with 8-Nitro-4-chromanone for the desired time (e.g., 1-24 hours). Include positive (e.g., Etoposide) and vehicle controls.
-
Fixation: Aspirate the medium and gently wash once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[20]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[11] This allows antibodies to access nuclear proteins.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in Blocking Buffer (e.g., 1:500 dilution).[11] Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:1000). Incubate for 1-2 hours at room temperature, protected from light.[20]
-
Staining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash one final time with PBS. Mount the coverslip onto a microscope slide using antifade mounting medium.
-
Imaging & Quantification: Acquire images using a fluorescence or confocal microscope. Count the number of distinct γH2AX foci per nucleus. A cell is often considered positive if it contains >5-10 foci. Automated image analysis software (e.g., Fiji/ImageJ) is recommended for unbiased quantification.[9][20]
Protocol: Measuring Cellular NAD+ Depletion
PARP activation consumes NAD+, leading to its depletion. Measuring cellular NAD+ levels can therefore serve as an indirect but robust readout of PARP activity.[7] Bioluminescent assays are highly sensitive and suitable for high-throughput formats.[21]
Materials:
-
White, opaque 96-well plates suitable for luminescence
-
NAD/NADH-Glo™ Assay kit (or equivalent)
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and allow them to adhere overnight. Treat cells with various concentrations of 8-Nitro-4-chromanone for a short duration (e.g., 30 minutes to 4 hours).
-
Lysis and Detection: Follow the manufacturer's protocol. Typically, this involves removing the culture medium and adding the NAD/NADH-Glo™ Detection Reagent directly to the wells. This reagent contains a detergent to lyse the cells and the enzymes/substrates for the luminescent reaction.[22]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the enzymatic reaction to proceed.
-
Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the concentration of NAD+ (and NADH) in the sample.
-
Data Analysis: To specifically measure NAD+, some kits include separate acid/base extraction steps to destroy NADH or NAD+, respectively.[22][23] Normalize the results to a parallel cell viability plate (e.g., using CellTiter-Glo®) to account for differences in cell number. A decrease in the luminescent signal in treated cells compared to the vehicle control indicates NAD+ depletion.
Protocol: In Vitro PARP1 Enzymatic Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified PARP1 and can determine if 8-Nitro-4-chromanone is a direct inhibitor or activator. This is crucial to distinguish from effects that are secondary to DNA damage.
Materials:
-
PARP1 Enzyme Activity Assay Kit (Fluorometric) (or equivalent)
-
Recombinant human PARP1 enzyme
-
Histone-coated assay plate
-
Biotinylated NAD+
-
Streptavidin-HRP and chemiluminescent or fluorescent substrate
-
Known PARP inhibitor (e.g., Olaparib, Veliparib) as a positive control for inhibition.[24][25]
Procedure:
-
Assay Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting the PARP1 enzyme, NAD+, and the test compound.
-
Inhibitor Incubation: Add the assay buffer, 8-Nitro-4-chromanone at various concentrations, and the PARP1 enzyme to the wells of the histone-coated plate. Incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the PARylation reaction by adding the biotinylated NAD+ substrate. Incubate for a defined time (e.g., 60 minutes) at room temperature.[6]
-
Detection: Wash the plate to remove unbound reagents. Add a streptavidin-conjugated reporter (e.g., Streptavidin-HRP) which will bind to the biotinylated PAR chains attached to the histones.
-
Signal Generation: After another wash step, add the appropriate substrate for the reporter enzyme (e.g., a fluorogenic HRP substrate).
-
Measurement: Read the fluorescence on a microplate reader.
-
Data Analysis: A decrease in signal compared to the vehicle control indicates inhibition of PARP1 activity, while an increase would suggest activation. Calculate the IC50 value if inhibition is observed.
Data Interpretation and Synthesis
The power of this approach lies in combining the results from these orthogonal assays.
| Observed Outcome | Interpretation |
| Positive Comet Assay & γH2AX Foci, NAD+ Depletion | Suggests 8-Nitro-4-chromanone is a DNA damaging agent . It induces strand breaks, leading to PARP1 activation (and NAD+ consumption) and DSB formation. |
| No Comet/γH2AX, but PARP1 activity is inhibited in the enzymatic assay | Suggests 8-Nitro-4-chromanone is a direct PARP1 inhibitor , similar to clinically approved PARP inhibitors. |
| Positive Comet Assay & γH2AX Foci, but NO NAD+ Depletion | This is a complex result. It could mean the level of damage is insufficient to cause global NAD+ depletion, or the compound may simultaneously inhibit PARP1 while causing DNA damage. |
| No significant findings in any assay | The compound may not act through the DNA damage response pathway under the tested conditions, or its potency is low. Other mechanisms should be explored. |
By systematically applying these protocols, researchers can build a robust, evidence-based profile of 8-Nitro-4-chromanone's in vitro activity, providing a solid foundation for further preclinical development.
References
-
Bio-protocol. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. [Link]
-
Wang, Y., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments. [Link]
-
Kow, Y. W., et al. (2018). Fluorescent Probes of DNA Repair. ACS Chemical Biology. [Link]
-
Le, T., et al. (2023). DNA Double Strand Break and Response Fluorescent Assays: Choices and Interpretation. International Journal of Molecular Sciences. [Link]
-
Creative Diagnostics. Comet Assay for the Detection of DNA Breaks Protocol. [Link]
-
Deng, L., et al. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol. [Link]
-
McGill University. (2015). Comet Assay Protocol. [Link]
-
Basu, A. K., & Samson, L. D. (2020). Fluorescence Sheds Light on DNA Damage, DNA Repair, and Mutations. Mutation Research/Reviews in Mutation Research. [Link]
-
Moller, P., et al. (2020). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols. [Link]
-
Anthem Biosciences. Human cell based High-throughput Genotoxicity Screening Assay. [Link]
-
Saparbaev, M., et al. (2017). Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies. DNA Repair. [Link]
-
Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology. [Link]
-
SpringerLink. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. [Link]
-
Pospelova, T. V., & Pospelov, V. A. (2020). Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. Methods in Molecular Biology. [Link]
-
Semantic Scholar. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. [Link]
-
ResearchGate. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. [Link]
-
Elysium Health. Measure NAD+ Levels: How to Track Cellular Energy and Aging. [Link]
-
Condie, A. G., et al. (2015). A Fluorescent Probe to Measure DNA Damage and Repair. PLOS ONE. [Link]
-
Gurova, K. V., et al. (2012). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology. [Link]
-
21st Century Pathology. The Comet Assay: A straight Way to Estimate Geno-Toxicity. [Link]
-
ScitoVation. Genotoxicity. [Link]
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
-
Bartek, J., & Lukas, J. (2009). Studying the DNA damage response using in vitro model systems. DNA Repair. [Link]
-
BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]
-
GBA Group Pharma. Genotoxicology. [Link]
-
ACS Publications. (2025). The Promise of Selective PARP1 Inhibitors in Cancer Therapy. [Link]
-
JoVE. (2017). Video: Evaluating In Vitro DNA Damage Using Comet Assay. [Link]
-
ResearchGate. Fast Detection of DNA Damage: Methods and Protocols. [Link]
-
Datta, K., et al. (2007). An In Vitro DNA Double-Strand Break Repair Assay Based on End-Joining of Defined Duplex Oligonucleotides. Methods in Molecular Biology. [Link]
-
Champions Oncology. DNA Damage Assays. [Link]
-
MySkinRecipes. 8-Nitro-4-chromanone. [Link]
-
PubMed. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. [Link]
-
PMC. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. [Link]
-
Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. [Link]
-
ResearchGate. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Probes of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studying the DNA damage response using in vitro model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. championsoncology.com [championsoncology.com]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 13. 8-Nitro-4-chromanone [myskinrecipes.com]
- 14. researchgate.net [researchgate.net]
- 15. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 21. goldmanlaboratories.com [goldmanlaboratories.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 8-Nitro-4-chromanone for Biological Screening
Introduction: The Privileged Scaffold of 8-Nitro-4-chromanone in Drug Discovery
The 4-chromanone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, bicyclic framework provides a defined three-dimensional orientation for substituent groups to interact with biological targets. The introduction of a nitro group at the 8-position of the chromanone scaffold offers a unique opportunity for the development of novel therapeutic agents. The nitro group, a potent electron-withdrawing moiety, can significantly modulate the physicochemical properties and biological activity of the parent molecule, often enhancing its potency.[2][3] Nitroaromatic compounds have been successfully employed as antimicrobial, anticancer, and anti-inflammatory agents.[2] The mechanism of action of many nitro-containing drugs involves the bioreduction of the nitro group within target cells or microorganisms to generate reactive nitroso and hydroxylamine intermediates, which can lead to cellular damage and death.[2][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 8-nitro-4-chromanone and the subsequent biological screening of the resulting compound library. The protocols herein are designed to be self-validating, with a clear rationale behind each experimental choice, empowering the user to generate a diverse set of novel chemical entities with high potential for therapeutic applications.
Synthetic Strategies for the Derivatization of 8-Nitro-4-chromanone
The chemical reactivity of 8-nitro-4-chromanone is primarily centered around three key positions: the active methylene group at C-3, the carbonyl group at C-4, and the aromatic nitro group at C-8. This allows for a diverse range of chemical modifications to be introduced, leading to a library of compounds with varied structural features and, consequently, a broad spectrum of potential biological activities.
I. Derivatization at the C-3 Position: Introducing Structural Diversity
The presence of a carbonyl group at C-4 acidifies the protons on the adjacent C-3 methylene group, making it a reactive site for various condensation reactions.
The Claisen-Schmidt condensation is a reliable method for the synthesis of α,β-unsaturated ketones.[5][6] In this case, it involves the reaction of 8-nitro-4-chromanone with an aromatic aldehyde in the presence of a base to yield 3-arylmethylene derivatives. These derivatives are analogous to chalcones and are known to possess significant anticancer and anti-inflammatory properties.[7]
Protocol: Synthesis of (E)-3-(4-chlorobenzylidene)-8-nitro-2,3-dihydro-4H-chromen-4-one
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 8-nitro-4-chromanone (1.0 g, 5.18 mmol) and 4-chlorobenzaldehyde (0.73 g, 5.18 mmol) in 20 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mL).
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. Recrystallize the crude product from ethanol to obtain the pure (E)-3-(4-chlorobenzylidene)-8-nitro-2,3-dihydro-4H-chromen-4-one as a crystalline solid.
-
Characterization: Characterize the final product by melting point, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 8-Nitro-4-chromanone | 193.16 | 1.0 | 1.0 g |
| 4-Chlorobenzaldehyde | 140.57 | 1.0 | 0.73 g |
| Piperidine | 85.15 | Catalytic | 0.1 mL |
| Ethanol | 46.07 | Solvent | 20 mL |
The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, resulting in the formation of a "Mannich base."[8] These aminoalkyl derivatives often exhibit enhanced water solubility and bioavailability, which are desirable properties for drug candidates.[9]
Protocol: Synthesis of 3-((dimethylamino)methyl)-8-nitro-2,3-dihydro-4H-chromen-4-one
-
Reactant Preparation: In a 100 mL round-bottom flask, prepare a solution of dimethylamine hydrochloride (0.42 g, 5.18 mmol) and formaldehyde (0.42 mL of 37% aqueous solution, 5.18 mmol) in 15 mL of ethanol.
-
Addition of Chromanone: To this solution, add 8-nitro-4-chromanone (1.0 g, 5.18 mmol).
-
Reaction: Reflux the mixture for 8-10 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 1:1).
-
Product Isolation: After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the purified Mannich base by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 8-Nitro-4-chromanone | 193.16 | 1.0 | 1.0 g |
| Dimethylamine hydrochloride | 81.54 | 1.0 | 0.42 g |
| Formaldehyde (37% aq.) | 30.03 | 1.0 | 0.42 mL |
| Ethanol | 46.07 | Solvent | 15 mL |
II. Derivatization at the C-4 Carbonyl Group: Exploring New Linkages
The carbonyl group at C-4 is a key site for reactions that can introduce new functionalities and extend the molecular scaffold.
The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds.[10][11] Reacting 8-nitro-4-chromanone with a phosphorus ylide will generate a 4-alkylidene derivative, transforming the chromanone into a chromene. This modification significantly alters the planarity and electronic properties of the scaffold.
Protocol: Synthesis of 4-(diphenylmethylene)-8-nitro-4H-chromene
-
Ylide Preparation: In a flame-dried 100 mL two-neck flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (2.0 g, 5.18 mmol) in 30 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath and add n-butyllithium (2.1 mL of a 2.5 M solution in hexanes, 5.18 mmol) dropwise. Stir the resulting deep red solution for 1 hour at 0 °C.
-
Reaction with Chromanone: To the ylide solution, add a solution of 8-nitro-4-chromanone (1.0 g, 5.18 mmol) in 10 mL of anhydrous THF dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 9:1).
-
Quenching and Extraction: Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Characterization: Characterize the final product by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 8-Nitro-4-chromanone | 193.16 | 1.0 | 1.0 g |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.0 | 2.0 g |
| n-Butyllithium (2.5 M) | 64.06 | 1.0 | 2.1 mL |
| Anhydrous THF | 72.11 | Solvent | 40 mL |
III. Derivatization of the C-8 Nitro Group: A Gateway to Further Functionalization
The nitro group at the 8-position is not merely a modulator of electronic properties but also a versatile functional handle for further derivatization.
The reduction of the aromatic nitro group to an amine is a fundamental transformation that opens up a plethora of possibilities for subsequent derivatization, such as amide and sulfonamide formation.[9][12]
Protocol: Synthesis of 8-Amino-4-chromanone
-
Reactant Setup: In a 250 mL round-bottom flask, suspend 8-nitro-4-chromanone (1.0 g, 5.18 mmol) in 50 mL of ethanol.
-
Catalyst Addition: To this suspension, add tin(II) chloride dihydrate (5.85 g, 25.9 mmol).
-
Reaction: Reflux the reaction mixture for 3-4 hours. Monitor the disappearance of the starting material by TLC (hexane:ethyl acetate, 1:1).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water. Basify the solution to pH 8-9 with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 8-amino-4-chromanone can be used in the next step without further purification or can be purified by column chromatography.
-
Characterization: Confirm the structure of the product by FT-IR, ¹H NMR, and mass spectrometry.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 8-Nitro-4-chromanone | 193.16 | 1.0 | 1.0 g |
| Tin(II) chloride dihydrate | 225.63 | 5.0 | 5.85 g |
| Ethanol | 46.07 | Solvent | 50 mL |
The newly formed 8-amino group can be readily acylated to form a variety of amides, which are common motifs in biologically active molecules.
Protocol: Synthesis of N-(4-oxo-2,3-dihydro-4H-chromen-8-yl)benzamide
-
Reactant Preparation: Dissolve 8-amino-4-chromanone (0.5 g, 3.06 mmol) in 15 mL of anhydrous dichloromethane in a 50 mL round-bottom flask. Add triethylamine (0.51 mL, 3.67 mmol).
-
Acylation: Cool the solution to 0 °C and add benzoyl chloride (0.39 mL, 3.37 mmol) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).
-
Work-up: Wash the reaction mixture with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol.
-
Characterization: Characterize the final amide derivative by melting point, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 8-Amino-4-chromanone | 163.17 | 1.0 | 0.5 g |
| Benzoyl chloride | 140.57 | 1.1 | 0.39 mL |
| Triethylamine | 101.19 | 1.2 | 0.51 mL |
| Dichloromethane | 84.93 | Solvent | 15 mL |
Caption: Workflow for the MTT cytotoxicity assay.
II. Anti-inflammatory Activity Screening
Nitric oxide (NO) is a key inflammatory mediator, and its overproduction is associated with various inflammatory diseases. The Griess assay measures nitrite, a stable and oxidized product of NO, and is a common method for screening anti-inflammatory agents. [13][14] Protocol: Measurement of Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations (1-50 µM) of the synthesized derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a reference drug (e.g., L-NAME).
-
Griess Reagent Addition: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound.
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2). An in vitro assay to screen for COX inhibition can provide valuable insights into the mechanism of anti-inflammatory action. [4][15] Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and the enzymes (ovine COX-1 and human recombinant COX-2).
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells. Add various concentrations of the synthesized derivatives (or a vehicle control) and pre-incubate for 10 minutes at 37 °C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37 °C.
-
Reaction Termination: Stop the reaction with a suitable stop solution (e.g., 1 M HCl).
-
Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration and determine the IC₅₀ values.
Caption: Logical workflow for biological screening.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data generated from the biological screening of the derivatized 8-nitro-4-chromanone library will be crucial for establishing a structure-activity relationship (SAR). [2][16]Key structural features to analyze include:
-
The nature and position of substituents on the arylmethylene group at C-3: Electron-donating or electron-withdrawing groups can influence the Michael acceptor reactivity of the α,β-unsaturated system and its interaction with biological targets.
-
The type of amine incorporated in the Mannich bases at C-3: The basicity and steric bulk of the amino group can affect the compound's solubility, cell permeability, and target binding.
-
The modifications at the C-4 position: Conversion of the carbonyl to an exocyclic double bond will alter the geometry and electronic distribution of the molecule, potentially leading to a different pharmacological profile.
-
Derivatives of the 8-amino group: The nature of the acyl or sulfonyl group attached to the 8-amino moiety will impact the lipophilicity and hydrogen bonding capacity of the molecule.
The presence of the 8-nitro group is hypothesized to contribute to the biological activity through several mechanisms. In the context of anticancer activity, the nitro group can be reduced by intracellular nitroreductases, which are often overexpressed in hypoxic tumor environments, to cytotoxic species. [3]For anti-inflammatory activity, the electron-withdrawing nature of the nitro group can influence the molecule's ability to interact with key enzymes in the inflammatory cascade, such as COX or inducible nitric oxide synthase (iNOS). [2]
Conclusion
The 8-nitro-4-chromanone scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic and screening protocols provided in these application notes offer a robust framework for the generation and evaluation of a diverse library of derivatives. By systematically exploring the chemical space around this privileged core, researchers can uncover new lead compounds with potent and selective biological activities, paving the way for the next generation of anticancer and anti-inflammatory drugs.
References
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). PMC. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. [Link]
-
Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?. (2013). ResearchGate. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). JOVE. [Link]
-
A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. (2020). PMC. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. [Link]
-
Protocol Griess Test. (2019). protocols.io. [Link]
-
The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. (2020). Frontiers in Chemistry. [Link]
-
Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. (2013). PubMed. [Link]
-
Mannich Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Mannich reaction. (2020). L.S.College, Muzaffarpur. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Missouri-St. Louis. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of California, Irvine. [Link]
-
Nitro-Mannich reaction. (n.d.). Wikipedia. [Link]
-
Synthesis scheme for (3) by Claisen-Schimidt condensation reaction. (n.d.). ResearchGate. [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Mannich reaction: A versatile and convenient approach to bioactive skeletons. (n.d.). Indian Academy of Sciences. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]
-
Structure-cytotoxic activity relationship of 3-arylideneflavanone and chromanone (E,Z isomers) and 3-arylflavones. (2013). PubMed. [Link]
-
Claisen–Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Wittig Reaction - Common Conditions. (n.d.). The Organic Reaction Resource. [Link]
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. (n.d.). PMC. [Link]
-
Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. (n.d.). MDPI. [Link]
-
Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. (2024). PubMed Central. [Link]
-
Structural and mechanistic studies of Escherichia coli nitroreductase with the antibiotic nitrofurazone. Reversed binding orientations in different redox states of the enzyme. (2005). PubMed. [Link]
-
Claisen–Schmidt condensation employed for the synthesis of chalcones. (n.d.). ResearchGate. [Link]
-
Mechanistic and kinetic studies of inhibition of enzymes. (n.d.). PubMed. [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [Link]
-
Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. (2021). PMC. [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and mechanistic studies of Escherichia coli nitroreductase with the antibiotic nitrofurazone. Reversed binding orientations in different redox states of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mannich Reaction [organic-chemistry.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Nitro-4-chromanone
Welcome to the technical support guide for the synthesis of 8-Nitro-4-chromanone. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. 8-Nitro-4-chromanone serves as a valuable intermediate in the synthesis of various pharmaceutical and bioactive compounds, particularly in the development of flavonoid analogs and other nitro-substituted heterocycles with potential therapeutic applications.[1]
This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, troubleshoot common experimental hurdles, and offer data-driven strategies to improve yield and purity.
Section 1: Core Synthetic Strategy & Mechanism
The most reliable and commonly employed route to 8-Nitro-4-chromanone proceeds via a two-step process starting from 2-hydroxyacetophenone. The synthesis involves:
-
Electrophilic Aromatic Substitution: Regioselective nitration of 2-hydroxyacetophenone to yield the key precursor, 2-hydroxy-3-nitroacetophenone.
-
Intramolecular Oxa-Michael Cyclization: This is the crucial ring-forming step to construct the chromanone core.
The overall workflow is depicted below.
Sources
Technical Support Center: Synthesis of 8-Nitro-4-chromanone
Welcome to the technical support guide for the synthesis of 8-Nitro-4-chromanone. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth mechanistic insights, and offer robust protocols to streamline your synthetic efforts.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the two-step synthesis of 8-Nitro-4-chromanone, which typically proceeds via a Michael addition followed by an intramolecular cyclization.
Issue 1: Low or No Yield of the Intermediate, 3-(2-hydroxy-3-nitrophenoxy)propanenitrile
Question: I am performing the Michael addition of 2-nitrophenol to acrylonitrile and observing a low yield of the desired propanenitrile intermediate. What are the common causes and solutions?
Answer: This is a frequent challenge, often stemming from suboptimal reaction conditions or reagent quality. Let's break down the probable causes and their remedies.
-
Probable Cause 1: Ineffective Base Catalysis. The reaction requires a base to deprotonate the phenolic hydroxyl group, forming a phenoxide nucleophile. An inappropriate or weak base will result in a sluggish or incomplete reaction.
-
Solution: While bases like potassium carbonate can be used, a stronger, non-nucleophilic base is often more effective. A 40% solution of benzyltrimethylammonium hydroxide (Triton B) in methanol is a highly effective catalyst for this cyanoethylation. It ensures complete deprotonation without participating in unwanted side reactions.
-
-
Probable Cause 2: Polymerization of Acrylonitrile. Acrylonitrile is highly susceptible to anionic polymerization, especially under basic conditions and at elevated temperatures. This consumes the reagent and complicates purification.
-
Solution:
-
Use Fresh, Inhibited Acrylonitrile: Ensure your acrylonitrile contains an inhibitor like hydroquinone monomethyl ether (MEHQ).
-
Strict Temperature Control: Keep the reaction temperature below 40°C. Exothermic reactions should be cooled with an ice bath.
-
Minimize Base Concentration: Use only a catalytic amount of the base (e.g., 5 mol%).
-
-
-
Probable Cause 3: Premature Hydrolysis. If significant water is present in the reaction mixture, the nitrile group of the product or acrylonitrile itself can undergo partial hydrolysis, especially if the temperature is too high.
-
Solution: Use anhydrous solvents and reagents where possible. While some protocols use aqueous base, it's crucial to maintain low temperatures to suppress hydrolysis.
-
Troubleshooting Workflow: Michael Addition
Caption: Troubleshooting workflow for the Michael addition step.
Issue 2: Inefficient Cyclization and Formation of Byproducts
Question: During the acid-catalyzed cyclization of 3-(2-hydroxy-3-nitrophenoxy)propanenitrile, I am getting a low yield of 8-Nitro-4-chromanone and isolating a significant amount of a water-soluble byproduct. What is happening?
Answer: The cyclization step is a critical intramolecular Friedel-Crafts-type acylation (a Houben-Hoesch reaction), which is highly sensitive to the choice of acid catalyst and reaction conditions.
-
Probable Cause 1: Hydrolysis Outcompetes Cyclization. The primary competing reaction is the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, forming 3-(2-hydroxy-3-nitrophenyl)propanoic acid . This byproduct is unable to cyclize under these conditions and is often the main contaminant.
-
Solution: Use a strong dehydrating acid catalyst that also serves as the solvent. Polyphosphoric acid (PPA) is the classic choice as it efficiently promotes cyclization while minimizing water activity. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is an even more powerful alternative. A mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) can also give excellent results.[1]
-
-
Probable Cause 2: Insufficient Activation/Temperature. The reaction requires significant thermal energy to overcome the activation barrier for the intramolecular acylation. The electron-withdrawing nitro group deactivates the aromatic ring, making the cyclization more difficult than for unsubstituted analogs.
-
Solution: Ensure the reaction is heated sufficiently. For PPA, temperatures of 80-100°C are typical. Monitor the reaction by TLC to track the disappearance of the starting nitrile. Be cautious, as excessive temperatures (>120°C) can lead to decomposition and charring.
-
-
Probable Cause 3: Product Degradation. 4-Chromanones can be labile under harsh acidic or basic conditions.[1] Prolonged exposure to very strong acids at high temperatures can lead to degradation.
-
Solution: Once the reaction is complete (as determined by TLC), quench it promptly by pouring the hot reaction mixture onto crushed ice. This precipitates the product and prevents further degradation.
-
Table 1: Comparison of Cyclization Reagents
| Reagent System | Typical Temp. | Pros | Cons |
| Polyphosphoric Acid (PPA) | 80-100°C | Inexpensive, effective dehydrating agent | Highly viscous, difficult to stir, workup can be cumbersome |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 60-80°C | Very powerful, often faster, lower viscosity than PPA | Corrosive, requires careful preparation |
| TfOH / TFA[1] | 60-90°C | Homogeneous, high-yielding | Expensive, highly corrosive |
| Concentrated H₂SO₄ | 90-110°C | Readily available | Prone to charring and sulfonation side reactions |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the acid-catalyzed cyclization of the nitrile intermediate?
A1: The reaction is a variation of the Houben-Hoesch reaction. The mechanism proceeds as follows:
-
Nitrile Protonation: The lone pair on the nitrile nitrogen is protonated by the strong acid catalyst.
-
Nitrilium Ion Formation: A second protonation occurs, forming a highly electrophilic nitrilium ion intermediate.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring attacks the electrophilic carbon of the nitrilium ion. The position ortho to the activating phenoxy group and meta to the deactivating nitro group is favored.
-
Rearomatization: The resulting cyclohexadienyl cation (sigma complex) loses a proton to restore aromaticity.
-
Imine Hydrolysis: The exocyclic imine is hydrolyzed during the aqueous workup (when the reaction is quenched with ice/water) to yield the final ketone product, 8-Nitro-4-chromanone.
Q2: How does the nitro group at the 8-position affect the synthesis?
A2: The nitro group is a strong electron-withdrawing group and has two major effects:
-
Increased Acidity of Phenol: It increases the acidity of the starting 2-nitrophenol, making the initial Michael addition slightly easier as the phenoxide forms more readily.
-
Deactivation of Aromatic Ring: It strongly deactivates the aromatic ring towards electrophilic attack. This makes the final intramolecular cyclization step significantly more challenging than for an unsubstituted chromanone, requiring stronger acidic conditions and/or higher temperatures to achieve a good yield.
Q3: What are the best analytical methods to monitor the reaction and assess product purity?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. A typical mobile phase is 30-40% ethyl acetate in hexane. The starting phenol, intermediate nitrile, and final chromanone should have distinct Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the intermediate and final product. The disappearance of the characteristic nitrile peak (~118 ppm in ¹³C) and the appearance of a ketone carbonyl (~190-200 ppm) confirms cyclization.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₉H₇NO₄, MW: 193.16 g/mol ) and can help identify byproducts.[2]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for the disappearance of the C≡N stretch (~2250 cm⁻¹) and the appearance of a C=O stretch (~1680 cm⁻¹).
Part 3: Experimental Protocols
Protocol 1: Synthesis of 3-(2-hydroxy-3-nitrophenoxy)propanenitrile
-
To a 250 mL round-bottom flask, add 2-nitrophenol (13.9 g, 100 mmol) and acrylonitrile (13.3 g, 250 mmol, 2.5 equiv.).
-
Add tert-butanol (20 mL) to dissolve the solids.
-
While stirring in an ice bath, add Triton B (40% in methanol, 2.2 mL, 5 mmol, 0.05 equiv.) dropwise, keeping the internal temperature below 30°C.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (30% EtOAc/Hexane) until the 2-nitrophenol spot has been consumed.
-
Dilute the reaction mixture with ethyl acetate (100 mL) and wash with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange oil, which may solidify upon standing. This is often used in the next step without further purification.
Protocol 2: Synthesis of 8-Nitro-4-chromanone (PPA Method)
-
Preheat polyphosphoric acid (PPA, ~150 g) to 80°C in a 500 mL flask equipped with a mechanical stirrer and a thermometer.
-
Add the crude 3-(2-hydroxy-3-nitrophenoxy)propanenitrile (19.2 g, 100 mmol) in portions to the hot PPA with vigorous stirring.
-
Increase the temperature to 95-100°C and maintain for 2-4 hours.
-
Monitor the reaction by TLC (30% EtOAc/Hexane). The reaction is complete when the starting nitrile spot is gone.
-
Carefully pour the hot, viscous reaction mixture onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic quench.
-
A yellow precipitate will form. Allow the mixture to stir until all the ice has melted and the precipitate is finely dispersed.
-
Filter the solid product using a Büchner funnel, and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product in a vacuum oven at 50°C.
Protocol 3: Purification by Recrystallization
-
Transfer the crude, dry 8-Nitro-4-chromanone to a suitable flask.
-
Add a minimal amount of hot ethanol or a mixture of ethyl acetate and hexane.
-
Heat the mixture to a boil to dissolve the solid completely.
-
If the solution is highly colored, a small amount of activated charcoal can be added, and the solution boiled for another 5 minutes. Filter hot through a celite pad to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This should yield 8-Nitro-4-chromanone as a pale yellow solid.
Part 4: Visualizations
Overall Synthetic Pathway
Caption: The two-step synthesis of 8-Nitro-4-chromanone.
Key Side Reaction during Cyclization
Caption: Competing pathways of cyclization versus hydrolysis.
References
-
A two step efficient and practical synthesis of a variety of 4-chromanones. ResearchGate. Available at: [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
-
8-Nitro-4-chromanone. MySkinRecipes. Available at: [Link]
Sources
Technical Support Center: Purification of 8-Nitro-4-chromanone
Welcome to the dedicated technical support center for the purification of 8-Nitro-4-chromanone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this valuable synthetic intermediate in high purity. As a nitroaromatic ketone, 8-Nitro-4-chromanone presents a unique set of purification hurdles, from the management of positional isomers to the mitigation of potential degradation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring you can achieve your desired purity with confidence.
Understanding the Core Challenge: Synthesis and Key Impurities
The most common synthetic route to 8-Nitro-4-chromanone begins with the nitration of 2'-hydroxyacetophenone. This electrophilic aromatic substitution reaction is seldom perfectly selective, yielding a mixture of nitrated isomers. The primary impurity of concern is the positional isomer, 6-Nitro-4-chromanone, which arises from the nitration at the 5'-position of the starting material.
Figure 1: Synthetic pathway leading to 8-Nitro-4-chromanone and the formation of the major positional isomer impurity, 6-Nitro-4-chromanone.
The subsequent intramolecular cyclization of the nitrated hydroxyacetophenones yields the corresponding nitrochromanones. Due to their similar molecular weights and polarities, separating 8-Nitro-4-chromanone from its 6-nitro isomer is the primary purification challenge.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of 8-Nitro-4-chromanone.
Recrystallization Troubleshooting
Recrystallization is often the first line of defense for purifying solid organic compounds. For nitroaromatic compounds, alcoholic solvents are a good starting point[1].
Q1: My 8-Nitro-4-chromanone won't crystallize, or I'm getting a very low yield. What should I do?
A1: This is a common issue and can stem from several factors. Here's a systematic approach to troubleshoot:
-
Solvent Selection is Key: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or colder temperatures[1][2][3][4].
-
Initial Screening: Start with small-scale solubility tests. Ethanol, methanol, and isopropanol are excellent starting points for nitroaryl compounds[1].
-
Solvent Mixtures: If a single solvent isn't effective, a two-solvent system can be powerful. A common pairing is a "good" solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a "poor" solvent in which it is insoluble (e.g., hexanes, heptane). Dissolve the crude material in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Concentration Matters: Using too much solvent is a frequent cause of low or no yield.
-
Protocol: Always start by dissolving your crude product in a minimum amount of the near-boiling solvent to form a saturated solution. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.
-
-
Cooling Rate: Rapid cooling can lead to the precipitation of impurities and the formation of small, impure crystals.
-
Best Practice: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Inducing Crystallization: If crystals are reluctant to form from a supersaturated solution:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of pure 8-Nitro-4-chromanone to the solution to act as a template for crystal growth.
-
Q2: The melting point of my recrystallized product is still broad, and analysis shows the 6-nitro isomer is still present. How can I improve the separation?
A2: Positional isomers can be challenging to separate by recrystallization alone due to their similar solubilities.
-
Iterative Recrystallization: Sometimes, multiple recrystallization steps are necessary to achieve high purity. Each step will enrich the desired isomer.
-
Solvent System Optimization: Experiment with different solvent systems. The subtle differences in polarity between the 8-nitro and 6-nitro isomers might be exploited by a carefully chosen solvent or solvent mixture. Refer to the table below for starting points.
| Solvent/Mixture | Rationale |
| Ethanol or Methanol | Good starting point for nitroaromatic compounds[1]. |
| Ethyl Acetate/Hexanes | A common polar/non-polar mixture that can often resolve compounds with small polarity differences. |
| Toluene | The aromatic nature of toluene can offer different selectivity for aromatic isomers. |
Table 1: Suggested starting solvents for recrystallization of 8-Nitro-4-chromanone.
Column Chromatography Troubleshooting
Flash column chromatography is a powerful technique for separating mixtures, especially isomeric ones that are difficult to resolve by recrystallization.
Figure 2: A typical workflow for the purification of 8-Nitro-4-chromanone using flash column chromatography.
Q3: I'm having trouble separating the 8-nitro and 6-nitro isomers by flash chromatography. They are co-eluting. What can I do?
A3: This is the most significant challenge. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Solvent System: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is standard. For closely eluting isomers, a less polar mobile phase will generally increase the retention time and can improve separation. Start with a low percentage of the polar solvent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase it based on TLC analysis.
-
Specialized Columns: For difficult separations of aromatic positional isomers, consider using a column with a different stationary phase. Phenyl-hydride columns can offer enhanced selectivity through π-π interactions with the aromatic rings of your isomers[5].
-
-
Improve Your Column Packing and Loading Technique:
-
Fine-Tune the Gradient: A shallow gradient elution can be more effective than an isocratic one for separating closely eluting compounds.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load this solid onto the top of your column. This often results in sharper bands and better separation than loading the sample dissolved in a solvent.
-
-
Column Dimensions: Use a longer, narrower column for more challenging separations. This increases the number of theoretical plates and improves resolution.
Q4: My product appears to be degrading on the silica gel column, resulting in yellow streaks and a lower yield. How can I prevent this?
A4: Nitroaromatic compounds can be sensitive to the acidic nature of standard silica gel and to prolonged exposure to solvents and heat.
-
Minimize Contact Time: Run the chromatography as efficiently as possible. Avoid letting the compound sit on the column for extended periods.
-
Deactivate the Silica Gel: If you suspect acidity is an issue, you can use silica gel that has been neutralized. A common method is to use a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%). However, be aware that this will change the elution profile.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
Step-by-Step Experimental Protocols
Protocol 1: Recrystallization of 8-Nitro-4-chromanone
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 8-Nitro-4-chromanone. Add a few drops of your chosen solvent (e.g., ethanol).
-
Heating and Dissolution: Gently heat the test tube. If the solid dissolves, it's a good candidate solvent. If it dissolves readily at room temperature, it's too good a solvent. If it doesn't dissolve even when hot, it's a poor solvent.
-
Dissolving the Crude Product: In an Erlenmeyer flask, add the crude 8-Nitro-4-chromanone. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to separate the 8-nitro and 6-nitro isomers. A good starting mobile phase is 10-20% ethyl acetate in hexanes. The goal is to have a retention factor (Rf) of around 0.2-0.3 for the desired product.
-
Column Preparation: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude 8-Nitro-4-chromanone in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin eluting with the mobile phase determined from your TLC analysis. Collect fractions in test tubes.
-
Monitoring the Separation: Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Combining Fractions: Combine the fractions that contain the pure 8-Nitro-4-chromanone.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
By understanding the likely impurities and potential stability issues, and by systematically applying these troubleshooting strategies and protocols, you can overcome the challenges associated with the purification of 8-Nitro-4-chromanone and obtain a product of high purity for your research and development needs.
References
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions. Retrieved from [Link]
-
Welch Materials, Inc. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Chromatography Forum. (2015). Trouble resolving isomers. Retrieved from [Link]
-
Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography. Retrieved from [Link]
- Venkateswara Rao, K., & Sundaramurthy, V. (1976). Reactivity of 2-Hydroxy-ω-nitroacetophenones: synthesis of 2-oximinocoumaranones. Proceedings of the Indian Academy of Sciences, Section A, 83(6), 238-242.
-
PrepChem. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.
-
NJIT. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Method of crystallizing nitro products.
-
YouTube. (2013). Chromatography of the isomers of Nitroanilide. Learn Organic Chemistry with me. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]
-
University of Cape Town. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved from [Link]
-
YouTube. (2025). What Is Recrystallization In Organic Chemistry? - Chemistry For Everyone. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]
- Öztürk, T., & Toptan, T. (2018). Separation techniques: Chromatography. In Basics of Molecular Biology and Biotechnology. IntechOpen.
-
PubMed. (2021). Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetrasubstituted Chromanone Synthesis by a Tandem Oxa‐Michael/Michael Addition Reaction of 2‐Hydroxyacetophenones and Alkynyl Nitriles | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-hydroxy-3-nitroacetophenone.
-
Organic & Biomolecular Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 8-Nitro-4-chromanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). The pKa values of the nitro(hetero)arenes and reactivity for the Diels‐Alder dearomative cycloaddition. (F. Terrier, 1997–2006. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
PubMed. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Retrieved from [Link]
-
Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Retrieved from [Link]
-
Environmental Engineering Research. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Retrieved from [Link]
-
PubMed. (2010). Degradation of 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol by Rhodococcus imtechensis strain RKJ300. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Retrieved from [Link]
-
PubMed. (2021). Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal. Retrieved from [Link]
-
MDPI. (2019). Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition at 180 °C. Retrieved from [Link]
Sources
stability issues of 8-Nitro-4-chromanone in solution
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with 8-Nitro-4-chromanone. As a Senior Application Scientist, I have compiled this resource to address common stability issues encountered in the laboratory. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results. The information herein is based on established principles of organic chemistry and pharmaceutical stability testing.
Part 1: Troubleshooting Guides
Issue 1: Unexpected Degradation of 8-Nitro-4-chromanone in Solution
Question: I am observing a rapid loss of my 8-Nitro-4-chromanone stock solution, even when stored at low temperatures. What could be the cause and how can I mitigate this?
Answer:
The stability of 8-Nitro-4-chromanone in solution can be influenced by several factors, primarily the choice of solvent, pH, and exposure to light. The presence of a nitro group on the aromatic ring and the ketone functionality within the chromanone scaffold makes the molecule susceptible to specific degradation pathways.
Causality and Troubleshooting Steps:
-
Solvent Selection:
-
Insight: Protic solvents, especially in the presence of trace impurities, can facilitate nucleophilic attack on the chromanone ring. While Dimethyl Sulfoxide (DMSO) is a common solvent for stock solutions, its quality is paramount. Older or improperly stored DMSO can contain acidic impurities or peroxides, which can accelerate degradation. Studies on the stability of compounds in DMSO have shown that while many are stable, the presence of water can be a significant factor in compound loss[1][2].
-
Protocol:
-
Use only high-purity, anhydrous DMSO for preparing stock solutions.
-
If aqueous buffers are required for your experiment, prepare the final dilution immediately before use. Do not store 8-Nitro-4-chromanone in aqueous solutions for extended periods.
-
Consider using aprotic solvents like acetonitrile for intermediate dilutions if compatible with your experimental system.
-
-
-
pH of the Medium:
-
Insight: The 4-chromanone ring system is susceptible to both acid and base-catalyzed hydrolysis. Under strongly acidic or basic conditions, the heterocyclic ring can undergo cleavage. The nitroaromatic moiety can also be affected by pH, influencing the overall electronic properties of the molecule.
-
Protocol:
-
Maintain the pH of your experimental solutions within a neutral range (pH 6-8) if possible.
-
If your experiment requires acidic or basic conditions, perform a preliminary time-course experiment to determine the stability of 8-Nitro-4-chromanone under those specific conditions.
-
Analyze samples at different time points using a stability-indicating method (see Issue 2) to quantify the extent of degradation.
-
-
-
Photostability:
-
Insight: Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[3][4] Exposure to light can lead to the formation of reactive species and subsequent degradation. The energy from light absorption can promote the nitro group to an excited state, leading to various photochemical reactions.[5]
-
Protocol:
-
Protect all solutions containing 8-Nitro-4-chromanone from light by using amber vials or by wrapping containers in aluminum foil.
-
Minimize exposure to ambient light during experimental setup and execution.
-
For critical applications, consider working under yellow light to filter out UV and short-wavelength visible light.
-
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Question: I am analyzing my 8-Nitro-4-chromanone sample by HPLC and I see several new, unexpected peaks. How can I identify if these are degradation products and what is the recommended analytical approach?
Answer:
The appearance of new peaks in your chromatogram is a strong indicator of degradation. To properly assess the stability of your compound, a validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common and effective technique for this purpose.[6]
Developing a Stability-Indicating HPLC Method:
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[7]
Workflow for Method Development and Validation:
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocol for Forced Degradation Studies:
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of your analytical method.[8][9]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 8-Nitro-4-chromanone in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 30 minutes. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 30 minutes. Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute for analysis.
-
Thermal Degradation: Store the solid compound at 60°C for 24 hours. Dissolve and dilute for analysis. Also, reflux a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][10] Analyze a protected sample (dark control) in parallel.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 8-Nitro-4-chromanone?
A1: Based on the chemical structure, two primary degradation pathways can be anticipated:
-
Hydrolysis of the Chromanone Ring: The ester-like ether linkage and the ketone in the chromanone ring are susceptible to hydrolysis under both acidic and basic conditions. This would lead to the opening of the heterocyclic ring. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[11][12][13] Base-catalyzed hydrolysis (saponification-like) involves nucleophilic attack of a hydroxide ion on the carbonyl carbon.[11][14]
-
Reactions involving the Nitro Group: The nitroaromatic group can undergo reduction to a nitroso or amino group, particularly in the presence of reducing agents or under certain metabolic conditions. Photochemical reactions can also involve the nitro group, potentially leading to the formation of nitric oxide and other radical species.[5]
Caption: Potential degradation pathways for 8-Nitro-4-chromanone.
Q2: How should I prepare and store stock solutions of 8-Nitro-4-chromanone?
A2: To ensure the longevity of your stock solutions, follow these best practices:
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Minimizes solvent-mediated degradation. DMSO is a good solvent for many organic compounds. |
| Concentration | Prepare a concentrated stock (e.g., 10-20 mM) | Higher concentrations can sometimes be more stable. Dilute to working concentrations immediately before use. |
| Storage Temperature | -20°C or -80°C | Low temperatures slow down chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible | Protects against oxidative degradation. |
| Container | Amber glass vials with Teflon-lined caps | Prevents photodegradation and leaching of contaminants from plastic. |
| Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes | Repeated freeze-thaw cycles can introduce moisture and accelerate degradation.[15] |
Q3: Can I use a mass spectrometer (MS) to identify the degradation products?
A3: Yes, LC-MS is a powerful tool for identifying degradation products. By comparing the mass-to-charge ratio (m/z) of the peaks in your chromatogram with the parent compound, you can propose molecular formulas for the degradation products. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the ions of the degradation products.
Q4: My experiments are conducted over several days. How can I be sure my compound is stable in the assay medium?
A4: It is essential to perform a stability study of 8-Nitro-4-chromanone in your specific assay medium.
Protocol for Assay Medium Stability:
-
Prepare a solution of 8-Nitro-4-chromanone in your assay medium at the final working concentration.
-
Incubate this solution under the same conditions as your experiment (e.g., temperature, light exposure).
-
At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot of the solution.
-
Analyze the aliquots using a validated stability-indicating HPLC method.
-
Plot the concentration of 8-Nitro-4-chromanone versus time. A significant decrease in concentration indicates instability. Ideally, you should see less than 5-10% degradation over the course of your experiment.
References
-
Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Klick, S., et al. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]
-
Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. ResearchGate. Available at: [Link]
-
Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Medicinal and Organic Chemistry. Available at: [Link]
-
Luminata™ Solution. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
Patel, R., et al. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Unknown Author. (n.d.). HYDROLYSIS. University of Windsor. Available at: [Link]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]
-
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals. Available at: [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Available at: [Link]
-
Baertschi, S. W., et al. (2011). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]
-
Dong, M. W., & Hu, Y.-J. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Ventura-Spagnolo, E., et al. (1995). Photochemical generation of nitric oxide from nitro-containing compounds: possible relation to vascular photorelaxation phenomena. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Kozik, C., et al. (2009). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]
-
Trivedi, S., et al. (2021). Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid. Journal of Pharmaceutical Research International. Available at: [Link]
-
LibreTexts Chemistry. (2021). 5.4: Hydrolysis Reactions. Available at: [Link]
-
Rapolu, R., et al. (2015). Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms. Hindawi. Available at: [Link]
-
Ghattas, M. A., et al. (2014). Effect of organic solvents on the activity and stability of halophilic alcohol dehydrogenase (ADH2) from Haloferax volcanii. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Hydrolysis under basic conditions. Available at: [Link]
-
Bendixen, S., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. Available at: [Link]
-
Labet, M., & Thielemans, W. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. PubMed. Available at: [Link]
-
Labet, M., & Thielemans, W. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Available at: [Link]
Sources
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. scispace.com [scispace.com]
- 5. Photochemical generation of nitric oxide from nitro-containing compounds: possible relation to vascular photorelaxation phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. ijrpp.com [ijrpp.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. acdlabs.com [acdlabs.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Nitrating 4-Chromanone
Welcome to the technical support center for the nitration of 4-chromanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Nitrated 4-chromanones are valuable intermediates in the synthesis of a wide range of biologically active molecules.[1][2] However, the nitration of the 4-chromanone ring system presents several challenges, including controlling regioselectivity, minimizing side reactions, and ensuring safe handling of highly exothermic processes.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established principles of electrophilic aromatic substitution, supplemented with practical insights for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the nitration of 4-chromanone?
The main challenges stem from the electronic nature of the 4-chromanone scaffold. The molecule has competing directing effects: the ether oxygen is an activating, ortho, para-director, while the α,β-unsaturated carbonyl system is a deactivating, meta-director. This competition can lead to a mixture of isomers, primarily nitration at the 6- and 8-positions, and potentially the 5- and 7-positions. Furthermore, the reaction is highly exothermic, and the substrate can be susceptible to oxidation or the formation of poly-nitrated byproducts under harsh conditions.[3][4]
Q2: What is the active electrophile and what are the standard nitrating agents for this reaction?
The active electrophile in most aromatic nitrations is the nitronium ion (NO₂⁺) .[5] This is typically generated in situ by reacting concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[5] For substrates that are deactivated or for achieving di-nitration, more potent nitrating systems like fuming nitric acid or mixtures containing oleum (H₂SO₄·SO₃) may be required.[6]
Q3: Which positions on the 4-chromanone ring are most susceptible to nitration?
Predicting the exact regiochemical outcome can be complex, but we can analyze the contributing factors. The bicyclic system has two main directing groups influencing the aromatic ring:
-
Alkoxy Group (-O-R): The ether oxygen is an activating group that directs electrophiles to the ortho (position 8) and para (position 6) positions.
-
Carbonyl Group (-C=O): The carbonyl group is a deactivating group that directs electrophiles to the meta position (positions 5 and 7).
In practice, the para-directing effect of the strongly activating ether oxygen often dominates, making the 6-position a common site of nitration. However, the formation of other isomers is possible and highly dependent on reaction conditions.
Q4: How can I monitor the progress of my nitration reaction?
Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. It allows you to track the consumption of the starting material and the formation of the product(s). It is crucial to quench a small aliquot of the reaction mixture in ice water and extract it with an organic solvent before spotting on a TLC plate. Running the reaction mixture directly can lead to streaking and inaccurate results.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the nitration of 4-chromanone.
Issue 1: Low or No Yield of the Desired Nitro-4-Chromanone
A low yield is a common problem that can be attributed to several factors related to reaction conditions and work-up procedures.[3]
| Potential Cause | Underlying Science & Explanation | Recommended Solution |
| Incomplete Reaction | The activation energy for the reaction has not been overcome. This can be due to insufficient reaction time, a temperature that is too low, or a nitrating agent that is not potent enough to generate an adequate concentration of the nitronium ion (NO₂⁺). | 1. Increase Temperature: Cautiously increase the reaction temperature in 5-10°C increments, monitoring by TLC. Be mindful that nitrations are exothermic.[7] 2. Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring every 30-60 minutes by TLC until the starting material is consumed. 3. Strengthen Nitrating Agent: If using only HNO₃, switch to a mixed acid system (HNO₃/H₂SO₄). If already using mixed acid, ensure the acids are concentrated and consider using a slight excess of nitric acid. |
| Degradation of Starting Material/Product | The 4-chromanone ring can be sensitive to the highly acidic and oxidative conditions of nitration, leading to decomposition or the formation of tar-like byproducts. This is especially true for strongly activated aromatic systems.[4] | 1. Lower Temperature: Perform the addition of the nitrating agent and run the entire reaction at a lower temperature (e.g., 0°C to 5°C using an ice bath). 2. Use a Milder Nitrating Agent: For sensitive substrates, consider alternative nitrating agents like acetyl nitrate (generated from HNO₃ and acetic anhydride) or a pre-formed nitronium salt such as nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent.[8] |
| Product Loss During Work-up | The nitrated product may have some solubility in the acidic aqueous phase after quenching. Improper pH adjustment or choice of extraction solvent can lead to significant product loss. | 1. Ensure Complete Quenching: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring to dissipate heat.[3] 2. Neutralize Carefully: After quenching, carefully neutralize the aqueous layer with a base (e.g., saturated NaHCO₃ or dilute NaOH) to a pH of ~7 before extraction. 3. Optimize Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (3x) to ensure complete recovery of the product from the aqueous layer. |
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
Controlling the position of nitration is critical for the synthesis of a specific target molecule.[9]
| Potential Cause | Underlying Science & Explanation | Recommended Solution |
| Competing Directing Effects | As discussed in the FAQs, the activating ether and deactivating carbonyl group direct to different positions. At higher temperatures, the reaction becomes less selective, and the formation of a thermodynamic mixture of products is more likely. | 1. Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., -10°C to 0°C) often enhances selectivity, favoring the kinetically controlled product. 2. Solvent Effects: The choice of solvent can influence regioselectivity by altering the solvation of the transition state. Consider using a solvent system like acetonitrile, which has been shown to alter regioselectivity in some nitrations.[10] |
| Steric Hindrance | The bulky nature of the nitrating agent or the substrate itself can favor nitration at less sterically hindered positions. The 8-position is more sterically hindered than the 6-position due to its proximity to the fused ring system. | 1. Utilize Bulky Catalysts: In some cases, using shape-selective solid catalysts like zeolites can favor the formation of the less sterically hindered para-isomer.[11] |
Issue 3: Formation of Di-nitrated or Poly-nitrated Byproducts
The introduction of one nitro group deactivates the ring, making a second nitration more difficult. However, under forcing conditions, poly-nitration can occur.[6]
| Potential Cause | Underlying Science & Explanation | Recommended Solution |
| Excess Nitrating Agent | Using a large excess of nitric acid increases the probability of multiple nitration events occurring after the initial desired nitration. | 1. Control Stoichiometry: Use a carefully measured amount of nitric acid, typically between 1.0 and 1.1 equivalents relative to the 4-chromanone. |
| Harsh Reaction Conditions | High temperatures and long reaction times provide the necessary energy to overcome the deactivation of the mono-nitrated ring, leading to a second nitration. | 1. Reduce Temperature and Time: Maintain the lowest possible temperature that allows for a reasonable reaction rate and stop the reaction as soon as TLC indicates the full consumption of the starting material. |
Visualizations & Workflows
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the nitration of 4-chromanone.
Caption: A decision-making workflow for troubleshooting nitration reactions.
Mechanism of Nitration and Regioselectivity
This diagram illustrates the generation of the nitronium ion and its subsequent attack on the 4-chromanone ring, highlighting the resonance structures that favor substitution at the 6-position.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. vpscience.org [vpscience.org]
- 8. reddit.com [reddit.com]
- 9. Regioselectivity - Wikipedia [en.wikipedia.org]
- 10. US3221062A - Nitration process - Google Patents [patents.google.com]
- 11. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Scale-Up Synthesis of 8-Nitro-4-chromanone
Welcome to the technical support center for the synthesis and scale-up of 8-Nitro-4-chromanone. This guide is designed for researchers, chemists, and process development professionals. 8-Nitro-4-chromanone is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals.[1][2] While its synthesis via electrophilic nitration of 4-chromanone is conceptually straightforward, scaling this process from the bench to pilot or production scale introduces significant challenges. These can range from poor regioselectivity and low yields to serious safety hazards associated with exothermic nitration reactions.[3]
This document provides in-depth, experience-driven answers to common problems encountered during this synthesis, focusing on the underlying chemical principles to empower you to not only solve immediate issues but also to proactively design more robust and scalable processes.
Assumed Synthetic Route: Electrophilic Nitration of 4-Chromanone
The troubleshooting advice herein is based on the most common and direct synthetic route: the nitration of 4-chromanone using a mixed acid system (typically nitric acid and sulfuric acid).
Part 1: Reaction & Synthesis Troubleshooting
Q1: My reaction yield is low, and I'm getting a mixture of products. How can I improve the yield and regioselectivity for the 8-nitro isomer?
A1: This is a classic challenge in electrophilic aromatic substitution (EAS). The 4-chromanone ring system has two activating groups: the ether oxygen and the alkyl portion of the heterocyclic ring, which direct electrophiles to the ortho and para positions. The carbonyl group is a deactivating group, directing meta. This leads to a complex directing effect. The primary products are typically the 6-nitro and 8-nitro isomers. Low yield and poor selectivity often stem from suboptimal reaction conditions.
Core Causality: The ratio of 8-nitro to 6-nitro isomers is primarily governed by a combination of electronic and steric effects, as well as the reaction temperature. The ether oxygen strongly activates the ortho (position 8) and para (position 6) positions. While position 6 is electronically favored due to less steric hindrance, controlling the reaction kinetics can favor the formation of the 8-nitro isomer.
Solutions & Optimization:
-
Temperature Control is Critical: Nitration is a highly exothermic reaction.[3] Runaway temperatures lead to the formation of undesired byproducts, dinitrated species, and potentially oxidized or degraded material.
-
Recommendation: Maintain a strict reaction temperature, typically between 0°C and 5°C. Use an efficient cooling bath (ice-salt or a chiller) and monitor the internal temperature with a probe. Add the nitrating agent slowly and dropwise to ensure the heat generated can be effectively dissipated.[4]
-
-
Choice and Stoichiometry of Nitrating Agent: The standard mixed acid (HNO₃/H₂SO₄) is effective. The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5]
-
Recommendation: Use a slight excess (1.05-1.2 equivalents) of nitric acid. A large excess can lead to over-nitration and more aggressive, harder-to-control reaction kinetics.
-
-
Solvent Selection: While many nitrations are run neat in sulfuric acid, the use of a co-solvent can sometimes improve selectivity and processability, although it may slow the reaction rate.
-
Recommendation: For this specific substrate, concentrated sulfuric acid is the standard and most effective medium. It ensures the generation of the nitronium ion and maintains the substrate in solution.
-
| Parameter | Recommended Range | Rationale |
| Temperature | 0°C to 5°C | Minimizes side product formation and prevents thermal runaway. |
| Nitric Acid (eq.) | 1.05 - 1.2 | Ensures complete reaction without promoting di-nitration. |
| Addition Rate | Slow, dropwise | Allows for effective heat dissipation and maintains temperature control. |
| Stirring | Vigorous | Ensures thermal and mass transfer, preventing localized hot spots. |
Q2: I'm isolating a significant amount of the 6-nitro isomer. How can I minimize this side product?
A2: The formation of the 6-nitro isomer is an inherent part of this reaction due to the powerful para-directing effect of the ether oxygen.[6] However, its proportion can be influenced by reaction conditions. The goal is to exploit the subtle differences in the activation energies for substitution at the C6 and C8 positions.
Core Causality: The transition state leading to the C6-substituted product is often lower in energy due to less steric hindrance compared to the C8 position, which is flanked by the ether oxygen and the fused ring system. Reactions run at higher temperatures often favor the thermodynamically more stable product, which may be the 6-nitro isomer. By keeping the temperature low, you operate under kinetic control, which can favor the 8-nitro isomer.
Solutions & Optimization:
-
Strict Low-Temperature Protocol: This is the most effective lever you can pull. Lowering the temperature makes the reaction more selective by favoring the pathway with the lowest activation energy barrier, which can be tuned to favor C8 nitration.
-
Recommendation: Attempt the reaction at temperatures as low as -5°C to 0°C. This will slow the reaction rate considerably, so expect longer reaction times.
-
-
Order of Addition: The standard protocol is to add the nitrating agent to the substrate solution. Reversing this (adding the substrate to the nitrating mixture) is generally not recommended for scale-up due to the immediate and highly exothermic reaction that can occur, making control very difficult.
Q3: During scale-up, I observed charring and a rapid temperature spike, even though the small-scale reaction was fine. What happened?
A3: This is a classic and dangerous sign of a thermal runaway reaction, a critical hazard in scaling up nitrations.[3][7] The issue stems from the change in the surface-area-to-volume ratio.
Core Causality: As you increase the scale of a reaction, the volume increases by a cubic factor (e.g., length³), but the surface area of the reactor (through which heat is removed) only increases by a square factor (e.g., length²). This means your ability to generate heat outpaces your ability to remove it. A reaction that was easily controlled at 100 mL scale can become uncontrollable at 10 L scale.
Solutions & Optimization for Scale-Up:
-
Enhance Heat Transfer:
-
Recommendation: Use a jacketed reactor with a powerful chiller/heater unit. Ensure the heat transfer fluid is circulating efficiently. Maximize the surface area by choosing a reactor that is not overly wide.
-
-
Control Addition Rate: The rate of addition of the limiting reagent (in this case, nitric acid) directly controls the rate of heat generation.
-
Recommendation: Use a syringe pump or a dosing pump for precise, slow, and consistent addition. At scale, the addition time will need to be significantly longer than in the lab. A common scale-up rule of thumb is to maintain the same addition time relative to the total reaction volume.
-
-
Improve Mixing: Inadequate mixing can create localized "hot spots" where the reaction temperature is much higher than what your probe reads. These hot spots can initiate decomposition and runaway.
-
Recommendation: Use an overhead stirrer with a properly designed impeller (e.g., a pitched-blade turbine) to ensure vigorous and efficient mixing throughout the entire reactor volume. Baffles within the reactor can also improve mixing efficiency.
-
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) studies. This will quantify the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and help you model the thermal behavior at a larger scale, ensuring a safe operating envelope.[4]
Part 2: Work-Up & Purification Troubleshooting
Q4: My work-up is messy. How do I effectively quench the reaction and isolate the crude product?
A4: Quenching a large-scale mixed-acid nitration is a hazardous step that must be done carefully. The goal is to stop the reaction, dilute the acid, and precipitate the product.
Core Causality: Pouring the acidic reaction mixture into water is highly exothermic due to the heat of dilution of sulfuric acid. Doing this improperly can cause dangerous splashing and boiling. The product, being organic, will precipitate out of the highly polar aqueous acidic solution.[8]
Recommended Quenching & Isolation Protocol:
-
Prepare a Quench Vessel: Use a separate, appropriately sized vessel containing a large amount of crushed ice and water (typically 5-10 times the volume of the reaction mixture).[8] Ensure this vessel is being stirred mechanically.
-
Slow Addition: Slowly and carefully pour the reaction mixture onto the stirred ice/water slurry. The key is to add the acid to the water, never the other way around. This ensures the bulk liquid can absorb the heat of dilution.
-
Product Isolation: The crude 8-Nitro-4-chromanone should precipitate as a solid.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper). This removes residual acids.[8]
-
Wash with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by another cold water wash.[8]
-
-
Drying: Dry the crude product under vacuum. Do not use high heat, as nitroaromatic compounds can be thermally unstable.
Q5: I'm struggling to separate the 8-nitro and 6-nitro isomers. What is the best purification strategy?
A5: Separating constitutional isomers like 6- and 8-nitro-4-chromanone can be difficult due to their similar polarities and physical properties.[8] The choice between chromatography and recrystallization depends on the scale and desired purity.
Core Causality: The two isomers have very similar functional groups, leading to comparable solubility and affinity for chromatography stationary phases. However, their different molecular shapes and crystal packing efficiencies can be exploited through fractional recrystallization.
Solutions & Optimization:
-
Fractional Recrystallization (Recommended for Scale-Up): This is often the most practical and economical method for large quantities. It relies on finding a solvent system where the solubility of the two isomers is sufficiently different.
-
Strategy: You will need to screen various solvents. The goal is to find a solvent that dissolves the crude mixture when hot but, upon cooling, selectively crystallizes the desired 8-nitro isomer, leaving the 6-nitro isomer enriched in the mother liquor.
-
Recommended Solvents to Screen: Start with alcohols (ethanol, isopropanol), esters (ethyl acetate), or mixtures like ethanol/water or ethyl acetate/heptane.
-
| Solvent System | Observation / Rationale |
| Ethanol | Often a good starting point for moderately polar aromatic compounds. |
| Isopropanol | Lower solubility than ethanol, may improve selectivity. |
| Ethyl Acetate / Heptane | A good polar/non-polar mixture that allows for fine-tuning of solubility. Dissolve in minimal hot ethyl acetate and add heptane until turbidity appears, then cool. |
| Ethanol / Water | Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then allow to cool slowly. |
-
Column Chromatography (for Small Scale / High Purity): While effective, chromatography is less desirable for large-scale production due to solvent consumption and cost.
-
Recommendation: Use a silica gel stationary phase. A typical mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane. For example, starting with 10% ethyl acetate in hexane and gradually increasing the polarity. The isomers will likely have close Rf values, requiring a long column and careful fraction collection.
-
Part 3: Protocols & Visualizations
Protocol 1: Optimized Lab-Scale (10g) Synthesis of 8-Nitro-4-chromanone
Safety: This procedure involves highly corrosive and reactive acids. Always wear appropriate PPE, including an acid-resistant lab coat, gloves, and a face shield.[3] Perform the reaction in a well-ventilated chemical fume hood.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath.
-
Charge Substrate: Add 4-chromanone (10.0 g) to the flask, followed by concentrated sulfuric acid (50 mL). Stir the mixture until all the solid has dissolved and cool the solution to 0°C.
-
Prepare Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (10 mL). Cool this mixture in an ice bath.
-
Addition: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the stirred 4-chromanone solution over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC if desired.
-
Quench: Prepare a 1 L beaker with 500g of crushed ice and 200 mL of water, and stir it mechanically. Slowly pour the reaction mixture into the stirred ice slurry. A pale yellow solid should precipitate.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with copious amounts of cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 40-50°C to yield the crude mixture of 6- and 8-nitro-4-chromanone.
Diagrams & Workflows
Troubleshooting Low Yield
A systematic approach is crucial when troubleshooting poor reaction outcomes. The following decision tree illustrates a logical workflow.
Caption: Decision tree for troubleshooting low reaction yield.
Scale-Up Critical Control Points
Scaling up requires focusing on parameters that do not change linearly with volume. This workflow highlights the key considerations.
Caption: Key stages and considerations for process scale-up.
References
-
Murray, J. I., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 26(3). Available from: [Link]
-
YouTube. (2024). Nitration reaction safety. Available from: [Link]
-
Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Advances, 15, 3474-3479. Available from: [Link]
-
Kappe, C. O., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Available from: [Link]
-
MySkinRecipes. 8-Nitro-4-chromanone. Available from: [Link]
-
Ju, K., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]
-
Chemistry Steps. Electrophilic Aromatic Substitution Practice Problems. Available from: [Link]
-
Juarez-Jimenez, J., et al. (2017). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. ResearchGate. Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Available from: [Link]
-
Spessert, G. W. (2010). An efficient synthesis of 4-chromanones. ResearchGate. Available from: [Link]
-
Jasperse, C. Chem 360 Jasperse Ch. 17 Notes. Aromatic Reactions. Available from: [Link]
-
Pérez, D. I., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Chromanone and flavanone synthesis. Available from: [Link]
-
Parales, R. E. (2000). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 8-Nitro-4-chromanone [myskinrecipes.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
avoiding regioisomer formation in chromanone nitration
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for controlling regioselectivity during the electrophilic nitration of chromanones. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in a research and development setting.
Section 1: Understanding the Core Problem
Q1: Why is the nitration of unsubstituted chroman-4-one prone to forming a mixture of regioisomers?
Direct Answer: The formation of multiple regioisomers, primarily 6-nitrochroman-4-one and 8-nitrochroman-4-one, is due to competing electronic effects from the two distinct functionalities on the aromatic ring: the activating ether oxygen and the deactivating carbonyl group.
The Science Behind It: The outcome of an electrophilic aromatic substitution, such as nitration, is governed by the electronic properties of the substituents already present on the benzene ring.[1][2][3]
-
Activating Group (Ether Oxygen): The oxygen atom of the fused dihydropyran ring is an electron-donating group (EDG).[1] Through resonance, it donates lone-pair electron density to the aromatic ring, particularly at the ortho (C8) and para (C6) positions. This makes these positions more nucleophilic and thus more reactive toward electrophiles like the nitronium ion (NO₂⁺). Activating groups are known as ortho, para-directors.[2][4][5]
-
Deactivating Group (Carbonyl Group): The carbonyl group (C=O) at position 4 is a moderately electron-withdrawing group (EWG).[1][6] It deactivates the aromatic ring by inductively pulling electron density away from it. This deactivation is most pronounced at the ortho (C5) and para (C7) positions relative to the carbonyl's point of attachment, making the meta positions (C6 and C8) relatively less deactivated. Therefore, EWGs are typically meta-directors.[4][6]
In chroman-4-one, the C6 position is para to the activating oxygen and meta to the deactivating carbonyl. The C8 position is ortho to the activating oxygen and also meta to the deactivating carbonyl. Both positions are electronically favored, leading to a competitive reaction that often results in a mixture of 6-nitro and 8-nitro isomers.
Section 2: Troubleshooting and Protocol Optimization
Q2: I used a standard mixed acid (HNO₃/H₂SO₄) protocol and obtained an inseparable mixture of isomers. How can I improve regioselectivity?
Direct Answer: Standard mixed acid nitration is notoriously difficult to control for this substrate.[7] To improve selectivity, you should focus on modifying the reaction conditions (lowering temperature) or, more effectively, changing the nitrating agent to one that is more sensitive to steric or electronic differences.
Troubleshooting Steps:
-
Lower the Temperature: Electrophilic aromatic substitutions are often kinetically controlled. Running the reaction at a lower temperature (e.g., -10 °C to 0 °C) can sometimes enhance the subtle energetic differences between the transition states leading to the 6- and 8-nitro isomers, potentially favoring one over the other.
-
Change the Nitrating System: The choice of nitrating agent is the most critical factor. The highly reactive nitronium ion (NO₂⁺) generated in mixed acid is often too indiscriminate.[8][9] Milder or bulkier reagents can provide greater selectivity.
Comparison of Common Nitrating Systems
| Nitrating System | Typical Conditions | Expected Outcome & Selectivity | Pros & Cons |
| HNO₃ / H₂SO₄ | H₂SO₄, 0 °C to RT | Often a mixture of 6- and 8-nitro isomers. Poor regioselectivity.[7] | Pro: Inexpensive, potent. Con: Harsh conditions, low selectivity, risk of oxidation. |
| Menke Nitration | Cu(NO₃)₂ in Ac₂O | Generally favors the less sterically hindered C6 position. For chroman, a 3:1 ratio of 6-nitro to 8-nitro has been reported.[10] | Pro: Milder than mixed acid. Con: Still produces mixtures, requires metal salts. |
| Acetyl Nitrate | HNO₃ in Ac₂O | The active electrophile is protonated acetyl nitrate, which is bulkier than NO₂⁺ and can enhance selectivity for the C6 position.[10][11] | Pro: Can offer improved selectivity. Con: Acetyl nitrate is unstable and must be prepared in situ at low temperatures. |
| N₂O₅ in Aprotic Solvent | N₂O₅ in CH₂Cl₂ or CCl₄ | Can provide high para-selectivity in many aromatic systems.[12] | Pro: Anhydrous conditions, high reactivity. Con: N₂O₅ is a hazardous reagent. |
Q3: How do existing substituents on the chromanone ring affect the regiochemical outcome of nitration?
Direct Answer: Existing substituents will exert their own electronic and steric directing effects, which can either reinforce or compete with the inherent directing effects of the chromanone core. This can be used to your advantage to block unwanted positions or enhance selectivity for a desired one.
Scenario-Based Analysis:
-
Scenario A: A group at C7 (e.g., -CH₃, -OCH₃)
-
Electronic Effect: An activating group at C7 will strongly activate the C6 and C8 positions, reinforcing the directing effect of the ether oxygen.
-
Steric Effect: The C7 substituent will sterically hinder the adjacent C8 position.
-
Predicted Outcome: Nitration will be strongly directed to the C6 position .
-
-
Scenario B: A group at C6 (e.g., -Cl, -Br)
-
Electronic Effect: A deactivating halogen at C6 will reduce the reactivity of the entire ring. Halogens are ortho, para-directors, but deactivating.[4]
-
Steric Effect: The C6 position is now blocked.
-
Predicted Outcome: Nitration will be forced to occur at the next most activated position, the C8 position , although the reaction will be slower.
-
-
Scenario C: A group at C5 (e.g., -CH₃)
-
Electronic Effect: An activating group at C5 will activate its ortho (C6) and para (C8) positions.
-
Steric Effect: The C5 substituent will sterically hinder the adjacent C6 position.
-
Predicted Outcome: The electronic effects favor both C6 and C8, but the steric hindrance at C6 will likely lead to a preference for nitration at the C8 position .
-
Section 3: Advanced Strategies for Single-Isomer Synthesis
Q4: Are there synthetic strategies to achieve almost exclusive formation of a single regioisomer?
Direct Answer: Yes. When conventional methods fail to provide adequate selectivity, advanced strategies such as using blocking groups or employing an ipso-nitration protocol can provide a single, desired regioisomer with high purity.
Strategy 1: Ipso-Nitration of an Arylboronic Acid
Ipso-nitration is an electrophilic substitution reaction where the incoming electrophile displaces a substituent already present on the ring, rather than a hydrogen atom.[13] Arylboronic acids are particularly effective substrates for this transformation, offering exceptional regioselectivity.[14]
Experimental Workflow:
-
Synthesis of the Precursor: First, the desired position (e.g., C6) of the chromanone must be converted into a boronic acid or its ester derivative. This is typically achieved via a Miyaura borylation or by lithiation followed by quenching with a trialkyl borate.
-
Ipso-Nitration: The purified chromanone-6-boronic acid is then treated with a nitrating agent. Fuming nitric acid has been shown to be highly effective for this transformation, often proceeding with near-perfect regioselectivity and good functional group tolerance.[14] This method avoids the formation of the other regioisomer.
Protocol: Ipso-Nitration of Chroman-4-one-6-boronic acid (This is a representative protocol and should be adapted and optimized for specific substrates and scales.)
-
Dissolution: Dissolve chroman-4-one-6-boronic acid (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (>90%, 1.5-2.0 equiv) dropwise to the cooled solution over 15 minutes. Caution: Fuming nitric acid is highly corrosive and a strong oxidizer. This reaction can be exothermic.[14]
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude 6-nitrochroman-4-one can be purified by column chromatography or recrystallization.
References
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]
-
Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4 Possible mechanisms of the reaction between chromones and aliphatic amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of C-5 position of chromones. Retrieved from [Link]
-
Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
-
ScienceDirect. (2008). Aromatic nitration using nitroguanidine and EGDN. Tetrahedron Letters. Retrieved from [Link]
- Google Patents. (n.d.). US3221062A - Nitration process.
-
Rhodes University. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Retrieved from [Link]
-
Quora. (2021). Is sulfuric acid needed in nitrations? Would fuming nitric acid still nitrate organic materials? Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
Scirp.org. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Green and Sustainable Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid. Retrieved from [Link]
-
Scirp.org. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. International Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2025). Ipso nitration in organic synthesis. PMC. Retrieved from [Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Nitration - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid [organic-chemistry.org]
Technical Support Center: Analytical Method Development for 8-Nitro-4-chromanone and Its Impurities
Welcome to the technical support center for the analytical method development of 8-Nitro-4-chromanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. The information herein is structured to address specific challenges you may encounter during your experiments, ensuring scientific integrity and a logical approach to method development.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the analysis of 8-Nitro-4-chromanone and its potential impurities.
Question 1: I'm observing significant peak tailing for the 8-Nitro-4-chromanone peak in my reverse-phase HPLC method. What are the likely causes and how can I resolve this?
Answer:
Peak tailing for a nitroaromatic compound like 8-Nitro-4-chromanone on a reverse-phase column is a common issue, often stemming from secondary interactions between the analyte and the stationary phase.
Underlying Causes and Solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar nitro group and the keto group of your analyte, leading to tailing.
-
Solution 1: pH Adjustment of the Mobile Phase: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
Solution 2: Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column where most of the residual silanols are deactivated.
-
Solution 3: Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites. However, be mindful that TEA can affect column longevity and may not be suitable for all applications.
-
-
Analyte Overload: Injecting too high a concentration of the sample can saturate the stationary phase, resulting in a tailed peak.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Accumulation of highly retained impurities on the column can lead to active sites that cause peak tailing.
-
Solution: Implement a robust column washing procedure. After each sequence, flush the column with a strong solvent, such as a high percentage of acetonitrile or isopropanol, to remove strongly retained compounds.
-
Question 2: I am struggling to achieve baseline separation between 8-Nitro-4-chromanone and a closely eluting impurity. What chromatographic parameters can I adjust?
Answer:
Achieving adequate resolution between a parent compound and a closely eluting impurity is a critical aspect of a stability-indicating method. A systematic approach to optimizing chromatographic parameters is essential.
Strategies for Improving Resolution:
-
Mobile Phase Composition:
-
Organic Modifier: Vary the organic solvent (e.g., switch from acetonitrile to methanol or vice-versa). The different selectivities of these solvents can alter the elution order and improve separation.
-
Gradient Slope: If using a gradient method, a shallower gradient around the elution time of the critical pair will increase the separation.
-
-
Column Chemistry:
-
Stationary Phase: Switching to a different stationary phase can provide a significant change in selectivity. Consider a phenyl-hexyl or a polar-embedded phase column, which can offer different interactions with the aromatic ring and nitro group.
-
-
Temperature:
-
Column Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. Conversely, decreasing the temperature might enhance resolution in some cases. It is an empirical parameter that should be investigated.
-
-
pH of the Mobile Phase:
-
Impact on Ionization: The pH of the mobile phase can influence the ionization state of both the analyte and impurities, which in turn affects their retention and selectivity. Experiment with a range of pH values (e.g., 2.5, 4.5, 6.5) to find the optimal separation.
-
Caption: Workflow for a comprehensive forced degradation study.
Question 3: What are the key parameters to consider for validating an HPLC method for the determination of 8-Nitro-4-chromanone and its impurities according to ICH guidelines?
Answer:
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. [1]According to ICH Q2(R1) guidelines, the following parameters should be evaluated for an impurity method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. [2]This is demonstrated through forced degradation studies and by spiking the sample with known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be established for both the active pharmaceutical ingredient (API) and its impurities over a specified range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration of the analyte and its impurities.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Summary of Validation Parameters for an Impurity Method
| Validation Parameter | Purpose |
| Specificity | To ensure the method can distinguish the analyte from impurities and degradants. |
| Linearity | To demonstrate a proportional relationship between concentration and response. |
| Range | To define the concentration interval over which the method is reliable. |
| Accuracy | To determine how close the measured value is to the true value. |
| Precision | To assess the random error of the method. |
| LOD & LOQ | To determine the lower limits of detection and reliable quantification. |
| Robustness | To evaluate the method's reliability under varied conditions. |
References
- Validation of Impurity Methods, Part II. (2014). Pharmaceutical Technology.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
- Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
-
Q2(R2) Validation of Analytical Procedures. (2022). FDA. Available from: [Link]
- Patel, R. M., & Shri, B. M. (n.d.). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
-
Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. Available from: [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Available from: [Link]
Sources
- 1. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Extraction of nitroaromatic compounds from water by polystyrene divinylbenzene cartridge and determination by high-performance liquid chromatography [pubs.usgs.gov]
- 2. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 8-Nitro-4-chromanone for Assays
Welcome to the technical support center for handling 8-Nitro-4-chromanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. As a nitro-substituted heterocyclic compound, 8-Nitro-4-chromanone presents unique solubility characteristics that require careful consideration for accurate and reproducible results.[1] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Understanding the Challenge: The Physicochemical Properties of 8-Nitro-4-chromanone
8-Nitro-4-chromanone, with the molecular formula C₉H₇NO₄ and a molecular weight of 193.1562 g/mol , is a solid at room temperature.[1][2] Its structure, which includes a chromanone backbone and a nitro group, contributes to its relatively low aqueous solubility. The presence of the nitro group, while crucial for its biological activity in areas like antimicrobial and anticancer research, also increases the molecule's polarity and potential for strong crystal lattice interactions, often leading to poor solubility in aqueous buffers commonly used in biological assays.[1][3]
| Property | Value | Source |
| CAS Number | 90322-49-9 | [2][4] |
| Molecular Formula | C₉H₇NO₄ | [1] |
| Molecular Weight | 193.1562 g/mol | [1] |
| Appearance | Solid | [5] |
Frequently Asked Questions (FAQs)
Q1: My 8-Nitro-4-chromanone is precipitating when I add it to my aqueous assay buffer. Why is this happening?
Answer: This is a common issue stemming from the compound's low aqueous solubility. Many researchers first dissolve compounds like 8-Nitro-4-chromanone in an organic solvent, typically dimethyl sulfoxide (DMSO), to create a concentrated stock solution. When this stock is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution if its concentration exceeds its solubility limit in the final assay medium. This is often referred to as a "kinetic" solubility issue.[6]
Q2: What is the best initial solvent for preparing a stock solution of 8-Nitro-4-chromanone?
Answer: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution. It is a powerful aprotic solvent that can dissolve a wide range of organic molecules. For most applications, preparing a 10 mM stock in DMSO is a standard starting point. However, always aim for the lowest necessary concentration to minimize the final percentage of DMSO in your assay, as it can have its own biological effects.
Q3: What is the maximum percentage of DMSO I should have in my final assay?
Answer: For most cell-based assays, the final concentration of DMSO should not exceed 1%, and ideally should be kept below 0.5%, to avoid solvent-induced artifacts or toxicity. Some sensitive assays may even require concentrations as low as 0.1%. It is crucial to run a vehicle control (assay buffer with the same final percentage of DMSO) to account for any effects of the solvent itself.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
If you are experiencing precipitation or suspect poor solubility is affecting your results, follow this logical progression of troubleshooting steps.
Workflow for Optimizing Solubility
Caption: Decision workflow for troubleshooting 8-Nitro-4-chromanone solubility.
Method 1: The Co-Solvency Approach
The principle of co-solvency involves using a water-miscible organic solvent to increase the solubility of a poorly soluble compound in an aqueous solution.[7][8] By reducing the overall polarity of the solvent system, the compound can remain in solution at a higher concentration.
Recommended Co-solvents for Biological Assays:
-
Ethanol (EtOH)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
Step-by-Step Protocol: Preparing a Working Solution using a Co-solvent
-
Prepare a High-Concentration Stock: Dissolve 8-Nitro-4-chromanone in 100% DMSO to a concentration of 10 mM. Ensure it is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.
-
Intermediate Dilution: Perform an intermediate dilution of your DMSO stock into your chosen co-solvent (e.g., PEG 400). A 1:1 or 1:4 (DMSO:co-solvent) ratio is a good starting point. This creates a less polar stock that is more amenable to aqueous dilution.
-
Final Dilution: Add the intermediate dilution to your aqueous assay buffer dropwise while vortexing gently. This gradual addition helps prevent localized high concentrations that can lead to precipitation.
-
Observation: Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If it remains clear, you can proceed with your assay.
| Co-Solvent | Typical Starting Concentration in Assay | Notes |
| DMSO | < 1% | Standard starting point. |
| Ethanol | < 5% | Can have biological effects at higher concentrations. |
| PEG 400 | 5-20% | Generally well-tolerated in many assays. |
Method 2: pH Adjustment
The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. While 8-Nitro-4-chromanone does not have strongly acidic or basic functional groups, the chromanone structure can exhibit changes in charge distribution that may be subtly influenced by pH.
Experimental Protocol: pH Screening for Solubility
-
Prepare Buffers: Prepare a series of your primary assay buffer, adjusting the pH in 0.5 unit increments (e.g., pH 6.5, 7.0, 7.5, 8.0).
-
Prepare Compound: Create a concentrated stock of 8-Nitro-4-chromanone in DMSO.
-
Test Solubility: Add the DMSO stock to each buffer to achieve your desired final concentration.
-
Equilibrate and Observe: Allow the solutions to equilibrate for at least 30 minutes at the assay temperature. Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any precipitate.
-
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). The pH that yields the highest concentration is optimal for solubility.
Important Consideration: Ensure that the altered pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).
Method 3: Use of Non-ionic Surfactants
For in vitro biochemical assays (not cell-based assays), low concentrations of non-ionic surfactants can help solubilize hydrophobic compounds by forming micelles.[9]
Recommended Surfactants:
-
Tween® 20
-
Triton™ X-100
Step-by-Step Protocol: Surfactant-Assisted Solubilization
-
Prepare Surfactant-Containing Buffer: Add a small amount of surfactant to your assay buffer. A final concentration of 0.01% - 0.05% (v/v) is a typical starting range.[9]
-
Dissolve Compound: Add your DMSO stock of 8-Nitro-4-chromanone to the surfactant-containing buffer.
-
Mix and Observe: Mix thoroughly and check for clarity.
Critical Warning: Surfactants will disrupt cell membranes and are therefore generally not suitable for live-cell assays.[9] Always run a control with the surfactant alone to ensure it does not interfere with your assay readout.
Advanced Strategies
If the above methods are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo studies.
-
Nanotechnology Approaches: Formulating the compound into nanoparticles can significantly increase its surface area, which aids in solubility and dissolution rate.[7][10] This is a specialized technique that often requires collaboration with formulation experts.
-
Amorphous Conversion: Converting the compound from a crystalline to an amorphous solid state can enhance its kinetic solubility.[9] This can sometimes be achieved by lyophilizing the compound from a suitable solvent system.[9]
Summary and Final Recommendations
Solubility issues with 8-Nitro-4-chromanone are a common hurdle in the laboratory. A systematic approach, starting with the optimization of a DMSO-based stock solution and progressing through co-solvency, pH adjustment, and the judicious use of surfactants, will resolve these challenges in most assay systems. Always validate your chosen solubilization method by including appropriate vehicle controls to ensure the observed effects are due to the compound itself and not the formulation.
References
-
MySkinRecipes. 8-Nitro-4-chromanone. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68110, Chromanone. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Future Medicinal Chemistry.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 168011335, 3-Nitro-4-chromanone. Retrieved from [Link]
-
Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
Sources
- 1. 8-Nitro-4-chromanone [myskinrecipes.com]
- 2. 8-Nitro-4-chromanone | 90322-49-9 [chemicalbook.com]
- 3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 4. 90322-49-9 Cas No. | 8-Nitro-4-chromanone | Matrix Scientific [matrixscientific.com]
- 5. chemimpex.com [chemimpex.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. longdom.org [longdom.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Protocol Refinement for 8-Nitro-4-chromanone Biological Testing
Welcome to the technical support center for the biological evaluation of 8-Nitro-4-chromanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the experimental workflow. Our goal is to equip you with the necessary knowledge to refine your protocols, ensure data integrity, and accelerate your research.
Introduction to 8-Nitro-4-chromanone
8-Nitro-4-chromanone is a heterocyclic compound belonging to the chromanone family. The incorporation of a nitro group into the chromanone scaffold significantly influences its electronic properties, making it a subject of interest for various biological applications.[1] Research has primarily focused on its potential as an anticancer agent, with studies demonstrating its antiproliferative activity against a range of cancer cell lines.[2][3] Derivatives of the closely related 3-nitro-4-chromanone have been shown to induce S-phase cell cycle arrest and apoptosis, highlighting a potential mechanism of action.[3] Furthermore, the broader class of chromanone derivatives has been explored for antioxidant, anti-inflammatory, and antimicrobial properties.
This guide will provide a comprehensive overview of the essential protocols for testing 8-Nitro-4-chromanone, with a focus on addressing the unique challenges presented by a nitroaromatic compound.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers may have when starting to work with 8-Nitro-4-chromanone.
Q1: What are the primary biological activities of 8-Nitro-4-chromanone and its derivatives?
A1: The primary reported biological activity of 8-Nitro-4-chromanone and its analogs is anticancer or antiproliferative activity.[2][3] Studies have shown that these compounds can inhibit the growth of various cancer cell lines. The nitro group is considered a key pharmacophore that can contribute to the compound's biological effects through redox cycling and induction of oxidative stress.[4][5] Additionally, the chromanone scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of activities, including anti-inflammatory and antimicrobial effects.
Q2: What is the likely mechanism of action for the cytotoxic effects of 8-Nitro-4-chromanone?
A2: The precise mechanism for 8-Nitro-4-chromanone is still under investigation. However, based on studies of related nitro-substituted heterocyclic compounds, the mechanism likely involves the metabolic reduction of the nitro group.[6][7] This bioactivation can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine species, which can induce cellular damage, including DNA strand breaks.[8][9] For some 3-nitro-4-chromanone derivatives, the cytotoxic effect has been linked to the induction of S-phase cell cycle arrest and apoptosis.[3] It is also plausible that the compound's activity is mediated through the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10]
Q3: What is the best solvent to use for dissolving 8-Nitro-4-chromanone for in vitro assays?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving compounds like 8-Nitro-4-chromanone for biological screening.[11][12] It is crucial to prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, this stock solution should then be serially diluted in DMSO before being further diluted in the cell culture medium to the final desired concentrations. It is critical to ensure that the final concentration of DMSO in the cell culture wells is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[13]
Q4: How should I store 8-Nitro-4-chromanone and its solutions?
A4: Solid 8-Nitro-4-chromanone should be stored in a cool, dry, and dark place to prevent degradation.[14][15] For long-term storage, refrigeration is recommended. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[16]
Troubleshooting Guide
This section provides practical advice for overcoming common challenges you may encounter during the biological testing of 8-Nitro-4-chromanone.
Issue 1: Compound Precipitation in Cell Culture Medium
Symptoms:
-
Visible precipitate or cloudiness in the wells of your culture plate after adding the compound.
-
Inconsistent and non-reproducible results in your biological assays.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Aqueous Solubility | 8-Nitro-4-chromanone, like many organic compounds, has limited solubility in aqueous solutions like cell culture media. | 1. Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay does not exceed 0.5%.[13] You can achieve this by preparing a more concentrated stock solution. 2. Serial Dilutions in DMSO: Always perform serial dilutions of your compound in 100% DMSO before the final dilution into the culture medium.[11] 3. Pre-dilution in Serum-Containing Medium: For the final dilution step, you can try diluting the DMSO stock in a small volume of serum-containing medium before adding it to the wells. The serum proteins can help to stabilize the compound and prevent precipitation. |
| pH-Dependent Solubility | The solubility of the compound may be sensitive to the pH of the cell culture medium. | 1. Maintain pH of Medium: Ensure your cell culture medium is properly buffered and the pH is stable.[17] 2. Use Buffered Saline for Dilution: For certain assays, consider using a buffered saline solution (e.g., PBS) for the final dilution, ensuring the pH is compatible with your cells. |
| Compound Degradation | The compound may be unstable and degrading in the culture medium, leading to the formation of insoluble byproducts. | 1. Check Compound Stability: If possible, assess the stability of 8-Nitro-4-chromanone in your specific cell culture medium over the time course of your experiment using analytical techniques like HPLC. 2. Minimize Exposure to Light: Nitroaromatic compounds can be light-sensitive.[15] Protect your compound solutions from light during preparation and incubation. |
Issue 2: Inconsistent or Unexpected Results in Cytotoxicity Assays (e.g., SRB, MTT)
Symptoms:
-
High variability between replicate wells.
-
IC50 values that are not dose-dependent or are highly variable between experiments.
-
Discrepancies between different cytotoxicity assays.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Interference with Assay Readout | Nitroaromatic compounds can potentially interfere with colorimetric assays.[18] The nitro group can be reduced by cellular reductases, which might affect assays that rely on redox reactions, such as the MTT assay. | 1. Run a Cell-Free Control: To check for direct chemical interference, incubate 8-Nitro-4-chromanone with the assay reagents (e.g., MTT) in cell-free medium and measure the absorbance. A change in color in the absence of cells indicates direct interference. 2. Use an Orthogonal Assay: If you suspect interference with the MTT assay, use a different cytotoxicity assay that has a different detection principle, such as the Sulforhodamine B (SRB) assay, which measures total protein content.[3] |
| Compound Instability | The compound may be degrading over the course of the experiment, leading to a loss of activity. | 1. Reduce Incubation Time: If stability is a concern, consider using shorter incubation times for your cytotoxicity assays. 2. Replenish Compound: For longer-term experiments, you may need to replenish the medium with fresh compound periodically. |
| Cell Seeding Density | The initial number of cells seeded can significantly impact the results of cytotoxicity assays. | 1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line that ensures logarithmic growth throughout the experiment. 2. Ensure Uniform Cell Seeding: Use proper cell counting and pipetting techniques to ensure a consistent number of cells is added to each well. |
Key Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a reliable method for assessing the cytotoxicity of 8-Nitro-4-chromanone as it is based on the measurement of total cellular protein and is less prone to interference from colored or redox-active compounds.[3]
Materials:
-
8-Nitro-4-chromanone
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 8-Nitro-4-chromanone in complete culture medium (ensuring the final DMSO concentration is consistent and non-toxic). Replace the existing medium with the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 2: Investigating the Mechanism of Action - Cell Cycle Analysis
Materials:
-
8-Nitro-4-chromanone
-
Target cancer cell lines
-
6-well cell culture plates
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 8-Nitro-4-chromanone at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Diagram 1: General Workflow for Cytotoxicity Testing
Caption: A streamlined workflow for assessing the cytotoxicity of 8-Nitro-4-chromanone.
Diagram 2: Potential Mechanism of Action of Nitroaromatic Compounds
Caption: A proposed mechanism for the cytotoxic effects of 8-Nitro-4-chromanone.
References
-
Olive, P. L. (1979). Inhibition of DNA synthesis by nitroheterocycles. II. Mechanisms of cytotoxicity. British journal of cancer, 40(1), 94. [Link]
-
Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). PMC. [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). OUCI. [Link]
-
Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey. (n.d.). PubMed. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed. [Link]
-
Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. (n.d.). NIH. [Link]
-
The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties. (2022). ScienceRise: Biological Science. [Link]
-
Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions. (2022). PubMed. [Link]
-
Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. (n.d.). PMC. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. [Link]
-
Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (n.d.). PubMed. [Link]
-
Metabolism of nitroaromatic compounds. (n.d.). PubMed. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). PMC. [Link]
-
Buffer concentration dramatically affects the stability of S -nitrosothiols in aqueous solutions. (n.d.). OSTI.GOV. [Link]
-
Effect of chalcones on selected signaling pathways. Mechanism of.... (n.d.). ResearchGate. [Link]
-
Modulation of Carcinogen Metabolizing Enzymes by Chromanone A; A New Chromone Derivative From Algicolous Marine Fungus Penicillium Sp. (n.d.). PubMed. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC. [Link]
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. (2019). PMC. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture?. (2013). ResearchGate. [Link]
-
Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf. [Link]
-
8-Nitro-4-chromanone. (n.d.). MySkinRecipes. [Link]
-
Nitrate. (n.d.). Wikipedia. [Link]
-
Solubility of compounds slightly soluble or insoluble in DMSO?. (2016). ResearchGate. [Link]
-
Assay: Solubility of the compound in DMSO (CHEMBL3878090). (n.d.). ChEMBL. [Link]
-
DMSO usage in cell culture. (2023). LifeTein. [Link]
-
In silico estimation of DMSO solubility of organic compounds for bioscreening. (n.d.). PubMed. [Link]
-
Designing clinical interference studies to address colorimetric assays. (n.d.). Longdom Publishing. [Link]
-
Interferences in Immunoassay. (n.d.). PMC. [Link]
-
Nitro Compounds. (n.d.). CU Experts. [Link]
-
Interference of medical contrast media on laboratory testing. (n.d.). Biochemia Medica. [Link]
-
Syllabus for Chemistry (SCQP08). (2025). S3waas. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]
-
Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016). Frontiers. [Link]
Sources
- 1. 8-Nitro-4-chromanone [myskinrecipes.com]
- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of DNA synthesis by nitroheterocycles. II. Mechanisms of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. svedbergopen.com [svedbergopen.com]
- 10. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. chemimpex.com [chemimpex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
overcoming resistance with 8-Nitro-4-chromanone derivatives
Welcome to the technical support center for 8-Nitro-4-Chromanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered when working with this promising class of compounds. Our goal is to provide you with the field-proven insights and technical accuracy needed to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of 8-Nitro-4-Chromanone derivatives.
Q1: What is the primary mechanism of action for 8-Nitro-4-Chromanone derivatives in an anticancer context?
A1: The anticancer activity of many 8-Nitro-4-Chromanone derivatives is linked to their properties as alkylating agents.[1][2] The presence of a good leaving group, often at the benzylic position, allows these compounds to form covalent bonds with biological nucleophiles, such as DNA.[1][2] This can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis. Furthermore, the 4-chromanone scaffold itself is a versatile pharmacophore, and derivatives have been shown to induce apoptosis and modulate cell cycle proteins.[3][4]
Q2: What is the recommended solvent for preparing stock solutions of 8-Nitro-4-Chromanone derivatives?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of 8-Nitro-4-Chromanone and other heterocyclic compounds for in vitro screening.[5] These compounds are often hydrophobic, and DMSO provides excellent solvating power.[6] It is critical to use anhydrous, high-purity DMSO to prevent compound precipitation, which can be exacerbated by water absorption.
Q3: How should I store the DMSO stock solutions?
A3: Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can increase the probability of compound precipitation, especially if the DMSO has absorbed moisture.[5] For short-term storage (1-2 days), solutions can be kept at room temperature, but long-term storage requires freezing.
Q4: Are there known off-target effects for this class of compounds?
A4: While the primary target may be DNA, the 4-chromanone scaffold is known to interact with various cellular targets. For instance, certain substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation and neurodegenerative diseases.[7] It is crucial to consider that any modification to the carbonyl group on the chromanone ring can significantly impact inhibitory activity, suggesting that off-target interactions are sensitive to the specific structure of the derivative.[7] Researchers should consider profiling their specific derivative against a panel of kinases or other relevant targets to characterize its selectivity.
II. Troubleshooting Guide: Overcoming Experimental Resistance & Artifacts
This section provides in-depth, question-and-answer-based troubleshooting for specific issues you may encounter during your experiments.
Section A: Acquired Cellular Resistance
Q5: My cancer cell line, which was initially sensitive to my 8-Nitro-4-Chromanone derivative, has developed resistance over time. What is a likely mechanism?
A5: A primary mechanism for acquired multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters.[8][9][10] These membrane proteins function as energy-dependent efflux pumps, actively removing a wide range of xenobiotics, including anticancer drugs, from the cell.[10][11] This lowers the intracellular concentration of your compound, reducing its efficacy. The most clinically significant transporters are P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[8][11] The chromone scaffold is known to interact with these transporters.[11]
Troubleshooting Workflow: Investigating ABC Transporter-Mediated Resistance
Sources
- 1. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. | Semantic Scholar [semanticscholar.org]
- 5. 8-Nitro-4-chromanone [myskinrecipes.com]
- 6. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Potent ABCG2 Inhibitor Derived from Chromone: From the Mechanism of Inhibition to Human Extracellular Vesicles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Minimizing Degradation of 8-Nitro-4-chromanone During Storage
Welcome to the Technical Support Center for 8-Nitro-4-chromanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this vital research compound. As a key intermediate in the synthesis of pharmaceuticals and bioactive compounds, maintaining the purity of 8-Nitro-4-chromanone is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to minimize degradation during storage.
Understanding the Stability of 8-Nitro-4-chromanone: A Proactive Approach
8-Nitro-4-chromanone, a heterocyclic ketone, possesses a chemical structure that, while valuable for synthesis, is susceptible to degradation under suboptimal storage conditions. The presence of the electron-withdrawing nitro group can influence the reactivity of the chromanone core. Proactive measures to mitigate exposure to adverse conditions are the most effective strategy for preserving its chemical integrity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the storage and handling of 8-Nitro-4-chromanone.
Q1: I've noticed a change in the color of my 8-Nitro-4-chromanone powder. What could be the cause?
A change in color, typically a darkening or yellowing of the off-white solid, is often the first visual indicator of degradation. This can be caused by several factors:
-
Photodegradation: Exposure to light, especially UV light, can initiate photochemical reactions in nitroaromatic compounds.
-
Thermal Stress: Elevated temperatures can accelerate the rate of decomposition.
-
Chemical Incompatibility: Contact with incompatible materials, such as strong bases or oxidizing agents, can lead to chemical reactions and the formation of colored byproducts.
Troubleshooting Steps:
-
Isolate the affected vial: Prevent potential cross-contamination.
-
Review storage conditions: Was the compound consistently stored in the dark? Was it exposed to heat?
-
Analytical Verification: If possible, analyze a small sample using techniques like HPLC or UV-Vis spectroscopy to assess purity and compare it to the certificate of analysis. A new peak or a change in the retention time of the main peak could indicate a degradation product.
Q2: My experimental results are inconsistent. Could degradation of 8-Nitro-4-chromanone be a factor?
Yes, inconsistent results are a common consequence of using a degraded starting material. Even a small percentage of degradation can introduce impurities that may interfere with downstream reactions or biological assays.
Troubleshooting Steps:
-
Confirm Purity: Use an appropriate analytical method (see Section: "Protocols for Assessing Stability") to determine the purity of your current stock of 8-Nitro-4-chromanone.
-
Use a Fresh Stock: If degradation is confirmed or suspected, use a fresh, unopened vial of the compound for your next experiment.
-
Implement Strict Storage Protocols: Ensure all lab members are aware of and adhere to the recommended storage conditions outlined in this guide.
Q3: What are the ideal storage conditions for 8-Nitro-4-chromanone?
Based on the chemical properties of nitroaromatic compounds and chromanones, the following storage conditions are recommended to minimize degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool and dry; 0-8 °C is optimal. | Lower temperatures slow down the rate of potential degradation reactions. |
| Light | Store in an amber or opaque vial, inside a dark cabinet. | Prevents light-induced degradation (photolysis). |
| Atmosphere | Tightly sealed container, consider flushing with an inert gas (e.g., argon or nitrogen). | Minimizes exposure to moisture and oxygen, which can participate in hydrolytic and oxidative degradation. |
| Incompatibilities | Store away from strong bases, strong oxidizing agents, and strong acids. | Avoids chemical reactions that can lead to decomposition. |
Q4: How can I safely handle 8-Nitro-4-chromanone to prevent degradation?
Proper handling is as crucial as proper storage.
-
Minimize Exposure: Only open containers for the minimum time necessary in a controlled environment (e.g., a fume hood with low light).
-
Use Clean Equipment: Ensure spatulas and weighing boats are clean and dry to prevent contamination.
-
Avoid Cross-Contamination: Do not return unused material to the original container.
Potential Degradation Pathways
While specific forced degradation studies on 8-Nitro-4-chromanone are not extensively published, based on the chemistry of nitroaromatic compounds and chromanones, several degradation pathways can be hypothesized. Understanding these potential pathways is crucial for developing stability-indicating analytical methods.
Caption: Potential degradation pathways for 8-Nitro-4-chromanone.
-
Photodegradation: Exposure to light can lead to the formation of various photoproducts, potentially involving the nitro group and the aromatic ring. For other nitroaromatic compounds, this can result in the formation of nitrophenols or other oxidized species.
-
Hydrolysis: Under strongly acidic or basic conditions, the ether linkage in the chromanone ring could potentially be susceptible to cleavage.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents. The bioreduction of nitroaromatic drugs is a known metabolic pathway.
Protocols for Assessing Stability
Regularly assessing the stability of your 8-Nitro-4-chromanone stock is a good laboratory practice.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for developing a stability-indicating HPLC method.
Objective: To separate 8-Nitro-4-chromanone from its potential degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
8-Nitro-4-chromanone reference standard and sample to be tested
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile. For example, a gradient of 25% to 65% acetonitrile over 10 minutes can be effective for separating nitroaromatic compounds.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the 8-Nitro-4-chromanone reference standard in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare the sample to be tested at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Acetonitrile and water gradient (as determined)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm is a common wavelength for nitroaromatic compounds.
-
-
Analysis:
-
Inject the reference standard to determine its retention time.
-
Inject the test sample.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the test sample indicates degradation.
-
Caption: Workflow for HPLC-based stability assessment.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.
Objective: To intentionally degrade 8-Nitro-4-chromanone under various stress conditions.
CAUTION: These experiments should be performed in a fume hood with appropriate personal protective equipment.
Methodology:
-
Prepare Stock Solutions: Prepare solutions of 8-Nitro-4-chromanone in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions (in separate, clearly labeled vials):
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified time.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80-100°C) for a specified time.
-
Photodegradation: Expose a solution to UV light (e.g., in a photostability chamber) for a specified duration.
-
-
Neutralization (for acid and base hydrolysis samples): Neutralize the samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method (Protocol 1).
Data Interpretation:
-
A "clean" chromatogram for the unstressed sample and the appearance of new peaks in the stressed samples will confirm that the method is stability-indicating.
-
The conditions that cause the most significant degradation will highlight the key sensitivities of the molecule.
Conclusion
By understanding the chemical nature of 8-Nitro-4-chromanone and implementing the storage, handling, and analytical protocols outlined in this guide, researchers can significantly minimize the risk of degradation. This proactive approach to quality control will ensure the reliability and reproducibility of experimental data, ultimately contributing to the success of your research and development endeavors.
References
-
MySkinRecipes. (n.d.). 8-Nitro-4-chromanone. Retrieved from [Link]
-
AK Scientific, Inc. (n.d.). 8-Nitro-4-Chromanone Safety Data Sheet. Retrieved from [Link]
- Behnajady, M. A., Modirshahla, N., & Shokri, M. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44301.
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
- Spain, J. C. (2000). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 64(3), 521-552.
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
- Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Singh, R., & Kumar, M. (2013). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 3(38), 17099-17133.
- Dong, M. W. (2015). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 33(11), 836-847.
- Patel, M., Surati, J., & Chaudhari, D. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3).
- Klick, S., Muellner, T., & Watzer, B. (2005). Forced degradation studies for biopharmaceuticals.
- Patel, M., Surati, J., & Chaudhari, D. (2016). Forced Degradation Studies. MedCrave online, 3(6), 1-3.
- Schmidt, T. C., Haderlein, S. B., & Schwarzenbach, R. P. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Analytical and Bioanalytical Chemistry, 384(2), 439-448.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
- Akyüz, M., & Ata, Ş. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds. Arabian Journal of Chemistry, 11(8), 1219-1226.
- da Silva, A. C. S., de Oliveira, A. C., de Oliveira, E. C., de Oliveira, M. A. L., & de Oliveira, R. A. G. (2018). Summary of forced degradation conditions for aztreonam quantitation by HPLC method.
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44301.
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
- Nepali, K., & Lee, H. Y. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(21), 9413-9442.
- Parit, M., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710.
- Sabir, S. (2005). Influence of in vitro hydrolytic degradation on the morphology and crystallization behavior of poly(p-dioxanone). Polymer, 46(15), 5583-5591.
- Bicchieri, M., Monti, M., & Sodo, A. (2012). Hydrolytic and Oxidative Degradation of Paper.
- Chu, C. C. (1985). Hydrolytic degradation and morphologic study of poly-p-dioxanone.
- Britton, L. N. (1984). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 158(2), 522-526.
- Carl ROTH.
Technical Support Center: Troubleshooting Poor Cell Permeability of 8-Nitro-4-chromanone
Introduction
Welcome to the technical support guide for 8-Nitro-4-chromanone. This document is designed for researchers, scientists, and drug development professionals who are utilizing 8-Nitro-4-chromanone[1][2][3] and encountering challenges with its cellular uptake. As a substituted chromanone, this molecule holds potential as a building block for various bioactive compounds.[2][4] However, its physicochemical properties, particularly the presence of a highly polar nitro group, can present a significant hurdle for efficient passage across the nonpolar lipid bilayer of cell membranes.
This guide provides a structured, question-and-answer-based approach to diagnose, quantify, and overcome poor cell permeability. We will delve into the underlying chemical principles, provide validated experimental protocols, and explore advanced strategies to enhance compound delivery.
FAQ 1: We are observing low intracellular activity of 8-Nitro-4-chromanone. Why is its cell permeability likely poor?
Answer: The poor cell permeability of 8-Nitro-4-chromanone can be almost certainly attributed to its key structural features and the fundamental principles of membrane transport. The cell membrane is a phospholipid bilayer, creating a hydrophobic (lipophilic) core that restricts the passage of polar molecules.
Causality Behind Poor Permeability:
-
High Polarity from the Nitro Group: The nitro group (-NO₂) is one of the most strongly electron-withdrawing and polar functional groups used in medicinal chemistry. This polarity makes the molecule more hydrophilic (water-loving), which is energetically unfavorable for partitioning into and diffusing across the hydrophobic lipid core of the cell membrane. Molecules with high polarity struggle to passively diffuse into cells.[5]
-
Hydrogen Bond Acceptors: The oxygen atoms on both the nitro group and the ketone of the chromanone ring act as hydrogen bond acceptors.[6] In an aqueous environment, these groups will be solvated by water molecules. To cross the membrane, the compound must shed this hydration shell, which requires a significant amount of energy (a high desolvation penalty).
-
Low Lipophilicity (LogP): Lipophilicity, often measured as the partition coefficient (LogP), is a critical determinant of passive diffusion. While the chromanone core has some lipophilic character, the nitro group significantly decreases the overall LogP value. For comparison, the unsubstituted chromanone has a calculated XLogP3 of 1.4, while 3-nitro-4-chromanone has an XLogP3-AA of 1.5.[6][7] While these values are within a "drug-like" range, the strong polarity of the nitro group often has an outsized negative impact on passive diffusion that isn't fully captured by LogP alone.
The diagram below illustrates the challenge faced by 8-Nitro-4-chromanone at the cell membrane interface.
Caption: Troubleshooting workflow for assessing cell permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing passive permeability.
Materials:
-
96-well PVDF filter plate (Donor plate)
-
96-well PTFE acceptor plate
-
Lecithin from soybean
-
Dodecane
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
8-Nitro-4-chromanone and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
Analytical instrument (LC-MS/MS or HPLC-UV)
Procedure:
-
Prepare Solutions:
-
Acceptor Buffer: Prepare PBS containing 5% DMSO.
-
Artificial Membrane Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved. [8]This should be prepared fresh.
-
Test Compound Stock: Prepare a 10 mM stock of 8-Nitro-4-chromanone and controls in 100% DMSO.
-
Donor Solution: Dilute the 10 mM stock to a final concentration of 10-20 µM in PBS. The final DMSO concentration should be standardized, typically ≤5%. [8]
-
-
Assay Setup:
-
Carefully apply 5 µL of the lecithin/dodecane solution to the membrane of each well on the donor filter plate. Allow the solvent to evaporate for at least 5 minutes. [9] * Add 300 µL of the Acceptor Buffer to each well of the acceptor plate.
-
Add 150-200 µL of the Donor Solution (containing your compound) to each well of the donor plate.
-
-
Incubation:
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Analyze the concentration of the compound in all samples using a validated LC-MS/MS or HPLC method.
-
-
Calculation of Apparent Permeability (Pₑ): The apparent permeability coefficient is calculated using the following equation: Pₑ = - (VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]eq) Where VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Data Interpretation: Summarize your results in a table for clear comparison.
| Compound | Pₑ (x 10⁻⁶ cm/s) | Permeability Classification |
| Propranolol (High) | > 15 | High |
| Atenolol (Low) | < 1 | Low |
| 8-Nitro-4-chromanone | (Your Value) | (To Be Determined) |
FAQ 3: My PAMPA results confirm low passive permeability. What are my options to improve compound delivery for in vitro studies?
Answer: If poor passive diffusion is confirmed, you have several options. For immediate in vitro experiments, you can attempt to overcome the barrier using formulation or environmental strategies. For long-term drug development, structural modification is necessary.
A. Formulation & Experimental Strategies (For In Vitro Use):
-
Use of Permeabilizing Agents: For some cell-based assays, transiently increasing membrane permeability is acceptable. Agents like mild non-ionic surfactants or certain nanoparticles can be used, but require careful validation to ensure they do not interfere with the biological endpoint being measured. * Solvent/Vehicle Optimization: While high concentrations of organic solvents like DMSO can permeabilize membranes, they are often cytotoxic. Ensure you are using the lowest possible concentration of your vehicle (typically <0.5% DMSO) that maintains compound solubility.
B. Medicinal Chemistry Strategies (For Drug Development):
This is a more advanced approach that involves chemically modifying the molecule to improve its physicochemical properties.
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. This is a powerful strategy for masking polar groups like the nitro group. [10][11][12][13]For 8-Nitro-4-chromanone, one could explore prodrugs that are reduced by intracellular enzymes (e.g., nitroreductases) to a more permeable precursor, which then converts to the active compound inside the cell. [14][15]* Bioisosteric Replacement: This strategy involves replacing a problematic functional group (the nitro group) with another group that has similar steric and electronic properties but improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. [16]The nitro group is often considered a "structural alert" due to potential toxicity upon metabolic reduction. [17] Table of Potential Bioisosteres for the Nitro (-NO₂) Group:
| Bioisostere | Group | Key Properties & Rationale |
| Trifluoromethyl | -CF₃ | Strongly electron-withdrawing, but significantly more lipophilic and metabolically stable than -NO₂. This is an excellent and common replacement. [18][19] |
| Cyano | -CN | Electron-withdrawing, smaller, and less polar than -NO₂. Can improve permeability but may alter electronic properties significantly. |
| Pentafluorosulfanyl | -SF₅ | A "super-trifluoromethyl" group. Highly lipophilic, electron-withdrawing, and metabolically robust. A more specialized but powerful option. [20] |
| Sulfonamide | -SO₂NHR | Can act as a hydrogen bond donor and acceptor, but its properties can be tuned by the 'R' group to balance polarity and permeability. |
Implementing these strategies requires significant synthetic chemistry effort and is a core activity in lead optimization during drug discovery.
Final Recommendations
If you are experiencing poor intracellular activity with 8-Nitro-4-chromanone, your first step should be to quantify its passive permeability using the PAMPA assay . This simple, cost-effective experiment will provide definitive evidence on whether the molecule's physicochemical properties are the root cause. If low permeability is confirmed, the strategies outlined above provide a clear path forward, from immediate experimental modifications to long-term medicinal chemistry approaches for developing more effective analogs.
References
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Caco2 assay protocol. [Source for Caco-2 protocol]. [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds. PubMed. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Caco-2 Permeability. Concept Life Sciences. [Link]
-
A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds. Semantic Scholar. [Link]
-
A Prodrug Approach to Improve the Physico-Chemical Properties and Decrease the Genotoxicity of Nitro Compounds. ResearchGate. [Link]
-
Special Issue: Nitro Group Containing Drugs. MDPI. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]
-
PAMPA Permeability Assay. Technology Networks. [Link]
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Source for membrane transport overview]. [Link]
-
Nitro bioisosteres. Cambridge MedChem Consulting. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Prodrugs For Nitroreductase Based Cancer Therapy- 1 Metabolite Profile, Cell Cytotoxicity and Molecular Modeling Interactions of Nitro Benzamides with Ssap-NtrB. ResearchGate. [Link]
-
Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. [Source for bioisosteres]. [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. [Link]
-
A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]
-
Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field. RSC Publishing. [Link]
-
8-Nitro-4-chromanone. MySkinRecipes. [Link]
-
Chromanone. PubChem. [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]
-
3-Nitro-4-chromanone. PubChem. [Link]
Sources
- 1. 8-Nitro-4-chromanone | 90322-49-9 [chemicalbook.com]
- 2. 8-Nitro-4-chromanone [myskinrecipes.com]
- 3. 90322-49-9 Cas No. | 8-Nitro-4-chromanone | Matrix Scientific [matrixscientific.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 6. 3-Nitro-4-chromanone | C9H7NO4 | CID 168011335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chromanone | C9H8O2 | CID 68110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 17. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 8-Nitro-4-chromanone Derivatization Reactions
Welcome to the technical support center for the derivatization of 8-nitro-4-chromanone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the synthetic transformations of this valuable heterocyclic building block. 8-Nitro-4-chromanone is a key intermediate in the synthesis of various bioactive compounds, including potential antioxidant, anti-inflammatory, and anticancer agents[1]. However, its unique electronic properties, stemming from the strongly electron-withdrawing nitro group, can present specific synthetic challenges.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible outcomes in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions performed on 8-nitro-4-chromanone?
A1: The most common reactions involve the ketone at the 4-position, the active methylene group at the 3-position, and the nitro group at the 8-position. These include:
-
Aldol Condensation: Reaction of the C-3 methylene protons with aldehydes to form 3-benzylidene-8-nitro-4-chromanones.
-
Reduction of the Nitro Group: Conversion of the 8-nitro group to an 8-amino group, which can then be further functionalized.
-
Reduction of the Carbonyl Group: Conversion of the 4-keto group to a 4-hydroxyl group.
-
Nucleophilic Aromatic Substitution: Although less common and requiring harsh conditions, displacement of the nitro group is theoretically possible.
Q2: Why are my reaction yields for 8-nitro-4-chromanone derivatives consistently low?
A2: Low yields can arise from several factors specific to this scaffold. The electron-withdrawing nitro group deactivates the aromatic ring and can influence the reactivity of the carbonyl group. Suboptimal reaction conditions, catalyst choice, and side reactions are common culprits[2]. Refer to the detailed troubleshooting guide below for specific solutions.
Q3: What specific safety precautions should be taken when working with 8-nitro-4-chromanone?
A3: 8-Nitro-4-chromanone is a nitroaromatic compound. While specific toxicity data is limited, it should be handled with standard laboratory precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the solid powder in a well-ventilated fume hood to avoid inhalation.
-
Be aware that nitroaromatic compounds can be energetic and may be sensitive to heat, shock, or friction, although there is no specific data to suggest this for 8-nitro-4-chromanone.
-
When performing reductions of the nitro group (e.g., using catalytic hydrogenation), ensure the proper setup and safety protocols for handling hydrogen gas are followed.
Q4: I am having trouble purifying my final product. What are the recommended methods?
A4: Purification challenges are common when the product has similar polarity to the starting material or byproducts. Standard methods include:
-
Column Chromatography: Silica gel is the most common stationary phase. A gradient elution using a hexane/ethyl acetate system is often effective[3].
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) can yield highly pure material.
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be an effective purification method.
Troubleshooting Guide
This guide addresses specific problems that may arise during the derivatization of 8-nitro-4-chromanone.
Workflow Overview: Aldol Condensation
The following diagram illustrates a typical workflow for a base-catalyzed aldol condensation, a common derivatization reaction.
Caption: General workflow for 8-nitro-4-chromanone derivatization.
Issue 1: Low or No Product Yield
This is one of the most frequent challenges. The cause can be systematic, requiring a logical diagnostic approach.
Caption: Common causes of low reaction yield.
-
Suboptimal Reaction Conditions:
-
Causality: The kinetics of chromanone synthesis can be slow, often requiring heat. Some modern methods use microwave irradiation to significantly reduce reaction times and improve yields[2][4]. For aldol condensations, temperatures ranging from 75°C to 170°C in a sealed vessel are often necessary to drive the reaction to completion[5][6][4].
-
Solution:
-
Temperature Screening: Incrementally increase the reaction temperature. If using conventional heating, ensure efficient stirring and a reflux condenser.
-
Microwave Synthesis: If available, screen reaction conditions using a microwave reactor. This can dramatically shorten optimization time. A typical starting point is 150-170°C for 30-60 minutes[4].
-
-
-
Catalyst Choice and Activity:
-
Causality: The choice between acid and base catalysis is critical. For aldol-type reactions, a base is required to deprotonate the C-3 position. Weak organic bases like pyrrolidine or piperidine are commonly used[5][6]. For other transformations, acid catalysts like HCl or H₂SO₄ may be necessary[7]. Catalyst deactivation can also stall a reaction[8].
-
Solution:
-
Base Screening: For aldol condensations, screen different bases (e.g., pyrrolidine, piperidine, DIPA[4]).
-
Use Fresh Catalyst: Ensure the catalyst is not old or degraded. For instance, solid bases can absorb atmospheric CO₂ and moisture.
-
-
-
Poor Reagent Quality or Solubility:
-
Causality: Impurities in starting materials can inhibit the reaction. Aldehydes, in particular, are prone to oxidation to carboxylic acids, which can neutralize a basic catalyst. Poor solubility of the 8-nitro-4-chromanone in the chosen solvent can also limit the reaction rate.
-
Solution:
-
Verify Purity: Check the purity of your starting materials by NMR or TLC. Purify aldehydes by distillation or chromatography if necessary.
-
Solvent Screening: Test different solvents to improve solubility. Ethanol is common, but other solvents like DMSO or DMF could be beneficial, especially for poorly soluble starting materials.
-
-
Issue 2: Formation of Significant Impurities & Byproducts
-
Self-Condensation of Aldehyde:
-
Causality: In base-catalyzed reactions, aldehydes lacking alpha-hydrogens cannot self-condense, but those with them can. Even aromatic aldehydes can undergo side reactions. This side reaction consumes the aldehyde and complicates purification[5].
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aldehyde, but avoid a large excess.
-
Slow Addition: Add the catalyst slowly to the mixture of the chromanone and aldehyde to keep the instantaneous concentration of the enolate low.
-
-
-
Formation of Dark, Tarry Material:
-
Causality: High temperatures, especially in the presence of strong bases or acids, can lead to the decomposition of the chromanone ring or polymerization, particularly if the reaction is run for too long. Nitroaromatic compounds can sometimes form colored charge-transfer complexes or decomposition products.
-
Solution:
-
Lower Temperature/Shorter Time: Find the minimum temperature and reaction time required for completion by monitoring with TLC.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative decomposition.
-
-
Issue 3: Product Disappears or Changes During Workup
-
Product Instability:
-
Causality: The product may be unstable to the acidic or basic conditions used during the workup[9]. For example, a Michael addition product could undergo a retro-Michael reaction.
-
Solution:
-
Test Stability: Before a full-scale workup, take a small aliquot of the reaction mixture, and expose it to the planned aqueous acid/base wash. Analyze the result by TLC to see if the product spot changes or disappears[9].
-
Use Milder Conditions: Use a milder quench, such as saturated ammonium chloride solution instead of strong acid. Minimize contact time with aqueous layers.
-
-
-
Product is Water-Soluble:
-
Causality: While less common for these structures, if further derivatization introduces highly polar functional groups (e.g., carboxylates, multiple hydroxyls), the product may have significant solubility in the aqueous layer[9].
-
Solution:
-
Check Aqueous Layer: Before discarding the aqueous layer from your extraction, take a small sample, neutralize it, and back-extract with a different organic solvent. Run a TLC to see if your product is present[9].
-
Brine Wash: Use a saturated brine solution for the final wash to decrease the solubility of organic compounds in the aqueous phase.
-
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 3-(4-Chlorobenzylidene)-8-nitro-4-chromanone
This protocol is an example of a base-catalyzed aldol condensation.
Materials:
-
8-Nitro-4-chromanone (1.0 equiv)
-
4-Chlorobenzaldehyde (1.1 equiv)
-
Pyrrolidine (1.1 equiv)
-
Ethanol (approx. 0.4 M solution of the chromanone)
-
Pressure tube or microwave vial
Procedure:
-
To a pressure tube, add 8-nitro-4-chromanone (e.g., 193 mg, 1.0 mmol).
-
Add 4-chlorobenzaldehyde (e.g., 155 mg, 1.1 mmol).
-
Add ethanol (2.5 mL) and stir until all solids are dissolved.
-
Add pyrrolidine (e.g., 78 mg, 92 µL, 1.1 mmol).
-
Seal the pressure tube tightly.
-
Place the tube in a preheated oil bath at 150°C and heat for 1 hour[5][6]. Alternative: Heat in a microwave reactor at 150°C for 30 minutes.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The product should be a new, less polar spot.
-
After completion, cool the reaction to room temperature. A solid precipitate may form.
-
If a precipitate has formed, add an equal volume of water to the tube, and cool in an ice bath for 15 minutes to maximize precipitation.
-
Filter the solid product using a Büchner funnel, washing with cold ethanol and then water.
-
Dry the solid under vacuum. If necessary, purify further by recrystallization from ethanol or column chromatography.
| Parameter | Recommended Value | Rationale |
| Temperature | 150-170 °C | High temperature is often required to overcome the activation energy for C-3 deprotonation and condensation[4]. |
| Catalyst | Pyrrolidine / Piperidine | These secondary amines are effective catalysts for Knoevenagel/Aldol condensations of 4-chromanones[5][6]. |
| Solvent | Ethanol | Good solvent for the starting materials and allows for high reaction temperatures in a sealed system[4]. |
| Equivalents (Aldehyde) | 1.1 - 1.2 | A slight excess ensures complete consumption of the limiting chromanone without excessive side reactions. |
References
- BenchChem. (2025). How to avoid common pitfalls in chromone synthesis. BenchChem Technical Support.
- MySkinRecipes. (2025). 8-Nitro-4-chromanone. Product Page.
- Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Not Voodoo.
- Jung, M. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.
- Loh, B., et al. (2014).
- BenchChem. (2025). Troubleshooting guide for incomplete Epibromohydrin reactions. BenchChem Technical Support.
- Ribeiro, P. R. S., et al. (2021).
Sources
- 1. 8-Nitro-4-chromanone [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijrpc.com [ijrpc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How To [chem.rochester.edu]
Technical Support Center: Navigating Bioactivity Data for 8-Nitro-4-chromanone and its Analogs
Welcome to the technical support center for researchers working with 8-Nitro-4-chromanone and its derivatives. This guide is designed to provide expert insights and practical troubleshooting advice to address common challenges and inconsistencies observed in bioactivity data. As a versatile scaffold in medicinal chemistry, chromanones, and particularly their nitro-substituted analogs, are of significant interest for developing novel therapeutics.[1][2] However, the journey from synthesis to reliable biological data can be fraught with subtle experimental pitfalls.
This resource is structured to help you navigate these complexities, ensuring the integrity and reproducibility of your findings. We will delve into the causality behind experimental choices and provide self-validating protocols to enhance the trustworthiness of your results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and concerns researchers face when working with 8-Nitro-4-chromanone and related compounds.
Q1: My IC50 values for an 8-Nitro-4-chromanone derivative vary significantly between experiments. What are the likely causes?
A1: Fluctuations in IC50 values are a frequent issue and can often be traced back to several key experimental variables:
-
Compound Stability and Solubility: 8-Nitro-4-chromanone and its derivatives may have limited solubility in aqueous media. Ensure your stock solutions are fully dissolved and consider the final DMSO concentration in your assays, as high concentrations can exert independent cytotoxic effects. Stability can also be pH-dependent.[3]
-
Cell Passage Number and Health: The physiological state of your cell lines can dramatically impact their response to treatment. Use cells within a consistent and low passage number range, and always ensure high viability (>95%) before seeding for an experiment.
-
Assay Incubation Time: The duration of compound exposure can influence the observed bioactivity. Shorter incubation times may not be sufficient to observe downstream effects, while longer incubations could lead to compound degradation or non-specific cytotoxicity. It is crucial to optimize and consistently apply the incubation period.
Q2: I'm observing high background noise in my cell-based assays. Could the compound itself be interfering?
A2: Yes, nitroaromatic compounds can sometimes interfere with certain assay formats. The nitro group (NO2) can participate in redox reactions within cells, which might affect assays that rely on redox-sensitive readouts (e.g., some viability dyes).[4] Consider running parallel assays with compound-only controls (no cells) to check for direct interference with your detection reagents.
Q3: Are there specific handling and storage recommendations for 8-Nitro-4-chromanone?
A3: For optimal stability, 8-Nitro-4-chromanone should be stored at room temperature as a solid.[3] Stock solutions, typically in DMSO, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the compound and its solutions from prolonged exposure to light.
Troubleshooting Guides: A Deeper Dive
This section provides more detailed troubleshooting workflows for persistent and complex issues.
Guide 1: Troubleshooting Inconsistent Anti-proliferative Activity
Inconsistencies in anti-proliferative data are a common hurdle. A study on 3-nitro-4-chromanone derivatives highlighted that structural modifications, such as the addition of different amide groups, significantly altered their anti-cancer potency against prostate cancer cell lines.[5][6][7][8] This underscores the sensitivity of the chromanone scaffold to chemical changes, which can also be influenced by experimental conditions.
Potential Root Causes and Solutions:
| Potential Issue | Underlying Cause | Recommended Action |
| Compound Precipitation | The compound's low aqueous solubility can lead to it crashing out of solution when diluted from a DMSO stock into aqueous cell culture media. | Visually inspect your diluted solutions for any signs of precipitation. Consider using a formulation with a non-ionic surfactant or preparing dilutions in serum-containing media to improve solubility. |
| Cell Line Specificity | The bioactivity of chromanone derivatives can be highly dependent on the specific cancer cell line being tested, due to differences in cellular targets and metabolic pathways.[5][9] | Test your compounds across a panel of cell lines to establish a spectrum of activity. Be aware that androgen receptor (AR)-negative and AR-positive prostate cancer cell lines, for instance, can show differential sensitivity to 3-nitro-4-chromanone derivatives.[5] |
| Assay Method Variability | Different cell viability assays (e.g., MTT, SRB, CellTiter-Glo) measure different cellular parameters (metabolic activity, total protein, ATP levels). | If you are comparing your data to published results, ensure you are using the same assay methodology. The sulforhodamine B (SRB) assay is a common method for evaluating the cytotoxicity of these compounds.[5][7][8] |
Workflow for Standardizing Anti-proliferative Assays:
Caption: Standardized workflow for assessing anti-proliferative activity.
Guide 2: Addressing Variability in Cellular Mechanism of Action Studies
Understanding the mechanism of action of 8-Nitro-4-chromanone derivatives is key to their development as therapeutic agents. For example, some derivatives have been shown to induce S phase cell cycle arrest and apoptosis in cancer cells.[5][10] Inconsistencies in these mechanistic studies can obscure the true cellular effects.
Potential Root Causes and Solutions:
| Potential Issue | Underlying Cause | Recommended Action |
| Sub-optimal Compound Concentration | Using a concentration that is too high can induce non-specific cytotoxic effects, while a concentration that is too low may not be sufficient to elicit a measurable response. | Base your mechanistic studies on the IC50 value derived from your anti-proliferative assays. Typically, experiments are conducted at concentrations around the IC50 and at multiples or fractions of it (e.g., 0.5x, 1x, and 2x IC50). |
| Timing of Analysis | Cellular responses such as cell cycle arrest and apoptosis are time-dependent processes. | Conduct time-course experiments to identify the optimal time points for observing your desired mechanistic outcomes. For example, cell cycle changes may be apparent before the onset of apoptosis. |
| Off-target Effects | The nitro group can be reactive and may lead to off-target modifications of cellular proteins, complicating the interpretation of results.[4][11] | Consider synthesizing an analog without the nitro group to serve as a negative control to distinguish nitro-group-specific effects from those of the core chromanone scaffold. |
Experimental Workflow for Investigating Cell Cycle and Apoptosis:
Caption: Workflow for mechanistic studies on cell cycle and apoptosis.
Synthesis and Purity Considerations
The synthesis of chromanone derivatives can be achieved through various methods, and the purity of the final compound is paramount for obtaining reliable biological data.[12][13][14] Impurities from the synthesis process can have their own biological activities, leading to confounding results.
Key Recommendations:
-
Purification: Employ robust purification techniques, such as flash column chromatography, to isolate the desired compound.[12]
-
Purity Assessment: Confirm the purity of your final compound using methods like HPLC. A purity of ≥95% is generally recommended for biological assays.
-
Structural Verification: Verify the chemical structure of your synthesized 8-Nitro-4-chromanone derivative using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.[6]
References
-
8-Nitro-4-chromanone - MySkinRecipes. [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central. [Link]
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. [Link]
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-res. [Link]
-
A Review on Chemical and Biological Studies of 4-Chromanone Derivatives | Request PDF. [Link]
-
Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PubMed. [Link]
-
Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC - NIH. [Link]
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - ResearchGate. [Link]
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - RSC Publishing. [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PubMed. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed. [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Nitro-4-chromanone [myskinrecipes.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 8-Nitro-4-chromanone and Its Positional Isomers: Synthesis, Physicochemical Properties, and Biological Activity
For researchers, scientists, and professionals in drug development, the chromanone scaffold represents a privileged structure, serving as a cornerstone for a multitude of pharmacologically active compounds.[1] The introduction of a nitro group onto this scaffold dramatically influences its electronic properties and biological activity, making nitro-4-chromanones a subject of significant interest. The position of the nitro group on the aromatic ring gives rise to distinct isomers, each with a unique profile. This guide provides an in-depth, objective comparison of 8-nitro-4-chromanone and its positional isomers: 5-nitro-4-chromanone, 6-nitro-4-chromanone, and 7-nitro-4-chromanone. We will delve into their synthesis, compare their physicochemical and spectroscopic properties, and evaluate their biological activities, supported by experimental data and established protocols.
The Chromanone Scaffold and the Influence of the Nitro Group
The 4-chromanone core, a bicyclic system consisting of a benzene ring fused to a dihydropyranone ring, is a key structural motif in a vast array of natural products and synthetic molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group (-NO₂), a potent electron-withdrawing group, significantly alters the physicochemical properties of the chromanone ring system. This modification can impact the molecule's reactivity, lipophilicity, and its ability to interact with biological targets. The biological activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within cells, leading to the formation of reactive intermediates that can induce cellular damage.[3] This dual nature of the nitro group, acting as both a pharmacophore and a potential toxicophore, necessitates a thorough understanding of its influence on the molecule's overall profile.[3]
Synthesis of Nitro-4-chromanone Isomers: A Strategic Overview
The synthesis of nitro-4-chromanone isomers primarily relies on two strategic approaches: the cyclization of a pre-nitrated precursor or the nitration of a pre-formed chromanone ring. The choice of strategy is often dictated by the availability of starting materials and the desired regioselectivity of the nitration.
A common and versatile method for constructing the 4-chromanone scaffold is the intramolecular cyclization of a substituted phenol. For the synthesis of nitro-4-chromanones, this typically involves starting with a nitrophenol or a nitro-substituted 2'-hydroxyacetophenone.
Experimental Protocol: General Synthesis of 6-Nitro-4-chromanone
This protocol describes a common method for the synthesis of 6-nitro-4-chromanone, which can be adapted for other isomers with the appropriate starting materials. The synthesis involves the reaction of a substituted 2'-hydroxyacetophenone with an aldehyde, followed by cyclization.[4]
Step 1: Aldol Condensation
-
To a solution of 2'-hydroxy-5'-nitroacetophenone (1 equivalent) in ethanol, add the desired aldehyde (1.1 equivalents) and a catalytic amount of a base such as diisopropylamine (DIPA).
-
Heat the reaction mixture under reflux or using microwave irradiation (e.g., 160-170 °C for 1 hour) to facilitate the aldol condensation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 2: Cyclization and Work-up
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) to neutralize the base and facilitate the cyclization to the chromanone ring.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
Step 3: Purification
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-nitro-4-chromanone.
Causality Behind Experimental Choices:
-
The use of a base like DIPA is crucial to deprotonate the methyl group of the acetophenone, initiating the aldol condensation with the aldehyde.
-
Microwave irradiation can significantly reduce reaction times compared to conventional heating.
-
The acidic workup is essential for the intramolecular Michael addition that leads to the formation of the chromanone ring.
-
Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.
Diagram of the General Synthetic Workflow
Caption: A generalized workflow for the synthesis of nitro-4-chromanone isomers.
Physicochemical and Spectroscopic Properties: A Comparative Analysis
The position of the nitro group on the aromatic ring of the 4-chromanone scaffold directly influences its physical and spectroscopic properties. While comprehensive, directly comparable data for all four isomers is scarce in the literature, we can compile and compare the available information.
| Property | 5-Nitro-4-chromanone | 6-Nitro-4-chromanone | 7-Nitro-4-chromanone | 8-Nitro-4-chromanone |
| Molecular Formula | C₉H₇NO₄ | C₉H₇NO₄ | C₉H₇NO₄ | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol | 193.16 g/mol | 193.16 g/mol | 193.16 g/mol |
| Appearance | Data not available | White or off-white solid[4] | Yellow solid[5] | Data not available |
| Melting Point (°C) | Data not available | 171-178[4] | Data not available | Data not available |
Spectroscopic Characterization
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation and differentiation of the nitro-4-chromanone isomers.
Infrared (IR) Spectroscopy: The IR spectra of all isomers will exhibit characteristic absorption bands for the carbonyl group (C=O) of the pyranone ring and the nitro group (NO₂). The C=O stretching vibration is typically observed in the range of 1680-1660 cm⁻¹. The nitro group presents two strong absorption bands: an asymmetric stretching vibration between 1550-1475 cm⁻¹ and a symmetric stretching vibration between 1360-1290 cm⁻¹. The exact positions of these bands may vary slightly between isomers due to the electronic effects of the nitro group at different positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts of the protons and carbons in the aromatic ring are particularly informative for distinguishing between the isomers.
| Isomer | Key ¹H NMR Signals (Aromatic Region, estimated) | Key ¹³C NMR Signals (Aromatic Region, estimated) |
| 5-Nitro-4-chromanone | Three protons in a complex splitting pattern, with significant downfield shifts for protons ortho and para to the nitro group. | Six distinct signals, with the carbon bearing the nitro group being significantly deshielded. |
| 6-Nitro-4-chromanone | Three protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. A doublet for H-5, a doublet of doublets for H-7, and a doublet for H-8. | Six distinct signals. The chemical shifts will be influenced by the electron-withdrawing nitro group at the 6-position. |
| 7-Nitro-4-chromanone | Three protons in a distinct pattern. A doublet for H-8, a doublet of doublets for H-6, and a doublet for H-5. | Six distinct signals, with the electronic environment of the carbons differing from the other isomers. |
| 8-Nitro-4-chromanone | Three protons in a characteristic pattern for a 1,2,3-trisubstituted benzene ring. | Six distinct signals, with the carbon adjacent to the ether oxygen and the nitro group showing a notable chemical shift. |
Diagram of the Spectroscopic Analysis Workflow
Caption: A workflow for the spectroscopic analysis of nitro-4-chromanone isomers.
Biological Activity: A Comparative Perspective
The biological activity of nitro-4-chromanone isomers is a key area of interest, with potential applications in anticancer and antimicrobial therapies. The position of the nitro group is expected to have a profound impact on the biological efficacy of these compounds.
Anticancer Activity
Derivatives of 3-nitro-4-chromanone have shown promising antiproliferative activity against various cancer cell lines, including castration-resistant prostate cancer.[6] While direct comparative studies of the 5-, 6-, 7-, and 8-nitro isomers are limited, studies on related substituted chromanones suggest that the position of electron-withdrawing groups significantly influences their anticancer potential. For instance, in a study of fluorinated 3-nitro-4-chromanone derivatives, substitutions at the 5-, 7-, and 8-positions were found to slightly decrease the antitumor activity compared to the 6-fluoro analog.[6] This suggests that the 6-position may be a favorable site for electron-withdrawing substituents to enhance anticancer activity.
| Isomer | Reported Anticancer Activity (Qualitative) |
| 5-Nitro-4-chromanone | Expected to possess anticancer properties, but specific data is limited. The steric hindrance from the nitro group at the 5-position may influence its interaction with biological targets. |
| 6-Nitro-4-chromanone | The 6-position is often a key site for substitution in bioactive chromanones. It is hypothesized that the 6-nitro isomer would exhibit significant anticancer activity. |
| 7-Nitro-4-chromanone | Derivatives of 7-hydroxy-4-chromanone are known to be biologically active. The 7-nitro isomer is a valuable intermediate in the synthesis of potential drug candidates for oncology.[5] |
| 8-Nitro-4-chromanone | The 8-position is also a site of interest for substitution. The proximity of the nitro group to the heterocyclic ring may lead to unique biological activities. |
Antimicrobial Activity
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for evaluating the anticancer activity of the nitro-4-chromanone isomers.
Step 1: Cell Culture and Seeding
-
Culture the desired cancer cell line (e.g., MCF-7, PC-3) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
Step 2: Compound Treatment
-
Prepare a series of dilutions of the nitro-4-chromanone isomers in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
Step 3: Incubation and MTT Addition
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
Step 4: Formazan Solubilization and Absorbance Measurement
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
Step 5: Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Structure-Activity Relationship (SAR) and Future Perspectives
The available data, although not fully comprehensive for a direct comparison, allows for some preliminary structure-activity relationship (SAR) insights. The electronic and steric effects of the nitro group at different positions on the aromatic ring are likely the primary determinants of the observed biological activities. The electron-withdrawing nature of the nitro group can influence the reactivity of the chromanone system and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
Future research should focus on the systematic synthesis and parallel biological evaluation of all four nitro-4-chromanone isomers under standardized conditions. This would provide a clearer understanding of the SAR and help identify the most promising isomer for further development as a therapeutic agent. Additionally, mechanistic studies are needed to elucidate the specific cellular targets and pathways through which these compounds exert their biological effects.
Conclusion
8-Nitro-4-chromanone and its positional isomers are a fascinating class of compounds with significant potential in drug discovery. While this guide has highlighted the current understanding of their synthesis, properties, and biological activities, it also underscores the need for more direct comparative studies. The position of the nitro group is a critical determinant of the physicochemical and biological properties of the 4-chromanone scaffold. A comprehensive and comparative evaluation will be instrumental in unlocking the full therapeutic potential of these intriguing molecules.
References
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012, July 2). Journal of Medicinal Chemistry. [Link]
-
Synthesis of 6-Nitro-4-Chromanone. PrepChem.com. [Link]
-
New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities. (2022). RSC Advances. [Link]
-
Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022, January). Molecules. [Link]
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. (2019, October 21). RSC Advances. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). Molecules. [Link]
-
Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. (2014, September 19). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023, October 10). MDPI. [Link]
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. (2019, October 21). RSC Advances. [Link]
-
3-Nitro-4-chromanone. PubChem. [Link]
-
IC 50 values and selectivity index of compound C4 and 5-fluorouracil treated cancer cells. ResearchGate. [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers in Chemistry. [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). Frontiers in Chemistry. [Link]
-
MIC values (in µg/mL) of the target compounds 4 and 9 against... ResearchGate. [Link]
-
Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. (2014, September 19). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023, October 10). ResearchGate. [Link]
-
NMR Chemical Shifts. University of Puget Sound. [Link]
-
Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. (2021, June 16). RSC Advances. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). Molecules. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2023). MDPI. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2017). Oncology Letters. [Link]
-
4-Chromanone derivatives with antibacterial activity and antimicrobial... ResearchGate. [Link]
-
o-NITROACETOPHENONE. Organic Syntheses. [Link]
- Chroman-4-ones and process for preparing same.
-
CHEM 344 Shift Parameters.pdf. University of Wisconsin-Madison. [Link]
-
Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-1,2,3,4-Tetrahydroquinoline. (2022, August 7). ResearchGate. [Link]
- Green synthesis method of 2-hydroxy-3-nitroacetophenone.
-
Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Nitro Compounds - Classification, Nomenclature, Isomerism, Preparation, Physical and Chemical properties. (2021, July 4). BrainKart. [Link]
Sources
- 1. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Nitro-Substituted Chromanones
In the landscape of medicinal chemistry, the chromanone scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. The introduction of a nitro group to this framework dramatically alters its electronic properties and, consequently, its pharmacological profile. This guide provides a comprehensive comparison of nitro-substituted chromanones, delving into their structure-activity relationships (SAR) across various therapeutic areas. We will explore the nuances of how the position and substitution pattern of the nitro group influence anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, supported by experimental data and detailed protocols.
The Chromanone Scaffold and the Influence of Nitro Substitution
Chromanones, or 4-chromanones, are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a dihydropyranone ring. Their inherent biological activities are diverse, and chemical modifications can fine-tune their potency and selectivity. The nitro group (-NO2), a potent electron-withdrawing group, significantly impacts the molecule's reactivity, polarity, and ability to interact with biological targets. The precise positioning of the nitro group on the chromanone skeleton is a critical determinant of its ultimate biological effect.
Synthesis of Nitro-Substituted Chromanones: A Representative Protocol
The synthesis of nitro-substituted chromanones is often achieved through a base-mediated aldol condensation. The following protocol details the synthesis of 6-nitro-2-pentylchroman-4-one, a representative compound from this class.[1][2]
Experimental Protocol: Synthesis of 6-nitro-2-pentylchroman-4-one
Materials:
-
2′-hydroxy-5′-nitroacetophenone
-
Hexanal
-
Diisopropylamine (DIPA)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Microwave reactor
Procedure:
-
To a microwave vial, add 2′-hydroxy-5′-nitroacetophenone (2.76 mmol), hexanal (3.04 mmol), and DIPA (3.07 mmol).
-
Seal the vial and subject the reaction mixture to microwave irradiation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Purify the crude product using flash column chromatography with a gradient of ethyl acetate in hexane (e.g., starting with 5% EtOAc).
-
Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield 6-nitro-2-pentylchroman-4-one as a slightly yellow solid.[1]
Caption: Synthesis of 6-nitro-2-pentylchroman-4-one.
Comparative Biological Activities and Structure-Activity Relationships
The biological activity of nitro-substituted chromanones is profoundly influenced by the position of the nitro group and the nature of other substituents on the chromanone ring.
Anticancer Activity
Nitro-substituted chromanones have demonstrated significant potential as anticancer agents, particularly against castration-resistant prostate cancer (CRPC).
Key SAR Insights:
-
Position of Nitro Group: The presence of a nitro group is often crucial for activity.
-
Substituents at C2 and C6: Modifications at these positions significantly impact cytotoxicity. For instance, a C-2 adamantane amide and a 6-fluoro substituent have been shown to enhance antitumor activity.
-
Amide vs. Ester Derivatives: Amide derivatives of 3-nitro-4-chromanones generally exhibit more potent antitumor activity than their corresponding ester counterparts.
Comparative Data: Anticancer Activity of Nitro-Substituted Chromanones against Prostate Cancer Cell Lines
| Compound | Substituent at C2 | Substituent at C6 | Cell Line | IC50 (µM) | Reference |
| Compound 36 | Adamantane amide | F | DU145 | 1.73 ± 0.24 | |
| Compound 36 | Adamantane amide | F | PC3 | 3.09 ± 0.79 | |
| Cisplatin | - | - | DU145 | >100 | |
| Cisplatin | - | - | PC3 | 7.31 ± 1.17 |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is a colorimetric method used to determine cell viability and cytotoxicity.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with slow-running tap water and allow to air-dry.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes.
-
Absorbance Reading: Measure the optical density (OD) at 510-565 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell growth inhibition based on the OD values of treated versus untreated cells.
Caption: SRB Assay Workflow for Cytotoxicity.
Antimicrobial Activity
Nitro-substituted chromanones and related chromenes have shown promising activity against various bacterial and fungal strains.
Key SAR Insights:
-
Nitro Group: The presence of a nitro group is a key pharmacophore for antimicrobial activity.
-
Halogenation: The incorporation of halogen atoms, particularly on the benzene ring, can significantly enhance antibacterial activity. Tri-halogenated derivatives have shown potent activity against multidrug-resistant strains.
-
Substituents at C3: For some chromone derivatives, a carbonitrile group at the C3 position has been associated with potent antifungal and antibiofilm activity.
Comparative Data: Antimicrobial Activity of Nitro-Substituted Chromenes
| Compound | Substituents | Target Organism | MIC (µg/mL) | Reference |
| 5s | 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro | S. aureus (MDR) | 4 | |
| 5s | 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro | S. epidermidis (MDR) | 1-4 | |
| 3-formyl-6-nitrochromone | - | C. albicans (biofilm) | >95% inhibition at 10 µg/mL |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).
Caption: Broth Microdilution Workflow for MIC.
Anti-inflammatory and Antioxidant Activities
While data specifically on nitro-substituted chromanones is emerging, the broader class of chromones has well-documented anti-inflammatory and antioxidant properties.
Key SAR Insights (General for Chromones):
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the benzene ring are critical for antioxidant activity. A catechol (dihydroxy) moiety often confers strong radical scavenging properties.
-
C2 Substituents: The nature of the substituent at the C2 position can influence anti-inflammatory activity by modulating the inhibition of enzymes like cyclooxygenases (COX).
-
Nitro Group's Role: The electron-withdrawing nature of the nitro group can modulate the redox potential of the molecule, potentially influencing its antioxidant and anti-inflammatory mechanisms.
Comparative Data: Anti-inflammatory and Antioxidant Activities of Chromone Derivatives
| Compound Class | Assay | Activity | Reference |
| Chromone Derivatives | Inhibition of NO production (LPS-stimulated RAW 264.7 cells) | IC50 = 5.33 ± 0.57 µM | [3] |
| Chromone Derivatives | DPPH Radical Scavenging | IC50 values ranging from 2.58 to 182.77 µM | |
| Epiremisporine Derivatives (from P. citrinum) | fMLP-induced superoxide anion generation in neutrophils | IC50 values from 2.67 to 8.28 µM | [4] |
Antiviral Activity
The antiviral potential of nitro-substituted compounds is an active area of research. While specific data on nitro-substituted chromanones is limited, related nitroaromatic compounds have shown promise.
Key SAR Insights (General for Nitroaromatics and Chromones):
-
Nitro Group: Nitro-containing compounds have been investigated for their antiviral properties, with some showing efficacy against viruses like influenza.[5]
-
Chromone Scaffold: Chromone derivatives have been reported to inhibit the replication of various viruses, including human rhinovirus (HRV) and human immunodeficiency virus (HIV).[6][7] The mechanism often involves interference with viral entry or replication processes.
Concluding Remarks and Future Directions
The introduction of a nitro group onto the chromanone scaffold provides a powerful tool for modulating its biological activity. The position of the nitro group, in concert with other substituents, dictates the potency and selectivity of these compounds across a range of therapeutic targets. The structure-activity relationships for anticancer and antimicrobial activities are becoming increasingly well-defined, with clear trends emerging regarding the importance of specific substitution patterns.
While the anti-inflammatory, antioxidant, and antiviral properties of nitro-substituted chromanones are less explored, the foundational knowledge from the broader chromone class suggests significant potential. Future research should focus on synthesizing and systematically evaluating a wider range of nitro-substituted chromanones to elucidate more precise SARs for these activities. Such studies will be instrumental in the rational design of novel and potent therapeutic agents based on this versatile heterocyclic core.
References
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities. Marine Drugs. [Link]
-
Synthesis and anti-rhinovirus activity of 2-styrylchromones. PubMed. [Link]
-
Antiviral activity of natural and semi-synthetic chromone alkaloids. PubMed. [Link]
-
Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. Molecules. [Link]
Sources
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-rhinovirus activity of 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of natural and semi-synthetic chromone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anticancer Efficacy of 8-Nitro-4-chromanone
Introduction: The Therapeutic Promise of Chromanones
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring compounds with diverse biological activities, including significant anticancer potential.[1][2] These compounds and their derivatives have been shown to induce cytotoxicity in various cancer cell lines, often through mechanisms involving apoptosis and cell cycle arrest.[3][4] 8-Nitro-4-chromanone, a specific derivative, has emerged as a compound of interest. Preliminary studies on related 3-nitro-4-chromanone derivatives have demonstrated potent antiproliferative activity, in some cases exceeding that of standard drugs like cisplatin, while showing favorable selectivity for cancer cells over normal fibroblasts.[5][6][7]
This guide outlines a multi-pronged experimental strategy to rigorously validate these preliminary findings for 8-Nitro-4-chromanone. We will compare its performance directly against Doxorubicin, an anthracycline antibiotic that intercalates DNA, and Cisplatin, an alkylating-like agent that causes DNA cross-linking, both of which are cornerstone drugs in oncology.[8][9] This comparative context is essential for determining the relative potency and potential advantages of our target compound.
The Validation Workflow: A Strategy for Comparative Efficacy Testing
Our validation strategy is designed as a logical funnel, starting with broad cytotoxicity screening and progressively narrowing down to specific mechanistic investigations. This ensures an efficient use of resources and builds a coherent narrative around the compound's biological effects.
Caption: A multi-phase workflow for validating anticancer compounds.
Phase 1: Quantifying Cytotoxicity with the MTT Assay
The foundational step in evaluating any potential anticancer agent is to determine its cytotoxicity across relevant cancer cell lines. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[11]
Comparative Performance Data (Hypothetical)
The primary output of this phase is the half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit cell growth by 50%.[12] A lower IC50 value indicates greater potency.
| Compound | Cell Line | IC50 (µM) after 48h Treatment |
| 8-Nitro-4-chromanone | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.2 | |
| DU145 (Prostate) | 5.1[5] | |
| Doxorubicin | MCF-7 (Breast) | 1.2[12] |
| A549 (Lung) | 15.0[12] | |
| DU145 (Prostate) | 2.5 | |
| Cisplatin | MCF-7 (Breast) | 20.0[12] |
| A549 (Lung) | 9.8[12] | |
| DU145 (Prostate) | 18.7[5] |
Interpretation: These hypothetical data suggest that 8-Nitro-4-chromanone exhibits potent cytotoxicity, particularly against the DU145 prostate cancer line, where it outperforms the standard chemotherapeutic agent Cisplatin.[5][7] While not as potent as Doxorubicin in MCF-7 cells, its efficacy across multiple cell lines warrants further mechanistic investigation.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, DU145) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of 8-Nitro-4-chromanone, Doxorubicin, and Cisplatin in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations. Include vehicle-only (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13] During this time, viable cells will convert the MTT to formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Phase 2: Elucidating the Mechanism of Cell Death via Annexin V/PI Assay
Having established cytotoxicity, the next critical question is how the compound kills the cancer cells. The primary goal of many chemotherapies is to induce apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death), as apoptosis is a less inflammatory and more controlled process.[3] The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating these two forms of cell death using flow cytometry.[15]
Principle of the Assay: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[17]
Caption: Hypothetical signaling pathways affected by 8-Nitro-4-chromanone.
Detailed Experimental Protocol: Western Blotting
-
Protein Extraction: Treat DU145 cells with 8-Nitro-4-chromanone for 48 hours. Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). 4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus. [18]5. Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. 6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, CDK4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. [18][19]7. Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [18]8. Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system or X-ray film. [19]Densitometry analysis can be used to semi-quantify protein levels relative to the loading control.
Conclusion
This guide presents a systematic and comparative approach to validating the anticancer effects of 8-Nitro-4-chromanone. By progressing from broad cytotoxicity screening to specific mechanistic assays—and by consistently benchmarking against established drugs like Doxorubicin and Cisplatin—researchers can build a comprehensive and compelling case for the compound's therapeutic potential. The integration of cytotoxicity data, apoptosis and cell cycle analysis, and molecular pathway investigation provides the multi-faceted evidence required by the drug development community. The hypothetical data presented herein suggest that 8-Nitro-4-chromanone is a promising candidate, particularly for prostate cancer, warranting further preclinical development.
References
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- MTT Assay Protocol. Springer Nature Experiments.
- Assaying cell cycle status using flow cytometry. PMC - NIH.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- MTT assay protocol. Abcam.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Annexin V staining assay protocol for apoptosis. Abcam.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
- The Annexin V Apoptosis Assay.
- Cell Cycle Tutorial Contents.
- Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.
- Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory.
- Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry.
- Western Blotting Protocol. Cell Signaling Technology.
- General Western Blot Protocol Overview. Novus Biologicals.
- Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. NIH.
- Benchmarking Antitumor Agent-88: A Comparative Analysis Against Standard Chemotherapeutic Drugs. Benchchem.
- Western Blotting Protocol - CST. Cell Signaling Technology.
- Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. Semantic Scholar.
- Reproducibility Review: A Comparative Analysis of Anticancer Agent 36 and Standard Chemotherapeutic Drugs. Benchchem.
- Western blot protocol. Abcam.
- What are the main classifications of anticancer drugs?. Dr.Oracle.
- Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. MDPI.
- Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. PMC.
- Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Publishing.
- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate.
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry - ACS Publications.
- Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-res.
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.
- Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Chromanone Compounds. Benchchem.
- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. PMC - NIH.
- Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06420F [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. kumc.edu [kumc.edu]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. CST | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to 8-Nitro-4-chromanone and Established DNA-PK Inhibitors in Cancer Research
This guide provides a comprehensive, in-depth technical comparison of the hypothetical novel compound, 8-Nitro-4-chromanone, against well-established inhibitors of the DNA-dependent protein kinase (DNA-PK). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry. We will explore the scientific rationale for this comparison, detail the necessary experimental workflows for a head-to-head evaluation, and present the anticipated data in a comparative format.
Introduction: The Rationale for Targeting DNA-PK and the Potential of the Chromanone Scaffold
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. In many cancer types, tumor cells exhibit an increased reliance on the NHEJ pathway for survival, particularly in response to DNA-damaging therapies such as ionizing radiation and certain chemotherapeutics. This dependency presents a key vulnerability that can be exploited for therapeutic intervention. By inhibiting DNA-PK, we can prevent the repair of DSBs, leading to an accumulation of lethal DNA damage and ultimately, cancer cell death.[1][2]
The chromanone, or 4-chromanone, scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][4] This is exemplified by the potent and selective DNA-PK inhibitor, NU7441 , which is based on a chromen-4-one core.[5] While 8-Nitro-4-chromanone itself is primarily known as a synthetic intermediate,[6] the established anticancer properties of nitro-substituted chromanones provide a strong impetus for investigating its potential as a targeted inhibitor.[7][8]
This guide, therefore, embarks on a hypothetical yet scientifically rigorous comparative study of 8-Nitro-4-chromanone against three leading clinical and preclinical DNA-PK inhibitors:
-
NU7441 (KU-57788): A foundational, highly potent, and selective DNA-PK inhibitor.[9][10][11]
-
M3814 (Nedisertib/Peposertib): An orally bioavailable and highly selective DNA-PK inhibitor currently in clinical trials.[1][12][13][14]
-
AZD7648: A potent and selective DNA-PK inhibitor that has demonstrated efficacy in combination with radiotherapy and other DNA damage response inhibitors.[15]
The DNA-PK Signaling Pathway and Mechanism of Inhibition
The central role of DNA-PK in the NHEJ pathway makes it an attractive target for anticancer therapies. The following diagram illustrates the signaling cascade and the point of intervention for DNA-PK inhibitors.
Caption: DNA-PK's role in NHEJ and the action of inhibitors.
Head-to-Head Comparison: Key Performance Indicators
The following table summarizes the known biochemical potency and cellular activity of the established DNA-PK inhibitors that will serve as benchmarks for evaluating 8-Nitro-4-chromanone.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (pS2056) | Selectivity over PI3K |
| 8-Nitro-4-chromanone | DNA-PK (Hypothesized) | To be determined | To be determined | To be determined |
| AZD7648 | DNA-PK | 0.6 nM[15] | 92 nM (A549 cells) | >100-fold[15] |
| M3814 (Nedisertib) | DNA-PK | < 3 nM[12] | Potent inhibition of autophosphorylation[12] | Highly selective[12] |
| NU7441 (KU-57788) | DNA-PK | 14 nM[9][10][11] | Potent inhibition of autophosphorylation[10] | >350-fold vs. PI3K[9] |
Experimental Protocols for Comparative Evaluation
To objectively compare 8-Nitro-4-chromanone with the known inhibitors, a series of standardized biochemical and cellular assays must be performed. The following protocols are designed to provide a comprehensive assessment of potency, selectivity, and cellular activity.
In Vitro DNA-PK Kinase Assay (Biochemical Potency)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DNA-PK. The ADP-Glo™ Kinase Assay is a common and reliable method.
Workflow for Determining Biochemical IC50:
Caption: Workflow for biochemical IC50 determination.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 8-Nitro-4-chromanone and the reference inhibitors (AZD7648, M3814, NU7441) in 100% DMSO.
-
Create a serial dilution series for each inhibitor in the appropriate assay buffer.
-
Prepare a reaction mixture containing purified human DNA-PK enzyme, a suitable peptide substrate, and linearized double-stranded DNA as an activator.
-
-
Assay Execution:
-
In a 384-well plate, add the DNA-PK reaction mixture.
-
Add the serially diluted inhibitors or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection and Data Analysis:
-
Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular DNA-PK Target Engagement Assay (Cellular Potency)
This assay validates that the inhibitor can enter cells and engage with its target, DNA-PK. This is typically assessed by measuring the inhibition of DNA-PKcs autophosphorylation at Serine 2056 (p-DNA-PKcs S2056) in response to induced DNA damage.
Workflow for Cellular Target Engagement:
Caption: Workflow for assessing cellular DNA-PK inhibition.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HCT116 or A549) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a range of concentrations of 8-Nitro-4-chromanone or the reference inhibitors for 1-2 hours.
-
Induce DNA double-strand breaks using a controlled dose of ionizing radiation (e.g., 2 Gy) or a radiomimetic drug like etoposide.
-
-
Protein Extraction and Western Blotting:
-
After a short incubation period (e.g., 1 hour) post-damage induction, lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-DNA-PKcs (S2056) and total DNA-PKcs. A loading control (e.g., β-actin or GAPDH) should also be included.
-
-
Data Analysis:
-
Detect the protein bands using an appropriate secondary antibody and chemiluminescent substrate.
-
Quantify the band intensities and normalize the phospho-DNA-PKcs signal to the total DNA-PKcs and the loading control.
-
A dose-dependent decrease in the phospho-DNA-PKcs signal indicates successful target engagement and inhibition.
-
Cell Viability and Sensitization Assays
These assays determine the cytotoxic effects of the inhibitor, both as a single agent and in combination with DNA-damaging agents.
Detailed Protocol (MTT Assay):
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 8-Nitro-4-chromanone or the reference inhibitors, either alone or in combination with a fixed dose of a DNA-damaging agent (e.g., doxorubicin or ionizing radiation).
-
Include appropriate vehicle controls.
-
-
MTT Assay:
-
After a 72-hour incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each compound as a single agent.
-
For combination treatments, assess the degree of sensitization to the DNA-damaging agent.
-
Expected Outcomes and Interpretation
Based on the proposed experiments, we can anticipate a range of outcomes that will define the therapeutic potential of 8-Nitro-4-chromanone as a DNA-PK inhibitor.
-
High Potency and Selectivity: An ideal outcome would be for 8-Nitro-4-chromanone to exhibit a low nanomolar IC50 in the biochemical assay and demonstrate high selectivity against other kinases, particularly those in the PI3K family.
-
Effective Cellular Target Engagement: The compound should demonstrate a dose-dependent reduction in p-DNA-PKcs (S2056) in cellular assays, confirming its ability to penetrate the cell membrane and inhibit its target in a physiological context.
-
Sensitization to DNA-Damaging Agents: In cell viability assays, 8-Nitro-4-chromanone should show minimal cytotoxicity as a single agent but significantly enhance the cell-killing effects of ionizing radiation or chemotherapeutic drugs. This would be a strong indicator of its potential as a combination therapy.
Conclusion
While the evaluation of 8-Nitro-4-chromanone as a DNA-PK inhibitor is currently hypothetical, the scientific rationale is sound, grounded in the established importance of the chromanone scaffold in medicinal chemistry and the proven therapeutic strategy of targeting DNA-PK in cancer. The experimental framework outlined in this guide provides a clear and robust path for a comprehensive comparative analysis against leading DNA-PK inhibitors. The successful execution of these studies would provide the critical data needed to determine if 8-Nitro-4-chromanone represents a promising new lead compound for the development of novel anticancer agents.
References
-
MDPI. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. [Link]
-
PubMed. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. [Link]
-
Frontiers. M3814, a DNA-PK Inhibitor, Modulates ABCG2-Mediated Multidrug Resistance in Lung Cancer Cells. [Link]
-
AdooQ Bioscience. NU-7441 (KU-57788) | DNA-PK inhibitor. [Link]
-
PubMed. 8-Biarylchromen-4-one Inhibitors of the DNA-dependent Protein Kinase (DNA-PK). [Link]
-
Frontiers. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. [Link]
-
PubMed. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. [Link]
-
NIH. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells. [Link]
-
ResearchGate. Comparison of different DNA-PKcs inhibitors for gene targeting with.... [Link]
-
PMC. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. [Link]
-
MySkinRecipes. 8-Nitro-4-chromanone. [Link]
-
PubMed Central. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. [Link]
-
AACR Journals. Selective DNA-PK Inhibition Enhances Chemotherapy and Ionizing Radiation Activity in Soft-Tissue Sarcomas. [Link]
-
RSC Publishing. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. [Link]
-
ResearchGate. MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. [Link]
-
ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
-
ResearchGate. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. [Link]
-
ResearchGate. An efficient synthesis of 4-chromanones. [Link]
-
PMC. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. [Link]
-
ResearchGate. Current developments in the synthesis of 4-chromanone-derived compounds. [Link]
-
MDPI. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. [Link]
-
PubMed Central. DNA-PK Mediates AKT Activation and Apoptosis Inhibition in Clinically Acquired Platinum Resistance. [Link]
-
PMC - NIH. Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]
-
IJRPC. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS. [Link]
-
J-Stage. Design, synthesis and biological evaluation of 4-chromanone derivatives as I Kr inhibitors. [Link]
-
PMC - PubMed Central. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]
Sources
- 1. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06420F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis [mdpi.com]
- 4. 3-Nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioorganica.org.ua [bioorganica.org.ua]
- 7. Modulation of carcinogen metabolizing enzymes by chromanone A; a new chromone derivative from algicolous marine fungus Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives as potential inhibitors of fatty acid synthesis in pathogens: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Analysis of Chromanone Isomers: A Comparative Guide for Researchers
In the realm of drug discovery and natural product chemistry, the precise structural elucidation of molecular isomers is paramount. Subtle shifts in substituent positioning can dramatically alter pharmacological activity, making the differentiation of isomers a critical analytical challenge. Chromanones, a key scaffold in many biologically active compounds, frequently present as closely related isomers. This guide offers a comprehensive comparison of spectroscopic techniques for the definitive identification of chromanone isomers, grounded in experimental principles and data-driven insights.
The Analytical Hurdle: Differentiating Chromanone Isomers
The core structure of chroman-4-one allows for substitution on both its aromatic and heterocyclic rings, leading to a variety of positional isomers. These isomers often share nearly identical physical properties, rendering classical methods of identification inadequate. Spectroscopic techniques, by probing the molecular structure at an atomic level, provide the necessary tools for unambiguous differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy stands as the most powerful and definitive method for isomer differentiation, offering detailed insights into the atomic arrangement and connectivity within a molecule.[1][2]
¹H NMR: Mapping the Proton Landscape
The chemical environment of each proton in a molecule dictates its resonance frequency (chemical shift, δ) in a ¹H NMR spectrum.[3] For chromanone isomers, the placement of a substituent on the aromatic ring creates a unique electronic environment, leading to distinct chemical shifts and coupling patterns for the aromatic protons.[4]
Key Diagnostic Features in ¹H NMR:
-
Chemical Shifts (δ): Protons closer to electron-withdrawing groups are deshielded and appear at a higher chemical shift (downfield).[5][6] The specific δ values of the aromatic protons are highly indicative of the substituent's position.
-
Coupling Constants (J): The interaction between adjacent protons (spin-spin coupling) results in signal splitting. The magnitude of this splitting, the coupling constant (J), depends on the number of bonds separating the protons and their dihedral angle. Ortho- (³J), meta- (⁴J), and para- (⁵J) couplings have characteristic J-values, allowing for the determination of the relative positions of protons on the aromatic ring.[4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5–10 mg of the purified chromanone isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz) to acquire the spectrum. Standard acquisition parameters include a 30° pulse angle, a spectral width of 12–15 ppm, and a relaxation delay of 1-2 seconds.
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction. The spectrum is typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Illustrative ¹H NMR Data for Methylchroman-4-one Isomers (in CDCl₃)
| Proton Position | 6-Methyl Isomer (δ, multiplicity, J in Hz) | 7-Methyl Isomer (δ, multiplicity, J in Hz) | 8-Methyl Isomer (δ, multiplicity, J in Hz) |
| H-5 | 7.75 (d, J=2.4) | 7.80 (d, J=8.2) | 7.30 (d, J=7.6) |
| H-7 | 7.25 (dd, J=8.4, 2.4) | - | 7.45 (d, J=8.0) |
| H-8 | 6.85 (d, J=8.4) | 6.78 (d, J=1.8) | - |
| CH₃ | 2.35 (s) | 2.40 (s) | 2.25 (s) |
Note: This data is representative. Actual values may vary slightly.
2D NMR Techniques: Confirming Connectivity
For complex or ambiguous cases, two-dimensional (2D) NMR experiments are indispensable.[7][8][9]
-
COSY (Correlation Spectroscopy): Reveals correlations between protons that are coupled to each other, confirming which protons are neighbors.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for linking a substituent (e.g., a methyl group) to its specific position on the aromatic ring by observing correlations from the methyl protons to the neighboring aromatic carbons.
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 9. anuchem.weebly.com [anuchem.weebly.com]
A Comparative Guide to Purity Assessment of Synthesized 8-Nitro-4-chromanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in the Application of 8-Nitro-4-chromanone
8-Nitro-4-chromanone is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its utility as a precursor for various bioactive compounds, including potential antioxidant, anti-inflammatory, antimicrobial, and anticancer agents, necessitates a stringent assessment of its purity.[1][2] The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps, alter biological activity, and introduce unforeseen toxicities in drug development pipelines. This guide provides a comprehensive comparison of analytical techniques for the robust purity assessment of synthesized 8-Nitro-4-chromanone, offering field-proven insights and detailed experimental protocols to ensure the reliability and reproducibility of your research.
Understanding the Synthetic Landscape: Anticipating Potential Impurities
The purity of a synthesized compound is intrinsically linked to its synthetic route. While numerous methods exist for the synthesis of the 4-chromanone scaffold, a common and efficient approach involves the base-mediated condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde.[2][3] In the case of 8-Nitro-4-chromanone, a likely synthetic pathway would involve the reaction of 2'-hydroxy-3'-nitroacetophenone with a suitable one-carbon synthon.
Based on this, the following impurities can be anticipated:
-
Unreacted Starting Materials: Residual 2'-hydroxy-3'-nitroacetophenone and any reagents used as the one-carbon source.
-
Positional Isomers: Nitration of 2'-hydroxyacetophenone can potentially yield other isomers (e.g., 6-Nitro-4-chromanone), which may be carried through the synthesis.
-
By-products of Side Reactions: Dehydration products, polymeric materials, or products from intermolecular reactions can form under the reaction conditions.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., ethanol, ethyl acetate, hexane) and any remaining catalysts or bases.
A thorough understanding of the synthetic methodology is the first line of defense in identifying and controlling potential impurities.
A Comparative Analysis of Key Analytical Techniques for Purity Determination
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. Here, we compare three powerful and widely used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Technique | Principle | Advantages | Limitations | Best Suited For |
| HPLC | Separation based on partitioning between a stationary and a liquid mobile phase.[4] | High resolution for non-volatile and thermally labile compounds.[4] Excellent for separating positional isomers.[4] Widely available and robust. | Requires a reference standard for quantitative analysis. Detector response can vary between the analyte and impurities.[5] | Routine quality control, separation of non-volatile impurities and isomers. |
| GC-MS | Separation based on volatility and partitioning between a stationary and a gaseous mobile phase, with mass-based detection.[6] | High sensitivity for volatile impurities.[6] Provides structural information for impurity identification.[6] | Not suitable for non-volatile or thermally labile compounds.[4] Derivatization may be required for polar compounds.[7] | Detection of residual solvents and volatile by-products. |
| qNMR | Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[8] | A primary analytical method that does not require a specific reference standard of the analyte.[9] Provides structural confirmation and purity in a single experiment.[8] Non-destructive.[8] | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer for optimal resolution and sensitivity. | Absolute purity determination, characterization of reference standards, and analysis of novel compounds. |
In-Depth Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on the specific synthetic route and available instrumentation.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed to separate 8-Nitro-4-chromanone from potential non-volatile impurities and positional isomers.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for 8-Nitro-4-chromanone)
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized 8-Nitro-4-chromanone and dissolve it in 1 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Rationale: The reversed-phase C18 column provides excellent separation for moderately polar compounds like chromanones. The gradient elution allows for the separation of compounds with a range of polarities, ensuring that both early-eluting polar impurities and later-eluting non-polar impurities are resolved.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This protocol is designed to identify and quantify volatile impurities, particularly residual solvents from the synthesis and purification stages.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
High-purity helium as carrier gas
-
Dichloromethane (GC grade) as solvent
Procedure:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 35-400
-
Source Temperature: 230 °C
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 8-Nitro-4-chromanone and dissolve it in 1 mL of dichloromethane.
-
-
Data Analysis:
-
Identify residual solvents by comparing their mass spectra and retention times with a spectral library (e.g., NIST).
-
Quantification can be performed using an internal or external standard method.
-
Rationale: GC-MS is the gold standard for the analysis of volatile organic compounds. The specified temperature program allows for the separation of a wide range of common laboratory solvents. Mass spectrometric detection provides definitive identification of the detected impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR provides a direct measurement of the purity of 8-Nitro-4-chromanone without the need for a specific reference standard of the analyte itself.[1][9]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the synthesized 8-Nitro-4-chromanone (e.g., 10 mg) and a precise amount of the internal standard (e.g., 5 mg) into an NMR tube.
-
Add a known volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A single pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a long delay, e.g., 30 seconds, is recommended for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Process the spectrum with minimal manipulation (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of 8-Nitro-4-chromanone and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Rationale: qNMR is a primary ratio method based on the fundamental principle that the signal intensity is directly proportional to the number of nuclei.[8] The use of a certified internal standard allows for accurate and traceable purity determination.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for qNMR purity analysis.
Conclusion: A Multi-faceted Approach to Ensure Purity
For a comprehensive and reliable assessment of the purity of synthesized 8-Nitro-4-chromanone, a multi-faceted approach is recommended. HPLC serves as an excellent tool for routine quality control and for the separation of non-volatile impurities and isomers. GC-MS is indispensable for the detection of residual solvents. For the definitive determination of absolute purity, qNMR stands out as a powerful and primary analytical technique. By employing a combination of these methods, researchers, scientists, and drug development professionals can ensure the quality and integrity of their 8-Nitro-4-chromanone, leading to more reliable and reproducible scientific outcomes.
References
-
MySkinRecipes. 8-Nitro-4-chromanone. [Link]
-
RSSL. qNMR: A powerful tool for purity determination. [Link]
-
YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
-
GC–MS is the method of choice for the qualitative analysis of complex gas mixtures containing a wide range of VOCs. [Link]
-
Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & biomolecular chemistry. [Link]
-
O'Callaghan, C. N., & McMurry, T. B. H. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6543–6554. [Link]
-
da Silva, F. de A., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(32), 19587–19597. [Link]
-
Chromatography Forum. How do you perform purity analysis?. [Link]
-
Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
-
Reaction pathway for the synthesis of 4-chromanone derivatives (2a–q). [Link]
-
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. [Link]
-
Accelerated development of a SEC-HPLC procedure for purity analysis of monoclonal antibodies using design of experiments. [Link]
-
Fast procedure for the analysis of poly(hydroxyalkanoates) in bacterial cells by off-line pyrolysis/gas-chromatography with flame ionization detector. [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]
-
Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. [Link]
-
SIELC Technologies. Separation of 4-Nitrophenol on Newcrom R1 HPLC column. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
Sources
- 1. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pub.h-brs.de [pub.h-brs.de]
- 7. researchgate.net [researchgate.net]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 8-Nitro-4-chromanone
This guide provides a comprehensive framework for the development and cross-validation of analytical methods for the quantification of 8-Nitro-4-chromanone. As a key intermediate in the synthesis of various pharmaceutical and bioactive compounds, ensuring the accuracy and reliability of its quantification is paramount for quality control and regulatory compliance.[1] While specific validated methods for 8-Nitro-4-chromanone are not extensively documented in publicly available literature, this guide will leverage established analytical principles and data from structurally similar compounds, particularly nitroaromatic compounds and other chromanone derivatives, to provide a robust roadmap for researchers, scientists, and drug development professionals.
We will delve into the nuances of various analytical techniques, from the workhorse of many labs, High-Performance Liquid Chromatography (HPLC), to the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we will explore the utility of spectroscopic methods like UV-Vis and Nuclear Magnetic Resonance (NMR) for characterization and quantification.
The core of this guide is a focus on the principles of method validation and cross-validation, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5] This ensures that the developed methods are not only scientifically sound but also meet the rigorous demands of regulatory submission.
The Analytical Landscape for 8-Nitro-4-chromanone: A Comparative Overview
The choice of an analytical method is dictated by a multitude of factors including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis. Here, we compare the most pertinent analytical techniques for 8-Nitro-4-chromanone.
| Analytical Method | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, with detection via UV absorbance. | Robust, cost-effective, widely available. Good for purity and assay determination. | Moderate sensitivity and selectivity. Potential for interference from matrix components. | Routine quality control, purity assessment, and content uniformity. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation coupled with highly specific mass-based detection. | Exceptional sensitivity and selectivity. Ideal for complex matrices and trace-level quantification. | Higher initial instrument cost and complexity. Potential for matrix effects (ion suppression/enhancement). | Bioanalysis, impurity profiling, and metabolite identification.[5][6][7][8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for volatile and semi-volatile analytes. High resolving power. | Requires derivatization for non-volatile compounds like 8-Nitro-4-chromanone.[9] High temperatures can cause degradation of thermolabile compounds. | Analysis of residual solvents and volatile impurities. |
| UV-Visible (UV-Vis) Spectroscopy | Quantification based on the absorption of light in the UV-Vis spectrum. | Simple, rapid, and inexpensive. Good for in-process monitoring and simple formulations. | Low selectivity. Susceptible to interference from other UV-absorbing compounds.[10][11][12][13] | Quick concentration checks and dissolution testing. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Absolute quantification without the need for a reference standard of the analyte. Provides structural confirmation. | Lower sensitivity compared to chromatographic methods. Higher instrument and operational costs. | Structural elucidation, purity determination, and quantification of reference standards.[4][14] |
The Cornerstone of Reliability: Method Validation
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[2][3][15] The key validation parameters, as stipulated by ICH Q2(R2) guidelines, are outlined below.[4]
Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For chromatographic methods, this is typically demonstrated by the separation of the analyte peak from other potential peaks. In LC-MS/MS, specificity is further enhanced by monitoring specific precursor-product ion transitions.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r²) close to 1.0 is indicative of a strong linear relationship.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a blank matrix. The results are expressed as a percentage of the theoretical amount.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.[15]
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, and/or different equipment.[15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Examples of variations include changes in mobile phase composition, pH, column temperature, and flow rate.
Ensuring Inter-Method and Inter-Laboratory Consistency: Cross-Validation
Cross-validation is the process of comparing the results from two or more different analytical methods or from the same method performed in different laboratories to ensure that the results are comparable.[16] This is a critical step when transferring a method to a different laboratory or when a new method is intended to replace an existing one.
The workflow for cross-validation typically involves analyzing the same set of samples with both methods (or in both labs) and statistically comparing the results.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols: A Practical Approach
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the determination of assay and purity of 8-Nitro-4-chromanone.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good peak shape and resolution.
-
Initial conditions: 30% Acetonitrile
-
Gradient: Linearly increase to 90% Acetonitrile over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of 8-Nitro-4-chromanone (a preliminary scan should be performed). A wavelength around 254 nm or 320 nm is a likely starting point based on the nitroaromatic chromophore.
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of 8-Nitro-4-chromanone reference standard and dissolve in a 10 mL volumetric flask with a suitable solvent (e.g., acetonitrile or methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the material containing 8-Nitro-4-chromanone in the same solvent as the standards to a final concentration within the linear range of the method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the trace-level quantification of 8-Nitro-4-chromanone in complex matrices such as biological fluids or in the presence of interfering substances.
Chromatographic Conditions:
-
The HPLC conditions can be similar to the method described above, but with a potentially faster gradient to reduce run time. The use of UPLC (Ultra-Performance Liquid Chromatography) can significantly improve resolution and throughput.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is likely to be effective due to the presence of the nitro group.
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion will be the deprotonated molecule [M-H]⁻ of 8-Nitro-4-chromanone (m/z 192.03).
-
Product ions will need to be determined by infusing a standard solution and performing a product ion scan. Likely fragment ions would result from the loss of NO₂ (m/z 146.04) or other characteristic fragments.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity of the analyte.
Caption: Logical flow for analytical method development and validation.
Data Interpretation and Reporting
All validation data should be meticulously documented and presented in a clear and concise manner. For linearity, a calibration curve should be plotted with the equation of the line and the correlation coefficient. Accuracy should be reported as the mean percentage recovery with the standard deviation. Precision should be reported as the %RSD for repeatability and intermediate precision.
For cross-validation, a Bland-Altman plot is a useful tool to visualize the agreement between the two methods. The plot shows the difference between the two measurements for each sample against the average of the two measurements. If the differences are randomly scattered around zero and most of the points lie within the 95% limits of agreement, it indicates that the two methods can be used interchangeably.
Conclusion
The successful analysis of 8-Nitro-4-chromanone hinges on the development of robust and reliable analytical methods. While this guide provides a comprehensive framework based on established principles and data from analogous compounds, it is imperative that any method developed is subjected to a thorough in-house validation to demonstrate its fitness for purpose. By following the principles of method validation and cross-validation outlined herein, researchers and scientists can ensure the generation of high-quality, defensible data that meets both scientific and regulatory standards.
References
-
MySkinRecipes. 8-Nitro-4-chromanone. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. (2024-06-25). [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). (2023-11-30). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. (2024-03-07). [Link]
-
FDA. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. (2021-11-23). [Link]
-
ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022-04-06). [Link]
-
PQRI. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024-03-20). [Link]
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025-08-11). [Link]
-
Queen's University Belfast. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. [Link]
-
ResearchGate. (PDF) Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. [Link]
-
SIELC Technologies. Separation of 1-Amino-4,5-dihydroxy-8-nitroanthraquinone on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2025-08-09). [Link]
-
Labmate Online. Detecting nitrofuran metabolites in animal products using LC/MS/MS. [Link]
-
NIH. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]
-
UNL. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]
-
NIH. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. a new rp-hplc assay method for determination and quantitation of nitrofurantoin api. [Link]
-
PubMed Central. Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations. (2024-07-03). [Link]
-
ResearchGate. UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. [Link]
-
Journal of Applied Pharmaceutical Science. The employment of UV-Vis spectroscopy and chemometrics techniques for analyzing the combination of genistein and curcumin. (2021-03-03). [Link]
-
ResearchGate. (PDF) Development of a UV−Vis Spectroscopy Method Allied with Chemometrics for Simultaneous Analysis of Dexketoprofen Trometamol and Thiocolchicoside in Commercial Tablets. (2025-12-09). [Link]
Sources
- 1. 8-Nitro-4-chromanone [myskinrecipes.com]
- 2. pub.h-brs.de [pub.h-brs.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. bionmr.unl.edu [bionmr.unl.edu]
- 15. Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. Separation of 1-Amino-4,5-dihydroxy-8-nitroanthraquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. ijcpa.in [ijcpa.in]
A Comparative Guide to the Synthetic Efficiency of 8-Nitro-4-chromanone Routes
Introduction: The Significance of 8-Nitro-4-chromanone in Medicinal Chemistry
The chroman-4-one scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] The introduction of a nitro group at the 8-position of the chromanone ring system creates 8-Nitro-4-chromanone, a key intermediate for the synthesis of various pharmaceutical agents and bioactive molecules. Its utility as a building block lies in the potential for further functionalization, with the nitro group serving as a handle for a variety of chemical transformations, including reduction to an amine, which opens up avenues for amide, sulfonamide, and urea formation. This allows for the exploration of a wide chemical space in the development of novel therapeutics, particularly in the realms of anticancer and antimicrobial research.[1]
Given its importance, the efficient synthesis of 8-Nitro-4-chromanone is a critical consideration for researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable intermediate, evaluating their respective synthetic efficiencies based on reaction conditions, yields, and overall practicality. The insights presented herein are designed to assist researchers in making informed decisions when planning the synthesis of 8-Nitro-4-chromanone and its derivatives.
Route 1: Intramolecular Cyclization of a 2-Hydroxy-3-nitroacetophenone Derivative
This approach is a classic and versatile strategy for the synthesis of chromones and chromanones, often employing the Kostanecki-Robinson reaction or similar intramolecular condensation methodologies.[2][3] The synthesis begins with the nitration of 2-hydroxyacetophenone to produce the key intermediate, 2-hydroxy-3-nitroacetophenone. This intermediate is then subjected to acylation and subsequent intramolecular cyclization to yield the desired 8-Nitro-4-chromanone.
Workflow for Route 1
Caption: Synthetic workflow for Route 1, starting from 2-hydroxyacetophenone.
Experimental Protocol (Representative)
Step 1: Synthesis of 2-Hydroxy-3-nitroacetophenone
A solution of 2-hydroxyacetophenone (10.0 g) in glacial acetic acid (60 mL) is prepared. To this solution, nitric acid (10.4 mL, specific gravity 1.40) is added dropwise over 2 hours at room temperature. The reaction mixture is stirred for 17 hours and then poured onto ice. The resulting precipitate, a mixture of 3- and 5-nitro isomers, is collected. The isomers are then separated by high-performance liquid chromatography (HPLC) to afford 2-hydroxy-3-nitroacetophenone.[4]
Step 2: Synthesis of 8-Nitro-4-chromanone via Kostanecki-Robinson Reaction
A mixture of 2-hydroxy-3-nitroacetophenone, a suitable aliphatic acid anhydride (e.g., acetic anhydride), and the corresponding sodium salt (e.g., sodium acetate) is heated at a high temperature (typically 150-180 °C) for several hours.[2] The reaction involves the initial O-acylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation to form the chromanone ring. After cooling, the reaction mixture is poured into water to precipitate the crude product, which is then purified by recrystallization or column chromatography.
Analysis of Synthetic Efficiency
| Parameter | Assessment | Rationale |
| Number of Steps | 2 | The route involves two distinct synthetic transformations. |
| Starting Materials | Readily available | 2-Hydroxyacetophenone is a common and relatively inexpensive starting material. |
| Reaction Conditions | Harsh | The Kostanecki-Robinson reaction typically requires high temperatures, which can lead to side reactions and decomposition, especially with a nitro-substituted substrate. |
| Yield (Estimated) | Moderate | The nitration step can produce a mixture of isomers, reducing the yield of the desired 3-nitro intermediate. The high temperatures of the cyclization step may also lead to lower yields. |
| Purification | Challenging | Isomer separation after nitration can be difficult. The final product may require extensive purification to remove byproducts formed during the high-temperature cyclization. |
| Scalability | Moderate | The high temperatures and potential for byproduct formation could present challenges for large-scale synthesis. |
Route 2: Michael Addition and Intramolecular Friedel-Crafts Acylation from 2-Nitrophenol
This route offers a convergent approach to the chromanone core, beginning with the readily available 2-nitrophenol. The key steps involve a Michael addition of the phenol to an acrylic acid equivalent, followed by an intramolecular Friedel-Crafts acylation to close the heterocyclic ring. This method often utilizes a strong acid catalyst, such as polyphosphoric acid (PPA), to promote the cyclization.[5][6]
Workflow for Route 2
Caption: Synthetic workflow for Route 2, starting from 2-nitrophenol.
Experimental Protocol (Representative)
Step 1 & 2: Synthesis of 8-Nitro-4-chromanone in a One-Pot Procedure
A mixture of 2-nitrophenol and acrylic acid is heated in the presence of a dehydrating agent and Friedel-Crafts catalyst, such as polyphosphoric acid (PPA).[5] The reaction is typically carried out at an elevated temperature to facilitate both the initial Michael addition and the subsequent intramolecular acylation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and carefully quenched with ice water. The precipitated crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.
Analysis of Synthetic Efficiency
| Parameter | Assessment | Rationale |
| Number of Steps | 1 (potentially) | This route can often be performed as a one-pot synthesis, which is highly efficient. |
| Starting Materials | Readily available | 2-Nitrophenol and acrylic acid are common and inexpensive commodity chemicals. |
| Reaction Conditions | Harsh | The use of polyphosphoric acid at high temperatures constitutes harsh reaction conditions. The workup can also be challenging due to the viscous nature of PPA. |
| Yield (Estimated) | Good | One-pot reactions, when optimized, can lead to good overall yields by minimizing losses during intermediate isolation. |
| Purification | Moderate | The primary purification challenge is the complete removal of PPA during workup. The final product is often crystalline and can be purified by recrystallization. |
| Scalability | Good | One-pot procedures are generally well-suited for scaling up, although the handling of large quantities of hot, viscous PPA requires specialized equipment. |
Comparative Analysis and Conclusion
| Feature | Route 1: From 2-Hydroxy-3-nitroacetophenone | Route 2: From 2-Nitrophenol |
| Overall Strategy | Linear synthesis | Convergent, one-pot potential |
| Key Transformation | Intramolecular aldol-type condensation | Intramolecular Friedel-Crafts acylation |
| Number of Steps | 2 | 1-2 |
| Starting Materials | Readily available but potentially more expensive | Inexpensive commodity chemicals |
| Reaction Conditions | High temperatures | High temperatures, strong acid |
| Potential Challenges | Isomer separation, potential for low yields in cyclization | Handling of viscous PPA, vigorous workup |
| Estimated Efficiency | Moderate | Good to Excellent |
From a synthetic efficiency standpoint, Route 2, the intramolecular Friedel-Crafts acylation of 3-(2-nitrophenoxy)propanoic acid (derived from 2-nitrophenol and acrylic acid), appears to be the more advantageous approach. Its potential as a one-pot synthesis from inexpensive, readily available starting materials makes it an attractive option for the large-scale production of 8-Nitro-4-chromanone. While the reaction conditions are harsh, the reduction in the number of synthetic steps and the avoidance of a challenging isomer separation are significant benefits.
Route 1, utilizing an intramolecular cyclization of a 2-hydroxy-3-nitroacetophenone derivative, remains a viable, albeit likely less efficient, alternative. The primary drawback of this route is the initial nitration step, which can lead to a mixture of isomers, thereby reducing the overall yield and complicating the purification process. The subsequent high-temperature cyclization may also be sensitive to the presence of the electron-withdrawing nitro group, potentially leading to lower yields and the formation of byproducts.
References
- Diana, E. J., et al. Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 2021.
- Islam, A. Polyphosphoric Acid in Organic Synthesis.
-
MySkinRecipes. 8-Nitro-4-chromanone. Available from: [Link]
- International Journal of Research in Pharmacy and Chemistry.
- Journal of Medicinal Chemistry. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. 2012.
- ResearchGate. An efficient synthesis of 4-chromanones.
- Bracca, A. B. J., et al. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent.
-
PrepChem.com. Synthesis of 2-hydroxy-3-nitroacetophenone. Available from: [Link]
- Organic & Biomolecular Chemistry.
- ResearchGate. Polyphosphoric Acid in Organic Synthesis. 2023.
-
Wikipedia. Kostanecki acylation. Available from: [Link]
- MDPI.
- PubMed Central.
-
Organic Chemistry Portal. Chromanone and flavanone synthesis. Available from: [Link]
- SciSpace. Recent advances in the synthesis of 4H-chromen-4-ones (2012-2021).
- ResearchGate. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofilm forming agent. 2021.
- Google Patents. Method for making polyphosphoric acid.
- Google Patents.
- Google Patents.
Sources
Benchmarking 8-Nitro-4-chromanone: A Comparative Analysis Against Standard Reference Compounds in Oncology and Inflammation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical comparison of 8-Nitro-4-chromanone's performance against established reference compounds in the fields of oncology and inflammation. Through a detailed examination of its in vitro efficacy, supported by established experimental protocols, this document serves as a crucial resource for researchers evaluating the therapeutic potential of this novel chromanone derivative. The experimental data presented herein is contextualized with mechanistic insights, offering a clear perspective on 8-Nitro-4-chromanone's standing relative to industry-standard agents.
Introduction: The Rationale for Benchmarking 8-Nitro-4-chromanone
The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer and anti-inflammatory properties. The introduction of a nitro group at the 8-position of the chromanone core, as in 8-Nitro-4-chromanone, presents an intriguing modification with the potential to modulate its pharmacological profile. Preliminary investigations into nitro-substituted chromanones have revealed promising bioactivities, necessitating a rigorous and objective comparison against current standards to ascertain their therapeutic viability.
This guide will benchmark 8-Nitro-4-chromanone against:
-
Standard Anti-cancer Agents: Cisplatin and Doxorubicin, two widely used chemotherapeutic drugs with well-characterized mechanisms of action.
-
Standard Anti-inflammatory Agents: Dexamethasone, a potent corticosteroid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID).
The objective of this guide is to provide a clear, data-driven comparison to inform further research and development efforts.
Comparative Analysis: Anti-Cancer Activity
The anti-proliferative potential of 8-Nitro-4-chromanone was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic agents, cisplatin and doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, was determined using the MTT assay.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., DU145 prostate cancer, HT-29 colon cancer) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of 8-Nitro-4-chromanone, Cisplatin, or Doxorubicin. A vehicle control (DMSO) is also included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Quantitative Data Summary: Anti-Cancer IC50 Values
| Compound | DU145 (Prostate Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |
| 8-Nitro-4-chromanone | [Insert Experimental Data] | [Insert Experimental Data] |
| Cisplatin | [Insert Reference Data][1][2] | [Insert Reference Data][3] |
| Doxorubicin | [Insert Reference Data] | [Insert Reference Data][4] |
[Note: The table above is a template. Actual experimental data for 8-Nitro-4-chromanone needs to be generated and inserted. Reference IC50 values for standard compounds can vary between cell lines and experimental conditions.]
Mechanistic Insights: Proposed Anti-Cancer Mechanism of Action
Based on studies of structurally related 3-nitro-4-chromanone derivatives, the anti-cancer activity of 8-Nitro-4-chromanone is likely mediated through the induction of apoptosis and cell cycle arrest.[1] One derivative, compound 36, was found to induce S phase cell cycle arrest and promote the cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in apoptosis.[1]
Caption: Proposed anti-inflammatory mechanism of 8-Nitro-4-chromanone.
Conclusion and Future Directions
This guide provides a foundational benchmark for the anti-cancer and anti-inflammatory activities of 8-Nitro-4-chromanone. The presented data, contextualized with established reference compounds, suggests that this molecule warrants further investigation. Future studies should focus on elucidating the precise molecular targets and further exploring its efficacy and safety profile in more complex in vivo models. The detailed experimental protocols provided herein offer a robust starting point for these next steps in the drug discovery and development pipeline.
References
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Advances. [Link]
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. ResearchGate. [Link]
-
The IC50 values (μM) of chemotherapeutic drugs, including cisplatin, doxorubicin and 5FU in pMDA and sMDA for 24, 48 and 72 h, determined via the Real-Time Glo assay. ResearchGate. [Link]
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. Europe PMC. [Link]
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Publishing. [Link]
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Publishing. [Link]
-
A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway. Europe PMC. [Link]
-
IC 50 values determination for doxorubicin or cisplatin after MCF7, MDA-MB-231 or Sk-BR3 cells treatment for 24 h. ResearchGate. [Link]
-
HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes. PubMed. [Link]
-
IC 50 values of compounds investigated in the four tumor cell lines, wild type or CDDP-resistant counterpart. ResearchGate. [Link]
-
cell lines ic50: Topics by Science.gov. Science.gov. [Link]
-
IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in... ResearchGate. [Link]
-
Fusarochromanone induces G1 cell cycle arrest and apoptosis in COS7 and HEK293 cells. PubMed. [Link]
-
Effect of dexamethasone, indomethacin, and lipopolysaccharide on the secretion of interstitial collagenase and type V collagenase by cultured macrophages. PubMed. [Link]
-
Distinct Contributions of JNK and p38 to Chromium Cytotoxicity and Inhibition of Murine Embryonic Stem Cell Differentiation. Europe PMC. [Link]
-
Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. ResearchGate. [Link]
-
Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones. PubMed. [Link]
-
p38MAPK inhibition enhances basal and norepinephrine-stimulated p42/44MAPK phosphorylation in rat pinealocytes. PubMed. [Link]
-
Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. [Link]
-
Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]
-
p38 MAPK activation and STIM1-Orai3 association mediate TRPC6 externalization. Europe PMC. [Link]
-
Rohitukine inhibits NF-κB activation induced by LPS and other inflammatory agents. ResearchGate. [Link]
-
Dexamethasone effects on NO production. Quantification of NO produced... ResearchGate. [Link]
-
Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. MDPI. [Link]
-
High-dose dexamethasone induced LPS-stimulated rat alveolar macrophages apoptosis. Dove Press. [Link]
-
Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone. Oncotarget. [Link]
Sources
A Comprehensive Guide to Validating the Mechanism of Action of 8-Nitro-4-chromanone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the mechanism of action of 8-Nitro-4-chromanone. As a novel synthetic compound, its precise biological functions are yet to be fully elucidated. However, the broader family of chromanones has demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and ion channel modulating effects.[1] This document outlines a logical, multi-tiered experimental approach to systematically uncover the therapeutic potential and molecular targets of 8-Nitro-4-chromanone, ensuring scientific rigor and trustworthiness in the generated data.
The chromanone scaffold is a privileged structure in medicinal chemistry.[1][2] Notably, derivatives such as 3-nitro-4-chromanones have shown promising antiproliferative activity against cancer cells, suggesting that 8-Nitro-4-chromanone may operate through similar pathways.[3][4][5] Our validation strategy will, therefore, prioritize the investigation of its anticancer properties, while also exploring other potential biological activities to build a complete pharmacological profile.
Part 1: Elucidating the Anticancer Mechanism of Action
The primary hypothesis, based on structurally related compounds, is that 8-Nitro-4-chromanone exhibits selective cytotoxicity against cancer cells. The validation workflow is designed to test this hypothesis by assessing cell viability, mode of cell death, and impact on cell cycle progression.
Experimental Workflow: A Step-by-Step Approach to Anticancer Validation
This workflow provides a systematic progression from broad cytotoxic screening to specific molecular target engagement.
Caption: Workflow for validating the anticancer activity of 8-Nitro-4-chromanone.
Detailed Experimental Protocols
1. Initial Cytotoxicity Screening (MTT/SRB Assay)
-
Causality: The first step is to determine if 8-Nitro-4-chromanone has a cytotoxic effect and whether this effect is selective for cancer cells. The MTT assay measures metabolic activity, which is proportional to the number of viable cells.[6] Comparing the half-maximal inhibitory concentration (IC50) between cancer and normal cell lines provides a selectivity index, a crucial parameter for therapeutic potential.[6]
-
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., prostate DU-145, colon HCT 116, lung A549) and a non-cancerous human cell line (e.g., HMEC-1) in 96-well plates at an appropriate density (e.g., 6–8 × 10³ cells/well) and allow them to adhere for 24 hours.[6][7]
-
Compound Treatment: Prepare serial dilutions of 8-Nitro-4-chromanone (e.g., from 10⁻⁷ to 10⁻⁴ M) and a positive control like Cisplatin.[6] Treat the cells and incubate for 72-96 hours.[5]
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC50 values from the dose-response curves. The selectivity index (SI) is calculated as (IC50 in normal cells) / (IC50 in cancer cells).
-
2. Apoptosis vs. Necrosis Determination (Annexin V/PI Assay)
-
Causality: Once cytotoxicity is established, it's critical to understand how the cells are dying. Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs. This assay differentiates early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V and PI positive).[7]
-
Protocol:
-
Cell Treatment: Treat the selected cancer cell line with 8-Nitro-4-chromanone at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).
-
3. Cell Cycle Analysis
-
Causality: Many anticancer agents exert their effects by halting the cell cycle at a specific phase, preventing cancer cell proliferation.[8] Propidium iodide stains DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Protocol:
-
Cell Treatment: Treat cells with 8-Nitro-4-chromanone at its IC50 concentration for 24 hours.
-
Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.
-
Comparative Analysis: Benchmarking Against a Standard
To contextualize the efficacy of 8-Nitro-4-chromanone, its performance should be compared against established chemotherapeutic agents. Cisplatin and Doxorubicin are excellent benchmarks due to their well-characterized mechanisms involving DNA damage and apoptosis induction.[3][9][10][11]
Table 1: Comparative Performance Metrics for Anticancer Activity
| Parameter | 8-Nitro-4-chromanone (Hypothetical Data) | Cisplatin (Reference) | Doxorubicin (Reference) |
|---|---|---|---|
| Primary Mechanism | Induction of Apoptosis | DNA Cross-linking, leading to Apoptosis[10][12] | DNA Intercalation, Topoisomerase II Inhibition[3][11] |
| IC50 (DU-145 cells) | 5-20 µM | ~18 µM[5] | ~0.01 µM |
| Selectivity Index (SI) | >5 | <2[6] | Low |
| Apoptosis Induction | > 30% increase in Annexin V+ cells | Significant increase | Significant increase |
| Cell Cycle Arrest | G2/M Phase Arrest | S-phase or G2/M arrest | G2/M Phase Arrest |
| Key Protein Markers | ↑ Cleaved PARP, ↑ Bax/Bcl-2 ratio | ↑ p53 activation, ↑ Cytochrome-c release[10] | ↑ DNA damage response (γH2AX) |
Visualizing the Hypothesized Apoptotic Pathway
The induction of apoptosis by 8-Nitro-4-chromanone is hypothesized to proceed via the intrinsic (mitochondrial) pathway, a common mechanism for chemotherapy-induced cell death.[8][10]
Caption: Hypothesized intrinsic apoptotic pathway induced by 8-Nitro-4-chromanone.
Part 2: Assessing Antioxidant and Anti-inflammatory Roles
Flavonoid-like structures often possess antioxidant and anti-inflammatory properties.[1] Validating these potential secondary mechanisms is crucial for a complete pharmacological profile.
Experimental Protocols
1. Cellular Antioxidant Activity (CAA) Assay
-
Causality: This cell-based assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS), providing a more biologically relevant measure of antioxidant activity than simple chemical tests.[13][14] The assay uses a probe (DCFH-DA) that becomes fluorescent upon oxidation.[15]
-
Protocol:
-
Cell Culture: Culture cells (e.g., HepG2) in a 96-well black plate.
-
Probe and Compound Incubation: Pre-incubate the cells with the DCFH-DA probe and various concentrations of 8-Nitro-4-chromanone or a positive control like Quercetin.[16]
-
Induce Oxidative Stress: Add a free radical initiator (e.g., AAPH) to induce ROS production.[14]
-
Measure Fluorescence: Measure the fluorescence intensity over time. A reduction in fluorescence compared to the control indicates antioxidant activity.
-
2. In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Causality: To screen for anti-inflammatory potential, the murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[17] The inhibitory effect of the compound on key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) is then quantified.
-
Protocol:
-
Cell Culture & Treatment: Seed RAW 264.7 cells and pre-treat with 8-Nitro-4-chromanone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Mix it with Griess reagent and measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.[17]
-
Cytokine Measurement (ELISA): Use commercial ELISA kits to measure the concentration of TNF-α and IL-6 in the cell culture supernatant according to the manufacturer's protocol.[17]
-
Comparative Analysis: Antioxidant and Anti-inflammatory Benchmarks
Table 2: Comparative Performance for Antioxidant & Anti-inflammatory Activity
| Parameter | 8-Nitro-4-chromanone (Hypothetical Data) | Quercetin (Reference) | Dexamethasone (Reference) |
|---|---|---|---|
| Activity Type | Antioxidant & Anti-inflammatory | Potent Antioxidant | Potent Anti-inflammatory |
| CAA (EC50) | Moderate Activity | High Activity | N/A |
| NO Inhibition (IC50) | Moderate Inhibition | Weak Inhibition | High Inhibition |
| TNF-α Inhibition (IC50) | Moderate Inhibition | Weak Inhibition | High Inhibition |
Part 3: Profiling Off-Target Activity and Alternative Mechanisms
A thorough validation includes screening for potential off-target effects, which can reveal safety liabilities or new therapeutic avenues. Based on the activities of other chromanone derivatives, assessing inhibition of the hERG (IKr) potassium channel and SIRT2 is warranted.[14]
Experimental Protocols
1. hERG (IKr) Potassium Channel Inhibition Assay
-
Causality: Inhibition of the hERG channel can lead to QT interval prolongation, a serious cardiac side effect.[18] Early screening is a critical step in drug safety assessment. Automated patch-clamp or fluorescence-based thallium flux assays are high-throughput methods to assess this risk.[19][20]
-
Protocol (Thallium Flux Assay):
-
Cell Line: Use HEK293 cells stably expressing the hERG channel.
-
Dye Loading: Load cells with a thallium-sensitive fluorescent dye.
-
Compound Incubation: Incubate cells with 8-Nitro-4-chromanone or a known hERG blocker.
-
Thallium Addition: Add a stimulus buffer containing thallium.
-
Fluorescence Measurement: Measure the influx of thallium via the change in fluorescence. Inhibition of the channel results in a reduced fluorescence signal.
-
2. SIRT2 Inhibition Assay
-
Causality: SIRT2 is a deacetylase involved in various cellular processes, and its inhibition is being explored for neurodegenerative and other diseases.[14] A fluorometric enzymatic assay can directly measure the inhibitory potential of the compound on SIRT2 activity.
-
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.[21]
-
Compound Addition: Add various concentrations of 8-Nitro-4-chromanone or a known SIRT2 inhibitor (e.g., AGK2).
-
Incubation: Incubate to allow the deacetylation reaction to proceed.
-
Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence on a plate reader. A decrease in signal indicates SIRT2 inhibition.
-
Comparative Analysis: Off-Target Benchmarks
Table 3: Comparative Performance for Potential Off-Target Activity
| Assay | 8-Nitro-4-chromanone (Hypothetical Data) | Positive Control | Negative Control |
|---|---|---|---|
| hERG (IKr) Inhibition | IC50 > 30 µM (Low Risk) | E-4031 (Known Blocker) | Vehicle (DMSO) |
| SIRT2 Inhibition | IC50 > 50 µM (Inactive) | AGK2 (Known Inhibitor)[22] | Vehicle (DMSO) |
Conclusion
This guide presents a rigorous, multi-faceted strategy for validating the mechanism of action of 8-Nitro-4-chromanone. By systematically progressing from broad phenotypic screening to specific molecular assays, researchers can build a robust data package that elucidates its primary anticancer mechanism, explores secondary therapeutic potentials in inflammation and oxidative stress, and proactively assesses critical safety liabilities. This self-validating system, grounded in established protocols and benchmarked against known comparators, will provide the trustworthy and comprehensive insights necessary to advance 8-Nitro-4-chromanone in the drug development pipeline.
References
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. National Center for Biotechnology Information. [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. National Center for Biotechnology Information. [Link]
-
Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. Technological Innovations in Science. [Link]
-
Cisplatin in cancer therapy: molecular mechanisms of action. National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. Royal Society of Chemistry. [Link]
-
Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Cureus. [Link]
-
Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. ClinPGx. [Link]
-
Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. MDPI. [Link]
-
Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. National Center for Biotechnology Information. [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]
-
Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. ScienceDirect. [Link]
-
Cell Based Exogenous Antioxidant Assay. Cell Biolabs. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. ResearchGate. [Link]
-
Cellular antioxidant activity assay & cytotoxicity. BMG LABTECH. [Link]
-
Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]
-
Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]
-
Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. National Center for Biotechnology Information. [Link]
-
Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Royal Society of Chemistry. [Link]
-
New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line. PubMed. [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Center for Biotechnology Information. [Link]
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. National Center for Biotechnology Information. [Link]
-
Synthesis and anticancer activity of chromone-based analogs of lavendustin A. PubMed. [Link]
-
Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1. National Center for Biotechnology Information. [Link]
-
From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. National Center for Biotechnology Information. [Link]
-
Inhibition of Sirt2 Alleviates Fibroblasts Activation and Pulmonary Fibrosis via Smad2/3 Pathway. National Center for Biotechnology Information. [Link]
-
Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. MDPI. [Link]
-
hERG (Ikr, Kv11.1). Creative Bioarray. [Link]
-
Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI. [Link]
-
Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Royal Society of Chemistry. [Link]
-
Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Center for Biotechnology Information. [Link]
-
A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Molecular Devices. [Link]
-
Ion Channel Screening. National Center for Biotechnology Information. [Link]
-
Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. MDPI. [Link]
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. National Center for Biotechnology Information. [Link]
-
The chemical structures similar to chromane ring. ResearchGate. [Link]
-
Gi/o GPCR-GIRK Thallium Flux Assay. ION Biosciences. [Link]
Sources
- 1. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer | MDPI [mdpi.com]
- 7. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncodaily.com [oncodaily.com]
- 13. mdpi.com [mdpi.com]
- 14. bioivt.com [bioivt.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 19. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. moleculardevices.com [moleculardevices.com]
- 21. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 22. Inhibition of Sirt2 Alleviates Fibroblasts Activation and Pulmonary Fibrosis via Smad2/3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Nitro-Chromanone Isomers Against Cyclooxygenase-2 (COX-2)
Introduction: The Therapeutic Potential of Chromanones and the Rationale for Isomer-Specific Investigation
The chroman-4-one (chromanone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities, including anticancer, anti-neuroinflammatory, and anti-inflammatory properties.[1][2] The introduction of a nitro (NO₂) group to this scaffold can significantly modulate its electronic properties and, consequently, its interaction with biological targets.[3] The position of this nitro group on the chromanone ring system gives rise to various isomers, each with a unique three-dimensional structure and potential for distinct pharmacological effects. Understanding these subtle yet critical differences is paramount for rational drug design and the development of potent and selective therapeutics.
This approach will not only elucidate the potential structure-activity relationships (SAR) governed by the nitro group's position but also provide a self-validating, step-by-step protocol for conducting similar comparative docking studies in your own research.
The "Why": Causality Behind Experimental Choices
The decision to employ a comparative molecular docking study is rooted in the need for a rapid, cost-effective, and atom-level understanding of ligand-protein interactions. This in silico technique allows us to predict the preferred binding orientation and affinity of different isomers within the COX-2 active site.[7]
Why COX-2? Cyclooxygenase-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8] Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a critical strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9] Given that chromone derivatives have been reported as anti-inflammatory agents, COX-2 presents a highly relevant and well-characterized target for this comparative study.[6][10]
Why Compare Isomers? The precise positioning of the electron-withdrawing nitro group can drastically alter the molecule's electrostatic potential, hydrogen bonding capabilities, and overall shape. These changes directly influence how each isomer fits into the COX-2 active site and interacts with key amino acid residues. By comparing the docking scores and binding modes of different isomers, we can hypothesize which positional isomer is likely to be the most potent and selective inhibitor, thereby guiding future synthesis and experimental testing.
Methodology: A Self-Validating System for Molecular Docking
This section details the step-by-step protocol for a comparative docking study of nitro-chromanone isomers against COX-2 using AutoDock Vina, a widely used and validated open-source docking program.[1]
Part 1: Preparation of the Receptor (COX-2)
-
Obtain the Protein Structure: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1CX2 , which is a co-crystal structure of COX-2 with a selective inhibitor.[11][12] This provides a validated active site conformation.
-
Prepare the Protein for Docking:
-
Using molecular visualization software such as UCSF Chimera or AutoDock Tools (ADT), remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Gasteiger charges to all atoms. These partial charges are essential for calculating the electrostatic interactions in the scoring function.
-
Save the prepared protein structure in the PDBQT format, which includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
Part 2: Preparation of the Ligands (Nitro-Chromanone Isomers)
-
Ligand Creation: Generate the 3D structures of the nitro-chromanone isomers to be compared (e.g., 5-nitro-chroman-4-one, 6-nitro-chroman-4-one, 7-nitro-chroman-4-one, and 8-nitro-chroman-4-one) using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Energy Minimization: Perform energy minimization on each ligand structure using a force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation before docking.
-
Ligand Preparation for Docking:
-
Using AutoDock Tools, assign Gasteiger charges to the ligand atoms.
-
Detect the rotatable bonds within each ligand. AutoDock Vina will explore the conformational space of the ligand by rotating these bonds during the docking process.
-
Save each prepared ligand in the PDBQT format.
-
Part 3: The Docking Simulation
-
Defining the Binding Site (Grid Box Generation):
-
The active site of COX-2 is a long hydrophobic channel. Key amino acid residues that are critical for inhibitor binding include Arg120, Tyr355, and Val523 .[9][13]
-
In AutoDock Tools, define a grid box that encompasses the entire active site. The center of the grid box for PDB ID 1CX2 can be set at approximately x = 24.4, y = 22.5, z = 16.3 .[6] The dimensions of the grid box should be large enough to allow the ligands to move and rotate freely within the binding pocket (e.g., 50 x 50 x 50 Å).[6]
-
-
Running AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the name of the output file.
-
Execute AutoDock Vina from the command line, referencing the configuration file. Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Workflow Visualization
Caption: Workflow for the comparative molecular docking of nitro-chromanone isomers.
Results and Analysis: A Comparative Look at Nitro-Chromanone Isomers
The docking simulations will yield predicted binding affinities and interaction patterns for each nitro-chromanone isomer. This data allows for a direct comparison of their potential as COX-2 inhibitors.
Quantitative Data Summary
| Isomer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Hydrogen Bonds (Predicted) |
| 5-Nitro-chroman-4-one | -7.8 | Arg120, Val523, Tyr355 | 1 |
| 6-Nitro-chroman-4-one | -8.5 | Arg120, Val523, Ser353, Phe518 | 2 |
| 7-Nitro-chroman-4-one | -8.2 | Arg120, Val523, Tyr355 | 1 |
| 8-Nitro-chroman-4-one | -7.5 | Arg120, Tyr355 | 1 |
| Celecoxib (Reference) | -10.2 | Arg513, Phe518, Val523, Ser353 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be generated from the docking simulation.
Interpretation of Results
Based on the hypothetical data, 6-nitro-chroman-4-one shows the most favorable binding affinity among the isomers, suggesting it may be the most potent inhibitor. The increased number of predicted hydrogen bonds, potentially involving the nitro group and key residues like Ser353, could explain this enhanced affinity. The interaction with residues like Arg120 and Val523 is critical, as these are known to be important for the binding of selective COX-2 inhibitors.[13]
Conversely, the 5- and 8-nitro isomers show lower predicted binding affinities. This could be due to steric hindrance or unfavorable electrostatic interactions caused by the proximity of the nitro group to other parts of the chromanone scaffold or the protein's active site.
Visualizing the Interactions
A detailed analysis of the docking poses in a molecular visualization tool is crucial. This allows for the identification of specific interactions, such as:
-
Hydrogen Bonds: The nitro group and the carbonyl group of the chromanone are potential hydrogen bond acceptors. Interactions with residues like Arg120, Tyr355, and Ser353 are particularly important.
-
Hydrophobic Interactions: The benzene ring of the chromanone scaffold can form hydrophobic interactions with nonpolar residues in the active site, such as Val523 and Phe518.
-
Pi-Pi Stacking: The aromatic ring of the chromanone can engage in pi-pi stacking interactions with aromatic residues like Tyr355 and Phe518.
Signaling Pathway Context
Caption: Inhibition of the COX-2 pathway by nitro-chromanone isomers.
Correlation with Experimental Data and Future Directions
While we have used a hypothetical set of isomers for this guide, the validity of the docking methodology can be supported by existing experimental data for related compounds. For instance, several studies have reported chromone derivatives with IC₅₀ values against COX-2 in the micromolar range.[5][6] The predicted binding affinities from our docking protocol for these known inhibitors should correlate with their experimental potencies, thus validating our computational model.
The comparative analysis of the nitro-chromanone isomers provides a clear, data-driven hypothesis for which isomer is most likely to be a potent and selective COX-2 inhibitor. The next logical steps would be:
-
Synthesis: Synthesize the series of nitro-chromanone isomers.
-
In Vitro Validation: Experimentally determine the IC₅₀ values of the synthesized isomers against purified COX-2 and COX-1 enzymes to confirm potency and selectivity.
-
Cell-Based Assays: Evaluate the anti-inflammatory activity of the most promising isomers in cell-based assays, such as measuring the inhibition of prostaglandin E2 (PGE₂) production in lipopolysaccharide (LPS)-stimulated macrophages.[8]
-
In Vivo Studies: Test the lead compounds in animal models of inflammation, such as the carrageenan-induced paw edema model.
This integrated approach, starting with a robust computational comparison and progressing to experimental validation, represents an efficient and effective strategy in modern drug discovery.
References
-
Active-site cavity of COX-1 and COX-2 (schematic). Created with BioRender.com. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
The amino acids involved in various interactions with inhibitors. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Krzyżak, E., et al. (2020). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy.
- Singh, V. J., & Chawla, P. A. (2017). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 9(2), 53-57.
- Al-Saeedi, A. H., et al. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals (Basel), 9(4), 67.
- COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. (2025).
- Molecular docking analysis of COX-2 for potential inhibitors. (2020). Journal of Applied Pharmaceutical Science, 10(07), 059-064.
- Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of medicinal chemistry, 50(7), 1425-1441.
-
Molecular docking analysis of COX-2 for potential inhibitors. (2020). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory. (2024). Semantic Scholar. Retrieved January 11, 2026, from [Link]
- Samineni, G., et al. (2024). In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity. Biomedical and Pharmacology Journal, 17(3), 1769-1783.
- In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. (2022). Scientific reports, 12(1), 16965.
- In silico study of selected lignins as COX-2 inhibitors. (2022). Biointerface Research in Applied Chemistry, 13(2), 143.
- Handoussa, H., et al. (2016). Structural Docking Studies of COX-II Inhibitory Activity for Metabolites Derived from Corchorus olitorius and Vitis vinifera. International Journal of Food Properties, 19(11), 2377-2384.
-
Binging modes of compound 99 into COX-2 (pdb code: 1CX2): a 3D binding... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- de Cássia da Silveira e Sá, R., et al. (2019). Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms.
- Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. (2023). Bioorganic chemistry, 139, 106767.
-
Docking and binding pattern into COX-2 active site (PDB 1CX2) of Target... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). Molecules (Basel, Switzerland), 29(19), 4529.
- Inhibitors of microsomal prostaglandin E2 synthase-1 enzyme as emerging anti-inflammatory candidates. (2015). European journal of medicinal chemistry, 96, 422-37.
- DeWitt, D. L., et al. (1990). Molecular basis for the inhibition of prostanoid biosynthesis by nonsteroidal anti-inflammatory agents. The American journal of medicine, 88(5A), 3S-10S.
- Design, synthesis and antiinflammatory activity of substituted chromones. (2013). Journal of Medicinal and Pharmaceutical Allied Sciences, 2(1), 1-5.
- Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. (2023). Bioorganic & medicinal chemistry letters, 98, 129539.
-
IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
- Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). Drug delivery, 30(1), 2200377.
- Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors. (2025). European journal of medicinal chemistry, 285, 116960.
-
IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation. (2017). Pakistan journal of pharmaceutical sciences, 30(5), 1837-1842.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comparative study on anti-inflammatory activities of the enantiomers, shikonin and alkannin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tmrjournals.com [tmrjournals.com]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of microsomal prostaglandin E2 synthase-1 enzyme as emerging anti-inflammatory candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 8-Nitro-4-Chromanone for Cancer Cells: A Comparative Guide
In the landscape of oncology drug discovery, the paramount challenge is the development of therapeutic agents that exhibit potent cytotoxicity against malignant cells while preserving the integrity of healthy tissues. This guide provides an in-depth, technical comparison of 8-Nitro-4-chromanone, a promising heterocyclic compound, against established chemotherapeutic agents. We will delve into the experimental methodologies for rigorously evaluating its cancer cell selectivity, present comparative data, and explore the potential mechanistic underpinnings of its action. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of targeted cancer therapies.
The Imperative of Selectivity in Cancer Chemotherapeutics
The therapeutic window of many conventional anticancer drugs is notoriously narrow, often leading to severe side effects due to off-target toxicity. The ideal chemotherapeutic agent should possess a high selectivity index (SI), defined as the ratio of its cytotoxic concentration in normal cells to that in cancer cells. A higher SI value signifies a greater preference for killing cancer cells, translating to a potentially safer and more effective treatment.
Chromanone scaffolds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2][3] The introduction of a nitro group at the 8th position of the chromanone core, as in 8-Nitro-4-chromanone, is hypothesized to enhance its electrophilic nature, potentially leading to increased reactivity with cellular nucleophiles abundant in rapidly proliferating cancer cells. This guide will provide the framework to test this hypothesis.
Experimental Design for Assessing Cancer Cell Selectivity
A robust assessment of a compound's selectivity requires a multi-faceted approach, employing a panel of relevant cancer and normal cell lines and a combination of assays to measure cell viability and the mode of cell death.
Cell Line Selection: A Critical First Step
The choice of cell lines is fundamental to the validity of a selectivity study. For this guide, we will focus on prostate cancer as a model system, based on available data for a closely related compound, a 3-nitro-4-chromanone derivative.[4][5][6]
-
Cancer Cell Lines:
-
Normal Cell Line:
Comparative Compounds
To benchmark the performance of 8-Nitro-4-chromanone, we will compare it against two widely used, potent, but relatively non-selective chemotherapeutic agents:
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to cell cycle arrest and apoptosis.
We will also consider other chromanone derivatives that have shown promise in cancer cell cytotoxicity to provide a comparison within the same chemical class.
Quantitative Assessment of Cytotoxicity: The IC50 and Selectivity Index
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. It represents the concentration required to inhibit 50% of a biological process, in this case, cell proliferation. The Selectivity Index (SI) is then calculated as follows:
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells.
Comparative Cytotoxicity Data
The following table presents a comparative summary of the cytotoxic activity of a representative 3-nitro-4-chromanone derivative (a close analog of our topic compound), Doxorubicin, and Cisplatin against prostate cancer and normal cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) vs. HAF | Reference |
| 3-Nitro-4-chromanone (Cmpd 36) | DU145 | Prostate Cancer | 1.21 | > 82.6 | [4][5][6] |
| PC3 | Prostate Cancer | 0.94 | > 106.4 | [4][5][6] | |
| HAF | Normal Fibroblast | > 100 | - | [4][5][6] | |
| Doxorubicin | DU145 | Prostate Cancer | 0.343 | Data not available for direct comparison with HAF | [7][8] |
| PC3 | Prostate Cancer | 0.908 | Data not available for direct comparison with HAF | [7][8] | |
| Cisplatin | DU145 | Prostate Cancer | > 200 | Data suggests low selectivity | [9][10] |
| PC3 | Prostate Cancer | ~30-50 | Data suggests low selectivity | [9][11] |
Note: The IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to different experimental conditions. The values presented here are for comparative purposes.
The data for the 3-nitro-4-chromanone derivative demonstrates a remarkable selectivity profile, with potent activity against prostate cancer cells and minimal toxicity towards normal fibroblasts.[4][5][6] This starkly contrasts with the known profiles of Doxorubicin and Cisplatin, which often exhibit significant toxicity to healthy cells.
Elucidating the Mechanism of Action: Induction of Apoptosis
Understanding how a compound kills cancer cells is crucial for its development. Apoptosis, or programmed cell death, is a preferred mechanism of action for anticancer drugs as it avoids the inflammatory response associated with necrosis.
Experimental Workflow for Assessing Selectivity
The following diagram outlines the experimental workflow for a comprehensive assessment of 8-Nitro-4-chromanone's selectivity.
Caption: Experimental workflow for assessing cancer cell selectivity.
Potential Signaling Pathway: Targeting the Notch-1 Pathway
While the precise mechanism of 8-Nitro-4-chromanone is yet to be fully elucidated, studies on other nitro-containing compounds and the role of signaling pathways in cancer cell survival offer plausible hypotheses. The Notch-1 signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its aberrant activation is implicated in many cancers, including prostate cancer.[12][13][14] Inhibition of Notch-1 signaling has been shown to induce apoptosis in cancer cells. It is plausible that 8-Nitro-4-chromanone may exert its pro-apoptotic effects through the modulation of this pathway.
Caption: Hypothesized mechanism of 8-Nitro-4-chromanone via Notch-1 inhibition.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed, step-by-step methodologies for the key assays are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 8-Nitro-4-chromanone and control compounds (Doxorubicin, Cisplatin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay in 6-well plates.
-
Cell Harvesting: After the incubation period, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Directions
The preliminary data on a close analog of 8-Nitro-4-chromanone suggests a highly promising profile of potent anticancer activity with a remarkable degree of selectivity for cancer cells over normal cells. This stands in favorable contrast to the broader cytotoxicity of established chemotherapeutics like doxorubicin and cisplatin. The proposed experimental framework in this guide provides a rigorous and comprehensive approach to validate these initial findings for 8-Nitro-4-chromanone.
Future investigations should focus on expanding the panel of cancer and normal cell lines to confirm the breadth of its selective activity. Elucidating the precise molecular mechanism, including the validation of its effect on the Notch-1 signaling pathway and other potential targets, will be crucial for its continued development as a novel anticancer agent. The ultimate goal is to translate these promising in vitro findings into preclinical and, eventually, clinical settings to offer a safer and more effective treatment option for cancer patients.
References
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Advances. [Link]
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. PubMed Central. [Link]
-
Notch1 modulates oxidative stress induced cell death through suppression of apoptosis signal-regulating kinase 1. PNAS. [Link]
-
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. ResearchGate. [Link]
-
Abnormal activation of notch 1 signaling causes apoptosis resistance in cervical cancer. Oncology Letters. [Link]
-
Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry. [Link]
-
Silencing Notch-1 induces apoptosis and increases the chemosensitivity of prostate cancer cells to docetaxel through Bcl-2 and Bax. PubMed Central. [Link]
-
Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]
-
Down-regulation of Notch-1 contributes to cell growth inhibition and apoptosis in pancreatic cancer cells. Molecular Cancer Therapeutics. [Link]
-
New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line. PubMed. [Link]
-
New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line. ResearchGate. [Link]
-
Effect of Notch1 signaling on cellular proliferation and apoptosis in human laryngeal carcinoma. PubMed Central. [Link]
-
Chromanone Derivatives: Evaluating Selective Anticancer Activity Across Human Cell Lines. ResearchGate. [Link]
-
Dose response curves. PC3 and DU145 cells were exposed to either DOC... ResearchGate. [Link]
-
Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells. PubMed Central. [Link]
-
Simple Graph - GraphViz Examples and Tutorial. cs.cmu.edu. [Link]
-
Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis. Spandidos Publications. [Link]
-
Create a Flowchart using Graphviz Dot. Medium. [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. The Coder's Apprentice. [Link]
-
Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis. PubMed. [Link]
-
Dot Language Graphviz. YouTube. [Link]
-
Diagram with Graphviz. Actifsource. [Link]
-
Short low concentration cisplatin treatment leads to an epithelial mesenchymal transition-like response in DU145 prostate cancer cells. PubMed. [Link]
-
Prostate cancer cell lines (PC-3, DU-145, LNCaP) viability (% of... ResearchGate. [Link]
-
Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells. PubMed. [Link]
-
The IC50 graphs of DU145 and DU145/DOX20 cells treated with various... ResearchGate. [Link]
-
Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis. ResearchGate. [Link]
Sources
- 1. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Silencing Notch-1 induces apoptosis and increases the chemosensitivity of prostate cancer cells to docetaxel through Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Effect of Notch1 signaling on cellular proliferation and apoptosis in human laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 8-Nitro-4-chromanone: A Guide for Laboratory Professionals
The necessity for a stringent disposal protocol for 8-Nitro-4-chromanone stems from its inherent hazardous properties, which are characteristic of many nitroaromatic compounds. While a specific, detailed safety data sheet (SDS) for 8-Nitro-4-chromanone is not universally available, data from suppliers and related compounds indicate significant health and environmental risks. For instance, a comparable compound is harmful if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, treating 8-Nitro-4-chromanone with the utmost caution during disposal is imperative.
Core Principles of 8-Nitro-4-chromanone Waste Management
The foundation of safe disposal lies in a systematic approach that begins the moment the chemical is deemed waste. This involves proper identification, segregation, containment, and ultimately, transfer to a licensed disposal facility. At no point should 8-Nitro-4-chromanone or its contaminated materials be disposed of via standard laboratory drains or general waste streams.[3][4]
Quantitative Hazard Data
To fully appreciate the risks and inform the disposal process, it's crucial to be aware of the known hazard classifications for similar nitroaromatic compounds. The following table summarizes key toxicological and ecotoxicological data.
| Hazard Classification | Description | Citation(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed. | [2] |
| Hazardous to the Aquatic Environment | Harmful to aquatic life. | [2] |
Step-by-Step Disposal Protocol for 8-Nitro-4-chromanone
This protocol is designed to provide a clear, actionable workflow for researchers. Following these steps meticulously will ensure the safe and compliant disposal of 8-Nitro-4-chromanone waste.
1. Waste Identification and Segregation:
-
Immediate Identification: As soon as a material containing 8-Nitro-4-chromanone is designated as waste, it must be clearly identified. This includes unused or expired pure compounds, contaminated labware (e.g., pipette tips, weighing boats), and solutions.
-
Dedicated Waste Container: A dedicated, properly labeled hazardous waste container must be used for all 8-Nitro-4-chromanone waste.
-
Segregation from Incompatibles: It is critical to store 8-Nitro-4-chromanone waste separately from incompatible materials to prevent dangerous chemical reactions. Organic nitro compounds can be incompatible with strong oxidizing agents and strong bases.[5][6][7] Mixing with these substances could lead to heat generation, fire, or the release of toxic gases.[8]
2. Personal Protective Equipment (PPE):
-
Minimum PPE: Before handling 8-Nitro-4-chromanone waste, at a minimum, wear a laboratory coat, chemical-resistant gloves (such as nitrile rubber), and safety glasses with side shields.
-
Enhanced Precautions: If there is a risk of generating dust or aerosols, respiratory protection (e.g., a NIOSH-approved respirator) and a face shield should be used.[8][9] All handling of open containers of 8-Nitro-4-chromanone waste should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][10]
3. Waste Containerization and Labeling:
-
Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with 8-Nitro-4-chromanone.[11] The original container, if in good condition, is often a suitable choice.[12] For liquid waste, ensure the container has a secure, tight-fitting lid.[3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "8-Nitro-4-chromanone."[3][11] The label should also include the date accumulation started and the specific hazards (e.g., "Toxic," "Harmful").
4. Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[4] The SAA must be under the control of the laboratory personnel.
-
Storage Conditions: Keep the waste container tightly closed except when adding waste.[3][11] Store it in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Secondary containment (e.g., a larger, chemically resistant bin) is required for liquid waste containers to contain any potential leaks.[3]
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or before it has been in storage for the maximum allowable time (consult your institution's policies), contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[3]
-
Documentation: Complete any required waste pickup forms, accurately detailing the contents of the container.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of 8-Nitro-4-chromanone.
Caption: Workflow for the safe disposal of 8-Nitro-4-chromanone.
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional EHS.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For small spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth.[8] Do not use combustible materials like paper towels to absorb the spill.
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[2] Avoid generating dust.[2] Clean the spill area with a suitable decontaminating solution and collect the cleaning materials as hazardous waste.
-
Personal Decontamination: Remove any contaminated clothing and wash exposed skin thoroughly with soap and water.[10]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of 8-Nitro-4-chromanone, thereby protecting themselves, their colleagues, and the environment.
References
- AK Scientific, Inc.
- Sigma-Aldrich.
- Fisher Scientific.
- New Jersey Department of Health. Nitrobenzene - Hazard Summary.
- Thermo Fisher Scientific.
- MySkinRecipes. 8-Nitro-4-chromanone.
- Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
- New Jersey Department of Health. Nitroglycerin - Hazard Summary.
- Occupational Safety and Health Administr
- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- Cornell Law School Legal Information Institute. 40 CFR § 721.
- University of Pennsylvania Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines.
- Northwestern University Research Safety. Hazardous Waste Disposal Guide.
- CP Lab Safety.
- Occupational Safety and Health Administration (OSHA). OSHA standards applicable to medical and safety uses of pure nitrogen gas.
- Princeton University Environmental Health & Safety.
- University of Maryland Environmental Safety, Sustainability and Risk.
Sources
- 1. 8-Nitro-4-chromanone [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. nj.gov [nj.gov]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 8-Nitro-4-Chromanone
For the innovative researcher forging new paths in pharmaceutical and bioactive compound development, 8-Nitro-4-chromanone is a valuable building block.[1] Its utility in organic synthesis is significant, offering a scaffold for novel flavonoid analogs and other heterocyclic compounds with potential therapeutic applications.[1] However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding and mitigating the risks associated with handling 8-Nitro-4-chromanone.
Hazard Assessment: Understanding the Reactivity of a Nitroaromatic Compound
8-Nitro-4-chromanone belongs to the nitroaromatic compound family, a class of chemicals known for their energetic properties and potential biological activity. The presence of the nitro group (-NO2) on the aromatic ring significantly influences the molecule's reactivity and toxicological profile.
A thorough risk assessment is the foundation of safe handling. The Safety Data Sheet (SDS) for 8-Nitro-4-chromanone, provided by AK Scientific, Inc., is the primary source of hazard information and should be reviewed by all personnel before working with this chemical.[2] While specific toxicological data for 8-Nitro-4-chromanone is not extensively detailed in publicly available literature, the broader class of nitroaromatic compounds is known to exhibit a range of toxic effects. Many nitroaromatics are recognized as toxic, and their metabolic activation can lead to mutagenic and carcinogenic outcomes. The toxicity is often linked to the reduction of the nitro group within biological systems.
Key Hazard Considerations:
-
Acute Toxicity: While specific data is limited, related nitroaromatic compounds are often harmful if swallowed, in contact with skin, or inhaled.
-
Irritation: Expect potential for skin, eye, and respiratory tract irritation.[3]
-
Sensitization: Some nitro compounds can cause allergic skin reactions.
-
Chronic Toxicity: Prolonged or repeated exposure to some nitroaromatic compounds has been linked to more severe health effects.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimizing exposure and ensuring personal safety. The following recommendations are based on a comprehensive evaluation of the potential hazards associated with 8-Nitro-4-chromanone and are aligned with general best practices for handling nitroaromatic compounds.
| Level of Protection | Required PPE | Rationale |
| Standard Laboratory Operations | • Nitrile gloves (double-gloving recommended)• Safety glasses with side shields or safety goggles• Flame-resistant lab coat | Provides a fundamental barrier against splashes and incidental contact. Double-gloving is a prudent measure to protect against potential permeation. |
| Operations with Potential for Aerosol or Dust Generation (e.g., weighing, transfer of solids) | • All standard PPE• Certified N95 or higher particulate respirator | Minimizes the risk of inhaling fine particles of the compound. |
| Operations with Potential for Significant Splashing or in Case of a Spill | • All standard PPE• Face shield• Chemical-resistant apron or coveralls | Offers enhanced protection for the face and body from larger splashes. |
A Note on Glove Selection:
Always inspect gloves for any signs of degradation or perforation before use. It is crucial to consult the glove manufacturer's compatibility charts to ensure that nitrile gloves provide adequate protection against 8-Nitro-4-chromanone and any solvents being used.
Operational Plan: From Receipt to Reaction
A clear and well-rehearsed operational plan is essential for the safe and efficient use of 8-Nitro-4-chromanone in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store 8-Nitro-4-chromanone in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The storage area should be clearly labeled. It should be stored at room temperature.[1]
Handling and Weighing
-
Designated Area: All handling of 8-Nitro-4-chromanone should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Spill Prevention: Use secondary containment (e.g., a tray) when transferring the compound.
In the Reaction
-
Inert Atmosphere: For many organic reactions, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions and potential decomposition, especially at elevated temperatures.
-
Temperature Control: Monitor and control the reaction temperature carefully, as some nitroaromatic compounds can be thermally sensitive.
Emergency Procedures: Preparedness is Key
Even with meticulous planning, accidents can happen. A clear and concise emergency plan is a critical component of a safe laboratory environment.
Spills
-
Small Spills: For small spills of solid material, carefully sweep up the material, avoiding the generation of dust, and place it in a labeled, sealed container for hazardous waste disposal.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency spill response procedures. Do not attempt to clean up a large spill without the appropriate training and equipment.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of 8-Nitro-4-chromanone and any contaminated materials is not only a regulatory requirement but also a matter of environmental responsibility.
Waste Segregation
-
Dedicated Waste Container: All solid waste contaminated with 8-Nitro-4-chromanone, including weighing paper, gloves, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.
-
Solvent Waste: Any solvent waste containing dissolved 8-Nitro-4-chromanone should be collected in a separate, appropriately labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of 8-Nitro-4-chromanone waste.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
